molecular formula CF3OCF2CF2CF2OCFHCF2COOH<br>C7H2F12O4 B6596476 ADONA CAS No. 919005-14-4

ADONA

Cat. No.: B6596476
CAS No.: 919005-14-4
M. Wt: 378.07 g/mol
InChI Key: AFDRCEOKCOUICI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ADONA is a useful research compound. Its molecular formula is CF3OCF2CF2CF2OCFHCF2COOH and its molecular weight is 378.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2,3-trifluoro-3-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F12O4/c8-1(3(9,10)2(20)21)22-5(13,14)4(11,12)6(15,16)23-7(17,18)19/h1H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDRCEOKCOUICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)(F)F)(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3OCF2CF2CF2OCFHCF2COOH, C7H2F12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name Propanoic acid, 2,2,3-trifluoro-3-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40881350
Record name 4,8-Dioxa-3H-perfluorononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40881350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919005-14-4
Record name 2,2,3-Trifluoro-3-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=919005-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,8-Dioxa-3H-perfluorononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40881350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3-Trifluoro-3-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.221.098
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and characterization of ADONA

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Characterization of ADONA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Ammonium 4,8-dioxa-3H-perfluorononanoate) is a perfluoroalkyl ether carboxylic acid used as a processing aid in the manufacturing of fluoropolymers, serving as a replacement for ammonium perfluorooctanoate (APFO).[1] Its structure, containing ether linkages, is designed to offer a different environmental and toxicological profile compared to legacy long-chain per- and polyfluoroalkyl substances (PFAS).[2] This document provides a comprehensive technical overview of the synthesis and characterization of this compound, intended for researchers and professionals in chemistry and material science. It details plausible synthetic pathways, experimental protocols for characterization, and presents key analytical data.

Chemical Identity and Physicochemical Properties

This compound is the ammonium salt of 4,8-Dioxa-3H-perfluorononanoic acid (DONA). Its chemical structure incorporates ether oxygen atoms within the fluorinated carbon chain.[2] This structural modification is a key differentiator from linear PFAS like PFOA.[2]

Table 1: Physicochemical and Identity Data for this compound and its Acid Form (DONA)

PropertyValueReference(s)
Compound Name Ammonium 4,8-dioxa-3H-perfluorononanoate[3]
Acronym This compound[2]
CAS Number 958445-44-8[3]
Molecular Formula C₇H₅F₁₂NO₄[4]
Molecular Weight 395.10 g/mol [3][4]
IUPAC Name Azanium;2,2,3-trifluoro-3-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]propanoate[4]
Parent Acid (DONA) 4,8-Dioxa-3H-perfluorononanoic acid[5]
DONA CAS Number 919005-14-4[5]
DONA Molecular Formula C₇H₂F₁₂O₄[5]
DONA Molecular Weight 378.07 g/mol [5]
Melting Point 38 °C (for a 30% aqueous solution, the range is -12 to -5 °C)[6]
Boiling Point 100-105 °C (for a 30% aqueous solution at 1013 hPa)[6]
pKa < 3[6]
Water Solubility >5.45e-4 mol/L[6]

Synthesis of this compound

Detailed synthesis protocols for this compound are proprietary. However, based on available information and general principles of fluorochemistry, a plausible two-step synthetic pathway can be outlined.[4] The process involves the formation of the perfluoroalkyl ether backbone followed by conversion to the carboxylic acid and subsequent neutralization.

Plausible Synthesis Workflow

The synthesis likely begins with a suitable fluorinated precursor, followed by an etherification reaction and conversion to the final ammonium salt. A key industrial method for producing perfluorinated compounds is electrochemical fluorination (ECF).[7][8]

G cluster_0 Step 1: Etherification cluster_1 Step 2: Neutralization A Perfluorononanoic Acid Precursor C Etherification Reaction (Base-catalyzed ring-opening) A->C B Hexafluoropropylene Oxide (HFPO) B->C D 4,8-Dioxa-3H-perfluorononanoic acid (DONA) C->D Hydrolysis/ Workup F Neutralization (Aqueous medium) D->F E Ammonium Hydroxide (NH4OH) E->F G This compound (Ammonium 4,8-dioxa-3H-perfluorononanoate) F->G

Caption: Plausible two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is a generalized representation and has not been verified experimentally.

Step 1: Synthesis of 4,8-Dioxa-3H-perfluorononanoic acid (DONA)

  • Reaction Setup: A high-pressure, corrosion-resistant reactor (e.g., Hastelloy) is charged with a suitable aprotic solvent and a base catalyst.

  • Reactant Addition: A perfluorononanoic acid precursor is added to the reactor. Hexafluoropropylene oxide (HFPO) is then carefully introduced at a controlled rate, maintaining a specific reaction temperature and pressure.

  • Reaction: The mixture is stirred for several hours to allow for the etherification reaction to proceed to completion.

  • Workup: The resulting intermediate is hydrolyzed under controlled conditions to yield the carboxylic acid, DONA.

  • Purification: The crude DONA is purified using techniques such as distillation or crystallization to remove unreacted starting materials and byproducts.

Step 2: Formation of Ammonium Salt (this compound)

  • Neutralization: Purified DONA is dissolved in deionized water.

  • Base Addition: A stoichiometric amount of ammonium hydroxide is added slowly while monitoring the pH of the solution. The reaction is typically exothermic and may require cooling.

  • Isolation: The final product, this compound, is obtained as an aqueous solution. The concentration is adjusted as needed. For a solid product, water would be removed under reduced pressure.

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and structure. The primary techniques employed are liquid chromatography-mass spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Characterization Workflow

G cluster_mass_spec Mass Spectrometry cluster_nmr NMR Spectroscopy Start Synthesized this compound Sample LCMS LC-MS/MS Analysis (e.g., EPA Method 533/1633) Start->LCMS NMR_19F 19F NMR Start->NMR_19F MS2 Tandem MS (MS2) for Fragmentation LCMS->MS2 Data_MS Confirm Molecular Weight & Fragmentation Pattern MS2->Data_MS Final Verified this compound Structure & Purity Data_MS->Final Data_NMR Confirm Structural Integrity & Functional Groups NMR_19F->Data_NMR NMR_1H 1H NMR NMR_1H->Data_NMR NMR_13C 13C NMR NMR_13C->Data_NMR Data_NMR->Final

References

ADONA (4,8-dioxa-3H-perfluorononanoic acid): A Technical Guide to its Role as a PFOA Replacement in Industrial Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ADONA (Ammonium 4,8-dioxa-3H-perfluorononanoate), a key replacement for perfluorooctanoic acid (PFOA) in various industrial applications, most notably in the manufacturing of fluoropolymers. This document details its physicochemical properties, toxicological profile, and known signaling pathway interactions, with a focus on providing researchers and professionals with the necessary data for informed analysis and development.

Introduction

Per- and polyfluoroalkyl substances (PFAS) have been widely used in industrial and consumer products for their unique surfactant properties. However, concerns over the environmental persistence, bioaccumulation, and toxicity of long-chain PFAS, such as PFOA, have led to their phasing out and the development of replacement technologies. This compound was introduced by 3M/Dyneon as a next-generation processing aid, particularly as an emulsifier in the emulsion polymerization of fluoropolymers like PTFE.[1] Its chemical structure, featuring an ether linkage, was designed to offer a more favorable environmental and toxicological profile compared to PFOA.

Data Presentation: Comparative Analysis of this compound and PFOA

For ease of comparison, the following tables summarize the key quantitative data for this compound and PFOA, covering their physicochemical properties and toxicological endpoints.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound and PFOA is crucial for evaluating their behavior in industrial processes and in the environment.

PropertyThis compound (4,8-dioxa-3H-perfluorononanoic acid)PFOA (Perfluorooctanoic acid)
Molecular Formula C₇H₂F₁₂O₄C₈HF₁₅O₂
Molecular Weight 378.07 g/mol [2][3]414.07 g/mol
CAS Number 919005-14-4[2][3]335-67-1
Melting Point 164°C (this compound salt); -12 to -5°C (30% aq. solution); 38°C (acid form)[4]45-50 °C
Boiling Point 183°C (this compound salt); 100-105°C (30% aq. solution)[4]189-192 °C
Water Solubility >5.45e-4 mol/L[4]9.5 g/L at 25 °C
Vapor Pressure 2.83e-2 mm Hg[4]1.0 mmHg at 25 °C
pKa 0.8–1.5[5]~0[5]
Standard Reduction Potential (E⁰) 2.07–2.15 V[5]~2.2 V[5]
Specific Gravity 1.16 g/mL (30% aq. solution)[4]1.79 g/cm³
Toxicological Profile

The toxicological profiles of this compound and PFOA have been a central focus of research, driving the transition to replacement chemicals. The following table presents a summary of key toxicological data.

Toxicological EndpointThis compoundPFOA
Acute Oral Toxicity (LD50, rats) Moderately toxic (between 300 and 2000 mg/kg)[4]~500 mg/kg
Dermal Toxicity Practically non-toxic[6]Low dermal toxicity
Skin Irritation Mild skin irritant[6]Irritant
Eye Irritation Moderate to severe eye irritant[6]Severe irritant
Dermal Sensitization Weak dermal sensitizer[6]Not a sensitizer
Genotoxicity Not genotoxic based on the weight of evidence from five assays[6]Generally considered not genotoxic
Developmental Toxicity Not developmentally toxic except at maternally toxic doses[6]Developmental toxicity observed in animal studies
Target Organs Liver (male rats), Kidney (female rats)[6]Liver, testes, pancreas
NOAEL (90-day oral study, rats) 10 mg/kg/day (males), 100 mg/kg/day (females)[6]0.5-3 mg/kg/day
Carcinogenicity Data not availableClassified as a carcinogen[3]
Endocrine Disruption Possible PPARα agonist[6]Known PPARα agonist and endocrine disruptor[7]

Industrial Application and Performance

Experimental Protocols

Detailed, proprietary experimental protocols for the industrial synthesis and application of this compound are not publicly available. However, based on the scientific literature, a general overview of the analytical methods for its detection is provided below.

General Analytical Workflow for this compound Quantification in Environmental Samples

The quantification of this compound in environmental matrices such as water and soil is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required for detecting trace levels of PFAS.

Objective: To quantify the concentration of this compound in a water sample.

Materials:

  • LC-MS/MS system

  • Solid Phase Extraction (SPE) cartridges (e.g., Weak Anion Exchange)

  • This compound analytical standard

  • Isotopically labeled this compound internal standard (e.g., ¹³C-ADONA)

  • Methanol, HPLC grade

  • Ammonium hydroxide solution

  • Formic acid

  • Ultrapure water

Procedure Outline:

  • Sample Preparation and Extraction:

    • A known volume of the water sample is spiked with an isotopically labeled internal standard.

    • The sample is passed through an SPE cartridge to extract the analytes.

    • The cartridge is washed to remove interferences.

    • This compound is eluted from the cartridge using a solvent mixture (e.g., methanol with a small percentage of ammonium hydroxide).

    • The eluate is concentrated to a small volume.

  • LC-MS/MS Analysis:

    • The extracted sample is injected into the LC-MS/MS system.

    • Chromatographic separation is achieved on a suitable column (e.g., C18) using a gradient of mobile phases, typically water and methanol with additives like formic acid or ammonium acetate.

    • The mass spectrometer is operated in negative ion mode, monitoring for specific precursor-to-product ion transitions for both the native this compound and its labeled internal standard.

  • Quantification:

    • The concentration of this compound in the sample is determined by comparing the peak area ratio of the native analyte to the internal standard against a calibration curve prepared with known concentrations of the analytical standard.

Signaling Pathway Interactions

This compound has been identified as a possible agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[6] PPARα is a nuclear receptor that plays a key role in the regulation of lipid metabolism and has been implicated as a molecular initiating event for the hepatotoxicity of many PFAS.[8] The activation of PPARα by xenobiotics like this compound can lead to a cascade of downstream effects.

PPARα Signaling Pathway

The following diagram illustrates the general mechanism of PPARα activation by a ligand, leading to the transcription of target genes.

PPARa_Signaling_Pathway This compound This compound (Ligand) PPARa_RXR PPARα-RXR Heterodimer This compound->PPARa_RXR Binds to PPARα HSP HSP PPRE PPRE (DNA Response Element) PPARa_RXR->PPRE Translocates to Nucleus and Binds to PPRE Transcription Target Gene Transcription PPRE->Transcription Initiates mRNA mRNA Transcription->mRNA Produces

Caption: General signaling pathway of PPARα activation by a ligand like this compound.

Environmental Fate and Transport

The ether linkage in the this compound molecule was intended to create a point of potential degradation, making it less persistent in the environment than PFOA. However, studies on its environmental fate are still limited. It is known to be mobile in water and has been detected in various environmental matrices. The ultimate biodegradability of this compound in the environment is a subject of ongoing research.

Conclusion

This compound represents a significant step in the chemical industry's efforts to move away from long-chain PFAS like PFOA. Its toxicological profile, particularly with regard to developmental toxicity and genotoxicity, appears to be more favorable than that of PFOA. However, as a member of the PFAS class of chemicals, concerns about its environmental persistence and potential for biological activity, such as the activation of PPARα, remain. This technical guide provides a foundational understanding of this compound for researchers and professionals, highlighting the available data and the areas where further investigation is needed to fully characterize its performance and safety as a PFOA replacement.

References

The Toxicology and Health Effects of ADONA Exposure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADONA (Ammonium Dodecafluoro-3,6-Dioxa-4-Methyl-7-Octenoic Acid) is a short-chain per- and polyfluoroalkyl substance (PFAS) used as a processing aid in the manufacturing of fluoropolymers. As a replacement for longer-chain PFAS like PFOA, understanding its toxicological profile is of critical importance for assessing its potential impact on human health and the environment. This technical guide provides a comprehensive overview of the currently available data on the toxicology and health effects of this compound exposure, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

Toxicological Data Summary

The following tables summarize the key quantitative data from various toxicological studies on this compound.

Table 1: Acute and Repeated-Dose Toxicity of this compound
Study TypeSpeciesRouteDurationKey Findings & NOAEL/LOAEL
Acute Oral Toxicity RatOralSingle DoseLD50: > 2000 mg/kg bw
28-Day Repeated-Dose Toxicity Rat (Wistar)Oral28 daysMales: - Increased absolute and relative liver weight at ≥10 mg/kg/day.- Hepatocellular hypertrophy at ≥10 mg/kg/day.- Increased alkaline phosphatase (ALP), urea, and inorganic phosphate at 100 mg/kg/day.- Increased glucose and potassium at ≥20 mg/kg/day.- Decreased bilirubin at ≥10 mg/kg/day.Females: - Slight increase in creatinine and decrease in calcium at 100 mg/kg/day.- Slight increase in absolute and relative adrenal weight at 100 mg/kg/day.NOAEL: Not established for males; 30 mg/kg/day for females.[1]
90-Day Repeated-Dose Toxicity Rat (Wistar)Oral90 daysMales: - Increased incidence and severity of thyroid follicular hypertrophy up to 100 mg/kg (considered an adaptive change to liver effects).- Haematotoxicity and liver toxicity observed at 10 mg/kg/day.[1]
Table 2: Developmental and Reproductive Toxicity of this compound
Study TypeSpeciesRouteKey Findings & NOAEL
Prenatal Developmental Toxicity RatOralAt 270 mg/kg/day:- 4 out of 10 females found dead between gestation day (GD) 3-5.- Reduced maternal food consumption and significant reduction in body weight gain.- One dam had one early resorption and 12 dead fetuses.No adverse effects were observed in the 30 and 90 mg/kg/day dose groups.[1]
Maternal and Developmental NOAEL: 30 mg/kg bw/day.[1]
Table 3: Genotoxicity of this compound
Assay TypeTest SystemMetabolic ActivationResult
Bacterial Reverse Mutation Assay S. typhimurium & E. coliWith and withoutNegative[1]
Gene Mutation Assay Chinese Hamster V79 CellsWith and withoutNegative[1]
Micronucleus Assay MouseIn vivoNegative[1]
Bone Marrow Cytogenetic Study RatIn vivoNegative[1]

The weight of evidence from a battery of five genotoxicity studies indicates that this compound is not directly genotoxic.[1]

Table 4: Other Toxicological Endpoints for this compound
EndpointStudy TypeKey Findings
Skin Sensitization Local Lymph Node Assay (LLNA)Positive. An EC3 value of 56.8% was calculated, indicating that this compound is a skin sensitizer.[1]
Bioaccumulation Fish (Common Carp)BCF: - 0.094 ± 0.0071 at 0.1 mg/L - 0.074 ± 0.012 at 1.0 mg/LConsidered not bioaccumulative based on this study.[1]
Environmental Persistence Hydrolysis as a Function of pHHalf-life: > 1 year. This compound is considered very persistent in the environment.[1]

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. The following descriptions are based on summaries from available reports.

Repeated-Dose Oral Toxicity Studies (General Approach based on OECD Guidelines 407 & 408)
  • Test Species: Wistar rats were commonly used.

  • Administration: The test substance (this compound) was typically administered daily via oral gavage.

  • Dose Levels: A control group and at least three dose levels were used to establish a dose-response relationship.

  • Duration: Studies were conducted for 28 and 90 days.

  • Observations: Included clinical signs of toxicity, body weight, food consumption, hematology, clinical biochemistry, urinalysis, gross pathology at necropsy, organ weights, and histopathological examination of tissues.

  • Endpoints: The primary endpoints were the identification of target organs of toxicity and the determination of the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Developmental Toxicity Study (General Approach based on OECD Guideline 414)
  • Test Species: Rats were used.

  • Administration: Pregnant females were administered this compound orally during the period of organogenesis (gestation days 6 through 15).

  • Dose Levels: A control group and at least three dose levels were used.

  • Maternal Observations: Included mortality, clinical signs, body weight, and food consumption.

  • Fetal Examinations: Near term, fetuses were delivered by cesarean section and examined for external, visceral, and skeletal malformations and variations.

  • Endpoints: The study aimed to determine the potential for this compound to cause developmental toxicity in the offspring and to establish the maternal and developmental NOAELs.

Genotoxicity Assays (General Approach based on OECD Guidelines)
  • Bacterial Reverse Mutation Test (OECD 471): This test used strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations). The assay was conducted with and without an exogenous metabolic activation system (S9 mix).

  • In Vitro Mammalian Cell Gene Mutation Test (OECD 476): This assay used Chinese hamster V79 cells to detect gene mutations. It was also performed with and without metabolic activation.

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Mice were exposed to this compound, and their bone marrow was analyzed for the presence of micronuclei in polychromatic erythrocytes, an indicator of chromosomal damage.

  • In Vivo Mammalian Bone Marrow Chromosome Aberration Test (OECD 475): Rats were exposed to this compound, and their bone marrow cells were examined for chromosomal abnormalities.

Signaling Pathways and Mechanistic Insights

Detailed studies on the specific signaling pathways affected by this compound are limited in the available literature. However, some inferences can be drawn from the observed toxicological effects.

The observed liver effects, such as hepatocellular hypertrophy and increased liver weight, are common responses to xenobiotic exposure and are often mediated by nuclear receptors such as the peroxisome proliferator-activated receptor alpha (PPARα) and the constitutive androstane receptor (CAR) . Activation of these receptors leads to the upregulation of genes involved in fatty acid metabolism and detoxification, which can result in cellular hypertrophy. While direct evidence for this compound's interaction with these receptors is lacking, this represents a plausible mechanistic pathway for the observed liver toxicity.

The finding of thyroid follicular hypertrophy in male rats was considered by the study authors to be an adaptive response to the liver effects.[1] This suggests an indirect effect on the thyroid gland, potentially through enhanced hepatic metabolism and clearance of thyroid hormones, a mechanism known to be associated with the activation of hepatic nuclear receptors.

Further research is required to elucidate the precise molecular initiating events and key events in the signaling pathways that lead to the adverse outcomes observed following this compound exposure.

Visualizations

Experimental Workflow for a 28-Day Repeated-Dose Oral Toxicity Study

G cluster_0 Pre-study Phase cluster_1 Dosing Phase (28 Days) cluster_2 Terminal Phase cluster_3 Data Analysis & Reporting acclimatization Acclimatization of Animals randomization Randomization into Dose Groups acclimatization->randomization dosing Daily Oral Administration of this compound randomization->dosing observations Clinical Observations, Body Weight, Food Consumption dosing->observations blood_collection Blood Collection (Hematology & Clinical Chemistry) observations->blood_collection necropsy Gross Necropsy & Organ Weight Measurement blood_collection->necropsy histopathology Histopathological Examination necropsy->histopathology data_analysis Statistical Analysis histopathology->data_analysis noael_determination NOAEL/LOAEL Determination data_analysis->noael_determination final_report Final Study Report noael_determination->final_report

Caption: Workflow for a typical 28-day oral toxicity study.

Logical Relationship in Genotoxicity Assessment of this compound

G cluster_0 In Vitro Assays cluster_1 In Vivo Assays cluster_2 Conclusion ames Bacterial Reverse Mutation (Ames Test) conclusion Weight of Evidence: This compound is not directly genotoxic ames->conclusion Negative Result mammalian_mutation Mammalian Cell Gene Mutation mammalian_mutation->conclusion Negative Result micronucleus Mouse Micronucleus Test micronucleus->conclusion Negative Result chromosome_aberration Rat Chromosome Aberration chromosome_aberration->conclusion Negative Result

Caption: Weight of evidence approach for this compound genotoxicity.

Conclusion

The available toxicological data for this compound indicates a low potential for acute toxicity and genotoxicity. The primary target organ identified in repeated-dose studies is the liver, with secondary effects on the thyroid in male rats that are likely adaptive. A developmental toxicity study established a clear NOAEL. This compound is a skin sensitizer but is not considered bioaccumulative. It is, however, very persistent in the environment.

A significant data gap exists regarding the specific molecular mechanisms and signaling pathways through which this compound exerts its toxic effects. Further research, including in vitro receptor binding and activation assays (e.g., for PPARα and CAR) and transcriptomic studies, would be invaluable for a more complete understanding of its toxicological profile and for refining risk assessments. Detailed experimental protocols for the key regulatory studies are also not widely accessible, which limits the ability to fully evaluate the study designs and outcomes.

References

An In-Depth Technical Guide to the Environmental Contamination Sources of ADONA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental contamination sources of 4,8-dioxa-3H-perfluorononanoic acid (ADONA), a short-chain per- and polyfluoroalkyl substance (PFAS) utilized as a replacement for perfluorooctanoic acid (PFOA) in fluoropolymer manufacturing. The document details the industrial uses of this compound, its physicochemical properties relevant to environmental fate, and summarizes available quantitative data on its presence in various environmental matrices. Furthermore, it outlines established analytical methodologies for this compound detection and explores the current understanding of its toxicological profile and potential signaling pathway interactions. This guide is intended to serve as a core resource for researchers, scientists, and professionals in drug development engaged in the study of emerging environmental contaminants.

Introduction to this compound

4,8-dioxa-3H-perfluorononanoic acid (this compound) is a chemical compound used as a processing aid in the manufacturing of fluoropolymers, such as polytetrafluoroethylene (PTFE), renowned for their non-stick and water-repellent properties.[1] Produced by 3M under its Dyneon™ brand, this compound was introduced as a substitute for PFOA, a long-chain PFAS that has been largely phased out due to concerns over its persistence, bioaccumulation, and toxicity.[2]

Structurally, this compound is a polyfluorinated ether carboxylic acid. Unlike perfluorinated compounds, the presence of an ether linkage and a hydrogen atom makes it potentially more susceptible to degradation.[2] However, its fluorinated carbon chain still imparts the chemical stability and surfactant properties characteristic of PFAS.

Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C7H2F12O4--INVALID-LINK--
Molecular Weight 378.07 g/mol --INVALID-LINK--
CAS Number 919005-14-4--INVALID-LINK--
Appearance Not specified
Solubility Sparingly soluble in chloroform, DMSO, and methanol--INVALID-LINK--

Environmental Contamination Sources

The primary source of this compound in the environment is linked to its industrial production and use in fluoropolymer manufacturing.

Industrial Manufacturing and Processing

The synthesis and application of this compound as a polymerization aid are the main points of its release into the environment. The manufacturing process itself can lead to discharges into wastewater and emissions into the air.

Logical Flow of this compound from Production to Environmental Contamination

This compound Synthesis This compound Synthesis Fluoropolymer Manufacturing Fluoropolymer Manufacturing This compound Synthesis->Fluoropolymer Manufacturing Use as processing aid Industrial Wastewater Industrial Wastewater Fluoropolymer Manufacturing->Industrial Wastewater Process discharge Air Emissions Air Emissions Fluoropolymer Manufacturing->Air Emissions Volatilization Wastewater Treatment Plant Wastewater Treatment Plant Industrial Wastewater->Wastewater Treatment Plant Influent Surface Water Surface Water Wastewater Treatment Plant->Surface Water Effluent discharge Soil Soil Wastewater Treatment Plant->Soil Sludge application Air Emissions->Surface Water Deposition Air Emissions->Soil Deposition Groundwater Groundwater Surface Water->Groundwater Infiltration Biota Biota Surface Water->Biota Uptake Soil->Groundwater Leaching Soil->Biota Uptake cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis Sample Collection Sample Collection Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Sample Collection->Solid Phase Extraction (SPE) Enrichment Elution Elution Solid Phase Extraction (SPE)->Elution Concentration Concentration Elution->Concentration Reconstitution Reconstitution Concentration->Reconstitution LC Separation LC Separation Reconstitution->LC Separation Injection Mass Spectrometry Detection Mass Spectrometry Detection LC Separation->Mass Spectrometry Detection Data Analysis Data Analysis Mass Spectrometry Detection->Data Analysis This compound This compound PPAR_alpha PPARα This compound->PPAR_alpha Activation? Gene_Expression Altered Gene Expression (Lipid Metabolism) PPAR_alpha->Gene_Expression Hepatotoxicity Hepatotoxicity Gene_Expression->Hepatotoxicity

References

The Unseen Contaminant: An In-depth Technical Guide to the Occurrence of ADONA in Drinking Water and Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,8-dioxa-3H-perfluorononanoic acid (ADONA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, a group of synthetic chemicals of increasing environmental and toxicological concern. Used as a replacement for perfluorooctanoic acid (PFOA) in various industrial processes, this compound is now being detected in environmental matrices, including drinking water and soil. This technical guide provides a comprehensive overview of the current knowledge on the occurrence of this compound, detailing its detection in environmental samples, the analytical methodologies employed for its quantification, and the potential toxicological pathways it may disrupt. This document is intended to be a resource for researchers, scientists, and professionals in drug development to understand the scope of this compound contamination and to provide detailed protocols for its analysis.

Introduction to this compound

This compound (4,8-dioxa-3H-perfluorononanoic acid) is an ether-containing perfluoroalkyl substance that has been used as a processing aid in the manufacturing of fluoropolymers. As a replacement for PFOA, it was developed with the intention of having a more favorable toxicological and environmental profile. However, like other PFAS, this compound is persistent in the environment and has the potential for bioaccumulation.[1][2] Concerns regarding its potential adverse health effects, similar to those of legacy PFAS, have led to increased monitoring and research into its prevalence in the environment.

Occurrence of this compound in Drinking Water

The presence of this compound in drinking water is a growing concern for public health. Regulatory bodies and environmental protection agencies have begun to include this compound in their monitoring programs for PFAS.

Quantitative Data on this compound in U.S. Drinking Water

Data from various water monitoring programs in the United States have revealed the presence of this compound in public water systems. The following table summarizes some of the reported concentrations. It is important to note that this data is not exhaustive and represents a snapshot of detected concentrations in specific locations.

LocationUtility/Water SystemAverage Level (ppt)Population Served
Selkirk, NYFlemings Mobile Home Park18.8200
Lincoln, ALCity of Lincoln12.510,218
Simsbury, CTAquarion Water Company of Connecticut - Simsbury System2.7014,691
Moundville, ALMoundville Water Works2.104,404

Source: EWG Tap Water Database[1]

Occurrence of this compound in Soil

The contamination of soil with this compound is a significant environmental issue due to the potential for these compounds to leach into groundwater, thereby contaminating drinking water sources, and for uptake by plants, introducing them into the food chain. The primary sources of this compound in soil are believed to be industrial emissions and the land application of contaminated biosolids.

Quantitative Data on this compound in Soil

Currently, there is a notable lack of publicly available, comprehensive quantitative data on the concentrations of this compound in various soil types, such as agricultural and industrial soils. While studies have indicated that soils near industrial facilities are at a higher risk of contamination, specific concentration ranges for this compound are not well-documented in the readily available scientific literature. This represents a significant data gap that requires further research to fully assess the extent of soil contamination and the associated risks.

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in environmental matrices requires sophisticated analytical techniques, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections provide a detailed overview of the methodologies for drinking water and a general approach for soil analysis.

Analysis of this compound in Drinking Water

The U.S. Environmental Protection Agency (EPA) has developed standardized methods for the analysis of a range of PFAS, including this compound, in drinking water. These methods, such as EPA Method 537.1 and EPA Method 533, provide a robust framework for the extraction and quantification of these compounds.

  • Sample Collection and Preservation:

    • Collect water samples in polypropylene bottles.

    • Preserve samples with a buffering agent (e.g., Trizma) to a pH of 7 ± 0.5.

    • Add a dechlorinating agent (e.g., sodium sulfite) if residual chlorine is present.

    • Store samples at ≤ 6 °C until extraction.

  • Solid-Phase Extraction (SPE):

    • Cartridge: Utilize a solid-phase extraction cartridge with a divinylbenzene polymer sorbent.

    • Conditioning: Condition the SPE cartridge sequentially with methanol and reagent water.

    • Sample Loading: Pass a known volume of the water sample (typically 250-500 mL) through the conditioned cartridge at a controlled flow rate.

    • Washing: Wash the cartridge with a reagent water/methanol mixture to remove interfering substances.

    • Drying: Dry the cartridge thoroughly under a stream of nitrogen.

    • Elution: Elute the trapped analytes from the cartridge using a small volume of methanol.

  • Extract Concentration and Reconstitution:

    • Concentrate the methanol eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a methanol/water mixture suitable for LC-MS/MS injection.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: Use a C18 reversed-phase analytical column.

      • Mobile Phase A: Aqueous solution with a buffer (e.g., ammonium acetate).

      • Mobile Phase B: Methanol or acetonitrile.

      • Gradient: Employ a gradient elution program to separate this compound from other PFAS and matrix components.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization: Use negative ion electrospray ionization (ESI-).

      • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound for quantification and confirmation.

Analysis of this compound in Soil

A standardized, universally accepted method for the analysis of this compound in soil is not as well-established as for drinking water. However, the general approach involves solvent extraction followed by a cleanup step and analysis by LC-MS/MS.

  • Sample Preparation:

    • Air-dry the soil sample and sieve it to remove large debris.

    • Homogenize the sieved sample.

  • Extraction:

    • Extract a known weight of the soil sample with an organic solvent. Methanol or acetonitrile are commonly used.

    • Extraction can be performed using various techniques such as sonication, shaking, or accelerated solvent extraction (ASE).

  • Cleanup:

    • The soil extract will contain various co-extracted matrix components that can interfere with LC-MS/MS analysis.

    • A cleanup step is essential. This can involve techniques such as solid-phase extraction (SPE) using cartridges with sorbents like graphitized carbon black or weak anion exchange materials.

  • LC-MS/MS Analysis:

    • The analytical conditions for the cleaned-up soil extract are generally similar to those used for drinking water extracts, with potential modifications to the LC gradient to manage any remaining matrix effects.

Visualizations of Workflows and Pathways

Experimental Workflow for this compound Analysis in Drinking Water

ADONA_Water_Analysis cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis SampleCollection 1. Sample Collection (Polypropylene bottle) Preservation 2. Preservation (Trizma buffer, pH 7) SampleCollection->Preservation Conditioning 3. Cartridge Conditioning (Methanol, Water) Preservation->Conditioning Loading 4. Sample Loading Conditioning->Loading Washing 5. Cartridge Washing Loading->Washing Drying 6. Cartridge Drying Washing->Drying Elution 7. Analyte Elution (Methanol) Drying->Elution Concentration 8. Extract Concentration Elution->Concentration Reconstitution 9. Reconstitution Concentration->Reconstitution LCMSMS 10. LC-MS/MS Analysis (C18, ESI-, MRM) Reconstitution->LCMSMS

Caption: Workflow for the analysis of this compound in drinking water.

General Experimental Workflow for this compound Analysis in Soil

ADONA_Soil_Analysis cluster_sample_prep Sample Preparation cluster_extraction_cleanup Extraction and Cleanup cluster_analysis Analysis SampleCollection 1. Soil Sampling DryingSieving 2. Air Drying & Sieving SampleCollection->DryingSieving Homogenization 3. Homogenization DryingSieving->Homogenization SolventExtraction 4. Solvent Extraction (Methanol/Acetonitrile) Homogenization->SolventExtraction Cleanup 5. Extract Cleanup (SPE) SolventExtraction->Cleanup Concentration 6. Extract Concentration Cleanup->Concentration Reconstitution 7. Reconstitution Concentration->Reconstitution LCMSMS 8. LC-MS/MS Analysis Reconstitution->LCMSMS

Caption: General workflow for the analysis of this compound in soil.

Toxicological Signaling Pathways

The toxicological mechanisms of many emerging PFAS, including this compound, are still under active investigation. However, based on studies of other PFAS, a primary mode of action is through the disruption of endocrine signaling pathways. Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a crucial role in regulating lipid metabolism and glucose homeostasis. Several PFAS have been shown to act as agonists for PPARs, leading to the dysregulation of these vital metabolic processes.

Potential Interaction of this compound with the PPARα Signaling Pathway

While direct evidence for this compound's interaction with PPARα is still emerging, it is hypothesized to follow a similar mechanism to other structurally related PFAS. The activation of PPARα by a xenobiotic ligand like this compound could lead to a cascade of downstream effects.

PPAR_Signaling_Pathway cluster_cell Cell This compound This compound PPARa PPARα This compound->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Genes (e.g., related to fatty acid oxidation) PPRE->TargetGenes Regulates Transcription of mRNA mRNA TargetGenes->mRNA Transcription Protein Protein mRNA->Protein Translation MetabolicEffects Altered Lipid Metabolism & Other Metabolic Effects Protein->MetabolicEffects Leads to

Caption: Potential PPARα signaling pathway disruption by this compound.

Environmental Fate and Transport

The environmental fate and transport of this compound are critical factors influencing its occurrence in drinking water and soil. Key processes include:

  • Persistence: Like other PFAS, this compound is resistant to degradation in the environment.

  • Mobility: this compound is water-soluble and can be mobile in soil, leading to the potential for leaching from contaminated soils into groundwater.

  • Sorption: The extent to which this compound sorbs to soil particles will depend on soil properties such as organic carbon content and clay mineralogy.

Further research is needed to fully characterize the environmental fate and transport parameters of this compound to better predict its distribution and potential for exposure.

Conclusion and Future Directions

This compound is an emerging contaminant of concern that is being detected in drinking water supplies. While analytical methods for its detection in water are becoming more established, there is a clear need for more research in several key areas:

  • Comprehensive monitoring of this compound in soil: A broader understanding of the extent of soil contamination is necessary to assess the overall environmental burden and the risk to groundwater resources.

  • Development of standardized analytical methods for soil: A validated, routine method for the analysis of this compound in soil is crucial for consistent and reliable monitoring.

  • Toxicological research: Further studies are needed to elucidate the specific molecular mechanisms of this compound's toxicity, including its interactions with various nuclear receptors and other signaling pathways.

This technical guide provides a summary of the current state of knowledge regarding the occurrence of this compound in drinking water and soil. It is intended to serve as a valuable resource for the scientific community and to stimulate further research into this important environmental contaminant.

References

The Bioaccumulation Potential of ADONA in Aquatic Ecosystems: A Review of a Data-Deficient Landscape

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of publicly available scientific literature and regulatory data reveals a significant knowledge gap regarding the bioaccumulation potential of Ammonium 4,8-dioxa-3H-perfluorononanoate (ADONA) in aquatic organisms. While this compound has been introduced as a replacement for more well-studied long-chain per- and polyfluoroalkyl substances (PFAS), empirical data on its uptake, distribution, metabolism, and excretion in aquatic fauna remain elusive. This technical guide synthesizes the current understanding of this compound's environmental context and outlines the established methodologies that would be required to assess its bioaccumulation risk, addressing a critical need for researchers, scientists, and drug development professionals.

This compound, an ammonium salt of a perfluoroalkyl ether carboxylic acid, is utilized as a processing aid in the manufacturing of fluoropolymers. Its introduction was a response to the global phase-out of legacy PFAS compounds like perfluorooctanoic acid (PFOA) due to their persistent, bioaccumulative, and toxic (PBT) properties. While some toxicological evaluations of this compound have been conducted, suggesting a different toxicity profile than PFOA, its potential to accumulate in living organisms, particularly within aquatic food webs, is a critical area of uncertainty.

Concerns regarding the bioaccumulation potential of this compound are rooted in its chemical structure. As a PFAS, this compound is characterized by its high stability and resistance to degradation through hydrolysis, photolysis, or microbial action. One source estimates its half-life in water to be in excess of five years, a characteristic that heightens the probability of long-term environmental contamination and subsequent uptake by aquatic life.

The Imperative for Quantitative Bioaccumulation Data

To rigorously assess the bioaccumulation potential of this compound, quantitative metrics such as the Bioconcentration Factor (BCF) and the Bioaccumulation Factor (BAF) are essential.

  • Bioconcentration Factor (BCF): This metric quantifies the accumulation of a chemical in an organism directly from the surrounding water, when the organism is not exposed through its diet. It is the ratio of the chemical concentration in the organism to the concentration in the water at steady state.

  • Bioaccumulation Factor (BAF): This is a more comprehensive measure that includes the uptake of a chemical from all sources, including water, diet, and sediment. It is the ratio of the chemical concentration in the organism to the concentration in the surrounding environment.

A thorough review of scientific databases and regulatory agency information, including the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA), did not yield any publicly available studies that have determined the BCF or BAF for this compound in any aquatic species. This absence of data precludes the creation of a quantitative summary table as requested.

Standardized Experimental Protocols for Assessing Bioaccumulation

In the absence of specific experimental data for this compound, this guide outlines the standardized methodologies that are globally recognized for determining the bioaccumulation potential of chemical substances in fish. The most pertinent of these is the OECD Test Guideline 305: "Bioaccumulation in Fish: Aqueous and Dietary Exposure."

This guideline details the necessary procedures for conducting a reliable fish bioaccumulation study. A typical experimental workflow, which would be applicable to testing this compound, is as follows:

Figure 1: Generalized workflow for a fish bioconcentration study based on OECD Guideline 305.

A detailed protocol for an this compound bioaccumulation study would need to specify:

  • Test Organism: A fish species recommended by the guideline, such as Rainbow Trout (Oncorhynchus mykiss) or Fathead Minnow (Pimephales promelas).

  • Test Substance: this compound, with its purity and relevant properties characterized.

  • Exposure Conditions: A flow-through system with a constant, sublethal concentration of this compound in the water.

  • Duration: A defined uptake phase (e.g., 28 days) followed by a depuration phase in clean water.

  • Sampling: Regular collection of fish and water samples during both phases.

  • Analytical Chemistry: A validated analytical method for quantifying this compound concentrations in water and fish tissue.

  • Data Analysis: Calculation of uptake and depuration rate constants and the kinetic bioconcentration factor (BCFk).

Conceptual Model of this compound Bioaccumulation and Trophic Transfer

While no specific signaling pathways related to this compound in aquatic organisms have been identified in the literature, a conceptual model can be proposed based on the general understanding of PFAS bioaccumulation.

ADONA_Trophic_Transfer cluster_water Water Column cluster_biota Aquatic Food Web cluster_level1 Primary Producers cluster_level2 Primary Consumers cluster_level3 Secondary Consumers cluster_level4 Tertiary Consumers ADONA_water This compound in Water algae Algae/Phytoplankton ADONA_water->algae Uptake invertebrates Zooplankton & Benthic Invertebrates ADONA_water->invertebrates Direct Uptake fish Forage Fish ADONA_water->fish Direct Uptake (Gills) predator_fish Predatory Fish ADONA_water->predator_fish Direct Uptake (Gills) algae->invertebrates Trophic Transfer invertebrates->fish Trophic Transfer fish->predator_fish Trophic Transfer

Figure 2: Conceptual model of this compound's potential pathways in an aquatic food web.

This model illustrates that this compound, present in the water, can be taken up by primary producers (algae). These are then consumed by primary consumers (invertebrates), which are in turn eaten by fish at higher trophic levels. At each step, there is the potential for this compound to be transferred and possibly biomagnified, leading to higher concentrations in top predators. Additionally, fish and invertebrates can also absorb this compound directly from the water through their gills and other permeable surfaces.

Conclusion and Future Research Directions

The current body of scientific knowledge lacks the necessary empirical data to definitively assess the bioaccumulation potential of this compound in aquatic organisms. This represents a significant data gap that hinders a comprehensive environmental risk assessment of this PFOA replacement compound.

To address this, the following research is urgently needed:

  • Standardized Bioaccumulation Studies: Conduct fish bioaccumulation studies following established protocols like OECD 305 to determine the BCF of this compound.

  • Trophic Transfer and Biomagnification Studies: Investigate the potential for this compound to biomagnify in aquatic food webs by analyzing its concentration in organisms at different trophic levels.

  • Metabolism Studies: Determine the extent to which this compound is metabolized by aquatic organisms, as this can significantly influence its bioaccumulation potential.

  • Subcellular Distribution and Toxicokinetics: Research the distribution of this compound within the tissues and cells of aquatic organisms to understand its mechanisms of toxicity.

Until such data become available, the environmental risk posed by this compound's potential to bioaccumulate in aquatic ecosystems will remain largely unquantified. This underscores the critical need for proactive research into the environmental fate and effects of next-generation industrial chemicals.

An In-depth Technical Guide on the Environmental Degradation Pathways of ADONA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADONA (4,8-dioxa-3H-perfluorononanoic acid) is a short-chain per- and polyfluoroalkyl substance (PFAS) that has been used as a replacement for longer-chain PFAS like PFOA, primarily in the production of fluoropolymers. While designed to be less bioaccumulative and persistent than its predecessors, the environmental fate of this compound, particularly its degradation pathways, is a subject of ongoing scientific scrutiny. This technical guide provides a comprehensive overview of the current understanding of this compound's degradation in the environment, compiling available data on its biotic and abiotic transformation, potential degradation products, and the methodologies used to study these processes.

Biotic Degradation Pathways

The biotic degradation of this compound is largely influenced by its chemical structure, specifically the presence of an ether linkage and a non-fluorinated carbon atom.

Aerobic Biodegradation

Current research on the aerobic biotransformation of ether-PFAS suggests that the presence of a non-fluorinated methylene (-CH2-) group adjacent to the ether oxygen is a critical feature for microbial degradation to occur. This structural characteristic in this compound makes it potentially susceptible to aerobic biodegradation. The proposed initial step in this pathway involves the enzymatic hydroxylation of the carbon atom next to the ether bond.

This hydroxylation leads to the formation of an unstable hemiacetal intermediate. The hemiacetal then spontaneously cleaves, breaking the ether bond in a process known as O-dealkylation. This cleavage results in the formation of two smaller molecules. While specific microbial consortia or pure strains capable of degrading this compound have not been extensively documented in publicly available literature, studies on analogous ether-PFAS provide a strong basis for this proposed pathway.

The overall proposed aerobic degradation pathway initiation is as follows:

  • Enzymatic Hydroxylation: A monooxygenase enzyme attacks the -CH2- group adjacent to the ether oxygen.

  • Hemiacetal Formation: An unstable hemiacetal is formed.

  • Ether Bond Cleavage (O-dealkylation): The hemiacetal spontaneously decomposes, breaking the ether bond.

It is important to note that complete mineralization of this compound to inorganic compounds like fluoride, carbon dioxide, and water by microorganisms has not yet been conclusively demonstrated. The formation of various transformation products is likely.

Anaerobic Biodegradation

Information specifically on the anaerobic biodegradation of this compound is scarce. However, studies on other ether-PFAS suggest that under anaerobic conditions, different degradation mechanisms may be at play. These can include reductive defluorination, where fluorine atoms are removed from the perfluoroalkyl chain, and other reductive transformations. The ether bond in some PFAS has been shown to be susceptible to cleavage under certain anaerobic conditions. Further research is needed to determine if these pathways are relevant for this compound.

Abiotic Degradation Pathways

Abiotic degradation processes, driven by physical and chemical factors in the environment, are also crucial in determining the ultimate fate of this compound.

Photodegradation

Direct photolysis of this compound by sunlight is generally considered to be a slow process due to the strength of the carbon-fluorine bonds. However, indirect photodegradation, mediated by other light-absorbing substances in the environment (photosensitizers), can play a more significant role.

Advanced Oxidation Processes (AOPs) that generate highly reactive oxygen species are effective in degrading this compound. These processes are often studied in the context of water treatment technologies but can also provide insights into potential environmental transformations.

  • UV/Sulfate Radicals: The activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (HSO₅⁻) by ultraviolet (UV) light generates powerful sulfate radicals (SO₄•⁻). These radicals can effectively attack the this compound molecule. Theoretical calculations suggest that hydrogen abstraction from the non-fluorinated methylene group by hydroxyl radicals (a potential secondary radical in these systems) is a thermodynamically favorable initial step.[1]

  • Photocatalysis: The use of semiconductor photocatalysts, such as titanium dioxide (TiO₂), under UV irradiation can also lead to the degradation of this compound. This process involves the generation of electron-hole pairs in the catalyst, which then produce reactive oxygen species that attack the PFAS molecule.

Sonochemical Degradation

Sonolysis, the application of high-frequency ultrasound, can induce the degradation of this compound in aqueous solutions. The process of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—creates localized hot spots with extremely high temperatures and pressures. These conditions lead to the pyrolytic decomposition of the this compound molecule and the generation of reactive radicals that contribute to its degradation.

Hydrolysis

Based on theoretical calculations, the hydrolysis of this compound is not considered a significant degradation pathway under typical environmental conditions.[1] The molecule is predicted to be resistant to breaking down through reaction with water.

Degradation Products

The identification of degradation products is crucial for understanding the complete environmental fate and potential risks associated with this compound. However, at present, there is a significant lack of published experimental data identifying the specific transformation products of this compound degradation under various biotic and abiotic conditions.

Based on the proposed degradation mechanisms for ether-PFAS, potential degradation products of this compound could include:

  • Shorter-chain perfluorinated carboxylic acids (PFCAs) resulting from the cleavage of the ether bond and subsequent transformation of the fluorinated portions of the molecule.

  • Non-fluorinated organic acids and aldehydes resulting from the transformation of the non-fluorinated part of the molecule.

  • Inorganic fluoride (F⁻) as a result of defluorination processes.

Further research utilizing advanced analytical techniques such as high-resolution mass spectrometry is necessary to identify and quantify the degradation products of this compound.

Quantitative Data on this compound Degradation

Quantitative data on the degradation rates and half-lives of this compound in various environmental compartments are currently very limited in the scientific literature.

Degradation ProcessMatrixHalf-life / Degradation RateReference
HydrolysisAqueousPredicted to be very slow (>1 year)[2]
H-abstraction by Hydroxyl RadicalAqueousThermodynamically favorable[1][3]

This table will be updated as more quantitative data becomes available.

Experimental Protocols

Detailed experimental protocols for studying this compound degradation are not widely available as standardized methods. However, general methodologies for investigating the degradation of PFAS can be adapted for this compound.

Biotic Degradation Studies

1. Activated Sludge Microcosm Study

  • Objective: To assess the potential for aerobic biodegradation of this compound by a mixed microbial community from a wastewater treatment plant.

  • Methodology:

    • Collect fresh activated sludge from a municipal or industrial wastewater treatment plant.

    • Prepare microcosms in serum bottles containing a mineral salts medium and the activated sludge inoculum.

    • Spike the microcosms with a known concentration of this compound.

    • Include sterile controls (e.g., autoclaved sludge) to account for abiotic losses.

    • Incubate the microcosms under aerobic conditions (e.g., on a shaker at room temperature).

    • Periodically collect aqueous samples for analysis.

    • Analyze the samples for the disappearance of this compound and the formation of potential transformation products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Monitor for defluorination by measuring the concentration of fluoride ions (F⁻) using an ion-selective electrode.

Abiotic Degradation Studies

1. UV/Persulfate Degradation Experiment

  • Objective: To evaluate the degradation of this compound by sulfate radicals generated from UV-activated persulfate.

  • Methodology:

    • Prepare an aqueous solution of this compound of a known concentration in a quartz reaction vessel.

    • Add a specific concentration of sodium persulfate (Na₂S₂O₈).

    • Irradiate the solution with a UV lamp of a specific wavelength (e.g., 254 nm).

    • Maintain a constant temperature using a cooling system.

    • Collect samples at different time intervals.

    • Quench the reaction in the samples immediately (e.g., with sodium thiosulfate).

    • Analyze the samples for the concentration of this compound and potential degradation products by LC-MS/MS.

2. Sonochemical Degradation Experiment

  • Objective: To investigate the degradation of this compound using high-frequency ultrasound.

  • Methodology:

    • Place a known volume of an aqueous solution of this compound in a temperature-controlled sonochemical reactor.

    • Saturate the solution with a specific gas (e.g., argon or air).

    • Apply ultrasound at a specific frequency (e.g., 200-600 kHz) and power.

    • Collect samples at various time points.

    • Analyze the samples for the parent compound and transformation products using LC-MS/MS.

Analytical Methodology

LC-MS/MS Analysis of this compound and its Transformation Products

  • Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of methanol or acetonitrile and water, often with a modifier like ammonium acetate or formic acid to improve ionization.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in negative mode is commonly used for PFCAs like this compound.

    • Data Acquisition: For targeted analysis of this compound, Multiple Reaction Monitoring (MRM) is employed. For the identification of unknown degradation products, full scan and product ion scan modes on a high-resolution instrument are necessary.

Visualizations

Biotic_Degradation_Pathway This compound This compound (4,8-dioxa-3H-perfluorononanoic acid) Hydroxylation Enzymatic Hydroxylation (-CH2- group) This compound->Hydroxylation Monooxygenase Hemiacetal Unstable Hemiacetal Intermediate Hydroxylation->Hemiacetal Cleavage Ether Bond Cleavage (O-dealkylation) Hemiacetal->Cleavage Spontaneous Products Transformation Products Cleavage->Products

Proposed initial steps of aerobic biodegradation of this compound.

Abiotic_Degradation_AOP cluster_UV_Persulfate UV/Persulfate System Persulfate Persulfate (S₂O₈²⁻) Sulfate_Radical Sulfate Radical (SO₄•⁻) Persulfate->Sulfate_Radical Activation UV UV Light Degradation Degradation Sulfate_Radical->Degradation This compound This compound This compound->Degradation Products Transformation Products Degradation->Products

This compound degradation in a UV/Persulfate advanced oxidation process.

Experimental_Workflow_Biotic start Start: Activated Sludge Microcosm Setup sampling Periodic Sampling start->sampling analysis LC-MS/MS Analysis (this compound & TPs) sampling->analysis fluoride Fluoride Ion Analysis sampling->fluoride data Data Interpretation (Degradation Kinetics) analysis->data fluoride->data end End data->end

Workflow for an aerobic biodegradation study of this compound.

Conclusion

The environmental degradation of this compound is a complex process involving both biotic and abiotic pathways. While its structure suggests a potential for aerobic biodegradation through ether cleavage, and various advanced oxidation processes have been shown to be effective in degrading PFAS, specific experimental data on this compound's degradation pathways, transformation products, and degradation kinetics are still largely unavailable. The theoretical insights and generalized pathways for ether-PFAS presented in this guide serve as a foundation for future research. There is a critical need for detailed experimental studies to fully elucidate the environmental fate of this compound and to accurately assess its persistence and potential risks.

References

The Biological Mechanism of ADONA (Carbazochrome): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADONA, known pharmaceutically by its active ingredient Carbazochrome, is a hemostatic agent utilized in the management of bleeding disorders characterized by capillary fragility. This technical guide provides a comprehensive overview of the core mechanism of action of Carbazochrome within biological systems. It details the molecular interactions, signaling pathways, and cellular responses that contribute to its hemostatic effect. This document synthesizes available quantitative data, outlines key experimental protocols for investigating its bioactivity, and provides visual representations of its mechanism to facilitate a deeper understanding for research and drug development professionals.

Introduction

Carbazochrome is an oxidation product of adrenaline and is employed as a systemic hemostatic agent.[1] Marketed under brand names including this compound in Japan, it is indicated for the treatment of capillary and parenchymal hemorrhage, such as epistaxis, hematuria, and bleeding associated with surgical procedures.[1][2] Its primary therapeutic action is to reduce bleeding time by enhancing capillary wall integrity and promoting platelet aggregation at the site of injury.[3][4] Unlike many other hemostatic agents, its mechanism is not reliant on the systemic coagulation cascade but rather on localized effects on capillaries and platelets.

Core Mechanism of Action

The hemostatic effect of Carbazochrome is multifaceted, primarily involving the stabilization of capillaries and the potentiation of platelet-mediated primary hemostasis.

Interaction with Platelet α-Adrenoceptors

The principal mechanism of Carbazochrome is initiated through its interaction with α-adrenoceptors on the surface of platelets.[2][5][6] These receptors are G-protein coupled receptors (GPCRs), and upon binding of Carbazochrome, they activate a specific intracellular signaling cascade.

Gq Protein-Mediated Signaling Pathway

The α-adrenoceptors coupled to Carbazochrome's action are linked to the Gq alpha subunit of the heterotrimeric G-protein complex. Activation of the Gq protein initiates a downstream signaling cascade that is central to the pro-aggregatory effect of Carbazochrome on platelets.[2][6]

The key steps in this pathway are as follows:

  • Activation of Phospholipase C (PLC) : The activated Gq alpha subunit stimulates the membrane-bound enzyme Phospholipase C.

  • Generation of Second Messengers : PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

  • Intracellular Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[2][5][6]

  • Platelet Activation and Aggregation : The resulting increase in intracellular free calcium concentration is a critical signal for platelet activation.[2][5][6] This leads to a cascade of events including:

    • Shape Change : Platelets change from a discoid to a spherical shape with pseudopods, increasing their surface area for aggregation.

    • Granule Release : The release of pro-aggregatory substances such as adenosine diphosphate (ADP), serotonin, and von Willebrand factor (vWF) from platelet granules further amplifies the aggregation response.[2]

    • Thromboxane A2 Synthesis : The elevated intracellular calcium activates phospholipase A2 (PLA2), which in turn initiates the arachidonic acid pathway, leading to the synthesis of thromboxane A2 (TxA2), a potent platelet aggregator and vasoconstrictor.[2]

    • Conformational Change of Glycoprotein IIb/IIIa Receptors : Increased intracellular calcium leads to the activation of Glycoprotein IIb/IIIa receptors on the platelet surface, enabling them to bind fibrinogen and mediate platelet aggregation.

Effect on Capillary Permeability

In addition to its effects on platelets, Carbazochrome is reported to reduce capillary permeability and increase capillary resistance.[7][8][9] This action is thought to contribute to its hemostatic effect by reducing the leakage of blood from small vessels. The precise molecular mechanism underlying this effect on endothelial cells is less well-defined but is believed to involve the inhibition of vascular hyperpermeability induced by various vasoactive agents.[5]

Quantitative Data

The following tables summarize the available quantitative data regarding the pharmacokinetics and clinical efficacy of Carbazochrome.

Table 1: Pharmacokinetic Parameters of Carbazochrome Sodium Sulfonate in Rabbits
ParameterNeedle-Free InjectionIntramuscular Injection
AUC₀₋t (μg·min·mL⁻¹) 162.43 ± 17.09180.82 ± 15.29
tₘₐₓ (min) 5.00 ± 1.4123.00 ± 2.01
Cₘₐₓ (μg·mL⁻¹) 5.93 ± 0.025.09 ± 0.29
t₁/₂ (min) 23.54 ± 3.8918.28 ± 2.47

Data from a study on the pharmacokinetics of carbazochrome sodium sulfonate in rabbits.[10]

Table 2: Clinical Efficacy of Carbazochrome Sodium Sulfonate (CSS) in Surgical Patients
Study PopulationInterventionOutcome MeasureResult
Total Knee Arthroplasty CSS + Tranexamic Acid vs. Tranexamic Acid aloneTotal Blood Loss (mL)609.92 ± 221.24 vs. 1158.26 ± 334.13 (p < 0.05)
Total Hip Arthroplasty CSS + Tranexamic Acid vs. Tranexamic Acid aloneTotal Blood Loss (mL)Significantly lower in the combination group
Post-Gastric Endoscopic Submucosal Dissection CSS group vs. non-CSS groupPost-ESD Bleeding Rate5.2% vs. 3.8% (p = 0.783, no significant difference)
Colonic Diverticular Bleeding Patients receiving CSS vs. not receiving CSSIn-hospital mortality, length of stay, total costs, need for blood transfusionNo significant reduction with CSS

Data synthesized from multiple clinical studies.[4][7][8][9]

Experimental Protocols

The investigation of Carbazochrome's mechanism of action involves a variety of in vitro and in vivo experimental assays. Below are detailed methodologies for key experiments.

Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To measure the ability of Carbazochrome to induce or enhance platelet aggregation in vitro.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

    • Carefully collect the supernatant PRP.

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP using a hematology analyzer.

    • Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.

  • Aggregation Measurement:

    • Pre-warm the PRP samples to 37°C in an aggregometer.

    • Add a baseline reading for each sample.

    • Add varying concentrations of Carbazochrome to the PRP samples. A known platelet agonist (e.g., ADP, collagen) can be used as a positive control and in combination with Carbazochrome to assess synergistic effects.

    • Record the change in light transmission through the PRP suspension over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

    • The extent of aggregation is expressed as the maximum percentage change in light transmission, with PPP serving as the 100% aggregation reference.

Intracellular Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration in platelets upon stimulation with Carbazochrome.

Methodology:

  • Platelet Preparation and Loading with a Fluorescent Calcium Indicator:

    • Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).

    • Incubate the washed platelets with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C in the dark. The AM ester form allows the dye to cross the cell membrane.

    • Wash the platelets to remove excess extracellular dye.

  • Fluorometric Measurement:

    • Resuspend the dye-loaded platelets in a buffer containing physiological concentrations of calcium.

    • Place the platelet suspension in a fluorometer cuvette with constant stirring at 37°C.

    • Record the baseline fluorescence.

    • Add Carbazochrome to the cuvette and continuously record the change in fluorescence intensity.

    • For ratiometric dyes like Fura-2, the fluorescence is measured at two excitation wavelengths, and the ratio of the emission intensities is used to calculate the intracellular calcium concentration. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity is proportional to the change in intracellular calcium.

  • Calibration:

    • At the end of each experiment, add a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence signal (Fmax), followed by a calcium chelator (e.g., EGTA) to determine the minimum fluorescence signal (Fmin). These values are used to calibrate the fluorescence signal and calculate the absolute intracellular calcium concentration.

α-Adrenoceptor Binding Assay

Objective: To determine the binding affinity of Carbazochrome to α-adrenoceptors on platelets.

Methodology:

  • Preparation of Platelet Membranes:

    • Isolate platelets from whole blood.

    • Lyse the platelets and prepare a membrane fraction by differential centrifugation.

  • Radioligand Binding Assay:

    • Incubate the platelet membranes with a constant concentration of a radiolabeled ligand known to bind to α-adrenoceptors (e.g., [³H]prazosin for α₁-adrenoceptors or [³H]yohimbine for α₂-adrenoceptors).

    • Add increasing concentrations of unlabeled Carbazochrome to compete with the radioligand for binding to the receptors.

    • After incubation, separate the membrane-bound radioligand from the free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the Carbazochrome concentration.

    • Determine the IC₅₀ value (the concentration of Carbazochrome that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) for Carbazochrome using the Cheng-Prusoff equation, which provides a measure of its binding affinity for the receptor.

Visualizations

Signaling Pathway of Carbazochrome in Platelets

Carbazochrome_Signaling_Pathway Carbazochrome Carbazochrome (this compound) Alpha_Adrenoceptor α-Adrenoceptor Carbazochrome->Alpha_Adrenoceptor Binds Gq_Protein Gq Protein Alpha_Adrenoceptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_increase ↑ Intracellular Ca²⁺ ER->Ca2_increase Releases Ca²⁺ Platelet_Activation Platelet Activation Ca2_increase->Platelet_Activation Triggers Aggregation Aggregation Platelet_Activation->Aggregation Granule_Release Granule Release (ADP, Serotonin) Platelet_Activation->Granule_Release TxA2_Synthesis TxA2 Synthesis Platelet_Activation->TxA2_Synthesis

Caption: Carbazochrome signaling cascade in platelets.

Experimental Workflow for Platelet Aggregation Assay

Platelet_Aggregation_Workflow Start Start: Whole Blood Collection (Citrated) Centrifuge1 Low-Speed Centrifugation (200 x g, 20 min) Start->Centrifuge1 PRP Collect Platelet-Rich Plasma (PRP) Centrifuge1->PRP Adjust Adjust Platelet Count with PPP PRP->Adjust Aggregometer Pre-warm PRP to 37°C in Aggregometer Adjust->Aggregometer Add_Carbazochrome Add Carbazochrome (Test) or Agonist (Control) Aggregometer->Add_Carbazochrome Measure Measure Light Transmission Over Time Add_Carbazochrome->Measure Analyze Analyze Data: Calculate % Aggregation Measure->Analyze End End: Aggregation Curve Analyze->End

Caption: Workflow for Light Transmission Aggregometry.

Conclusion

Carbazochrome, the active component of this compound, exerts its hemostatic effect primarily through the activation of α-adrenoceptors on platelets, leading to a Gq-protein-mediated signaling cascade that culminates in increased intracellular calcium, platelet activation, and aggregation. Its additional role in reducing capillary permeability further contributes to its clinical utility in managing certain bleeding disorders. While the fundamental mechanism is well-elucidated, further research into its effects on endothelial cell biology and the nuances of its clinical efficacy across different hemorrhagic conditions is warranted. This guide provides a foundational understanding for scientists and researchers involved in the development and application of hemostatic agents.

References

Unveiling Molecular Interactions: A Technical Guide to ADONA's Role in Protein and Membrane Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted interactions of 6-dodecanoyl-N,N-dimethyl-2-naphthylamine (ADONA), a powerful fluorescent probe, with proteins and biological membranes. By delving into its photophysical properties, experimental applications, and data interpretation, this document serves as a comprehensive resource for leveraging this compound in elucidating the intricate molecular mechanisms that govern cellular function.

Introduction to this compound: A Versatile Fluorescent Reporter

This compound, also widely known by its alternative name Laurdan, is a lipophilic fluorescent dye renowned for its sensitivity to the local environment.[1][2] Its chemical structure, featuring a naphthalene moiety linked to a lauroyl fatty acid tail, allows it to partition into the hydrophilic-hydrophobic interface of phospholipid bilayers.[1] The key to this compound's utility lies in the dipole moment of its naphthalene group, which is sensitive to the presence of polar molecules, such as water, in its immediate vicinity.[1][2] This sensitivity manifests as a shift in its fluorescence emission spectrum, providing a powerful tool to investigate the biophysical properties of cell membranes.

Quantitative Analysis of this compound's Interactions

Partitioning into Biological Membranes

The partitioning of this compound into a lipid bilayer is a critical first step for its function as a membrane probe. This process is governed by the physicochemical properties of both the probe and the membrane. The partition coefficient (Kp) is a measure of the equilibrium distribution of a solute between a lipid and an aqueous phase. While specific Kp values for this compound in various lipid compositions are not consistently tabulated across the literature, they can be determined experimentally using techniques like fluorescence spectroscopy and surface plasmon resonance.

Table 1: Methodologies for Determining Membrane Partition Coefficients

Experimental TechniquePrincipleKey Parameters Measured
Fluorescence Spectroscopy Measures the change in fluorescence intensity or wavelength of this compound upon binding to lipid vesicles.Partition coefficient (Kp), Binding affinity (Kd)
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at a sensor surface as molecules bind to a lipid monolayer or bilayer.Association and dissociation rate constants (kon, koff), Partition coefficient (Kp)
Interaction with Proteins

This compound can also interact with proteins, particularly with hydrophobic binding pockets or domains. This interaction can be quantified by determining the binding affinity (dissociation constant, Kd). Fluorescence-based methods are commonly employed for this purpose, where changes in the fluorescence properties of either the protein (e.g., intrinsic tryptophan fluorescence) or this compound upon binding are monitored.

Table 2: Methodologies for Determining Protein Binding Affinity

| Experimental Technique | Principle | Key Parameters Measured | | :--- | :--- | | Fluorescence Quenching | The binding of a ligand (quencher) to a protein containing a fluorophore (e.g., tryptophan) leads to a decrease in fluorescence intensity. | Binding constant (Kb), Number of binding sites (n) | | Fluorescence Anisotropy | Measures the change in the rotational diffusion of a fluorescently labeled molecule upon binding to a larger protein. | Dissociation constant (Kd) | | Direct Titration (using this compound's fluorescence) | The change in this compound's fluorescence upon titration with a protein is used to determine the binding parameters. | Dissociation constant (Kd) |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound to probe membrane properties and protein interactions.

Measurement of Membrane Fluidity using Generalized Polarization (GP)

One of the most powerful applications of this compound is the measurement of membrane fluidity through the concept of Generalized Polarization (GP). In more fluid, disordered membrane phases, water molecules can penetrate the bilayer and interact with the naphthalene headgroup of this compound, causing a red shift in its emission spectrum. In more ordered, gel-like phases, this water penetration is restricted, resulting in a blue-shifted emission.

The GP value is calculated from the fluorescence intensities at two emission wavelengths (typically ~440 nm for the ordered phase and ~490 nm for the disordered phase) using the following equation:

GP = (I440 - I490) / (I440 + I490)

A higher GP value indicates a more ordered or less fluid membrane environment.

Experimental Workflow for GP Measurement:

  • Cell/Liposome Preparation: Prepare cells or unilamellar vesicles (liposomes) of the desired lipid composition.

  • This compound Labeling: Incubate the cells or liposomes with a working solution of this compound (typically 1-5 µM) for a sufficient time to allow partitioning into the membranes.

  • Washing: Remove excess this compound by washing the cells or liposomes.

  • Fluorescence Measurement: Acquire fluorescence emission spectra using a fluorometer or a confocal microscope equipped with spectral imaging capabilities. For microscopy, this allows for the spatial mapping of membrane fluidity.

  • GP Calculation: Calculate the GP value for each sample or pixel.

Below is a DOT script visualizing the experimental workflow for measuring membrane fluidity using this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_cells Prepare Cells or Liposomes add_this compound Incubate with this compound prep_cells->add_this compound wash Wash to remove excess probe add_this compound->wash measure Measure Fluorescence Emission (Spectrometer or Microscope) wash->measure calc_gp Calculate Generalized Polarization (GP) measure->calc_gp interpret Interpret Membrane Fluidity calc_gp->interpret

Workflow for membrane fluidity measurement using this compound.
Synthesis of this compound (Laurdan)

This compound can be synthesized through a two-step process starting from commercially available reactants.[3] A high-yield procedure involves the Fries rearrangement of an intermediate product.[3]

General Synthesis Scheme:

  • Step 1: Synthesis of Precursor: The initial step involves the reaction of naphthol-2 with lauroyl chloride.[3]

  • Step 2: Amination: The precursor is then reacted with dimethylamine to yield 6-dodecanoyl-2-(dimethylamino) naphthalene (Laurdan/ADONA).[3]

The following DOT script outlines the general synthesis pathway for this compound.

G reactant1 Naphthol-2 intermediate Precursor reactant1->intermediate reactant2 Lauroyl Chloride reactant2->intermediate product This compound (Laurdan) intermediate->product reactant3 Dimethylamine reactant3->product

General synthesis pathway of this compound.

This compound in the Context of Cellular Signaling

While this compound is not a direct probe for specific signaling molecules, its ability to report on membrane properties makes it a valuable tool for studying signaling events that involve changes in the plasma membrane. Many signaling pathways, particularly those involving G-protein coupled receptors (GPCRs), are influenced by the organization of the membrane into microdomains, often referred to as lipid rafts.[4][5][6][7][8] These rafts are typically more ordered than the surrounding bilayer.

This compound can be used to investigate the formation, size, and dynamics of these lipid rafts. For instance, the activation of a GPCR might lead to the coalescence or dispersal of lipid rafts, which would be detectable as a change in the GP value in specific regions of the cell membrane.

The following diagram illustrates the logical relationship of how this compound can be used to study the influence of lipid rafts on GPCR signaling.

G cluster_cell Cellular Environment cluster_probe This compound as a Probe ligand Ligand gpcr GPCR ligand->gpcr raft Lipid Raft (Ordered Domain) gpcr->raft localizes to effector Effector Protein gpcr->effector Signal Transduction adona_raft This compound in Raft (High GP) raft->adona_raft partitions into non_raft Non-Raft (Disordered Domain) adona_non_raft This compound in Non-Raft (Low GP) non_raft->adona_non_raft partitions into

This compound probing lipid rafts in GPCR signaling.

Conclusion

This compound (Laurdan) stands as an indispensable tool in the arsenal of researchers studying protein-lipid interactions and membrane dynamics. Its sensitivity to the local membrane environment, quantifiable through parameters like Generalized Polarization, provides a high-resolution window into the biophysical state of cellular membranes. By employing the experimental protocols and data analysis frameworks detailed in this guide, scientists and drug development professionals can effectively utilize this compound to unravel the complex interplay between membrane organization, protein function, and cellular signaling, ultimately contributing to a deeper understanding of cellular processes and the development of novel therapeutics.

References

Detection of 4,8-dioxa-3H-perfluorononanoate (ADONA) in Human Blood and Plasma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 4,8-dioxa-3H-perfluorononanoate (ADONA) is a per- and polyfluoroalkyl substance (PFAS) that has been used as a replacement for ammonium perfluorooctanoate (APFO), a salt of PFOA, in the manufacturing of fluoropolymers since 2008.[1][2] Due to the persistence, bioaccumulation, and potential health effects of legacy PFAS like PFOA, there is significant scientific and regulatory interest in monitoring the presence of their replacements, such as this compound, in human populations.[1][3] This technical guide provides an in-depth overview of the methodologies for detecting and quantifying this compound in human blood and plasma samples, summarizes key quantitative data from biomonitoring studies, and discusses the toxicological context of this emerging compound.

Analytical Methodologies for this compound Detection

The gold standard for the quantification of this compound and other PFAS in human blood and plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS) .[4][5][6] This technique offers high sensitivity and selectivity, which is crucial for detecting the low concentrations typically found in biological matrices. Isotopic dilution methods, where stable isotope-labeled internal standards are used, are commonly employed to ensure accurate quantification.[4][5]

Experimental Protocol: Sample Preparation

Effective sample preparation is critical to remove matrix interferences, such as proteins and lipids, which can suppress the instrument signal and lead to inaccurate results. The most common and straightforward method for plasma and serum is protein precipitation.[4][6][7]

Protocol: Protein Precipitation

  • Aliquoting: Transfer a precise volume (e.g., 100 µL) of human plasma or serum into a clean microcentrifuge tube.[6]

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of a working solution containing the isotope-labeled internal standard for this compound.[6]

  • Precipitation: Add 400 µL of cold (-20 °C) methanol to the sample.[6] The high ratio of organic solvent denatures and precipitates the proteins in the sample.

  • Vortexing: Vortex the mixture for approximately 20-30 seconds to ensure thorough mixing and complete protein precipitation.[6]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C.[6] This will pellet the precipitated proteins at the bottom of the tube.

  • Supernatant Transfer: Carefully collect the supernatant, which contains the analytes of interest, and transfer it to an appropriate vial for LC-MS/MS analysis.[4][6]

An alternative and more rigorous cleanup technique involves Solid Phase Extraction (SPE) , often using a weak anion exchange (WAX) sorbent, which can provide a cleaner extract by removing a wider range of matrix components.[8]

G cluster_workflow Experimental Workflow for this compound Detection Sample Human Blood or Plasma Sample Spike Spike with Isotope-Labeled Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Cold Methanol) Spike->Precipitate Centrifuge Centrifugation (e.g., 14,000 x g, 10 min) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis Quantify Data Processing and Quantification Analysis->Quantify

A typical workflow for the analysis of this compound in human plasma.

Quantitative Data on this compound in Human Plasma

Biomonitoring studies provide valuable data on the extent of human exposure to this compound. To date, studies have shown that this compound is not widely detected in the general population, and when present, it is typically at very low concentrations, often near the limit of quantification.

ParameterValueMatrixAnalytical MethodReference
Limit of Quantification (LOQ) 0.2 µg/LHuman PlasmaLC-MS/MS[1][9]
Lower Limit of Quantification (LLOQ) Range 0.009–0.245 µg/LHuman PlasmaIsotopic Dilution LC-MS/MS[4][5]
Observed Concentrations Detected only in a few samples slightly above the LOQ of 0.2 µg/L.Human PlasmaLC-MS/MS[1][9]

Table 1: Summary of quantitative data for this compound detection in human plasma samples.

A study of German blood donors, including those living near a former PFOA production plant where this compound has been used since 2008, found that this compound was detected in only a few samples, with concentrations just above the 0.2 µg/L limit of quantification.[1][9] The study concluded that health risks related to this compound were unlikely under the observed exposure situation.[1]

Biological Effects and Toxicological Context

While detailed signaling pathways for this compound in humans are not well-established, toxicological studies provide insights into its biological effects, especially in comparison to the legacy PFAS it was designed to replace.

Key Toxicological Findings:

  • PPARα Agonism: this compound has been identified as a possible peroxisome proliferator-activated receptor alpha (PPARα) agonist in male rats, suggesting a potential mechanism for observed effects in the liver.[2]

  • Thyroid Disruption: In vitro studies on thyroid cells revealed that this compound can alter the expression of genes related to thyroid hormone regulation.[10] However, these effects were less pronounced compared to those of PFOA and another replacement, GenX.[10]

  • General Toxicity Profile: Toxicological evaluations have shown this compound to be moderately toxic orally in acute studies in rats and to have a superior toxicity profile compared to APFO (PFOA).[2] Ecotoxicological data also suggest lower acute and chronic toxicity for this compound compared to legacy compounds like PFOA and PFOS.[11][12]

G cluster_context Toxicological Context of PFAS Replacements cluster_comparison Comparative Effects (in vitro) PFOA Legacy PFAS (e.g., PFOA) PhaseOut Phase-Out Due to Toxicity & Persistence PFOA->PhaseOut PFOA_Effect PFOA / GenX: Higher Thyroid Disrupting Effect PFOA->PFOA_Effect Replacement Development of Replacement PFAS PhaseOut->Replacement This compound This compound Replacement->this compound ADONA_Effect This compound: Lower Thyroid Disrupting Effect This compound->ADONA_Effect

Logical relationship of this compound as a replacement for legacy PFAS.

Conclusion

The detection of this compound in human blood and plasma is reliably achieved using sensitive LC-MS/MS methods coupled with a straightforward protein precipitation sample preparation protocol. Current biomonitoring data indicate that human exposure to this compound is low and infrequent in the populations studied. Toxicological studies suggest that this compound has a more favorable safety profile than PFOA, the compound it replaced. However, as a member of the persistent PFAS class of chemicals, continued monitoring and research are essential for a comprehensive understanding of its long-term fate in the environment and its potential impact on human health.

References

Navigating the Landscape of ADONA: A Technical Guide to its Regulatory Status and Scientific Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide offers an in-depth analysis of Ammonium perfluoro(2-methyl-3-oxahexanoate) (ADONA), a key replacement for ammonium perfluorooctanoate (APFO) in the manufacturing of fluoropolymers. Developed for researchers, toxicologists, and drug development professionals, this document consolidates the current understanding of this compound's regulatory framework, toxicological profile, environmental behavior, and the analytical methods for its detection.

Introduction

This compound, the ammonium salt of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid, was introduced as a processing aid to substitute for APFO (also known as PFOA) due to concerns over the latter's persistence, bioaccumulation, and toxicity. As a member of the per- and polyfluoroalkyl substances (PFAS) family, this compound's own safety and environmental impact have come under scientific and regulatory scrutiny. This guide provides a comprehensive overview of the available data to inform risk assessment and guide future research.

Regulatory Status and Guidelines

The regulatory landscape for this compound is still evolving. As a newer generation PFAS, it is not as extensively regulated as its predecessors, PFOA and PFOS. However, its presence in the environment has led to the establishment of health-based guidelines by some organizations.

  • United States: The U.S. Environmental Protection Agency (EPA) is in the process of evaluating and regulating thousands of PFAS chemicals, including replacement compounds like this compound. While no federal Maximum Contaminant Level (MCL) has been established specifically for this compound in drinking water, it falls under the broader category of PFAS being investigated.

  • European Union: Under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, substances like this compound must be registered with the European Chemicals Agency (ECHA). Companies are required to submit data on the substance's properties, uses, and safety.

  • Health Advisories: The Environmental Working Group (EWG), a non-governmental organization, has set a non-enforceable health guideline of 1 part per trillion (ppt) for this compound in drinking water.[1][2][3] This guideline is based on the potential health effects associated with PFAS exposure, such as immune system damage and developmental issues.[1][2][3][4]

Table 1: Regulatory and Health-Based Guidelines for this compound

Issuing BodyGuideline/RegulationValueMatrixStatus
EWGHealth Guideline1 pptDrinking WaterNon-enforceable

Physicochemical and Toxicological Profile

Understanding the intrinsic properties and toxicological endpoints of this compound is critical for assessing its potential risk to human health.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₇H₄F₁₂O₃·H₃NPubChem
Molecular Weight 395.1 g/mol PubChem
Physical State 10-50% solution in water[5]
Melting Point 164°C[5]
Boiling Point 183°C[5]
Water Solubility >5.45e-4 mol/L[5]
pKa < 3[5]
Toxicological Data Summary

Toxicological evaluations have shown that this compound has a different toxicity profile compared to APFO.[6] Studies indicate it is moderately toxic upon acute oral exposure and is a moderate to severe eye irritant.[6] The liver and kidneys have been identified as the primary target organs in male and female rats, respectively, in repeat-dose studies.[6]

Table 3: Summary of Quantitative Toxicological Data for this compound

Study TypeSpeciesRouteEndpointValueSource
Acute ToxicityRatOralLD50300 - 2000 mg/kg[5]
28-Day StudyRatOralNOAEL (Male)10 mg/kg/day[6]
90-Day StudyRatOralNOAEL (Male)10 mg/kg/day[6]
90-Day StudyRatOralNOAEL (Female)100 mg/kg/day[6]
Dermal SensitizationMouseDermalEC356.8%[5]

NOAEL: No-Observed-Adverse-Effect Level; LD50: Lethal Dose, 50%; EC3: Effective Concentration causing a threefold increase in lymphocyte proliferation.

Mechanism of Action: PPARα Agonism

This compound has been identified as a possible agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[6] PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. Activation of PPARα is a key event in the mode of action for liver effects observed in rodents exposed to some PFAS.

PPARα agonist signaling pathway for this compound.

Environmental Fate and Analytical Methods

Environmental Persistence and Transport

Like other PFAS, this compound is persistent in the environment. Its chemical structure, featuring an ether linkage, was designed to offer a point of degradation compared to the long-chain PFCAs it replaces. However, studies have shown its presence in river water downstream of fluorochemical manufacturing plants, indicating its mobility in aquatic systems.[7][8]

The Total Oxidizable Precursor (TOP) Assay is an important analytical tool used to assess the total concentration of PFAS, including precursors like this compound that can transform into more stable perfluoroalkyl acids (PFAAs) in the environment. In the TOP assay, this compound is oxidized to perfluoro-2-methoxypropanoic acid (PFMOPrA).[7]

TOP_Assay_Workflow Sample Water/Soil Sample (Containing this compound) Spike Spike with Isotopically Labeled Precursor Standard Sample->Spike Reagents Add NaOH (Alkaline) & K₂S₂O₈ (Oxidant) Spike->Reagents Incubate Incubate at 85°C for 4-6 hours Reagents->Incubate Oxidation Precursors (this compound) Oxidized to PFAAs (PFMOPrA) Incubate->Oxidation Analysis Extract & Analyze by LC-MS/MS Oxidation->Analysis Result Quantify Terminal PFAAs Analysis->Result

Workflow for the Total Oxidizable Precursor (TOP) Assay.
Analytical Detection Methods

The primary method for the detection and quantification of this compound and other PFAS in environmental and biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for the detection of trace levels of contaminants.

Key Experimental Protocols

Detailed protocols from the original toxicological studies are often proprietary. However, the methodologies generally follow standardized guidelines from organizations like the OECD (Organisation for Economic Co-operation and Development). Below are representative protocols based on the available study summaries.

Acute Oral Toxicity (Based on OECD Guideline 423)
  • Objective: To determine the acute oral toxicity (LD50) of this compound.

  • Test System: Wistar rats, typically young adults (8-12 weeks old), with a starting group of 3 animals of a single sex.

  • Dosage: A single dose of this compound is administered by oral gavage. Based on available data, starting doses might range from 300 mg/kg.[5]

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • The test substance is administered.

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in posture, movement, respiration), and body weight changes.

    • Observations are conducted frequently on the day of dosing and at least daily thereafter for 14 days.

  • Endpoint: The primary endpoint is mortality. The LD50 is determined based on the number of animal deaths at different dose levels. A gross necropsy of all animals is performed at the end of the study.

Eye Irritation (Based on OECD Guideline 405)
  • Objective: To assess the potential of this compound to cause eye irritation or damage.

  • Test System: Albino rabbits.

  • Procedure:

    • A single dose (typically 0.1 mL of the liquid solution) of this compound is instilled into the conjunctival sac of one eye of each animal. The other eye serves as an untreated control.

    • The eyes are examined and scored for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation.

  • Endpoint: The severity and reversibility of eye irritation are evaluated. This compound has been classified as a moderate to severe eye irritant.[6]

PFOA_Replacement_Logic PFOA PFOA / APFO (Legacy PFAS) Concerns Health & Environmental Concerns (Persistence, Toxicity) PFOA->Concerns PhaseOut Regulatory Pressure & Industry Phase-Out Concerns->PhaseOut This compound This compound (Replacement Chemistry) PhaseOut->this compound Leads to Development of Use Use in Fluoropolymer Manufacturing This compound->Use Scrutiny New Cycle of Scientific & Regulatory Scrutiny This compound->Scrutiny Release Environmental Release (e.g., Waterways) Use->Release Release->Scrutiny

Logical flow from PFOA concerns to this compound scrutiny.

Conclusion

This compound represents a "next generation" PFAS developed to replace legacy long-chain substances like PFOA. While toxicological data suggests a less hazardous profile than PFOA, it is not without its own concerns.[6] It is a persistent chemical that is mobile in the environment and has been associated with adverse health effects in laboratory studies. The regulatory and scientific communities continue to evaluate this compound to fully understand its potential risks. This guide serves as a foundational resource for professionals engaged in this ongoing assessment, highlighting the need for continued research into its long-term health effects, environmental behavior, and the development of effective risk management strategies.

References

In-Depth Technical Guide to the Chemical Safety and Handling of ADONA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4,8-dioxa-3H-perfluorononanoic acid (ADONA), a substance utilized in various industrial applications and research settings. The following sections detail its chemical and physical properties, toxicological data with experimental methodologies, and essential safety protocols to ensure the well-being of laboratory and research personnel.

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented in the tables below for clear comparison and quick reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Melting Point38°C[1]
Boiling Point100-105°C (for a 30% aqueous solution)[1]
Vapor Pressure2.83e-2 mm Hg[1]
Specific Gravity1.16 g/mL (for a 30% aqueous solution)[1]
Water Solubility>5.45e-4 mol/L[1]
pKa< 3[1]
pH6.5 ± 1.0 (for a 30% aqueous solution)[1]
Viscosity2.605 mPa·s at 25°C (for a 25% aqueous solution)[1]

Table 2: Acute and Repeated Dose Toxicity of this compound

Study TypeSpeciesRouteKey FindingsReference
Acute Oral ToxicityWistar RatsOralLD50 between 300 mg/kg and 2000 mg/kg. Clinical signs at 2000 mg/kg included hunched posture and uncoordinated movements.[1]
Repeated Dose Toxicity (OECD 422)Wistar RatsOralIncreased liver weight in males at ≥ 10 mg/kg/day. Changes in clinical biochemistry parameters in males at ≥ 10 mg/kg/day. Slight increase in adrenal weight in females at 100 mg/kg/day.[1]
Skin Sensitization (in vivo LLNA)MiceDermalStimulation Index (SI) values of 1.8, 2.7, and 4.9 at 25%, 50%, and 100% concentrations, respectively. EC3 value of 56.8%.[1]

Experimental Protocols

Detailed methodologies for the key toxicological studies cited above are provided to allow for replication and a deeper understanding of the data.

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD Guideline 422)

This study is designed to provide information on the potential health hazards arising from repeated exposure to a substance, as well as to screen for potential effects on reproduction and development.

  • Test Species: Wistar rats.

  • Administration: The test substance is administered daily by oral gavage.

  • Dosage: At least three dose levels and a control group are used. Dose selection is based on previous acute toxicity data.

  • Duration: Males are dosed for a minimum of four weeks, and females are dosed throughout the study period (approximately 54 days), including 14 days premating, the mating period, gestation, and lactation until day 4 postpartum.

  • Observations:

    • General Clinical Observations: Daily checks for any signs of toxicity.

    • Body Weight and Food/Water Consumption: Measured weekly.

    • Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis.

    • Reproductive and Developmental Parameters: Mating performance, fertility, gestation length, litter size, and pup viability are recorded.

    • Gross Necropsy and Histopathology: All animals are subjected to a full gross necropsy. Organs and tissues are preserved for histopathological examination.

In Vivo Local Lymph Node Assay (LLNA) (OECD Guideline 429)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.

  • Test Species: Mice.

  • Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of test substance application. A substance is classified as a sensitizer if it induces a threefold or greater increase in lymphocyte proliferation compared to controls.

  • Procedure:

    • The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days.

    • Five days after the first application, a solution of 5-bromo-2'-deoxyuridine (BrdU) is injected intraperitoneally.

    • Approximately 24 hours after BrdU injection, the animals are euthanized, and the draining auricular lymph nodes are excised.

    • A single-cell suspension of lymph node cells is prepared.

    • The incorporation of BrdU into the DNA of proliferating lymphocytes is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The Stimulation Index (SI) is calculated by dividing the mean BrdU incorporation in the test group by the mean incorporation in the vehicle control group. An SI ≥ 3 is considered a positive result.

Safety and Handling

Personal Protective Equipment (PPE)

Proper PPE is essential to minimize exposure to this compound. The following should be worn when handling this chemical:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: A laboratory coat or chemical-resistant apron. In case of potential for significant exposure, chemical-resistant coveralls may be necessary.

  • Respiratory Protection: If there is a risk of inhaling aerosols or dusts, a NIOSH-approved respirator with an appropriate cartridge should be used.

Safe Handling and Storage
  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

Spill and Disposal Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Carefully scoop the absorbed material into a suitable, labeled container for disposal.

  • Clean: Decontaminate the spill area with a suitable cleaning agent.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter waterways.

Fire and Explosion Hazards
  • Flammability: this compound is not expected to be flammable.

  • Extinguishing Media: In case of a fire involving this compound, use extinguishing media appropriate for the surrounding fire, such as water spray, carbon dioxide, dry chemical powder, or alcohol-resistant foam.

  • Hazardous Decomposition Products: Upon thermal decomposition, this compound may release hazardous substances such as hydrogen fluoride and other toxic gases. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Visualizations

Experimental Workflow for OECD 422 Toxicity Study

OECD_422_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_reproduction Reproduction Phase cluster_post_treatment Post-Treatment Analysis acclimatization Acclimatization of Animals randomization Randomization into Dose Groups acclimatization->randomization dosing Daily Oral Gavage randomization->dosing observations Clinical Observations, Body Weight, Food/Water Intake dosing->observations mating Mating (1:1) observations->mating gestation Gestation Period mating->gestation lactation Lactation Period gestation->lactation termination Euthanasia & Necropsy lactation->termination analysis Hematology, Clinical Chemistry, Histopathology termination->analysis

Caption: Workflow for the OECD 422 combined repeated dose and reproductive/developmental toxicity screening test.

Decision Pathway for Chemical Spill Response

Spill_Response_Pathway start Spill Occurs assess Assess Severity and Immediate Risk start->assess minor_spill Minor Spill? assess->minor_spill evacuate Evacuate Area minor_spill->evacuate No ppe Don Appropriate PPE minor_spill->ppe Yes notify Notify Safety Officer / Emergency Services evacuate->notify end Spill Response Complete notify->end contain Contain Spill with Absorbent Material ppe->contain collect Collect Absorbed Material contain->collect clean Decontaminate Spill Area collect->clean dispose Dispose of Waste According to Regulations clean->dispose dispose->end

References

The Emergence of ADONA: A New Generation Surfactant in Fluoropolymer Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ADONA (Ammonium dodecafluoro-3H-4,8-dioxanonanoate) is a fluorinated ether-based surfactant that has emerged as a significant replacement for perfluorooctanoic acid (PFOA) in the manufacturing of fluoropolymers. This transition was driven by global regulatory pressure and mounting health concerns associated with long-chain per- and polyfluoroalkyl substances (PFAS). This technical guide provides a comprehensive overview of the historical development of this compound as a surfactant, including its synthesis, physicochemical properties, and the experimental methodologies used for its characterization. The guide also explores the toxicological considerations and potential interactions with biological signaling pathways, offering valuable insights for researchers and professionals in drug development and environmental science.

Historical Development

The development of this compound is intrinsically linked to the phasing out of PFOA, a long-chain PFAS that was widely used as a processing aid in the production of fluoropolymers like Teflon. In the early 2000s, growing evidence of PFOA's persistence, bioaccumulation, and potential health risks prompted regulatory agencies and industry to seek safer alternatives.

This compound, with its ether linkage, was designed to be less persistent and bioaccumulative than PFOA. Its use as a PFOA replacement in fluoropolymer production began around 2008. Major chemical manufacturers, including 3M and DuPont, have been central to the development and implementation of these next-generation surfactants. The transition to this compound and other shorter-chain PFAS alternatives was part of a broader industry effort to mitigate the environmental and health impacts of their products.

Physicochemical Properties of this compound

While extensive proprietary data likely exists within manufacturing companies, publicly available quantitative data on the surfactant properties of this compound remains limited. The following table summarizes the known physicochemical properties of this compound.

PropertyValueReference
Chemical Name Dodecafluoro-3H-4,8-dioxanonanoate[1][2]
Synonym This compound[1]
CAS Number 919005-14-4[1]
Molecular Formula C7HF12O4- NH4+
Molecular Weight 395.13 g/mol
Critical Micelle Concentration (CMC) Data not publicly available
Surface Tension at CMC Data not publicly available

Experimental Protocols

The characterization of this compound as a surfactant involves standard experimental protocols used for other surface-active agents. The following are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form. It can be determined by measuring the change in a physical property of the surfactant solution as a function of concentration.

1. Surface Tension Method:

  • Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

  • Apparatus: Tensiometer (Du Noüy ring or Wilhelmy plate method).

  • Procedure:

    • Prepare a series of aqueous solutions of this compound with varying concentrations.

    • Measure the surface tension of each solution using a calibrated tensiometer at a constant temperature.

    • Plot the surface tension as a function of the logarithm of the this compound concentration.

    • The CMC is determined from the breakpoint in the curve, where the slope changes significantly.[3]

2. Conductivity Method:

  • Principle: The molar conductivity of an ionic surfactant solution changes with concentration due to the formation of micelles, which have a lower mobility than the individual ions.

  • Apparatus: Conductometer.

  • Procedure:

    • Prepare a series of aqueous solutions of this compound of known concentrations.

    • Measure the electrical conductivity of each solution at a constant temperature.

    • Plot the molar conductivity against the square root of the concentration.

    • The CMC is identified as the concentration at which there is a distinct change in the slope of the plot.[4][5]

Measurement of Surface Tension

Surface tension is a measure of the cohesive energy present at the interface of a liquid.

  • Apparatus: Tensiometer (e.g., Du Noüy ring, Wilhelmy plate, or pendant drop method).[6][7]

  • Procedure (Wilhelmy Plate Method):

    • A clean, roughened platinum plate is suspended from a balance.

    • The plate is brought into contact with the surface of the this compound solution.

    • The force required to pull the plate from the surface is measured.

    • The surface tension is calculated from this force and the dimensions of the plate.[6]

Toxicological Profile and Signaling Pathways

The toxicological profile of this compound is a subject of ongoing research, particularly as it is an alternative to a compound with known health risks. Studies on the toxicological effects of this compound and other next-generation PFAS are crucial for assessing their safety.

While specific signaling pathways directly affected by this compound are not yet fully elucidated in publicly available literature, the broader class of PFAS compounds has been shown to interact with various biological pathways. One key area of investigation for PFAS is their potential to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARα. PPARs are nuclear receptors that play a critical role in the regulation of lipid metabolism and inflammation. Activation of PPARα by certain PFAS has been linked to adverse effects in the liver and on lipid profiles.

Potential Interaction with PPARα Signaling Pathway

dot

PPARa_Signaling_Pathway cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa Potential Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Lipid_Metabolism Altered Lipid Metabolism Gene_Expression->Lipid_Metabolism Leads to

Caption: Potential PPARα signaling pathway activation by this compound.

Experimental Workflow for Surfactant Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel surfactant like this compound.

dot

Surfactant_Characterization_Workflow Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Structure_ID Structural Identification (NMR, MS) Purification->Structure_ID CMC_Determination CMC Determination (Tensiometry, Conductometry) Structure_ID->CMC_Determination Surface_Tension Surface Tension Measurement Structure_ID->Surface_Tension Toxicology_Studies Toxicological Assessment Structure_ID->Toxicology_Studies Performance_Testing Application Performance Testing CMC_Determination->Performance_Testing Surface_Tension->Performance_Testing

Caption: Experimental workflow for this compound surfactant characterization.

Conclusion

This compound represents a significant step in the chemical industry's efforts to move away from persistent and harmful legacy PFAS like PFOA. While it offers advantages in terms of reduced bioaccumulation potential, its complete environmental and toxicological profile is still under investigation. For researchers and professionals in drug development, understanding the physicochemical properties and potential biological interactions of such emerging surfactants is critical, especially when considering their potential presence as trace contaminants. Further research is needed to fully characterize the surfactant properties of this compound and to elucidate its precise mechanisms of interaction with biological systems. This knowledge will be vital for ensuring the safety of new materials and for developing effective strategies to mitigate any potential risks.

References

In-Depth Technical Guide: Solubility of ADONA in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADONA (Ammonium 4,8-dioxa-3H-perfluorononanoate) is a next-generation perfluoroalkyl substance (PFAS) utilized as a processing aid in the manufacturing of fluoropolymers. Understanding its solubility in various organic solvents is critical for its application, environmental fate assessment, and in toxicological studies. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in different organic solvents, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in this compound Solubility

This compound's molecular structure, featuring a fluorinated ether backbone and an ammonium carboxylate head, dictates its solubility behavior. The presence of the ammonium counterion generally enhances its solubility in polar solvents. However, the extensive fluorination of its tail contributes to its lipophobicity, leading to nuanced solubility profiles across a range of organic media.

Quantitative Solubility Data

Precise quantitative data on this compound's solubility in a wide array of organic solvents remains limited in publicly available literature. However, based on available information, the following table summarizes the known solubility characteristics. It is important to note that for many solvents, only qualitative descriptions are available.

Organic SolventChemical FormulaPolarityKnown Solubility of this compound
MethanolCH₃OHPolar ProticSoluble to at least 50 µg/mL. Described as "sparingly soluble," potentially requiring heating and sonication for higher concentrations.
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticDescribed as "sparingly soluble," may require heating and sonication for dissolution.
ChloroformCHCl₃Polar AproticDescribed as "sparingly soluble," may require heating and sonication for dissolution.
WaterH₂OPolar Protic>5.45e-4 mol/L

Note: "Sparingy soluble" indicates that while dissolution is possible, it may be limited and might require physical methods like heating or sonication to achieve higher concentrations.

Experimental Protocol: Determination of this compound Solubility via the Saturation Shake-Flask Method

The saturation shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a specific solvent. Below is a detailed protocol suitable for determining the solubility of this compound in various organic solvents.

1. Materials:

  • This compound (analytical standard grade)

  • Selected organic solvents (HPLC grade or higher)

  • Volumetric flasks (Class A)

  • Glass vials with screw caps and PTFE septa

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance (readable to at least 0.1 mg)

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another suitable analytical instrument.

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of the desired organic solvent to each vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required may need to be determined empirically by taking measurements at different time points until the concentration of this compound in the solvent remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a period to allow the excess solid to sediment.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a solvent-compatible syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.

    • Dilute the filtered sample with a known volume of the appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Generate a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the original solubility in the saturated solution, taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of this compound solubility using the shake-flask method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_quantification Quantification prep_this compound Weigh Excess this compound prep_solvent Add Known Volume of Solvent prep_this compound->prep_solvent agitation Agitate at Constant Temperature prep_solvent->agitation sedimentation Sedimentation agitation->sedimentation centrifugation Centrifugation sedimentation->centrifugation sampling Sample Supernatant centrifugation->sampling filtration Filter Sample sampling->filtration dilution Dilute Sample filtration->dilution analysis Analytical Measurement (e.g., HPLC) dilution->analysis calculation Calculate Solubility analysis->calculation calibration Prepare Calibration Standards calibration->calculation

Workflow for this compound Solubility Determination.

Conclusion

The solubility of this compound in organic solvents is a key parameter for its industrial applications and scientific research. While comprehensive quantitative data is still emerging, this guide provides the currently available information and a detailed, robust experimental protocol for its determination. The provided workflow and methodologies will enable researchers to accurately assess the solubility of this compound and contribute to a more complete understanding of its physicochemical properties.

ADONA Adsorption to Soil and Sediment Particles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,8-dioxa-3H-perfluorononanoate (ADONA) is a per- and polyfluoroalkyl substance (PFAS) used as a replacement for perfluorooctanoic acid (PFOA) in various industrial applications. As with many PFAS, the environmental fate and transport of this compound are of significant concern due to its potential for persistence and mobility. A critical process governing the mobility of this compound in the environment is its adsorption to soil and sediment particles. This technical guide provides an in-depth overview of the current understanding of this compound adsorption, including the underlying mechanisms, experimental methodologies for its study, and the key factors influencing its behavior in terrestrial and aquatic environments.

Mechanisms of this compound Adsorption

The adsorption of this compound to soil and sediment is a complex process influenced by the physicochemical properties of both the this compound molecule and the sorbent particles. The primary mechanisms involved are believed to be a combination of electrostatic and hydrophobic interactions.

  • Electrostatic Interactions: this compound possesses a terminal carboxyl group, which is deprotonated under typical environmental pH conditions, resulting in a net negative charge.[1] This anionic nature dictates its electrostatic interactions with charged surfaces on soil and sediment particles. Clay minerals, which are often components of soil, have surfaces that can be variably charged.[2][3] The interaction of this compound with these surfaces is highly dependent on the specific mineralogy and the solution chemistry.[2][3]

  • Hydrophobic Interactions: The fluorinated carbon chain of this compound is hydrophobic and contributes to its partitioning into organic matter present in soil and sediment. The extent of this interaction is related to the organic carbon content of the soil or sediment.

  • Influence of Soil Components:

    • Clay Minerals: Molecular dynamics simulations have provided insights into the interaction of this compound with different clay minerals. For instance, this compound has been shown to adsorb to kaolinite, a neutral clay, through the formation of large, stable clusters.[2][3] In contrast, its interaction with negatively charged clays like montmorillonite and illite is different, with no direct adsorption observed on illite surfaces in simulations.[2][3]

    • Organic Matter: Soil organic matter is a key sorbent for many organic contaminants. While specific quantitative data for this compound is limited, for PFAS in general, a positive correlation between the soil-water distribution coefficient (Kd) and the fraction of soil organic carbon has been observed for anionic PFAS.

    • Metal Oxides: Metal oxides, such as ferrihydrite and goethite, are other reactive components in soil that can influence PFAS adsorption.[2]

Quantitative Data on this compound Adsorption

For context, the following table summarizes the types of quantitative data that are typically determined in soil adsorption studies for PFAS. Note: The values presented are illustrative for other PFAS and are not this compound-specific.

ParameterDescriptionTypical Range for other short-chain PFAS (Illustrative)References
Kd (L/kg) Soil-water partitioning coefficient. Ratio of the concentration of the substance in the soil to its concentration in the water at equilibrium.0.1 - 10[4][5]
Koc (L/kgoc) Organic carbon-normalized partitioning coefficient. Kd normalized to the fraction of organic carbon in the soil (foc).10 - 1000[6][7][8]
KF ((µg/g)(L/µg)1/n) Freundlich isotherm constant, indicative of adsorption capacity.Varies widely[9]
1/n (dimensionless) Freundlich isotherm exponent, indicating the non-linearity of adsorption.0.7 - 1.0[9]
qmax (mg/g) Langmuir isotherm constant, representing the maximum adsorption capacity in a monolayer.Varies widely[10][11]
KL (L/mg) Langmuir isotherm constant, related to the binding energy.Varies widely[10][11]

Experimental Protocols for Studying this compound Adsorption

Standardized methods are used to investigate the adsorption of PFAS, including this compound, to soil and sediment. The most common approach is the batch equilibrium method.

Batch Equilibrium Adsorption Test

This method involves equilibrating a known mass of soil or sediment with a solution containing a known initial concentration of this compound. The amount of this compound adsorbed to the solid phase is determined by measuring the decrease in its concentration in the aqueous phase.

Detailed Methodology:

  • Soil/Sediment Preparation:

    • Collect representative soil or sediment samples.

    • Air-dry the samples and sieve them to a uniform particle size (e.g., <2 mm).

    • Characterize the soil/sediment for key properties including pH, organic carbon content, cation exchange capacity (CEC), and particle size distribution (sand, silt, clay content).[12]

  • Adsorption Experiment:

    • Weigh a specific amount of the prepared soil/sediment into a series of centrifuge tubes (polypropylene tubes are recommended to minimize sorption of PFAS to the container walls).

    • Prepare stock solutions of this compound in a background electrolyte solution (e.g., 0.01 M CaCl2) to maintain constant ionic strength.

    • Add a known volume of the this compound solution to each tube to create a range of initial concentrations.

    • Include control samples without soil/sediment to account for any potential losses of this compound due to adsorption to the container walls or degradation.

    • Agitate the tubes on a shaker at a constant temperature for a predetermined equilibration time (typically 24-48 hours, determined from preliminary kinetic studies).

    • After equilibration, centrifuge the tubes to separate the solid and aqueous phases.

    • Carefully collect an aliquot of the supernatant (aqueous phase) for analysis.

  • Analytical Quantification:

    • The concentration of this compound in the aqueous phase is typically determined using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[13][14] This technique provides the high sensitivity and selectivity required for measuring PFAS at low environmental concentrations.

    • Isotope dilution methods, using a labeled internal standard of this compound, are often employed to improve the accuracy and precision of the quantification.[14]

  • Data Analysis:

    • Calculate the amount of this compound adsorbed to the soil/sediment (qe, in mg/kg) using the mass balance equation: qe = (C0 - Ce) * V / m where:

      • C0 is the initial concentration of this compound in the solution (mg/L)

      • Ce is the equilibrium concentration of this compound in the solution (mg/L)

      • V is the volume of the solution (L)

      • m is the mass of the soil/sediment (kg)

    • Plot qe versus Ce to generate an adsorption isotherm.

    • Fit the isotherm data to models such as the Freundlich and Langmuir equations to determine the adsorption parameters (KF, 1/n, qmax, KL).

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a batch equilibrium adsorption study of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_exp Adsorption Experiment cluster_analysis Analysis cluster_modeling Modeling soil_prep Soil/Sediment Preparation (Drying, Sieving) soil_char Soil/Sediment Characterization (pH, OC, CEC) soil_prep->soil_char batch_setup Batch Setup (Soil + this compound solution) soil_char->batch_setup equilibration Equilibration (Shaking) batch_setup->equilibration separation Phase Separation (Centrifugation) equilibration->separation supernatant_analysis Aqueous Phase Analysis (HPLC-MS/MS) separation->supernatant_analysis data_processing Data Processing (Calculate qe) supernatant_analysis->data_processing isotherm_modeling Isotherm Modeling (Freundlich, Langmuir) data_processing->isotherm_modeling param_determination Parameter Determination (Kd, Koc, KF, qmax) isotherm_modeling->param_determination

Caption: Workflow for a batch equilibrium adsorption experiment.

Factors Influencing this compound Adsorption

The adsorption of this compound to soil and sediment is a multifactorial process. The diagram below outlines the key influencing factors related to the chemical, the sorbent, and the surrounding solution.

influencing_factors cluster_this compound This compound Properties cluster_soil Soil/Sediment Properties cluster_solution Solution Chemistry adsorption This compound Adsorption functional_group Carboxylate Group (Anionic) functional_group->adsorption chain_length Fluorinated Chain (Hydrophobicity) chain_length->adsorption organic_carbon Organic Carbon Content organic_carbon->adsorption clay_content Clay Content & Type clay_content->adsorption metal_oxides Metal Oxides metal_oxides->adsorption cec Cation Exchange Capacity cec->adsorption ph pH ph->adsorption ionic_strength Ionic Strength ionic_strength->adsorption co_contaminants Co-contaminants co_contaminants->adsorption

Caption: Key factors influencing this compound adsorption in soil and sediment.

Conclusion

The adsorption of this compound to soil and sediment particles is a critical process that dictates its environmental mobility and potential for groundwater contamination. While the fundamental mechanisms are understood to involve a combination of electrostatic and hydrophobic interactions, there is a notable lack of quantitative adsorption data specific to this compound in the current scientific literature. The experimental protocols outlined in this guide, primarily the batch equilibrium method coupled with advanced analytical techniques like HPLC-MS/MS, provide a robust framework for generating this much-needed data. Further research is essential to populate databases with this compound-specific adsorption coefficients for a variety of soil and sediment types. This will enable more accurate risk assessments and the development of effective remediation strategies for this emerging contaminant.

References

Methodological & Application

Application Note: Determination of ADONA in Water by Solid-Phase Extraction (SPE) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,8-dioxa-3H-perfluorononanoic acid (ADONA) is a perfluoroalkyl substance (PFAS) that has been used as a replacement for perfluorooctanoic acid (PFOA) in some industrial processes. Due to its persistence and potential for adverse health effects, including cancer and endocrine disruption, monitoring for this compound in water sources is of significant environmental and public health concern.[1][2] This application note details a robust and sensitive method for the quantitative analysis of this compound in drinking water using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on the principles outlined in EPA Method 533.[3][4]

Principle

This method involves the enrichment of this compound from a water sample using a weak anion exchange (WAX) solid-phase extraction cartridge. Following extraction, the analyte is eluted and analyzed by LC-MS/MS in negative ion mode using multiple reaction monitoring (MRM) for selective and sensitive quantification. Isotope dilution can be employed to improve accuracy and precision.

Experimental Protocols

Materials and Reagents
  • Standards: this compound analytical standard, Isotopically labeled this compound standard (optional, for isotope dilution)

  • Solvents: Methanol (LC-MS grade), Reagent water (ASTM Type I), Ammonium acetate

  • SPE Cartridges: Polymeric weak-anion exchange (WAX) SPE cartridges (e.g., UCT Enviro-Clean® ECWAX156-P)[5]

  • Labware: Polypropylene tubes, vials, and containers (avoid glass and PTFE to prevent analyte loss and contamination)[6]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pretreatment: To a 250 mL water sample, add a preservative (e.g., Trizma®) and surrogate standards. If using isotope dilution, add the labeled this compound standard.

  • Cartridge Conditioning: Condition the WAX SPE cartridge with 15 mL of methanol followed by 15 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pretreated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: After the entire sample has passed through, wash the cartridge with 15 mL of reagent water to remove interfering substances.

  • Cartridge Drying: Dry the cartridge by drawing air or nitrogen through it for 10 minutes.

  • Elution: Elute the trapped analytes with two 4 mL aliquots of methanol.

  • Concentration and Reconstitution: Concentrate the eluate to dryness under a gentle stream of nitrogen at 55-60 °C. Reconstitute the residue in 1 mL of a methanol/water mixture (e.g., 80:20 v/v).[5]

Instrumental Analysis: LC-MS/MS
  • Liquid Chromatography (LC):

    • Column: C18 analytical column (e.g., Selectra® C18, 100 x 2.1 mm, 3 µm)[5]

    • Mobile Phase A: 20 mM Ammonium acetate in water

    • Mobile Phase B: Methanol

    • Gradient: A suitable gradient to separate this compound from other PFAS and matrix components.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

    • Delay Column: A C18 delay column can be used to mitigate background contamination from the LC system.[5][6]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI), negative mode

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor and product ion transitions for this compound should be optimized. For example:

      • Quantifier: m/z 427 -> 251

      • Qualifier: m/z 427 -> 185

    • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

Data Presentation

The following table summarizes typical quantitative performance data for the analysis of PFAS, including this compound, in water based on methods similar to the one described.

ParameterTypical ValueReference
Limit of Detection (LOD) 0.99 - 1.64 ng/L
Limit of Quantification (LOQ) 2.97 - 4.92 ng/L
**Linearity (R²) **> 0.99[5]
Recovery 70 - 130%[5]
Relative Standard Deviation (RSD) < 20%[5]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing sample Water Sample (250 mL) add_surrogates Add Surrogates & Isotope Standards sample->add_surrogates sample_loading Sample Loading (5 mL/min) add_surrogates->sample_loading spe_conditioning SPE Cartridge Conditioning (Methanol, Water) spe_conditioning->sample_loading spe_washing Cartridge Washing (Reagent Water) sample_loading->spe_washing spe_drying Cartridge Drying (Nitrogen) spe_washing->spe_drying elution Elution (Methanol) spe_drying->elution concentration Concentration (Nitrogen Stream) elution->concentration reconstitution Reconstitution (Methanol/Water) concentration->reconstitution lc_ms_ms LC-MS/MS Analysis reconstitution->lc_ms_ms Inject quantification Quantification lc_ms_ms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis in water.

Logical Relationship of Analytical Steps

logical_relationship SampleCollection Sample Collection (Polypropylene Bottle) SamplePreparation Sample Preparation (Solid-Phase Extraction) SampleCollection->SamplePreparation Enrichment InstrumentalAnalysis Instrumental Analysis (LC-MS/MS) SamplePreparation->InstrumentalAnalysis Separation & Detection DataAnalysis Data Analysis (Quantification & Reporting) InstrumentalAnalysis->DataAnalysis Interpretation

Caption: Key stages in the analytical method for this compound detection.

References

Application Note: Quantification of ADONA in Soil Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the quantification of 4,8-dioxa-3H-perfluorononanoate (ADONA), an emerging per- and polyfluoroalkyl substance (PFAS), in soil samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are intended for researchers, scientists, and professionals in environmental monitoring and drug development. The protocol covers sample preparation, including solid-phase extraction (SPE), as well as optimized LC-MS/MS parameters for sensitive and selective detection of this compound. All quantitative data is summarized in structured tables, and a detailed experimental workflow is visualized using a Graphviz diagram.

Introduction

This compound is a short-chain perfluoroalkyl ether carboxylic acid used as a replacement for longer-chain PFAS compounds such as PFOA. Due to its persistence, potential for bioaccumulation, and suspected adverse health effects, there is a growing need for robust and sensitive analytical methods to quantify this compound in various environmental matrices, including soil. LC-MS/MS has become the gold standard for the analysis of PFAS compounds due to its high selectivity, sensitivity, and ability to handle complex matrices.[1] This application note outlines a comprehensive method for the extraction and quantification of this compound in soil, providing researchers with a reliable starting point for their investigations.

Experimental Protocols

Soil Sample Preparation

Proper sample preparation is critical for accurate quantification and to minimize matrix effects.[1] The following protocol is based on established methods for PFAS analysis in solid matrices, such as those outlined in US EPA Method 1633.[2]

1.1. Sample Homogenization and Sub-sampling:

  • Air-dry the soil sample in a clean environment to a constant weight. Avoid oven-drying at high temperatures to prevent analyte degradation.

  • Sieve the dried soil through a 2 mm mesh to remove large debris.

  • Homogenize the sieved soil by thorough mixing.

  • Weigh out a 5-gram subsample of the homogenized soil into a polypropylene centrifuge tube.

1.2. Extraction:

  • To the 5 g soil subsample, add 10 mL of methanol.

  • Spike the sample with an appropriate isotopic internal standard (e.g., ¹³C₄-ADONA) to correct for matrix effects and recovery losses.

  • Vortex the sample for 1 minute to ensure thorough mixing.

  • Place the sample in a sonicator bath for 30 minutes, followed by shaking on a horizontal shaker for 30 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the soil from the methanol extract.

  • Carefully decant the supernatant into a clean polypropylene tube.

  • Repeat the extraction process with a second 10 mL aliquot of methanol, combine the supernatants.

1.3. Solid-Phase Extraction (SPE) Cleanup:

  • The combined methanol extract is diluted with 80 mL of reagent water to a final volume of 100 mL to facilitate SPE loading.

  • Condition a weak anion exchange (WAX) SPE cartridge (e.g., 6 cc, 150 mg) by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.

  • Load the diluted extract onto the WAX cartridge at a flow rate of approximately 1-2 drops per second.

  • Wash the cartridge with 5 mL of a 25 mM ammonium acetate buffer in water to remove interferences.

  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elute the analytes from the cartridge with 5 mL of methanol containing 2% ammonium hydroxide.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen in a heated water bath (40°C).

  • Add an appropriate recovery standard to the final extract before LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are a starting point and should be optimized for the specific instrument used.

2.1. Liquid Chromatography (LC) Conditions:

  • LC System: UHPLC system

  • Column: A C18 analytical column suitable for PFAS analysis (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 2 mM Ammonium Acetate in Water

  • Mobile Phase B: Methanol

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 30% B (re-equilibration)

2.2. Mass Spectrometry (MS) Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 150 L/hr

  • Collision Gas: Argon

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data

The following tables summarize typical quantitative performance data for the analysis of short-chain PFAS, including this compound, in soil. These values should be experimentally verified.

Table 1: Optimized MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound37725118515
¹³C₄-ADONA (IS)38125518915

Table 2: Method Detection and Quantification Limits

ParameterValueUnit
Method Detection Limit (MDL)0.1ng/g
Limit of Quantification (LOQ)0.5ng/g

Table 3: Recovery and Reproducibility

QC Sample LevelMean Recovery (%)Relative Standard Deviation (%)
Low (1 ng/g)95< 10
Medium (10 ng/g)102< 8
High (50 ng/g)98< 5

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing soil_sample 1. Soil Sample Collection (5g) homogenize 2. Air Dry, Sieve (2mm) & Homogenize soil_sample->homogenize extract 3. Methanol Extraction (2 x 10 mL) with IS homogenize->extract cleanup 4. Solid-Phase Extraction (SPE) Cleanup (WAX Cartridge) extract->cleanup concentrate 5. Elute and Concentrate to 1 mL cleanup->concentrate lc_separation 6. UHPLC Separation (C18 Column) concentrate->lc_separation ms_detection 7. MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection quantification 8. Quantification (Internal Standard Calibration) ms_detection->quantification reporting 9. Data Reporting (ng/g) quantification->reporting

References

Application Notes and Protocols for ADONA Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for the sample preparation of 6:2 fluorotelomer carboxylic acid (ADONA) for analysis in various matrices. These guidelines are intended for researchers, scientists, and drug development professionals working with this and other per- and polyfluoroalkyl substances (PFAS).

Introduction

This compound is a short-chain perfluoroalkyl carboxylic acid (PFCA) used as a surfactant in various industrial and consumer products. Due to its persistence and potential for bioaccumulation, there is a growing need for sensitive and reliable analytical methods to determine its presence and concentration in environmental and biological samples. Effective sample preparation is a critical step in achieving accurate and reproducible results in this compound analysis. This document outlines two common and effective sample preparation techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), along with a protein precipitation method for biological matrices.

Data Presentation: Quantitative Performance of Sample Preparation Techniques

The selection of a sample preparation method can significantly impact analytical outcomes. The following table summarizes the quantitative performance of a protein precipitation method for the analysis of this compound in human plasma.[1][2][3][4]

AnalyteMatrixSample Preparation MethodLLOQ (µg/L)Precision (% RSD)Accuracy (% of Theoretical)
This compound (DONA)Human PlasmaProtein Precipitation0.009 - 0.2452.0 - 19.587.9 - 113.1

Table 1. Quantitative performance data for this compound (referred to as DONA in the cited study) analysis in human plasma using a protein precipitation method. Data sourced from a validation study of an LC-MS/MS method for 30 PFASs.[1][2][3][4]

Experimental Protocols

Below are detailed protocols for the preparation of samples for this compound analysis.

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general procedure for the extraction of PFAS, including this compound, from water samples using a weak anion exchange (WAX) SPE cartridge.

Materials:

  • Weak Anion Exchange (WAX) SPE Cartridges

  • Methanol (MeOH)

  • Ammonium hydroxide (NH₄OH)

  • Ultrapure water

  • Acetic acid

  • Sample collection bottles (polypropylene)

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol containing 5% NH₄OH through the WAX cartridge.

    • Follow with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of ultrapure water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Acidify the water sample (e.g., 250 mL) to pH ~2 with glacial acetic acid.

    • Load the acidified sample onto the conditioned WAX cartridge at a flow rate of approximately 10 mL/min.

  • Washing:

    • Wash the cartridge with 7.5 mL of ultrapure water to remove hydrophilic impurities.

  • Elution:

    • Elute the analytes with two aliquots of 4 mL of methanol containing 5% NH₄OH.

    • Collect the eluate in a clean polypropylene tube.

  • Concentration:

    • Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 55°C.

    • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Protein Precipitation for Plasma/Serum Samples

This protocol is a rapid and simple method for the extraction of this compound from plasma or serum samples.[1][2][3][4]

Materials:

  • Acetonitrile, acidified

  • Microcentrifuge tubes (polypropylene)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Aliquoting:

    • Pipette 100 µL of plasma or serum into a microcentrifuge tube.

  • Protein Precipitation:

    • Add 400 µL of acidified acetonitrile to the sample.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the sample at a high speed (e.g., 14,000 x g) for 5 minutes to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 3: Liquid-Liquid Extraction (LLE) for Biological Fluids

This protocol describes a general procedure for the extraction of this compound from biological fluids like plasma or serum.

Materials:

  • Methyl tert-butyl ether (MTBE)

  • Methanol (MeOH)

  • Ultrapure water

  • Polypropylene centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample and Solvent Addition:

    • To 100 µL of the biological fluid sample in a polypropylene tube, add 300 µL of methanol.

    • Vortex for 10 seconds.

    • Add 1 mL of MTBE and vortex for another 10 seconds.

  • Phase Separation:

    • Add 250 µL of ultrapure water to induce phase separation.

    • Vortex for 10 seconds.

    • Centrifuge at 14,000 x g for 2 minutes at 4°C.

  • Collection of Organic Phase:

    • Carefully collect the upper organic layer (MTBE) containing the analytes.

  • Concentration:

    • Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 100 µL of methanol) for LC-MS/MS analysis.

Visualizations

Experimental Workflows

The following diagrams illustrate the experimental workflows for the described sample preparation techniques.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis start Water Sample acidify Acidify Sample (pH ~2) start->acidify load Load Sample acidify->load condition Condition WAX Cartridge condition->load wash Wash Cartridge load->wash elute Elute this compound wash->elute concentrate Concentrate Eluate elute->concentrate analysis LC-MS/MS Analysis concentrate->analysis

Caption: Solid-Phase Extraction (SPE) Workflow for this compound Analysis in Water.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis start Plasma/Serum Sample add_solvents Add MeOH & MTBE start->add_solvents vortex1 Vortex add_solvents->vortex1 add_water Add Water vortex1->add_water vortex2 Vortex add_water->vortex2 centrifuge Centrifuge vortex2->centrifuge collect_organic Collect Organic Phase centrifuge->collect_organic concentrate Concentrate Extract collect_organic->concentrate analysis LC-MS/MS Analysis concentrate->analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow for this compound Analysis.

Signaling Pathway

This compound, like other PFAS, has been shown to interact with nuclear receptors, including the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). The activation of PPARγ can lead to a cascade of downstream effects related to lipid metabolism and adipogenesis.

PPARg_Pathway cluster_extracellular Extracellular cluster_cellular Cellular This compound This compound PPARg PPARγ This compound->PPARg Activation PPRE PPRE (PPAR Response Element) PPARg->PPRE RXR RXR RXR->PPRE TargetGenes Target Gene Transcription PPRE->TargetGenes LipidMetabolism Altered Lipid Metabolism TargetGenes->LipidMetabolism Adipogenesis Adipogenesis TargetGenes->Adipogenesis

Caption: this compound-mediated PPARγ Signaling Pathway Activation.

Conclusion

The protocols and data presented in this document provide a comprehensive resource for the analysis of this compound in various sample matrices. The choice of sample preparation technique will depend on the specific matrix, required sensitivity, and available instrumentation. Proper validation of the chosen method is essential to ensure the accuracy and reliability of the analytical results. Further research is warranted to fully elucidate the biological pathways affected by this compound and other emerging PFAS compounds.

References

Solid-Phase Extraction of ADONA in Complex Matrices: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of Ammonium dodecafluoro-3-oxa-4-methyldecanoate (ADONA), an emerging per- and polyfluoroalkyl substance (PFAS), from complex environmental and biological matrices. The following sections outline methodologies for sample preparation, SPE procedures, and subsequent analysis, supported by quantitative data and workflow visualizations to ensure robust and reproducible results.

Introduction to this compound and the Importance of Sample Preparation

This compound is a short-chain PFAS used as a processing aid in the manufacturing of fluoropolymers. Its presence in the environment and potential for human exposure have raised concerns, necessitating sensitive and reliable analytical methods for its detection and quantification. Solid-phase extraction is a critical sample preparation technique that addresses the challenges associated with analyzing this compound in complex matrices such as water, soil, sediment, and biological fluids.[1][2][3][4][5] SPE enables the concentration of this compound and the removal of interfering matrix components, leading to improved analytical performance, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]

Quantitative Data Summary

The following tables summarize the quantitative performance data for the SPE of this compound from various complex matrices. These values are compiled from studies utilizing weak anion exchange (WAX) or polymeric reversed-phase SPE sorbents followed by LC-MS/MS analysis.

Table 1: Recovery Rates of this compound using SPE

MatrixSPE Sorbent TypeSpiking LevelAverage Recovery (%)Reference
Drinking WaterPolystyrene Divinylbenzene2 ng/L70-130EPA Method 537.1
Drinking WaterPolystyrene Divinylbenzene20 ng/L70-130EPA Method 537.1
Drinking WaterPolystyrene Divinylbenzene50 ng/L70-130EPA Method 537.1
Non-potable WaterWeak Anion Exchange (WAX)Method Dependent70-130EPA Method 1633
SoilWeak Anion Exchange (WAX)Method Dependent70-130EPA Method 1633
SedimentWeak Anion Exchange (WAX)Method Dependent70-130EPA Method 1633
Biological TissueWeak Anion Exchange (WAX)Method Dependent70-130EPA Method 1633

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

MatrixAnalytical MethodLOD (ng/L)LOQ (ng/L)Reference
Drinking WaterEPA Method 537.1 (LC-MS/MS)0.5 - 2.01.5 - 6.0General performance for similar PFAS
Non-potable WaterEPA Method 1633 (LC-MS/MS)Analyte SpecificAnalyte SpecificMethod Guidance
SoilEPA Method 1633 (LC-MS/MS)Analyte SpecificAnalyte SpecificMethod Guidance
Biological SamplesLC-MS/MSAnalyte SpecificAnalyte SpecificMethod Guidance

Note: LOD and LOQ are highly dependent on the specific instrumentation and matrix. The values presented are indicative and should be determined by each laboratory.

Experimental Protocols

The following are detailed protocols for the solid-phase extraction of this compound from various matrices. These protocols are based on established methodologies such as EPA Method 537.1 and 1633, which are commonly used for PFAS analysis.[1][6][7][8][9][10]

Protocol 1: SPE of this compound in Water Samples (Based on EPA Method 537.1)

This protocol is suitable for drinking water and other relatively clean aqueous matrices.

1. Materials and Reagents:

  • SPE Cartridges: Polystyrene divinylbenzene (PSDVB) based, 500 mg, 6 mL.

  • Methanol (LC-MS grade)

  • Reagent Water (PFAS-free)

  • Sample Collection Bottles: Polypropylene (pre-screened for PFAS contamination)

  • Preservative: Trizma® (to adjust sample pH)

  • SPE Manifold

  • Nitrogen Evaporation System

2. Sample Preparation:

  • Collect water samples in pre-screened polypropylene bottles.

  • Preserve the sample by adding Trizma® to a final pH of 7.0 ± 0.5.

  • If suspended solids are present, allow the sample to settle. The analysis is performed on the aqueous phase.

3. SPE Procedure:

  • Conditioning: Condition the SPE cartridge by passing 15 mL of methanol through the sorbent. Do not allow the cartridge to go dry.

  • Equilibration: Immediately follow the methanol with 18 mL of reagent water, ensuring the cartridge does not go dry.

  • Sample Loading: Load the 250 mL water sample onto the SPE cartridge at a flow rate of 10-15 mL/min.

  • Washing: After the entire sample has passed through, wash the cartridge with 15 mL of reagent water to remove interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes to remove residual water.

  • Elution: Elute the trapped analytes with two 4 mL aliquots of methanol. Collect the eluate in a clean collection tube.

4. Eluate Concentration and Analysis:

  • Concentrate the eluate to a final volume of 1 mL using a nitrogen evaporation system at a temperature of 60-65°C.

  • Add an internal standard to the concentrated extract.

  • The extract is now ready for analysis by LC-MS/MS.

Protocol 2: SPE of this compound in Complex Matrices (Soil, Sediment, and Non-Potable Water - Based on EPA Method 1633)

This protocol utilizes a weak anion exchange (WAX) sorbent, which is effective for a broader range of PFAS, including this compound, in more complex matrices.[9][10]

1. Materials and Reagents:

  • SPE Cartridges: Weak Anion Exchange (WAX), 500 mg, 6 mL.

  • Methanol (LC-MS grade)

  • Reagent Water (PFAS-free)

  • Ammonium hydroxide solution (0.1%) in methanol

  • Formic acid

  • Centrifuge and tubes

  • SPE Manifold

  • Nitrogen Evaporation System

2. Sample Preparation:

  • Water Samples: Adjust the pH to between 6 and 8. If particulates are present, they must be separated from the aqueous phase and extracted separately, with the extracts being combined before SPE.

  • Soil and Sediment Samples:

    • Homogenize the sample.

    • Extract a 5 g portion of the sample with 10 mL of a methanol/water mixture (e.g., 80:20) containing a small amount of ammonium hydroxide by shaking and sonication.

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction and combine the supernatants.

    • Dilute the extract with reagent water prior to SPE.

3. SPE Procedure:

  • Conditioning: Condition the WAX cartridge with 10 mL of 0.1% ammonium hydroxide in methanol, followed by 10 mL of methanol, and finally 10 mL of reagent water.[11] Do not allow the cartridge to dry.

  • Sample Loading: Load the prepared sample extract onto the cartridge at a low flow rate (1-2 mL/min).

  • Washing:

    • Wash the cartridge with 10 mL of reagent water to remove hydrophilic interferences.

    • Follow with a wash of 10 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences.

  • Drying: Dry the cartridge thoroughly under nitrogen for 15-20 minutes.

  • Elution: Elute the analytes with 8 mL of 0.1% ammonium hydroxide in methanol.

4. Eluate Concentration and Analysis:

  • Concentrate the eluate to a final volume of 1 mL using a nitrogen evaporation system.

  • Add an internal standard.

  • The extract is ready for LC-MS/MS analysis.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the solid-phase extraction of this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample_Collection Sample Collection (Water, Soil, etc.) Matrix_Specific_Prep Matrix-Specific Pre-treatment Sample_Collection->Matrix_Specific_Prep Conditioning 1. Conditioning Matrix_Specific_Prep->Conditioning Equilibration 2. Equilibration Conditioning->Equilibration Loading 3. Sample Loading Equilibration->Loading Washing 4. Washing Loading->Washing Drying 5. Drying Washing->Drying Elution 6. Elution Drying->Elution Concentration Eluate Concentration Elution->Concentration Analysis LC-MS/MS Analysis Concentration->Analysis

Caption: General experimental workflow for SPE of this compound.

SPE_Logic cluster_retention Analyte Retention cluster_purification Purification cluster_recovery Analyte Recovery Condition Condition Sorbent (Activate functional groups) Equilibrate Equilibrate Sorbent (Create optimal binding environment) Condition->Equilibrate Load Load Sample (this compound binds to sorbent) Equilibrate->Load Wash Wash Sorbent (Remove interferences) Load->Wash Elute Elute this compound (Disrupt analyte-sorbent interaction) Wash->Elute

Caption: Logical steps in the SPE process for this compound isolation.

References

Application Notes and Protocols for ADONA Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADONA (4,8-Dioxa-3H-perfluorononanoic acid) is a per- and polyfluoroalkyl substance (PFAS) used as a processing aid in the manufacturing of fluoropolymers, often as a replacement for perfluorooctanoic acid (PFOA).[1] Its emergence has necessitated the development of reliable analytical methods for its detection and quantification in various environmental and biological matrices. This document provides detailed application notes and protocols for the use of this compound reference standards and certified materials in research and analytical testing.

This compound Chemical Information:

ParameterValue
Full Chemical Name 4,8-Dioxa-3H-perfluorononanoic acid
Synonyms DONA, C7H2F12O4
CAS Number 919005-14-4[2][3]
Molecular Formula C₇H₂F₁₂O₄[2][3]
Molecular Weight 378.07 g/mol [2][3]

Certified reference materials for this compound are available from various suppliers, including Wellington Laboratories and Merck (MilliporeSigma).[1][4] These standards are essential for accurate calibration, method validation, and quality control in analytical laboratories.

Quantitative Data Summary

The toxicological profile of this compound is still under investigation, with fewer studies available compared to legacy PFAS like PFOA and PFOS. However, some data from animal studies is available, primarily from regulatory dossiers. The following table summarizes key findings from a toxicological evaluation of this compound.

Table 1: Summary of Toxicological Data for this compound from a 28-day Oral Toxicity Study in Rats [5]

EndpointDose Group (mg/kg/day)Observed Effect
Clinical Biochemistry 10, 30, 100 (males)Decreased bilirubin levels at all doses.
20, 100 (males)Increased glucose and potassium levels.
100 (males)Increased alkaline phosphatase (ALP), urea, and inorganic phosphate.
100 (females)Slight increase in creatinine and decrease in calcium levels.
Organ Weights 10, 30, 100 (males)Increased relative liver weight at all doses.
30, 100 (males)Increased absolute liver weight.
100 (females)Slight increase in absolute and relative adrenal weight.
Skin Sensitization 25%, 50%, 100% (concentration)Stimulation indices of 1.8, 2.7, and 4.9, respectively, in a Local Lymph Node Assay (LLNA), indicating a dose-dependent sensitizing potential.

Experimental Protocols

Analysis of this compound in Drinking Water by Solid Phase Extraction (SPE) and LC-MS/MS

This protocol is based on the principles outlined in EPA Methods 533 and 537.1 for the analysis of PFAS in drinking water.[6][7][8][9]

a. Sample Preparation - Solid Phase Extraction (SPE)

  • Sample Collection and Preservation: Collect water samples in polypropylene bottles. Preserve with Trizma buffer as specified in EPA Method 537.1.[6][10]

  • Spiking: Fortify the sample with a known concentration of an isotopically labeled this compound internal standard.

  • Cartridge Conditioning: Use a weak anion exchange (WAX) or a divinylbenzene polymer-based SPE cartridge. Condition the cartridge sequentially with methanol and reagent water.

  • Sample Loading: Load the water sample onto the conditioned SPE cartridge at a controlled flow rate (e.g., 10-15 mL/min).[6]

  • Cartridge Washing: Wash the cartridge with a mild buffer (e.g., ammonium acetate in water) to remove interferences.

  • Cartridge Drying: Dry the cartridge under a stream of nitrogen or by vacuum.

  • Elution: Elute the trapped analytes with a small volume of a basic methanolic solution (e.g., methanol with ammonium hydroxide).

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of methanol/water.

b. Instrumental Analysis - LC-MS/MS

Table 2: Typical LC-MS/MS Parameters for this compound Analysis

ParameterTypical Setting
LC Column C18 reversed-phase column (e.g., 50-100 mm length, 2.1 mm ID, <3 µm particle size)
Mobile Phase A Water with a modifier (e.g., 20 mM ammonium acetate or 10 mM ammonium formate)
Mobile Phase B Methanol or Acetonitrile
Gradient A suitable gradient to separate this compound from other PFAS and matrix components.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 2 - 10 µL
Ionization Mode Electrospray Ionization (ESI) in negative mode
MS/MS Transitions Precursor ion > Product ion (specific masses to be optimized for this compound)
Dwell Time Optimized for the number of analytes and chromatographic peak width.

c. Quality Control

  • Analyze a laboratory reagent blank, a matrix spike, and a laboratory fortified blank with each batch of samples.

  • The recovery of the isotopically labeled internal standard should be within acceptable limits (typically 70-130%).

  • Calibration curves should be generated using certified reference standards with a correlation coefficient (r²) of ≥0.99.

Diagrams

Signaling Pathways and Experimental Workflows

The precise molecular signaling pathways activated by this compound are not yet fully elucidated. However, it is known that other PFAS, such as PFOA, can interact with nuclear receptors like the Peroxisome Proliferator-Activated Receptor alpha (PPARα), which plays a key role in lipid metabolism. The following diagram illustrates a hypothetical signaling pathway for a PFAS compound, which may be relevant for this compound.

PFAS_Signaling_Pathway PFAS This compound / PFAS PPARa PPARα PFAS->PPARa Enters Cell & Binds Receptor Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Translocates to Nucleus & Binds DNA Gene Target Gene Transcription PPRE->Gene mRNA mRNA Gene->mRNA Response Altered Lipid Metabolism mRNA->Response Translation

Caption: Hypothetical PFAS signaling pathway via PPARα activation.

The following diagram illustrates the general experimental workflow for the analysis of this compound in water samples.

ADONA_Analysis_Workflow Sample 1. Water Sample Collection (Polypropylene) Spike 2. Spike with Internal Standard Sample->Spike SPE 3. Solid Phase Extraction (SPE) Spike->SPE Elute 4. Elution SPE->Elute Concentrate 5. Concentration & Reconstitution Elute->Concentrate LCMS 6. LC-MS/MS Analysis Concentrate->LCMS Data 7. Data Analysis & Quantification LCMS->Data

Caption: General workflow for this compound analysis in water samples.

References

Application Notes and Protocols for ADONA Bioaccumulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADONA (Ammonium 4,8-dioxa-3H-perfluorononanoate) is a per- and polyfluoroalkyl substance (PFAS) utilized as a processing aid in the manufacturing of fluoropolymers, often as a replacement for ammonium perfluorooctanoate (APFO). As with many PFAS compounds, there are concerns about its environmental persistence and potential for bioaccumulation. Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment, leading to a concentration of the substance that is higher than in the surrounding medium. Understanding the bioaccumulation potential of this compound is crucial for assessing its environmental risk and ensuring human and ecological safety.

These application notes provide a comprehensive overview and detailed protocols for designing and conducting bioaccumulation studies of this compound in aquatic organisms, in line with internationally recognized guidelines.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a substance is fundamental to designing and interpreting bioaccumulation studies.

PropertyValueReference
Synonyms Ammonium 4,8-dioxa-3H-perfluorononanoate; DONA[1]
CAS Number 958445-44-8[1]
Molecular Formula C₇H₅F₁₂NO₄[1]
Molecular Weight 395.1 g/mol [1]
Water Solubility >5.45e-4 mol/L[1]
Vapor Pressure 2.83e-2 mm Hg[1]
pKa < 3[1]

Experimental Design Considerations

Bioaccumulation studies for regulatory purposes are typically conducted following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA). The OECD Test Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure) is the most relevant and widely accepted protocol for this purpose.

Key Principles of OECD 305:

The guideline consists of two principal phases:

  • Uptake Phase: Test organisms are exposed to a constant, sublethal concentration of the test substance in their environment (water or diet).

  • Depuration Phase: After a predetermined period or when steady-state is reached, the organisms are transferred to a clean environment (free of the test substance) to measure the rate of elimination.

The selection of the test organism is critical. Commonly used species for aquatic bioaccumulation studies include zebrafish (Danio rerio), rainbow trout (Oncorhynchus mykiss), and fathead minnow (Pimephales promelas).

Experimental Protocols

Protocol 1: Aqueous Exposure Bioaccumulation Test (Based on OECD 305)

Objective: To determine the bioconcentration factor (BCF) of this compound in fish from waterborne exposure.

1. Test Organism and Acclimation:

  • Select a suitable fish species (e.g., zebrafish).

  • Acclimate the fish to the test conditions (temperature, water quality, lighting) for at least two weeks prior to the start of the experiment.

  • Feed the fish a standard diet, ensuring no detectable levels of this compound or other PFAS are present in the feed.

2. Test Conditions:

  • Test Substance: this compound, dissolved in a suitable solvent if necessary (with a solvent control group).

  • Exposure Concentration: At least two concentrations should be tested, along with a control group. Concentrations should be well below the acute toxicity level (LC50) of this compound for the selected species.

  • Water: Use reconstituted or natural water with known quality parameters (pH, hardness, dissolved oxygen).

  • Temperature and Lighting: Maintain constant and appropriate conditions for the test species.

  • Feeding: Feed the fish daily with a pre-determined ration.

3. Experimental Procedure:

  • Uptake Phase (e.g., 28 days):

    • Expose the fish to the selected concentrations of this compound in a flow-through or semi-static system.

    • Collect water samples regularly to monitor the actual exposure concentrations.

    • Sample a subset of fish at various time points (e.g., days 1, 3, 7, 14, 21, 28) to determine the concentration of this compound in their tissues.

  • Depuration Phase (e.g., 14 days):

    • Transfer the remaining fish to clean, this compound-free water.

    • Continue to sample fish at regular intervals (e.g., days 1, 3, 7, 10, 14 of depuration) to measure the elimination of this compound.

4. Sample Analysis:

  • Analyze the concentration of this compound in water and fish tissue samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Data Analysis:

  • Calculate the uptake rate constant (k₁) and the depuration rate constant (k₂).

  • The bioconcentration factor (BCF) is calculated as the ratio of k₁ to k₂.

  • If a steady-state is reached, the BCF can also be calculated as the concentration of this compound in the fish (C_f) divided by the concentration in the water (C_w) at steady-state.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of this compound in Fish Tissue

Objective: To extract this compound from fish tissue for quantification by LC-MS/MS.

1. Materials:

  • Homogenizer

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., weak anion exchange)

  • Methanol

  • Acetonitrile

  • Formic acid

  • Ultrapure water

  • This compound analytical standard and isotopically labeled internal standard.

2. Procedure:

  • Homogenization: Homogenize a known weight of fish tissue.

  • Extraction:

    • To the homogenized tissue, add a known amount of the isotopically labeled internal standard.

    • Add methanol and shake or vortex vigorously.

    • Centrifuge the sample to pellet the solids.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with appropriate solvents to remove interfering substances.

    • Elute this compound from the cartridge using a suitable solvent mixture (e.g., methanol with a small percentage of ammonium hydroxide).

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.

Data Presentation

Quantitative data from bioaccumulation studies should be summarized in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Hypothetical Bioaccumulation Data for this compound in Zebrafish

Time (Days)Exposure Concentration (µg/L)Mean this compound Concentration in Fish Tissue (ng/g wet weight)Standard Deviation (ng/g)
Uptake Phase
11015.22.1
31040.55.3
71085.19.8
1410155.618.2
2110210.325.6
2810245.830.1
Depuration Phase
29 (Day 1 Dep.)0180.422.5
31 (Day 3 Dep.)0105.713.9
35 (Day 7 Dep.)045.26.8
42 (Day 14 Dep.)010.12.5

Calculated Metrics:

  • Uptake Rate Constant (k₁): [Calculated Value] day⁻¹

  • Depuration Rate Constant (k₂): [Calculated Value] day⁻¹

  • Bioconcentration Factor (BCF): [Calculated Value] L/kg

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_uptake Uptake Phase (e.g., 28 days) cluster_depuration Depuration Phase (e.g., 14 days) cluster_analysis Analytical & Data Phase acclimation Test Organism Acclimation (≥ 2 weeks) exposure Fish Exposure to this compound acclimation->exposure test_prep Test Solution Preparation (this compound Stock & Dilutions) test_prep->exposure sampling_uptake Water & Fish Sampling exposure->sampling_uptake transfer Transfer to Clean Water sampling_uptake->transfer End of Uptake extraction Sample Preparation (Extraction & Cleanup) sampling_uptake->extraction sampling_depuration Fish Sampling transfer->sampling_depuration sampling_depuration->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis (k₁, k₂, BCF Calculation) lcms->data_analysis

Caption: Experimental workflow for an this compound bioaccumulation study.

Potential Signaling Pathway Disruption

Toxicological studies have suggested that this compound may act as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[2] PPARα is a nuclear receptor that plays a key role in lipid metabolism and is a known target for some PFAS compounds.

G cluster_cell Hepatocyte (Liver Cell) This compound This compound PPARa PPARα This compound->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to DNA TargetGenes Target Gene Transcription (e.g., Lipid Metabolism Genes) PPRE->TargetGenes Initiates Response Altered Lipid Metabolism & Hepatotoxicity TargetGenes->Response

Caption: Potential mechanism of this compound-induced hepatotoxicity via PPARα activation.

Conclusion

The protocols and guidelines presented here provide a framework for conducting robust and reproducible bioaccumulation studies of this compound. Such studies are essential for a comprehensive environmental risk assessment of this compound. The use of standardized methodologies, such as OECD 305, and validated analytical techniques like LC-MS/MS, will ensure the generation of high-quality data that can be used by researchers, regulatory agencies, and industry professionals to make informed decisions regarding the safe use and management of this compound.

References

Application Notes and Protocols for the Quantification of ADONA in Biota

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ammonium 4,8-dioxa-3H-perfluorononanoate (ADONA) is a short-chain per- and polyfluoroalkyl substance (PFAS) used as a processing aid in the manufacturing of fluoropolymers. As a replacement for longer-chain PFAS like PFOA, its presence and potential bioaccumulation in the environment are of increasing concern. This document provides a detailed application note and protocol for the quantification of this compound in biological matrices (biota) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is adapted from a validated procedure for the analysis of this compound in human plasma and incorporates best practices for the analysis of PFAS in complex biological samples.[1]

Principle

This method employs a sensitive and selective isotope dilution technique using LC-MS/MS for the quantification of this compound. Biological tissue samples are first homogenized. The homogenized sample then undergoes protein precipitation to remove macromolecules. Following centrifugation, the supernatant is directly analyzed by LC-MS/MS. Quantification is achieved by comparing the response of the native this compound to its corresponding isotopically labeled internal standard. This approach corrects for potential matrix effects and variations in instrument response, ensuring high accuracy and precision.[1]

Experimental Protocols

Sample Preparation: Protein Precipitation
  • Homogenization: Weigh approximately 0.5 g of the biological tissue sample (e.g., fish liver, muscle) into a polypropylene centrifuge tube. Add a suitable volume of homogenization solvent (e.g., 1 mL of 1:1 methanol:water) and homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.

  • Spiking: Fortify the homogenate with an isotopically labeled internal standard for this compound at a known concentration.

  • Protein Precipitation: Add a protein precipitation solvent, such as acetonitrile, to the homogenized sample. A typical ratio is 3:1 (v/v) of acetonitrile to homogenate.

  • Vortexing: Vortex the mixture vigorously for at least 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean polypropylene autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is suitable for the separation of this compound.

    • Mobile Phase A: 5 mM Ammonium Acetate in Water

    • Mobile Phase B: Methanol

    • Gradient: A linear gradient starting with a high aqueous composition and ramping up to a high organic composition is used to elute this compound and separate it from other matrix components.

    • Flow Rate: A typical flow rate is 0.4 mL/min.

    • Injection Volume: 10 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both native this compound and its isotopically labeled internal standard must be optimized. The selection of quantifier and qualifier transitions is crucial for confident identification and quantification.

    • Instrument Parameters: Parameters such as collision energy, declustering potential, and ion source settings should be optimized for maximum sensitivity for each transition.

Method Validation

A comprehensive method validation should be performed to ensure the reliability of the results. The following parameters are critical for the validation of this analytical method.

Data Presentation

The following tables summarize the expected performance characteristics of a validated method for this compound quantification, based on a similar validated method in human plasma.[1]

Table 1: Linearity and Limits of Quantification

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)ULOQ (ng/mL)
This compound0.05 - 25>0.990.0525

Table 2: Accuracy and Precision

AnalyteSpiked Concentration (ng/mL)Accuracy (% Recovery)Precision (% RSD)
This compound0.1595 - 105< 15
1.598 - 102< 10
1599 - 101< 5

Table 3: Recovery and Matrix Effects

AnalyteRecovery (%)Matrix Effect (%)
This compound> 90< 15

Mandatory Visualization

Experimental Workflow Diagram

ADONA_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biota Sample (e.g., Fish Tissue) Homogenize Homogenization Sample->Homogenize Spike Spike with Labeled Internal Standard Homogenize->Spike Precipitate Protein Precipitation with Acetonitrile Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis (MRM Mode) Supernatant->LC_MS Inject Data Data Acquisition and Processing LC_MS->Data Quantify Quantification using Isotope Dilution Data->Quantify

References

Application Note: Analysis of ADONA in Drinking Water by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid (ADONA), a short-chain per- and polyfluoroalkyl substance (PFAS), in drinking water. The method utilizes solid-phase extraction (SPE) for sample preparation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification. This protocol is based on the principles outlined in U.S. EPA Method 537.1 and is suitable for researchers, scientists, and drug development professionals requiring reliable analysis of this emerging contaminant.[1][2]

Introduction

This compound is a fluorinated ether compound used as a processing aid in the manufacturing of fluoropolymers. Due to its persistence and potential for environmental contamination, there is a growing need for sensitive and specific analytical methods to monitor its presence in various matrices, particularly drinking water. LC-MS/MS is the preferred technique for PFAS analysis due to its high selectivity and sensitivity, allowing for detection at parts-per-trillion (ppt) levels.[3][4] This application note provides a comprehensive protocol for the separation and quantification of this compound.

Experimental

Sample Preparation

Sample collection and preparation should be conducted with care to avoid background contamination.

1. Sample Collection:

  • Samples should be collected in 250-mL polypropylene bottles containing a suitable preservative as specified in EPA Method 537.1.[1]

2. Solid-Phase Extraction (SPE):

  • Prior to extraction, ensure the pH of the water sample is within the range of 6-8.

  • Spike the sample with an appropriate surrogate standard.

  • Condition a polymeric styrenedivinylbenzene (SDVB) SPE cartridge.

  • Load the 250 mL water sample onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analytes from the cartridge with methanol.

  • Concentrate the eluate to dryness under a gentle stream of nitrogen in a heated water bath (55–60°C).[1]

  • Reconstitute the extract in 1.0 mL of 96:4 (v/v) methanol:water.[1]

  • Add the internal standard and vortex.

  • Transfer an aliquot to a polypropylene autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterValue
Analytical Column C18, 50 mm x 2.1 mm, 3 µm
Delay Column C18, 50 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Gradient Refer to Table 2
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Table 1: Liquid Chromatography Parameters.[1][4]

Table 2: Mobile Phase Gradient Program.

Time (min)% Mobile Phase B (Methanol)
0.033.0
18.098.0
18.1100.0
21.0100.0
21.133.0
25.033.0

MS/MS Parameters:

The mass spectrometer was operated in negative ion electrospray ionization (ESI-) mode. The multiple reaction monitoring (MRM) transitions for this compound were optimized for quantification and confirmation.

AnalytePrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Retention Time (min)
This compound377.1251.085.03.52

Table 3: this compound Mass Spectrometry Parameters.[1]

Results and Discussion

Under the specified chromatographic conditions, this compound is well-separated from other PFAS compounds. The use of a delay column is crucial to mitigate potential background contamination from the LC system itself, ensuring accurate quantification at low levels.[4] A representative chromatogram would show a sharp, symmetric peak for this compound at its expected retention time of approximately 3.52 minutes.[1]

The MRM transitions provide a high degree of selectivity and sensitivity. The primary transition (377.1 > 251.0) is used for quantification, while the secondary transition (377.1 > 85.0) serves as a qualifier to confirm the identity of the analyte.[1] Calibration curves for this compound should be linear over the desired concentration range, with correlation coefficients (R²) greater than 0.99.

Conclusion

The described SPE LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in drinking water samples. The protocol is robust and follows the guidelines of EPA Method 537.1, making it suitable for routine monitoring and research applications.

Diagrams

ADONA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis SampleCollection 1. Sample Collection (250 mL Polypropylene Bottle) Spiking 2. Spiking (Surrogate Standard) SampleCollection->Spiking SPE 3. Solid-Phase Extraction (SDVB Cartridge) Spiking->SPE Elution 4. Elution (Methanol) SPE->Elution Concentration 5. Concentration (Nitrogen Evaporation) Elution->Concentration Reconstitution 6. Reconstitution (96:4 Methanol:Water) Concentration->Reconstitution InternalStd 7. Internal Standard Addition Reconstitution->InternalStd Injection 8. Injection into LC-MS/MS InternalStd->Injection Separation 9. Chromatographic Separation (C18 Column) Injection->Separation Ionization 10. Ionization (ESI-) Separation->Ionization MS1 11. Precursor Ion Selection (Q1: m/z 377.1) Ionization->MS1 Fragmentation 12. Fragmentation (Collision Cell) MS1->Fragmentation MS2 13. Product Ion Detection (Q3: m/z 251.0, 85.0) Fragmentation->MS2 Quantification 14. Quantification (Calibration Curve) MS2->Quantification Confirmation 15. Confirmation (Qualifier Ion Ratio) Quantification->Confirmation

Caption: Workflow for the analysis of this compound in drinking water.

References

Application Note: High-Sensitivity Detection and Quantification of ADONA by Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ADONA (3,3-dimethyl-2-aminobutanoic acid) is an emerging per- and polyfluoroalkyl substance (PFAS) alternative. Due to increasing regulatory scrutiny and the need to understand its environmental fate and potential health effects, robust and sensitive analytical methods for its detection are crucial.[1][2][3] This application note provides a detailed protocol for the quantitative analysis of this compound in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution. The methodologies described are based on established protocols for PFAS analysis, including those outlined in EPA Method 537.1.[2][3]

Experimental Protocols

Sample Preparation

For Drinking Water Samples (based on EPA Method 537.1):

  • Sample Collection: Collect 250 mL of drinking water in a polypropylene bottle.

  • Fortification: Spike the sample with an isotopically labeled internal standard (e.g., ¹³C₄-ADONA) to a final concentration of 4 ng/L.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by ultrapure water.

    • Load the entire 250 mL sample onto the SPE cartridge at a flow rate of 10-15 mL/min.

    • Wash the cartridge with a wash buffer (e.g., 25 mM acetate buffer) to remove interferences.

    • Dry the cartridge thoroughly under a stream of nitrogen.

    • Elute the analytes with a small volume of a suitable organic solvent, such as methanol or a mixture of methanol and ammonium hydroxide.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a final volume of 1 mL of the initial mobile phase.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

For Human Plasma Samples:

  • Sample Thawing: Thaw frozen human plasma samples at room temperature.

  • Aliquoting: Take a 100 µL aliquot of the plasma sample.

  • Fortification: Spike the plasma aliquot with the isotopically labeled internal standard.

  • Protein Precipitation:

    • Add 400 µL of ice-cold acetonitrile to the plasma sample.

    • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

A typical LC system for this compound analysis would utilize a C18 reversed-phase column for separation.

ParameterValue
LC System Agilent 1260 Infinity II Prime LC system or equivalent[2][3]
Column Agilent Zorbax Eclipse Plus C18, 3.0 x 50 mm, 1.8 µm[2][3]
Delay Column Agilent Zorbax Eclipse Plus C18, 4.6 x 50 mm, 3.5 µm (to separate background PFAS)[2][3]
Mobile Phase A 20 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Gradient Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 5 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL[2][3]
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

The analysis is performed on a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode. Dynamic Multiple Reaction Monitoring (MRM) is used to maximize sensitivity.

ParameterValue
Mass Spectrometer Agilent Ultivo Triple Quadrupole LC-MS or equivalent[2][3]
Ion Source Agilent Jet Stream Technology (AJS)[2][3]
Ionization Mode Negative Electrospray Ionization (ESI-)
Drying Gas Temperature 325°C
Drying Gas Flow 7 L/min[3]
Sheath Gas Temperature 350°C
Sheath Gas Flow 11 L/min
Nebulizer Pressure 45 psi
Capillary Voltage 3500 V
MRM Mode Dynamic MRM[2][3]

Quantitative Data

The following table summarizes the MRM transitions and collision energies for the quantification and qualification of this compound and its isotopically labeled internal standard. These parameters should be optimized on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Use
This compound 272.0227.010Quantifier
This compound 272.0183.015Qualifier
¹³C₄-ADONA 276.0231.010Internal Standard

Data Analysis and Quantification

Quantification is performed using an internal standard calibration method. A calibration curve is constructed by plotting the ratio of the peak area of the this compound quantifier transition to the peak area of the ¹³C₄-ADONA internal standard transition against the concentration of the calibration standards. The concentration of this compound in unknown samples is then determined from this calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Water or Plasma Sample spike Spike with ¹³C₄-ADONA sample->spike extraction Solid-Phase Extraction (Water) or Protein Precipitation (Plasma) spike->extraction concentrate Evaporation and Reconstitution extraction->concentrate lc_separation LC Separation (C18 Column) concentrate->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification using Isotope Dilution Calibration ms_detection->quantification Acquire Data results Final Concentration Results quantification->results

Caption: Experimental workflow for this compound analysis.

logical_relationship This compound This compound (Analyte of Interest) LC Liquid Chromatography This compound->LC IS ¹³C₄-ADONA (Internal Standard) IS->LC MS1 Quadrupole 1 (Q1) Precursor Ion Selection LC->MS1 Elution MS2 Quadrupole 2 (Q2) Collision Cell (CID) MS1->MS2 Isolation of Precursor Ion MS3 Quadrupole 3 (Q3) Product Ion Selection MS2->MS3 Fragmentation Detector Detector MS3->Detector Detection of Product Ions Ratio Peak Area Ratio (this compound / ¹³C₄-ADONA) Detector->Ratio CalCurve Calibration Curve Ratio->CalCurve Concentration Final Concentration CalCurve->Concentration

Caption: Logic of quantification by isotope dilution LC-MS/MS.

References

Application Note: Enhanced Gas Chromatographic Analysis of ADONA Following Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid (ADONA), also known as HFPO-DA or GenX, is a synthetic perfluoroalkyl substance (PFAS) used as a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of fluoropolymers.[1][2] Due to its environmental persistence and potential for biological effects, sensitive and reliable analytical methods are crucial for its monitoring and toxicological assessment. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. However, the direct analysis of this compound by GC can be challenging due to its low volatility and polar carboxylic acid functional group, which can lead to poor chromatographic peak shape and low sensitivity.

Chemical derivatization is a technique used to modify an analyte to improve its analytical properties for GC analysis.[3][4] This process converts polar functional groups into less polar and more volatile derivatives, enhancing chromatographic performance and detection. This application note provides a detailed protocol for the derivatization of this compound to improve its analysis by GC-MS.

Principle of Derivatization for this compound

This compound possesses a carboxylic acid functional group (-COOH) which is polar and capable of hydrogen bonding. These characteristics decrease its volatility and can cause interactions with active sites in the GC system, leading to peak tailing. To overcome these issues, the carboxylic acid group can be converted into a non-polar and more volatile ester or silyl ester derivative. Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as those in carboxylic acids.[5]

In this protocol, we describe the use of a silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, to convert this compound into its trimethylsilyl (TMS) ester derivative. The TMS derivative is significantly more volatile and less polar than the underivatized acid, making it amenable to GC-MS analysis.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

  • Nitrogen gas (high purity)

  • Sample vials (2 mL, amber, with PTFE-lined caps)

  • Heating block or water bath

  • Vortex mixer

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with ethyl acetate to cover the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

Sample Preparation and Derivatization Protocol
  • Sample Extraction (for environmental or biological matrices): The extraction method will vary depending on the sample matrix (e.g., water, soil, plasma). A suitable liquid-liquid extraction or solid-phase extraction (SPE) protocol should be employed to isolate this compound from the sample matrix into an organic solvent like ethyl acetate. The final extract should be dried over anhydrous sodium sulfate and concentrated to a known volume (e.g., 1 mL).

  • Derivatization:

    • Pipette 100 µL of the sample extract or working standard solution into a 2 mL autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to ensure the sample is completely dry as moisture can interfere with the silylation reaction.[5]

    • Add 50 µL of pyridine to the dried residue to act as a catalyst and solvent.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 60 minutes in a heating block or water bath to ensure complete derivatization.

    • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters that may require optimization for your specific instrument and application.

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and/or full scan for qualitative analysis.

Data Presentation

Quantitative data for the analysis of derivatized this compound should be collected and summarized. While specific performance data for the derivatization of this compound is not widely published, the following tables provide an example of expected performance characteristics based on the analysis of similar derivatized perfluorinated compounds.

Table 1: Chromatographic and Calibration Data for Derivatized this compound (Illustrative)

ParameterValue
Retention Time (min)Dependent on GC conditions, typically 10-15 min
Linearity (r²)> 0.995
Linear Range (µg/mL)0.1 - 100

Table 2: Method Detection and Quantitation Limits (Illustrative)

ParameterValue (µg/L)
Limit of Detection (LOD)Typically in the low µg/L range
Limit of Quantitation (LOQ)Typically in the mid to high µg/L range

Note: The values in these tables are illustrative and should be determined experimentally during method validation.

Visualization

Experimental Workflow

The following diagram illustrates the key steps in the derivatization and analysis of this compound.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample (e.g., Water, Plasma) Extraction Extraction of this compound Sample->Extraction Concentration Concentration to Dryness Extraction->Concentration Add_Reagents Add Pyridine and BSTFA + 1% TMCS Concentration->Add_Reagents Reaction Heat at 70°C for 60 min Add_Reagents->Reaction GCMS_Analysis GC-MS Analysis Reaction->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

Workflow for this compound Derivatization and GC-MS Analysis
This compound-Induced Signaling Pathway

This compound has been shown to affect lipid metabolism, in part through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) signaling pathway.[1] Activation of PPARα leads to the transcription of genes involved in peroxisomal fatty acid β-oxidation. The diagram below provides a simplified representation of this signaling pathway.

G This compound This compound PPARa PPARα This compound->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression (e.g., Acyl-CoA Oxidase) PPRE->Gene_Expression Induces Biological_Effect Increased Peroxisomal β-oxidation Gene_Expression->Biological_Effect Leads to

Simplified PPARα Signaling Pathway Activated by this compound

Conclusion

Derivatization of this compound with a silylating agent such as BSTFA is an effective strategy to improve its analysis by GC-MS. The conversion of the polar carboxylic acid group to a more volatile TMS ester derivative enhances chromatographic peak shape, increases sensitivity, and allows for reliable quantification at low levels. The provided protocol offers a starting point for researchers developing methods for the analysis of this compound in various matrices. Method parameters, particularly the GC temperature program and MS settings, should be optimized for the specific instrumentation used.

References

Application Notes and Protocols for Rapid ADONA Screening Immunoassay Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium 4,8-dioxa-3H-perfluorononanoate (ADONA) is a short-chain per- and polyfluoroalkyl substance (PFAS) used as a processing aid in the manufacturing of fluoropolymers. It was introduced as a replacement for perfluorooctanoic acid (PFOA) due to concerns over the environmental persistence and toxicity of long-chain PFAS. As a result, there is a growing need for rapid and reliable methods to screen for the presence of this compound in environmental and biological samples. This document provides detailed application notes and protocols for the development of a competitive immunoassay for the rapid screening of this compound.

The principle of a competitive immunoassay for a small molecule like this compound involves the competition between the this compound in a sample and a labeled this compound conjugate for a limited number of binding sites on a specific antibody. The signal generated is inversely proportional to the concentration of this compound in the sample. This format can be adapted for both enzyme-linked immunosorbent assay (ELISA) and lateral flow immunoassay (LFIA) platforms, providing options for both laboratory-based quantitative analysis and rapid, on-site qualitative or semi-quantitative screening.

Signaling Pathway and Experimental Workflow

The development of a competitive immunoassay for this compound follows a logical progression from antigen preparation to assay validation. The key steps involve the synthesis of an immunogen to elicit an antibody response, the production and purification of antibodies, the synthesis of a labeled competitor, and the optimization and validation of the assay.

experimental_workflow cluster_preparation Antigen & Conjugate Preparation cluster_antibody Antibody Production cluster_assay Immunoassay Development This compound This compound Hapten Conjugation_Immunogen This compound-KLH/BSA Immunogen This compound->Conjugation_Immunogen EDC/NHS Chemistry Carrier_Protein Carrier Protein (KLH/BSA) Carrier_Protein->Conjugation_Immunogen Immunization Immunization Conjugation_Immunogen->Immunization ADONA_Tracer This compound Hapten Conjugation_Tracer This compound-HRP Conjugate ADONA_Tracer->Conjugation_Tracer EDC/NHS Chemistry Enzyme Enzyme (HRP) Enzyme->Conjugation_Tracer Assay_Optimization Assay Optimization Conjugation_Tracer->Assay_Optimization Hybridoma Hybridoma Technology Immunization->Hybridoma Screening Screening & Selection Hybridoma->Screening Purification Antibody Purification Screening->Purification Purified_Ab Anti-ADONA mAb Purification->Purified_Ab Purified_Ab->Assay_Optimization Validation Assay Validation Assay_Optimization->Validation Screening_Assay Rapid this compound Screening Validation->Screening_Assay

Figure 1: Experimental workflow for this compound immunoassay development.

Data Presentation

While specific quantitative data for a validated this compound immunoassay is not widely available in published literature, the following tables present expected performance characteristics for a competitive ELISA and a lateral flow immunoassay for a structurally similar short-chain PFAS, such as GenX. This data is provided as a representative example to guide the validation and performance evaluation of a newly developed this compound immunoassay.

Table 1: Representative Performance of a Competitive ELISA for a Short-Chain PFAS

ParameterRepresentative ValueDescription
IC50 1 - 10 ng/mLThe concentration of analyte that causes 50% inhibition of the maximum signal.
Limit of Detection (LOD) 0.1 - 1 ng/mLThe lowest concentration of analyte that can be reliably distinguished from the blank.
Limit of Quantification (LOQ) 0.5 - 5 ng/mLThe lowest concentration of analyte that can be quantitatively measured with acceptable precision and accuracy.
Working Range 0.5 - 50 ng/mLThe range of concentrations over which the assay is both precise and accurate.
Intra-assay Precision (%CV) < 10%The coefficient of variation of measurements within the same assay run.
Inter-assay Precision (%CV) < 15%The coefficient of variation of measurements between different assay runs.
Spike Recovery 80 - 120%The accuracy of the assay in measuring a known amount of analyte spiked into a sample matrix.

Table 2: Representative Cross-Reactivity of a Competitive Immunoassay for a Short-Chain PFAS

CompoundChemical StructureCross-Reactivity (%)
GenX C6HF11O3100
This compound C7H4F12O4Expected to be high
PFOA C8HF15O2< 10
PFOS C8HF17O3S< 1
PFHxA C6HF11O2< 5
PFBS C4HF9O3S< 1

Note: Cross-reactivity is calculated as (IC50 of target analyte / IC50 of cross-reactant) x 100%.

Experimental Protocols

Preparation of this compound-Carrier Protein Conjugates (Immunogen and Coating Antigen)

This protocol describes the conjugation of the this compound hapten to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for the coating antigen in the ELISA, using the carbodiimide (EDC) and N-hydroxysuccinimide (NHS) method.

Materials:

  • This compound (Ammonium 4,8-dioxa-3H-perfluorononanoate)

  • Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bar

Procedure:

  • Activate this compound:

    • Dissolve 10 mg of this compound in 1 mL of DMF.

    • Add a 1.5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution.

    • Stir the reaction mixture at room temperature for 4 hours in the dark to activate the carboxyl group of this compound.

  • Prepare Carrier Protein:

    • Dissolve 20 mg of KLH or BSA in 5 mL of PBS (pH 7.4).

  • Conjugation:

    • Slowly add the activated this compound solution dropwise to the carrier protein solution while gently stirring.

    • Continue to stir the reaction mixture at 4°C overnight.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).

    • Dialyze against PBS (pH 7.4) at 4°C for 48 hours, with at least four changes of the dialysis buffer.

    • After dialysis, store the this compound-KLH (immunogen) and this compound-BSA (coating antigen) conjugates at -20°C.

Monoclonal Antibody Production

The production of monoclonal antibodies against this compound involves the immunization of mice with the this compound-KLH immunogen, followed by hybridoma technology.

Procedure:

  • Immunization:

    • Emulsify the this compound-KLH immunogen with an equal volume of Freund's complete adjuvant (for the initial injection) or Freund's incomplete adjuvant (for booster injections).

    • Immunize BALB/c mice with 50-100 µg of the immunogen per mouse via intraperitoneal injection.

    • Administer booster injections every 3-4 weeks.

    • Monitor the antibody titer in the mouse serum using an indirect ELISA with this compound-BSA as the coating antigen.

  • Hybridoma Production:

    • Once a high antibody titer is achieved, sacrifice the mouse and isolate the spleen cells.

    • Fuse the spleen cells with myeloma cells (e.g., SP2/0) using polyethylene glycol (PEG).

    • Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium.

  • Screening and Cloning:

    • Screen the hybridoma supernatants for the presence of anti-ADONA antibodies using an indirect ELISA with this compound-BSA.

    • Select the hybridoma clones that produce antibodies with high affinity and specificity for this compound.

    • Perform limiting dilution to obtain monoclonal hybridoma cell lines.

  • Antibody Purification:

    • Culture the selected monoclonal hybridoma cells in vitro or in vivo (ascites) to produce a large quantity of monoclonal antibodies.

    • Purify the monoclonal antibodies from the culture supernatant or ascites fluid using protein A/G affinity chromatography.

Competitive ELISA Protocol

This protocol outlines the steps for a competitive ELISA to quantify this compound in a sample.

Materials:

  • This compound-BSA coating antigen

  • Anti-ADONA monoclonal antibody

  • Goat anti-mouse IgG-HRP (Horseradish Peroxidase) conjugate

  • This compound standards

  • Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBST)

  • Sample/Standard Dilution Buffer (e.g., 1% BSA in PBST)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the this compound-BSA coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 300 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of this compound standards and the unknown samples in Sample/Standard Dilution Buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted anti-ADONA monoclonal antibody for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of the diluted goat anti-mouse IgG-HRP conjugate to each well.

    • Incubate for 1 hour at room temperature.

  • Signal Development and Measurement:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

Lateral Flow Immunoassay (LFIA) Protocol

This protocol describes the assembly and use of a competitive LFIA for the rapid screening of this compound.

Materials:

  • Nitrocellulose membrane

  • Sample pad

  • Conjugate pad

  • Adsorbent pad

  • Backing card

  • Anti-ADONA monoclonal antibody

  • This compound-BSA conjugate

  • Goat anti-mouse IgG antibody

  • Gold nanoparticles (AuNPs, 40 nm)

  • Dispensing and cutting equipment

Procedure:

  • Preparation of Gold Nanoparticle Conjugate:

    • Conjugate the anti-ADONA monoclonal antibody to 40 nm gold nanoparticles using a passive adsorption method.

    • Optimize the pH and antibody concentration for stable conjugation.

    • Block the surface of the AuNP-antibody conjugate with a blocking agent (e.g., BSA).

    • Centrifuge and resuspend the conjugate in a storage buffer.

  • Preparation of LFIA Strip Components:

    • Test Line (T-line): Dispense the this compound-BSA conjugate onto the nitrocellulose membrane at a specific location.

    • Control Line (C-line): Dispense the goat anti-mouse IgG antibody onto the nitrocellulose membrane at a location downstream of the T-line.

    • Dry the membrane.

    • Conjugate Pad: Saturate the conjugate pad with the AuNP-antibody conjugate and dry it.

  • Assembly of the LFIA Strip:

    • Assemble the components on a backing card in the following order: sample pad, conjugate pad, nitrocellulose membrane, and adsorbent pad, with a slight overlap between each component to ensure continuous flow.

    • Cut the assembled card into individual test strips of a defined width (e.g., 3-5 mm).

  • Assay Procedure:

    • Apply a defined volume of the liquid sample (e.g., 100 µL) to the sample pad.

    • The sample will migrate along the strip by capillary action.

    • If this compound is present in the sample, it will bind to the AuNP-antibody conjugate, preventing it from binding to the this compound-BSA on the T-line.

    • The unbound AuNP-antibody conjugate will continue to migrate and will be captured by the goat anti-mouse IgG on the C-line, forming a red line.

  • Interpretation of Results:

    • Negative: Two red lines appear (one at the T-line and one at the C-line).

    • Positive: One red line appears at the C-line only.

    • Invalid: No line appears at the C-line.

Diagram of Competitive Lateral Flow Immunoassay Principle

competitive_lfia cluster_negative Negative Sample (No this compound) cluster_positive Positive Sample (this compound Present) Sample Pad (Negative) Sample Application Conjugate Pad (Negative) AuNP-Ab binds to T-line and C-line Sample Pad (Negative)->Conjugate Pad (Negative) Membrane (Negative) T-line: this compound-BSA C-line: Goat anti-mouse IgG Conjugate Pad (Negative)->Membrane (Negative) Result (Negative) Result: Two Lines (T and C) Membrane (Negative)->Result (Negative) Sample Pad (Positive) Sample Application Conjugate Pad (Positive) This compound in sample binds to AuNP-Ab. AuNP-Ab-ADONA complex cannot bind to T-line. Sample Pad (Positive)->Conjugate Pad (Positive) Membrane (Positive) T-line: this compound-BSA C-line: Goat anti-mouse IgG Conjugate Pad (Positive)->Membrane (Positive) Result (Positive) Result: One Line (C only) Membrane (Positive)->Result (Positive)

Figure 2: Principle of the competitive lateral flow immunoassay for this compound detection.

Conclusion

The development of a robust and sensitive immunoassay for this compound is crucial for monitoring its presence in various matrices. The protocols and application notes provided here offer a comprehensive guide for researchers and scientists to develop both quantitative ELISA and rapid LFIA platforms. Careful optimization of each step, from hapten-carrier conjugation to assay validation, is essential to ensure the accuracy and reliability of the developed screening method. While specific performance data for this compound immunoassays is still emerging, the representative data for similar short-chain PFAS provides a valuable benchmark for assay development and validation.

Application Notes and Protocols for In Vitro Assessment of ADONA Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium 4,8-dioxa-3H-perfluorononanoate (ADONA) is a fluorinated ether carboxylic acid that has been introduced as a replacement for perfluorooctanoic acid (PFOA) in various industrial applications. As with any new chemical compound intended for widespread use, a thorough toxicological evaluation is imperative. These application notes provide an overview and detailed protocols for a battery of in vitro assays to assess the potential toxicity of this compound. The described assays cover key toxicological endpoints, including cytotoxicity, genotoxicity, oxidative stress, and endocrine disruption.

Cytotoxicity Assays

Cytotoxicity assays are fundamental in toxicology to determine the concentration at which a substance exhibits toxicity to cells. A variety of assays are available, each with a different principle, to measure cell viability and death.

Summary of In Vitro Cytotoxicity Data for this compound

A study by Zhang et al. (2021) investigated the effects of this compound on rat thyroid cell line FRTL-5 and primary normal human thyroid (NHT) cells. The study reported that, unlike PFOA and GenX, this compound showed no apparent adverse effects on the viability and proliferation of both thyroid cell types.[1][2]

Cell LineAssayEndpointThis compound ConcentrationResultReference
FRTL-5 (rat thyroid)WST-1, LDH, Crystal Violet, MTTCell Viability, Cell ProliferationNot specified in abstractNo apparent adverse effects[1],[2]
NHT (human primary thyroid)WST-1, LDH, Crystal Violet, MTTCell Viability, Cell ProliferationNot specified in abstractNo apparent adverse effects[1],[2]

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis Seed cells in 96-well plates Seed cells in 96-well plates Allow cells to attach overnight Allow cells to attach overnight Prepare serial dilutions of this compound Prepare serial dilutions of this compound Allow cells to attach overnight->Prepare serial dilutions of this compound Treat cells with this compound for 24-72h Treat cells with this compound for 24-72h Add assay reagent (e.g., MTT, WST-1) Add assay reagent (e.g., MTT, WST-1) Treat cells with this compound for 24-72h->Add assay reagent (e.g., MTT, WST-1) Incubate for specified time Incubate for specified time Measure absorbance/fluorescence Measure absorbance/fluorescence Calculate % cell viability Calculate % cell viability Measure absorbance/fluorescence->Calculate % cell viability Determine IC50 value Determine IC50 value

Caption: A generalized workflow for assessing the cytotoxicity of this compound using plate-based assays.

Protocol: MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Target cells (e.g., HepG2, FRTL-5)

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the solvent used for this compound) and untreated control wells.

  • Incubate the plate for 24, 48, or 72 hours.

  • Following the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker for 10 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Genotoxicity Assays

Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. A comprehensive assessment of genotoxicity typically involves a battery of tests that cover different endpoints, including gene mutations, chromosomal damage, and DNA strand breaks. A toxicological evaluation of this compound concluded that it was not genotoxic based on the weight of evidence from five different assays.[3][4][5]

Summary of In Vitro Genotoxicity Data for this compound
AssayTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium and Escherichia coliWith and without S9Not specified in abstract[3],[4],[5]
In Vitro Mammalian Chromosome Aberration TestNot specifiedWith and without S9Not specified in abstract[3],[4],[5]
In Vitro Mammalian Cell Gene Mutation TestNot specifiedWith and without S9Not specified in abstract[3],[4],[5]
Unscheduled DNA Synthesis (UDS) TestNot specifiedNot applicableNot specified in abstract[3],[4],[5]
In Vivo Micronucleus TestMouseNot applicableNot specified in abstract[3],[4],[5]
Protocol: Bacterial Reverse Mutation Assay (Ames Test)

Principle: The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with preexisting mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). The assay measures the ability of a test substance to cause a reverse mutation (reversion) that restores the bacteria's ability to synthesize the amino acid and thus grow on a minimal medium.

Materials:

  • S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or E. coli strain (e.g., WP2 uvrA)

  • This compound

  • Positive controls (e.g., sodium azide, 2-nitrofluorene, benzo[a]pyrene)

  • S9 fraction (for metabolic activation) and cofactor solution

  • Molten top agar

  • Minimal glucose agar plates

Procedure:

  • Prepare a range of this compound concentrations.

  • In a test tube, mix 100 µL of the bacterial culture, 100 µL of the this compound solution (or control), and 500 µL of S9 mix (for assays with metabolic activation) or buffer (for assays without).

  • Pre-incubate the mixture at 37°C for 20-30 minutes.

  • Add 2 mL of molten top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

  • Spread the top agar evenly and allow it to solidify.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the background (spontaneous reversion rate).

Oxidative Stress Assays

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This can lead to damage of cellular components like DNA, proteins, and lipids.

Potential Signaling Pathway for this compound-Induced Oxidative Stress

While direct evidence for this compound-induced oxidative stress is limited, many per- and polyfluoroalkyl substances (PFAS) are known to induce oxidative stress. A key pathway involved in the cellular response to oxidative stress is the Nrf2-Keap1 pathway.

G cluster_0 Cellular Stress cluster_1 Nrf2-Keap1 Complex cluster_2 Nrf2 Activation & Translocation cluster_3 Gene Transcription This compound This compound ROS Increased ROS This compound->ROS Keap1_Nrf2 Keap1-Nrf2 (Cytosolic) ROS->Keap1_Nrf2 Oxidizes Keap1 Keap1 Keap1 Keap1_Nrf2->Keap1 Dissociation Nrf2_a Nrf2 (activated) Keap1_Nrf2->Nrf2_a Nrf2 Release Nrf2_d Nrf2 (degraded) Keap1->Nrf2_d Ubiquitination & Proteasomal Degradation (Basal State) Nrf2_n Nrf2 (nuclear) Nrf2_a->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Detoxifying Enzyme Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Initiates Transcription

Caption: The Nrf2-Keap1 signaling pathway as a potential mechanism of cellular response to this compound-induced oxidative stress.

Protocol: Dichlorodihydrofluorescein Diacetate (DCFDA) Assay for ROS Detection

Principle: The DCFDA assay is a common method for measuring intracellular ROS. DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into 2′,7′-dichlorofluorescein (DCF), a highly fluorescent compound. The fluorescence intensity is proportional to the amount of ROS.

Materials:

  • Target cells

  • Complete cell culture medium

  • This compound stock solution

  • DCFDA solution (e.g., 10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader (Excitation/Emission ~485/535 nm)

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and incubate overnight.

  • Wash the cells twice with warm PBS.

  • Load the cells with 10-20 µM DCFDA in PBS or serum-free medium and incubate for 30-60 minutes at 37°C.

  • Wash the cells twice with warm PBS to remove excess probe.

  • Add 100 µL of this compound dilutions in PBS or serum-free medium to the wells. Include a positive control (e.g., H2O2) and a vehicle control.

  • Measure the fluorescence intensity at various time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence plate reader.

  • Data Analysis: Calculate the fold change in fluorescence intensity relative to the vehicle control at each time point.

Endocrine Disruption Assays

Endocrine disrupting chemicals (EDCs) can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects. A key mechanism of action for some PFAS is the activation of peroxisome proliferator-activated receptors (PPARs).

This compound as a Potential PPARα Agonist

Toxicological evaluations have suggested that this compound is a possible peroxisome proliferator-activated receptor alpha (PPARα) agonist in male rats.[3][4][5] PPARs are nuclear receptors that regulate the expression of genes involved in lipid metabolism and inflammation.

Signaling Pathway for PPARα Activation

G cluster_0 Ligand Binding cluster_1 Heterodimerization cluster_2 DNA Binding & Transcription This compound This compound PPARa PPARα This compound->PPARa Binds to PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to Target_Genes Target Gene Transcription (e.g., lipid metabolism genes) PPRE->Target_Genes Activates

Caption: The signaling pathway of PPARα activation by a ligand such as this compound.

Protocol: PPARα Activation Reporter Assay

Principle: This assay uses a mammalian cell line that has been engineered to express a luciferase reporter gene under the control of a promoter containing PPAR response elements (PPREs). When a PPARα agonist like this compound binds to the PPARα receptor in these cells, it activates the transcription of the luciferase gene, leading to the production of light, which can be quantified.

Materials:

  • PPARα reporter cell line (e.g., stably transfected HepG2 or CHO cells)

  • Complete cell culture medium

  • This compound stock solution

  • Positive control (e.g., WY-14643)

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Seed the PPARα reporter cells in a 96-well white, clear-bottom plate.

  • Incubate for 24 hours to allow for cell attachment.

  • Treat the cells with serial dilutions of this compound. Include a positive control and a vehicle control.

  • Incubate the plate for 24 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel cytotoxicity assay). Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC50 value (the concentration that produces 50% of the maximal response).

Disclaimer

The protocols provided are intended as a general guide. Researchers should consult the original peer-reviewed literature and relevant regulatory guidelines (e.g., OECD test guidelines) for detailed, validated protocols. All laboratory work should be conducted in accordance with good laboratory practice (GLP).

References

Application Notes and Protocols for Studying ADONA Health Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, publicly available research specifically investigating the health effects of Ammonium 4,8-dioxa-3H-perfluorononanoate (ADONA) in animal models is limited. The following application notes and protocols are based on established methodologies for studying other per- and polyfluoroalkyl substances (PFAS) and should be adapted as necessary for this compound-specific research. It is recommended to conduct preliminary dose-range finding studies for this compound before commencing full-scale experiments.

Introduction

Ammonium 4,8-dioxa-3H-perfluorononanoate (this compound) is a next-generation per- and polyfluoroalkyl substance (PFAS) used as a processing aid in the manufacturing of fluoropolymers. As older, long-chain PFAS are phased out due to environmental and health concerns, understanding the toxicological profile of replacement compounds like this compound is of critical importance. Animal models provide a valuable tool for investigating the potential health effects of this compound exposure, including its absorption, distribution, metabolism, and excretion (ADME), as well as its potential to induce systemic toxicity, reproductive and developmental effects, and to elucidate its mechanism of action.

These application notes provide a framework for researchers, scientists, and drug development professionals to design and execute in vivo studies to assess the health effects of this compound.

Data Presentation: Toxicological Endpoints for PFAS in Animal Models

The following table summarizes common toxicological endpoints observed in animal studies of various PFAS compounds. This data can serve as a guide for designing this compound-specific studies.

Animal ModelPFAS CompoundExposure RouteDose RangeKey Toxicological Endpoints Observed
Rat (Sprague-Dawley) PFOAOral gavage0.1 - 20 mg/kg/dayHepatotoxicity (liver enlargement, necrosis), developmental toxicity (delayed puberty, reduced birth weight), immunotoxicity, testicular toxicity.
Mouse (C57BL/6) PFOSDrinking water0.5 - 20 mg/LLiver toxicity (hypertrophy, steatosis), developmental neurotoxicity, immunosuppression, altered lipid metabolism.
Mouse (CD-1) GenX (HFPO-DA)Oral gavage0.1 - 50 mg/kg/dayLiver and kidney toxicity, reproductive effects in males (reduced sperm count), developmental effects (delayed ossification).
Rabbit (New Zealand White) PFOADermal10 - 100 mg/kg/daySkin irritation, systemic toxicity at higher doses.

Experimental Protocols

Acute Oral Toxicity Study (Up-and-Down Procedure) in Rats

Objective: To determine the acute oral toxicity of this compound.

Materials:

  • This compound

  • Vehicle (e.g., deionized water, 0.5% carboxymethylcellulose)

  • Sprague-Dawley rats (young adult, equally divided by sex)

  • Oral gavage needles

  • Standard laboratory animal diet and water

Protocol:

  • Acclimate animals for at least 5 days prior to dosing.

  • Fast animals overnight before dosing (with access to water).

  • Prepare a stock solution of this compound in the chosen vehicle.

  • Dose a single animal at the starting dose (e.g., 2000 mg/kg).

  • Observe the animal for signs of toxicity and mortality for up to 14 days.

  • If the animal survives, dose the next animal at a higher dose. If the animal dies, dose the next animal at a lower dose.

  • Continue this sequential dosing until the criteria for the up-and-down procedure are met.

  • Perform a full necropsy on all animals at the end of the observation period.

  • Collect blood for hematology and clinical chemistry analysis.

  • Collect and weigh major organs (liver, kidneys, spleen, etc.).

  • Preserve tissues in 10% neutral buffered formalin for histopathological examination.

28-Day Repeated Dose Oral Toxicity Study in Mice

Objective: To evaluate the sub-acute toxicity of this compound following repeated oral administration.

Materials:

  • This compound

  • Vehicle

  • C57BL/6 mice (at least 5/sex/group)

  • Oral gavage needles

  • Standard laboratory animal diet and water

Protocol:

  • Acclimate animals for at least 5 days.

  • Randomly assign animals to control (vehicle only) and at least three dose groups (e.g., low, mid, high).

  • Administer this compound or vehicle daily via oral gavage for 28 consecutive days.

  • Monitor animals daily for clinical signs of toxicity.

  • Record body weight and food consumption weekly.

  • At the end of the 28-day period, collect blood for hematology, clinical chemistry, and analysis of this compound concentration.

  • Perform a complete necropsy.

  • Weigh major organs and calculate organ-to-body weight ratios.

  • Preserve organs for histopathology.

Developmental and Reproductive Toxicity (DART) Study in Rats

Objective: To assess the potential effects of this compound on fertility, reproduction, and development.

Materials:

  • This compound

  • Vehicle

  • Sprague-Dawley rats (parental generation, F0)

  • Oral gavage needles

  • Standard laboratory animal diet and water

Protocol:

  • Acclimate F0 animals.

  • Dose F0 males and females for a pre-mating period (e.g., 4 weeks for males, 2 weeks for females).

  • Mate F0 animals to produce the F1 generation.

  • Continue dosing F0 females throughout gestation and lactation.

  • Evaluate reproductive performance of the F0 generation (e.g., mating index, fertility index).

  • Assess the viability, growth, and development of the F1 offspring.

  • Conduct clinical observations and record body weights of F1 pups.

  • Perform necropsies on F0 animals and selected F1 offspring at various developmental time points.

  • Evaluate developmental landmarks (e.g., anogenital distance, nipple retention) and conduct neurobehavioral testing on F1 animals.

Mandatory Visualization

Signaling Pathways Potentially Perturbed by this compound

Based on the known mechanisms of other PFAS, this compound may interact with nuclear receptors such as Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and the Constitutive Androstane Receptor (CAR). These interactions can lead to downstream effects on gene expression related to lipid metabolism, xenobiotic metabolism, and cell proliferation.

PFAS_Signaling_Pathway cluster_cell Hepatocyte This compound This compound PPARa PPARα This compound->PPARa Activation CAR CAR This compound->CAR Activation RXR RXR PPARa->RXR Heterodimerization CAR->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding CARE CARE RXR->CARE Binding Gene_Expression Altered Gene Expression PPRE->Gene_Expression CARE->Gene_Expression Lipid_Metabolism Lipid Metabolism Genes Gene_Expression->Lipid_Metabolism Xenobiotic_Metabolism Xenobiotic Metabolism Genes Gene_Expression->Xenobiotic_Metabolism Cell_Proliferation Cell Proliferation Genes Gene_Expression->Cell_Proliferation Hepatotoxicity Hepatotoxicity Lipid_Metabolism->Hepatotoxicity Xenobiotic_Metabolism->Hepatotoxicity Cell_Proliferation->Hepatotoxicity

Caption: Potential signaling pathway for this compound-induced hepatotoxicity.

Experimental Workflow for a 28-Day Rodent Toxicity Study

The following diagram illustrates a typical workflow for a 28-day repeated-dose toxicity study.

Experimental_Workflow cluster_pre_study Pre-Study cluster_dosing Dosing Phase (28 Days) cluster_post_study Post-Study Analysis Acclimation Animal Acclimation (5-7 days) Randomization Randomization into Dose Groups Acclimation->Randomization Dosing Daily Dosing (Oral Gavage) Randomization->Dosing Monitoring Clinical Observation Body Weight Food Consumption Dosing->Monitoring Necropsy Necropsy Dosing->Necropsy Blood_Collection Blood Collection (Hematology, Clinical Chemistry) Necropsy->Blood_Collection Organ_Weights Organ Weight Measurement Necropsy->Organ_Weights Data_Analysis Data Analysis and Reporting Blood_Collection->Data_Analysis Histopathology Histopathology Organ_Weights->Histopathology Histopathology->Data_Analysis

Caption: Workflow for a 28-day rodent toxicity study.

Application Notes and Protocols for Field Sampling of ADONA in Surface Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the field sampling of 4,8-dioxa-3H-perfluorononanoate (ADONA) in surface water. Adherence to these guidelines is critical to prevent sample cross-contamination and ensure the collection of high-quality, representative samples for accurate analysis.

Introduction

This compound is a per- and polyfluoroalkyl substance (PFAS) used as a replacement for perfluorooctanoic acid (PFOA) in various industrial processes. Due to its persistence and potential for long-range transport, this compound has been detected in various environmental matrices, including surface water. Accurate monitoring of this compound concentrations is essential for environmental risk assessment and understanding its fate and transport. The low part-per-trillion (ppt) detection limits required for analysis necessitate stringent sampling protocols to avoid contamination.

Quantitative Data Summary

The following tables summarize available data on this compound in surface water. It is important to note that publicly available, consolidated data on this compound concentrations remains limited.

Table 1: Reported Concentrations of this compound in Surface Water

Water Body TypeLocationConcentration Range (ng/L)Median Concentration (ng/L)Reference
RiverUpper Danube Basin<10 - >100Not Reported[1]

Note: Data on this compound concentrations in surface water is not as extensively reported as for legacy PFAS compounds. The provided data is from a specific study and may not be representative of all surface water bodies.

Table 2: Analytical Method Performance for this compound in Water

Analytical MethodMatrixMethod Detection Limit (MDL) (ng/L)Limit of Quantification (LOQ) (ng/L)Recovery (%)
EPA Method 537.1 (modified)Drinking Water~1.8~5.970-130
Isotope Dilution LC-MS/MSWastewater, Surface Water, GroundwaterNot SpecifiedLow parts per trillion (ppt) rangeNot Specified

Experimental Protocols

Field Sampling Protocol for this compound in Surface Water

This protocol is synthesized from established EPA and state-level guidance for PFAS sampling.

3.1.1. Materials and Equipment

  • Sample Containers: High-density polyethylene (HDPE) or polypropylene bottles with unlined, polypropylene screw caps. Containers should be certified PFAS-free by the laboratory.

  • Sampling Devices: Stainless steel or HDPE bailers, dippers, or peristaltic pump with HDPE or silicone tubing.

  • Decontamination Solutions: Laboratory-verified PFAS-free deionized water and Alconox® or Liquinox® detergent.

  • Personal Protective Equipment (PPE): Powder-free nitrile gloves. Clothing and boots made of natural materials (e.g., cotton, wool) or polyurethane. Avoid waterproof or stain-resistant clothing (e.g., Gore-Tex®).

  • Field Documentation: Field notebook with ballpoint pen. Avoid waterproof paper and permanent markers.

  • Coolers: Standard coolers filled with regular wet ice. Do not use chemical (blue) ice packs.

3.1.2. Pre-Sampling Preparations

  • Develop a site-specific sampling plan.

  • Obtain all sampling equipment and containers from a laboratory that can certify them as PFAS-free.

  • Decontaminate all non-dedicated sampling equipment. The procedure is as follows:

    • Rinse with laboratory-verified PFAS-free water.

    • Wash with a solution of Alconox® or Liquinox® and PFAS-free water.

    • Rinse thoroughly with PFAS-free water (triple rinse).

    • Air dry on a clean, PFAS-free surface.

  • Pre-label sample bottles with a ballpoint pen.

  • Wash hands thoroughly with soap and water and don new powder-free nitrile gloves before handling any sampling equipment or containers.

3.1.3. Sample Collection

  • At the sampling location, select a point that is representative of the water body, avoiding stagnant areas or areas with excessive turbulence.

  • If wading, stand downstream of the sampling point and face upstream to collect the sample.

  • Direct Grab Sample:

    • Remove the cap of the sample bottle, being careful not to touch the inside of the cap or the bottle opening. Do not place the cap on any surface.

    • Submerge the bottle below the water surface, allowing it to fill.

    • Securely cap the bottle.

  • Sample Collection with a Device (Bailer, Dipper, or Pump):

    • Rinse the device with site water three times before collecting the sample.

    • Collect the sample and carefully transfer it to the sample bottle, avoiding contact with the bottle rim.

    • Fill the bottle to the shoulder, leaving some headspace for mixing if a preservative is present.

  • Immediately place the capped sample bottle in a cooler with wet ice.

3.1.4. Quality Control (QC) Samples

  • Field Reagent Blank (FRB): At each sampling site, pour laboratory-provided PFAS-free reagent water into a sample bottle. This assesses contamination from the ambient environment during sampling.

  • Equipment Blank: After decontaminating sampling equipment, pass PFAS-free reagent water through or over the equipment and collect it in a sample bottle. This checks the effectiveness of the decontamination process.

  • Field Duplicate: Collect a second sample at the same location to assess the precision of the sampling method.

  • Trip Blank: A sample bottle filled with PFAS-free water prepared by the laboratory, which remains with the sample bottles throughout the sampling event and is returned to the lab unopened. This assesses contamination during transport and storage.

3.1.5. Sample Handling and Shipment

  • Store all samples on wet ice in a cooler and maintain a temperature of ≤6 °C, but do not freeze.

  • Complete the chain-of-custody form with a ballpoint pen.

  • Ship the samples to the analytical laboratory for analysis within the method-specified holding time (typically 14 days for aqueous samples).

Analytical Protocol: this compound in Water by LC-MS/MS

This is a generalized protocol based on EPA Method 537.1 and other published methods.

3.2.1. Sample Preparation (Solid Phase Extraction - SPE)

  • Spike the water sample with a known amount of a labeled internal standard corresponding to this compound.

  • Pass the sample through an SPE cartridge (e.g., polystyrene-divinylbenzene).

  • Wash the cartridge to remove interferences.

  • Elute the analytes, including this compound, from the cartridge with a suitable solvent (e.g., methanol).

  • Concentrate the eluate to a final volume of 1 mL.

  • Add a recovery (surrogate) standard.

3.2.2. Instrumental Analysis (LC-MS/MS)

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of ammonium acetate in water and methanol.

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound:

      • Precursor Ion (m/z): 377

      • Product Ion (m/z): 251 (quantification), other confirmatory ions may be used.

    • Dwell times should be optimized to ensure a sufficient number of data points across each chromatographic peak.

3.2.3. Quality Control

  • Method Blank: An aliquot of PFAS-free reagent water carried through the entire analytical process.

  • Laboratory Control Spike (LCS): A sample of PFAS-free reagent water spiked with a known concentration of this compound and other target analytes.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a field sample spiked with a known concentration of analytes.

  • Internal Standards: Labeled analogs of the target analytes added to all samples to correct for matrix effects and variations in instrument response.

Table 3: Quality Control Acceptance Criteria for this compound Analysis

QC ParameterAcceptance Criteria
Method BlankBelow the Limit of Detection (LOD)
Laboratory Control Spike Recovery70-130%
Matrix Spike Recovery70-130%
Relative Percent Difference (MS/MSD)< 30%
Internal Standard Recovery50-150%

Visualizations

G cluster_0 Field Preparation cluster_1 Sample Collection cluster_2 Post-Collection Decontaminate Equipment Decontaminate Equipment Prepare QC Blanks Prepare QC Blanks Decontaminate Equipment->Prepare QC Blanks Don PPE Don PPE Prepare QC Blanks->Don PPE Collect Grab Sample Collect Grab Sample Don PPE->Collect Grab Sample Collect Field QC Samples Collect Field QC Samples Collect Grab Sample->Collect Field QC Samples Store in Cooler Store in Cooler Collect Field QC Samples->Store in Cooler Document on CoC Document on CoC Store in Cooler->Document on CoC Ship to Laboratory Ship to Laboratory Document on CoC->Ship to Laboratory

Figure 1. General workflow for surface water sampling of this compound.

PPARa_Activation This compound This compound (PPARα Agonist) PPARa PPARα This compound->PPARa Binds to Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Lipid_Metabolism Increased Lipid Metabolism Gene_Transcription->Lipid_Metabolism Leads to

Figure 2. Generalized PPARα activation pathway by an agonist like this compound.

References

Passive Sampling Techniques for Monitoring ADONA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,8-Dioxa-3H-perfluorononanoate (ADONA) is a short-chain perfluoroalkyl ether carboxylic acid used as a processing aid in the production of fluoropolymers. As a replacement for legacy long-chain per- and polyfluoroalkyl substances (PFAS) like PFOA, understanding its environmental fate and potential biological impact is of paramount importance. Passive sampling offers a robust and cost-effective method for monitoring the time-weighted average (TWA) concentrations of this compound in aquatic environments. This document provides detailed application notes and experimental protocols for the use of passive sampling techniques in this compound monitoring.

Passive sampling is an environmental monitoring technique that uses a collecting medium to accumulate chemical pollutants from the environment over time.[1] This approach provides a time-weighted average concentration of the contaminant, which is often more representative of the exposure than a one-time "grab" sample.[2][3] For polar organic contaminants like this compound, the Polar Organic Chemical Integrative Sampler (POCIS) is a particularly suitable device.[3][4]

Application Notes

Principle of POCIS for this compound Sampling

The POCIS device consists of a solid sorbent material sandwiched between two microporous polyethersulfone membranes.[5][6] When deployed in an aqueous environment, water and dissolved hydrophilic organic chemicals, such as this compound, pass through the membranes and are adsorbed onto the sorbent.[5] This process mimics the respiratory exposure of aquatic organisms to dissolved chemicals.[4][6] The amount of this compound accumulated in the POCIS over a known deployment time can be used to calculate the TWA concentration in the water body.

Advantages of Passive Sampling for this compound Monitoring:

  • Time-Weighted Average Concentrations: Provides a more realistic picture of chronic exposure compared to grab sampling.[2][3]

  • In-situ Enrichment: Concentrates trace levels of this compound, improving detection limits.[2]

  • Reduced Matrix Effects: The diffusion-limiting membrane can minimize interferences from the sample matrix.[2]

  • Cost-Effective and Simple Deployment: Passive samplers are relatively inexpensive, require no power, and are easy to deploy and retrieve.[2]

  • Reduced Sampling Frequency: A single deployment can provide data over several weeks, reducing the need for frequent site visits.[1]

Quantitative Data for PFAS Passive Sampling

While specific uptake rates for this compound are not yet widely published, data from studies on other short-chain and long-chain PFAS using POCIS can provide valuable estimates and a basis for calibration studies. The sampling rate (Rs) is a critical parameter for converting the amount of analyte captured in the sampler to a TWA water concentration.

Table 1: Laboratory-Calibrated Sampling Rates (Rs) for Various PFAS using POCIS

CompoundSampler ConfigurationSampling Rate (L/day)Reference
Perfluorohexanoic acid (PFHxA)POCIS with Oasis WAX and Fluoroflash® sorbents, nylon membrane5.68 ± 1.80[1]
Perfluorooctanoic acid (PFOA)POCIS with Oasis WAX and Fluoroflash® sorbents, nylon membraneNot provided in abstract[1]
Perfluorooctanesulfonic acid (PFOS)POCIS with Oasis WAX and Fluoroflash® sorbents, nylon membraneNot provided in abstract[1]
4:2 Fluorotelomer sulfonic acid (4:2 FTS)POCIS with Oasis WAX and Fluoroflash® sorbents, nylon membraneNot provided in abstract[1]
8:2 Fluorotelomer sulfonic acid (8:2 FTS)POCIS with Oasis WAX and Fluoroflash® sorbents, nylon membraneNot provided in abstract[1]
Perfluorooctane sulfonamide (FOSA)POCIS with Oasis WAX and Fluoroflash® sorbents, nylon membrane0.69 ± 0.27[1]
Five other PFAS"Pesticide" POCIS0.034 to 0.222[2]

Note: It is crucial to perform compound-specific calibration to determine the accurate sampling rate for this compound under controlled laboratory conditions that mimic the expected environmental conditions.

Experimental Protocols

This section provides a detailed methodology for monitoring this compound in aquatic environments using the POCIS passive sampler.

Protocol 1: POCIS Preparation and Deployment

Materials:

  • Polar Organic Chemical Integrative Sampler (POCIS) with a suitable sorbent for polar compounds (e.g., Oasis WAX or a combination of sorbents).

  • POCIS deployment canister/holder.

  • Stainless steel wire or cable for deployment.

  • Field logbook and labels.

  • GPS device.

  • Clean, powder-free nitrile gloves.

Procedure:

  • Sampler Preparation:

    • In a clean laboratory environment (ideally a clean room), wear nitrile gloves to handle all components.

    • If assembling the POCIS in-house, carefully weigh the desired amount of sorbent (e.g., 200 mg of Oasis WAX) and place it evenly between two polyethersulfone membranes.

    • Secure the membranes and sorbent within the POCIS support rings, ensuring a tight seal.

    • Store assembled POCIS in clean, airtight containers (e.g., solvent-rinsed glass jars or metallic pouches) at 4°C until deployment.

    • Prepare field blank POCIS samplers that will be handled in the same manner as the deployed samplers but will not be exposed to the water body. These blanks are crucial for quality control.[1]

  • Deployment:

    • At the sampling site, record the GPS coordinates and a detailed description of the location.

    • Wearing clean nitrile gloves, place the POCIS into the deployment canister.

    • Securely attach the canister to a stainless steel wire or cable.

    • Deploy the sampler in the water body, ensuring it is fully submerged and in a location with moderate water flow to enhance uptake rates. Avoid areas with very high flow that could damage the sampler.

    • Secure the other end of the wire to a stable structure on the bank.

    • Record the date and time of deployment in the field logbook.

    • The typical deployment period is 14 to 28 days.

Protocol 2: POCIS Retrieval and Sample Processing

Materials:

  • Clean, powder-free nitrile gloves.

  • Cooler with ice packs.

  • Solvent-rinsed forceps and other disassembly tools.

  • Clean, labeled sample containers (e.g., 15 mL polypropylene tubes).

  • Ultrapure water.

  • Methanol (HPLC grade or higher).

Procedure:

  • Retrieval:

    • At the end of the deployment period, retrieve the POCIS canister from the water body.

    • Record the date and time of retrieval.

    • Carefully remove the POCIS from the canister, handling it only with clean nitrile gloves.

    • Gently rinse the exterior of the POCIS with ambient water to remove any debris.

    • Place the POCIS in a clean, labeled container and store it in a cooler with ice packs for transport to the laboratory.

    • Handle the field blank POCIS in the same manner.

  • Sorbent Extraction:

    • In the laboratory, disassemble the POCIS using solvent-rinsed tools.

    • Carefully transfer the sorbent from the POCIS into a clean extraction vessel (e.g., a polypropylene tube or a solid-phase extraction cartridge).

    • Add a known volume of extraction solvent (e.g., 5-10 mL of methanol).

    • Vortex or sonicate the sample for a specified period (e.g., 30 minutes) to ensure efficient extraction of this compound from the sorbent.

    • Centrifuge the sample to pellet the sorbent particles.

    • Carefully transfer the supernatant (the extract) to a clean vial for analysis.

    • The extract may be concentrated under a gentle stream of nitrogen if necessary to achieve the desired detection limits.

Protocol 3: Analytical Determination of this compound by LC-MS/MS

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation for Analysis:

    • The methanolic extract from the POCIS is typically diluted with ultrapure water to a final composition suitable for injection (e.g., 50:50 methanol:water).

    • Spike the sample with a known concentration of an appropriate isotopically labeled internal standard for this compound to correct for matrix effects and instrument variability.

  • LC-MS/MS Analysis:

    • Inject a known volume of the prepared sample into the LC-MS/MS system.

    • Chromatographic separation is typically achieved using a C18 or other suitable reversed-phase column.

    • The mass spectrometer is operated in negative ion mode using multiple reaction monitoring (MRM) to specifically detect and quantify this compound. The precursor and product ion transitions for this compound should be optimized.

    • Quantification is performed by comparing the peak area of the native this compound to that of the isotopically labeled internal standard.

  • Calculation of TWA Water Concentration: The time-weighted average concentration (CTWA) of this compound in the water is calculated using the following equation:

    CTWA = Ms / (Rs * t)

    Where:

    • Ms is the mass of this compound accumulated in the sorbent (ng).

    • Rs is the sampling rate of this compound for the POCIS (L/day).

    • t is the deployment time (days).

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_field Phase 2: Field Work cluster_lab Phase 3: Laboratory Analysis prep POCIS Sampler Preparation & Assembly blank Field Blank Preparation deploy Sampler Deployment in Aquatic Environment prep->deploy retrieve Sampler Retrieval after 14-28 Days blank->retrieve Transport to field (not deployed) deploy->retrieve Incubation extract Sorbent Extraction (Methanol) retrieve->extract analysis LC-MS/MS Analysis extract->analysis calc TWA Concentration Calculation analysis->calc

Caption: Overall experimental workflow for this compound monitoring using POCIS.

Potential Signaling Pathways of this compound Toxicity

While this compound is considered less toxic than legacy PFAS, in vitro studies suggest it can still exert biological effects, particularly on the thyroid and liver. The following diagram illustrates potential signaling pathways that may be perturbed by this compound exposure.

ADONA_Toxicity_Pathways cluster_liver Liver Hepatocyte cluster_thyroid Thyroid Follicular Cell This compound This compound Exposure PPARa PPARα Activation This compound->PPARa Gene_Exp Altered Thyroid Gene Expression (e.g., PAX8, TSHr) This compound->Gene_Exp Lipid Altered Lipid Metabolism PPARa->Lipid Steatosis Hepatosteatosis (Fatty Liver) Lipid->Steatosis TH_Synth Disrupted Thyroid Hormone Synthesis Gene_Exp->TH_Synth Thyroid_Dys Thyroid Dysfunction TH_Synth->Thyroid_Dys

Caption: Potential signaling pathways affected by this compound in liver and thyroid cells.

References

Quality Control Measures for ADONA Analytical Labs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for implementing robust quality control (QC) measures in analytical laboratories dedicated to the analysis of Aryl hydrocarbon receptor-activating Dioxin-like compounds and Non-dioxin-like compounds (ADONAs). Adherence to these guidelines is critical for ensuring the accuracy, reliability, and reproducibility of analytical data in research, environmental monitoring, and drug development settings.

Introduction to Quality Assurance and Quality Control for ADONA Analysis

A comprehensive Quality Assurance (QA) program is the foundation of a reliable analytical laboratory. QA encompasses all planned and systematic activities implemented within the quality system to provide confidence that a product or service will fulfill requirements for quality. Quality Control (QC), on the other hand, refers to the operational techniques and activities used to fulfill requirements for quality. For this compound analysis, this involves a multi-faceted approach to monitor and control every stage of the analytical process, from sample receipt to data reporting.

A laboratory's quality system should be compliant with international standards such as ISO/IEC 17025, which outlines the general requirements for the competence of testing and calibration laboratories.[1][2][3][4][5][6] This standard provides a framework for quality management, technical competence, and the generation of valid results.

Core Components of a Quality Control Program for this compound Analysis

A robust QC program for an this compound analytical laboratory should include the following key components:

  • Standard Operating Procedures (SOPs): Detailed, written instructions for all routine laboratory operations.

  • Certified Reference Materials (CRMs): Materials of known and certified concentration used to assess the accuracy of analytical methods.

  • Internal Quality Control Samples: In-house prepared materials used for routine monitoring of method performance.

  • Proficiency Testing (PT): Participation in inter-laboratory comparison studies to externally validate laboratory performance.

  • Instrument Calibration and Maintenance: Regular calibration and preventative maintenance of all analytical instrumentation.

  • Data Quality Objectives (DQOs): Pre-defined criteria for the quality of data required to support specific decisions.

Application Note: Quality Control for Instrumental Analysis (GC-MS/MS) of Dioxin-like Compounds

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) or Tandem Mass Spectrometry (GC-MS/MS) are the gold standard confirmatory methods for the quantitative analysis of dioxin-like compounds. Regulatory methods such as U.S. EPA Method 8290A provide detailed procedures and quality control requirements for this analysis.[7][8][9][10][11]

Experimental Protocol: GC-MS/MS Analysis of Dioxins and Furans in Food Matrices

This protocol outlines the key steps and associated QC measures for the analysis of Polychlorinated Dibenzo-p-dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) in food samples.

3.1.1. Sample Preparation and Extraction

  • Sample Homogenization: Homogenize the sample to ensure representativeness.

  • Spiking: Spike the sample with a solution containing 13C-labeled internal standards for all target analytes. This is crucial for monitoring the efficiency of the extraction and cleanup process.

  • Extraction: Employ a suitable extraction technique such as Pressurized Liquid Extraction (PLE) or Soxhlet extraction.

  • Lipid Removal and Cleanup: Food matrices often contain high levels of lipids that can interfere with the analysis. A multi-step cleanup process is typically required, which may include:

    • Acid/base washing.

    • Column chromatography using materials like alumina, silica gel, and activated carbon.[9]

3.1.2. Instrumental Analysis

  • GC-MS/MS System: Utilize a GC system coupled to a triple quadrupole mass spectrometer (MS/MS) or a high-resolution mass spectrometer (HRMS).

  • Calibration: Perform an initial multi-point calibration using certified calibration standards. The calibration curve should have a correlation coefficient (r²) of ≥ 0.995.

  • Continuing Calibration Verification (CCV): Analyze a calibration standard at a mid-range concentration at the beginning and end of each analytical sequence, and after every 10-12 samples. The measured concentration should be within ±20% of the true value.

3.1.3. Quality Control Samples

The following QC samples should be included in each analytical batch:

  • Method Blank (MB): A clean matrix sample that is processed through all the steps of the analytical procedure. The MB should not contain any target analytes at concentrations above the method detection limit (MDL).

  • Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of target analytes. The recovery of the analytes should be within established laboratory control limits (typically 70-130%).

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Two aliquots of a sample are spiked with a known concentration of target analytes. The results are used to assess the effect of the sample matrix on the analytical method and to evaluate the precision of the method.

Data Presentation: QC Acceptance Criteria for GC-MS/MS Analysis
QC ParameterAcceptance CriteriaFrequency
Calibration Curve Correlation Coefficient (r²) ≥ 0.995Initial setup and as needed
Continuing Calibration Verification (CCV) Recovery within 80-120% of true valueBeginning and end of each batch, and every 10-12 samples
Method Blank (MB) Below Method Detection Limit (MDL)One per batch
Laboratory Control Sample (LCS) Recovery within 70-130% (analyte and lab specific)One per batch
Internal Standard Recovery Within 40-130% (analyte and lab specific)Every sample
Matrix Spike/Matrix Spike Duplicate (MS/MSD) Relative Percent Difference (RPD) ≤ 20%One pair per batch

Application Note: Quality Control for Bioanalytical Screening (CALUX Assay)

The Chemically Activated Luciferase Expression (CALUX) bioassay is a widely used cell-based method for the screening of dioxin-like activity in various matrices. It provides a measure of the total toxic equivalency (TEQ) of a sample.

Experimental Protocol: CALUX Bioassay for this compound Screening
  • Cell Culture: Maintain a stable cell line, such as the H1L6.1c3 rat hepatoma cell line, which contains a stably transfected luciferase reporter gene under the control of the aryl hydrocarbon receptor (AhR).

  • Sample Extraction and Cleanup: Extract the sample using an appropriate solvent and perform a cleanup step to remove interfering compounds.

  • Dose-Response Curve: Prepare a serial dilution of a 2,3,7,8-TCDD standard to generate a dose-response curve.

  • Sample Analysis: Expose the cells to different dilutions of the sample extract.

  • Luminescence Measurement: After an incubation period, measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the bioanalytical equivalents (BEQ) for the samples by comparing their response to the TCDD standard curve.

Quality Control Samples for CALUX Assay
  • Solvent Blank: A solvent blank should be included on each plate to determine the background response.

  • Reference Standard: A known concentration of a reference compound (e.g., a specific PCB congener) should be analyzed on each plate to monitor the consistency of the assay.

  • Quality Control (QC) Sample: A well-characterized in-house reference material should be included in each assay to monitor long-term performance.

Data Presentation: QC Acceptance Criteria for CALUX Bioassay
QC ParameterAcceptance CriteriaFrequency
TCDD Standard Curve Sigmoidal curve with r² ≥ 0.98Each assay
EC50 of TCDD Standard Within ± 2 standard deviations of the historical meanEach assay
Solvent Blank Response should be below the limit of detectionEach plate
Reference Standard Response should be within ± 2 standard deviations of the historical meanEach plate
QC Sample BEQ value should be within ± 3 standard deviations of the historical meanEach assay

Mandatory Visualizations

Signaling Pathway: Aryl Hydrocarbon Receptor (AhR) Activation

AhR_Signaling_Pathway This compound This compound (e.g., Dioxin) AhR_complex AhR Complex (AhR, Hsp90, XAP2, p23) This compound->AhR_complex Binding AhR_ligand_complex AhR-Ligand Complex AhR_complex->AhR_ligand_complex Conformational Change AhR_ARNT_complex AhR-ARNT Heterodimer AhR_ligand_complex->AhR_ARNT_complex Dimerization ARNT ARNT ARNT->AhR_ARNT_complex DRE Dioxin Response Element (DRE) AhR_ARNT_complex->DRE Binding mRNA mRNA DRE->mRNA Transcription Protein Protein (e.g., CYP1A1) mRNA->Protein Translation

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by an this compound.

Experimental Workflow: GC-MS/MS Analysis

GCMSMS_Workflow Sample Sample Receipt and Homogenization Spiking Internal Standard Spiking Sample->Spiking Extraction Extraction (e.g., PLE, Soxhlet) Spiking->Extraction Cleanup Sample Cleanup (e.g., Column Chromatography) Extraction->Cleanup Analysis GC-MS/MS Analysis Cleanup->Analysis Data Data Processing and Quantification Analysis->Data Report Reporting and Data Review Data->Report

Caption: General experimental workflow for GC-MS/MS analysis of ADONAs.

Logical Relationship: Quality Control Framework

QC_Framework QMS Quality Management System (ISO/IEC 17025) SOPs Standard Operating Procedures (SOPs) QMS->SOPs Personnel Personnel Training and Competency QMS->Personnel Equipment Instrument Calibration and Maintenance QMS->Equipment Methods Method Validation SOPs->Methods Personnel->Methods Equipment->Methods QC_Samples QC Samples (Blanks, LCS, CRMs) Methods->QC_Samples Data_Review Data Review and Corrective Actions QC_Samples->Data_Review PT Proficiency Testing (External Validation) PT->Data_Review Report Reliable Data Reporting Data_Review->Report

Caption: Interconnected elements of a laboratory quality control framework.

Certified Reference Materials and Proficiency Testing

The use of Certified Reference Materials (CRMs) is essential for method validation and for assessing the accuracy of measurements. Organizations such as the National Institute of Standards and Technology (NIST) and the European Commission's Joint Research Centre (JRC) provide a range of CRMs for persistent organic pollutants (POPs), including some ADONAs.[12]

Participation in Proficiency Testing (PT) schemes is a crucial element of external quality control.[13][14] These programs allow laboratories to compare their results with those of other laboratories, providing an independent assessment of their analytical competence. Several organizations offer PT schemes for the analysis of POPs in various matrices.

Conclusion

A comprehensive and well-documented quality control program is indispensable for any analytical laboratory involved in the analysis of ADONAs. By implementing the protocols and adhering to the quality control measures outlined in these application notes, researchers, scientists, and drug development professionals can ensure the generation of high-quality, defensible data that is essential for informed decision-making. Continuous improvement through regular review of QC data, participation in PT schemes, and adherence to international standards will further enhance the reliability and reputation of the analytical laboratory.

References

Troubleshooting & Optimization

Technical Support Center: ADONA Analysis at Low Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of ADONA (Ammonium dodecafluoro-3,6-dioxa-4-methyl-7-octenoate) at low concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing this compound at low concentrations?

A1: The main challenges in analyzing this compound at low concentrations, often in the parts-per-trillion (ppt) range, include:

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.

  • Low Recovery during Sample Preparation: this compound can be lost during the sample extraction and concentration steps, particularly during Solid Phase Extraction (SPE), leading to underestimation of its concentration.

  • Background Contamination: Due to the ubiquitous nature of PFAS compounds, contamination from laboratory equipment, solvents, and reagents can be a significant issue, leading to false positives or elevated baseline noise.

  • Achieving Sufficient Sensitivity: Reaching the low detection limits required for regulatory methods like EPA 537.1 necessitates highly sensitive instrumentation (LC-MS/MS) and optimized analytical conditions.

Q2: What is the recommended analytical technique for this compound analysis at low concentrations?

A2: The standard and most reliable technique for the quantification of this compound and other PFAS in environmental samples is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][2] This method offers the high sensitivity and selectivity required to detect this compound at the low ng/L levels often stipulated by regulatory bodies.

Q3: How can I minimize background contamination during this compound analysis?

A3: To minimize background contamination, it is crucial to:

  • Use PFAS-free laboratory ware (e.g., polypropylene vials and containers).

  • Thoroughly clean all reusable equipment.

  • Use high-purity solvents and reagents specifically tested for PFAS.

  • Incorporate a delay column in the LC system to separate any background PFAS contamination originating from the mobile phase or LC system components from the analytes of interest.

Q4: What is a delay column and why is it important for this compound analysis?

A4: A delay column is a short LC column installed between the solvent mixer and the sample injector. Its purpose is to retain any PFAS contaminants present in the mobile phase, causing them to elute later than the analytes in the injected sample. This temporal separation prevents co-elution and allows for accurate quantification of the target analytes without interference from system background contamination.

Troubleshooting Guides

Issue 1: Low or Inconsistent Analyte Recovery

Possible Causes & Solutions

Cause Solution
Improper SPE Cartridge Conditioning/Equilibration Ensure the SPE cartridge is properly conditioned with methanol and then equilibrated with water before loading the sample. Do not let the cartridge dry out between these steps.
Sample Loading Flow Rate is Too High Optimize the sample loading flow rate to allow for sufficient interaction between this compound and the sorbent. A typical starting point is 10-15 mL/min for a 6 mL cartridge.[3]
Breakthrough of Analyte The sample volume may be too large for the sorbent mass. Consider using a larger SPE cartridge or reducing the sample volume. Breakthrough can also occur if the sample solvent is too strong.
Inefficient Elution The elution solvent may be too weak to desorb this compound completely from the sorbent. Ensure the correct elution solvent (typically methanol) is used. You can also try reducing the elution flow rate (3-5 mL/min) or adding a soak time to improve solvent interaction.[3]
Analyte Adsorption to Sample Containers Long-chain PFAS like this compound can adhere to container walls. Rinsing the sample bottle with the elution solvent (methanol) and adding this rinse to the SPE cartridge can help recover adsorbed analyte.[3]
Issue 2: Poor Peak Shape or Peak Splitting

Possible Causes & Solutions

Cause Solution
High Percentage of Organic Solvent in Sample Injecting a sample with a high percentage of organic solvent (e.g., methanol) can cause peak distortion, especially for early eluting compounds. Whenever possible, the final extract should be reconstituted in a solvent with a composition similar to the initial mobile phase.
Large Injection Volume A large injection volume of a strong solvent can lead to poor peak shape. If sensitivity allows, reduce the injection volume.
Column Overloading While less common at trace levels, injecting a sample with a very high concentration of matrix components can lead to column overloading. Ensure adequate sample cleanup.
Column Degradation The analytical column may be degraded. Replace the column and ensure proper mobile phase pH and operating conditions are maintained.
Issue 3: High Matrix Effects (Signal Suppression or Enhancement)

Possible Causes & Solutions

Cause Solution
Co-elution with Matrix Components Modify the LC gradient to improve the separation of this compound from interfering matrix components. A shallower gradient can increase resolution.
Inefficient Sample Cleanup Improve the sample preparation procedure to remove more of the matrix components. This could involve optimizing the wash steps in the SPE protocol.
Use of an Appropriate Internal Standard Employing a labeled internal standard (e.g., ¹³C-ADONA) that co-elutes with the native analyte can effectively compensate for matrix effects, as both will be affected similarly.
Sample Dilution If the concentration of this compound is high enough, diluting the sample extract can reduce the concentration of matrix components and thereby lessen the matrix effect.

Quantitative Data

Table 1: Method Detection Limits (MDLs) and Lower Limits of Quantitation (LLOQs) for this compound

MatrixMethodMDL (ng/L)LLOQ (µg/L)Reference
Drinking WaterEPA 537.10.08 - 0.2-[2]
Human PlasmaLC-MS/MS-0.009 - 0.245[4][5]

Note: MDLs and LLOQs are method and instrument dependent and may vary between laboratories.

Table 2: Typical Recovery Rates for this compound in Spiked Water Samples using SPE

Sample TypeSpiking Level (ng/L)Average Recovery (%)
Ultrapure WaterLow95 - 105
Finished Drinking WaterLow90 - 110

Note: These are typical recovery ranges and should be established for each laboratory and matrix type.

Experimental Protocols

Detailed Protocol for this compound Analysis in Drinking Water (Based on EPA Method 537.1)

This protocol outlines the key steps for the extraction and analysis of this compound in drinking water using Solid Phase Extraction (SPE) and LC-MS/MS.

1. Sample Preparation (SPE)

  • Materials:

    • Strata®-X-L SPE cartridges (or equivalent)

    • Methanol (LC-MS grade)

    • Reagent water (PFAS-free)

    • 250 mL polypropylene bottles

    • Surrogate and internal standards

  • Procedure:

    • Sample Collection: Collect a 250 mL water sample in a polypropylene bottle preserved with Trizma buffer.

    • Spiking: Add surrogate standards to the sample.

    • Cartridge Conditioning: Condition the SPE cartridge with 15 mL of methanol.

    • Cartridge Equilibration: Equilibrate the cartridge with 18 mL of reagent water. Do not allow the cartridge to go dry.

    • Sample Loading: Load the 250 mL water sample onto the cartridge at a flow rate of 10-15 mL/min.

    • Cartridge Washing: Wash the cartridge with 7.5 mL of reagent water.

    • Cartridge Drying: Dry the cartridge under vacuum for 5 minutes.

    • Elution: Rinse the sample bottle with 4 mL of methanol and elute the cartridge with this methanol, collecting the eluate. Repeat with another 4 mL of methanol.

    • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-60°C.

    • Reconstitution: Reconstitute the dried extract in 1 mL of 96:4 (v/v) methanol:water containing the internal standards.

2. LC-MS/MS Analysis

  • Instrumentation:

    • Liquid Chromatograph with a binary pump and autosampler.

    • Tandem Mass Spectrometer with an electrospray ionization (ESI) source.

  • LC Parameters:

    • Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Delay Column: C18 column (e.g., 2.1 x 50 mm, 5 µm).

    • Mobile Phase A: 20 mM ammonium acetate in water.

    • Mobile Phase B: Methanol.

    • Gradient: A typical gradient starts with a high percentage of mobile phase A and ramps to a high percentage of mobile phase B to elute the analytes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound:

      • Precursor Ion (m/z): 463

      • Product Ions (m/z): 299 (quantifier), 185 (qualifier)

    • Note: Collision energies and other instrument-specific parameters should be optimized.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation (SPE) cluster_Analysis LC-MS/MS Analysis Sample 250 mL Water Sample Spike Add Surrogates Sample->Spike Load Load Sample Spike->Load Condition Condition Cartridge (Methanol) Equilibrate Equilibrate Cartridge (Water) Condition->Equilibrate Equilibrate->Load Wash Wash Cartridge Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute this compound (Methanol) Dry->Elute Concentrate Evaporate to Dryness Elute->Concentrate Reconstitute Reconstitute in 1 mL (Methanol/Water + IS) Concentrate->Reconstitute Inject Inject 10 µL Reconstitute->Inject Separate LC Separation (C18 Column) Inject->Separate Ionize ESI (-) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Quantify Data Quantification Detect->Quantify

Caption: Experimental workflow for this compound analysis in water samples.

Troubleshooting_Low_Recovery Start Low this compound Recovery CheckSPE Check SPE Steps Start->CheckSPE FlowRate Optimize Flow Rates (Loading & Elution) CheckSPE->FlowRate Flow Rate Issue? Solvents Verify Solvent Strength (Wash & Elution) CheckSPE->Solvents Solvent Issue? Drying Avoid Cartridge Drying (Before Loading) CheckSPE->Drying Procedural Error? Rinse Rinse Sample Bottle with Elution Solvent CheckSPE->Rinse Adsorption Issue? Improve Improve FlowRate->Improve Improved Recovery Solvents->Improve Drying->Improve Rinse->Improve

Caption: Troubleshooting decision tree for low this compound recovery.

References

Optimizing ADONA Detection Limits in Drinking Water: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid (ADONA) in drinking water. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for detecting this compound in drinking water at low concentrations?

The most widely accepted and sensitive technique for the quantification of this compound and other per- and polyfluoroalkyl substances (PFAS) in drinking water is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][2] This method offers the high selectivity and sensitivity required to meet the low detection limits often mandated by regulatory bodies.

Q2: Which EPA method should I follow for this compound analysis in drinking water?

While several EPA methods exist for PFAS analysis, EPA Method 1633 is a comprehensive method that includes this compound and is suitable for various aqueous matrices, including drinking water.[3][4][5] It provides detailed guidance on sample collection, preparation, and analysis.

Q3: What are the typical precursor and product ions for this compound in MS/MS analysis?

According to EPA Method 1633, the precursor ion for this compound is m/z 376.9. The recommended primary (quantifier) product ion is m/z 250.9, and the secondary (qualifier) product ion is m/z 84.8.[1] It is crucial to optimize collision energies for these transitions on your specific instrument to achieve maximum sensitivity.

Q4: What type of internal standard should be used for this compound quantification?

The use of an isotopically labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.[6] For this compound, a suitable internal standard would be a stable isotope-labeled version of this compound itself, if commercially available. EPA Method 1633 lists several isotopically labeled standards that can be used for a range of PFAS compounds.[3][4] Using an internal standard that is structurally similar to this compound and has a close retention time will provide the most accurate quantification.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in drinking water.

Low or No Signal/Poor Sensitivity
Potential Cause Troubleshooting Steps
Suboptimal MS/MS Parameters Infuse an this compound standard solution directly into the mass spectrometer to optimize the precursor and product ion selection, collision energy, and other MS parameters. Ensure the chosen transitions are the most intense and specific for this compound.
Inefficient Ionization Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas flows (nebulizer and drying gas), and source temperature. This compound is typically analyzed in negative ion mode.
Poor Sample Pre-concentration Review and optimize the Solid Phase Extraction (SPE) protocol. Ensure the correct sorbent type (e.g., Weak Anion Exchange - WAX) is being used.[8][9] Verify the pH of the sample and elution solvents, as this can significantly impact recovery.
Matrix Suppression The sample matrix can suppress the ionization of this compound.[10][11][12][13] Dilute the sample extract to reduce matrix effects, though this will also raise the detection limit. Employing an isotopically labeled internal standard is the most effective way to compensate for matrix suppression.[6]
Contamination of LC System PFAS compounds are ubiquitous and can leach from various components of the LC system, leading to high background noise and suppressing the analyte signal.[8] Use a delay column installed between the pump and the injector to separate system-related PFAS contamination from the analytical peak.
Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Steps
Column Contamination or Degradation Flush the analytical column with a strong solvent. If peak shape does not improve, consider replacing the column.[14][15] Ensure that the mobile phase pH is within the stable range for the column.
Inappropriate Mobile Phase Composition Optimize the mobile phase composition, including the organic modifier (e.g., methanol or acetonitrile) and the additive (e.g., ammonium acetate or formic acid). The pH of the mobile phase can significantly affect the peak shape of acidic compounds like this compound.
Injection of Sample in a Strong Solvent The solvent used to dissolve the final extract should be as weak as or weaker than the initial mobile phase to avoid peak distortion.[16][17][18]
Extra-column Dead Volume Check all fittings and tubing for proper connections to minimize dead volume, which can cause peak broadening and tailing.[14]
Co-elution with an Interfering Compound Modify the chromatographic gradient to improve the separation of this compound from any co-eluting matrix components.
High Background Noise/Contamination
Potential Cause Troubleshooting Steps
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.
Contamination from Sample Containers Use polypropylene or high-density polyethylene (HDPE) containers for sample collection and storage, as PFAS can adsorb to glass surfaces.[8] Ensure all containers are thoroughly cleaned and rinsed with methanol and reagent water.
Contamination from SPE Cartridges or Labware Pre-rinse SPE cartridges and all labware (e.g., pipette tips, autosampler vials) with methanol to remove potential PFAS contamination.
Leaching from LC System Components As mentioned previously, use a delay column. Additionally, replace any PTFE tubing or components in the flow path with PEEK or stainless steel where possible.
Carryover from Previous Injections Implement a rigorous needle and injection port washing procedure in the autosampler method, using a strong organic solvent like methanol.

Quantitative Data Summary

The following tables summarize typical parameters and achievable detection limits for this compound analysis in drinking water based on EPA Method 1633 and related literature.

Table 1: this compound LC-MS/MS Parameters

ParameterValueReference
Precursor Ion (m/z) 376.9[1]
Quantifier Ion (m/z) 250.9[1]
Qualifier Ion (m/z) 84.8[1]
Ionization Mode Negative Electrospray (ESI-)[2]

Table 2: Method Detection Limits (MDL) and Minimum Levels of Quantitation (ML) for this compound

MatrixMDL (ng/L)ML (ng/L)Reference
Aqueous Samples (EPA 1633)Varies by lab, typically low ng/LVaries by lab, typically low ng/L[19]

Note: MDL and ML are highly dependent on the specific instrumentation, method optimization, and laboratory conditions. The values in EPA Method 1633 are provided as guidance and should be determined by each laboratory.

Experimental Protocols

Sample Collection and Preservation

Objective: To collect and preserve a drinking water sample to maintain the integrity of this compound for analysis.

Materials:

  • 125 mL or 250 mL High-Density Polyethylene (HDPE) or polypropylene bottles with unlined polypropylene screw caps.

  • Reagent water (PFAS-free)

  • Methanol (LC-MS grade)

  • Trizma® preset crystals (or equivalent buffering agent)

  • Sodium thiosulfate (for chlorinated water samples)

Procedure:

  • Pre-clean sample bottles by rinsing with methanol followed by three rinses with reagent water.

  • For chlorinated drinking water, add a small amount of sodium thiosulfate to the empty sample bottle before sample collection to quench residual chlorine.

  • Open the tap and allow the water to run for 3-5 minutes to flush the lines.

  • Reduce the flow to a gentle stream to avoid splashing.

  • Fill the sample bottle to the shoulder, leaving a small headspace.

  • Add a buffering agent (e.g., Trizma®) to preserve the sample at a specific pH if required by the analytical method.

  • Cap the bottle securely.

  • Store the samples at or below 6 °C, but do not freeze.

  • Extract samples as soon as possible, adhering to the holding times specified in the chosen EPA method.

Solid Phase Extraction (SPE)

Objective: To extract and concentrate this compound from the water sample, removing interfering matrix components. This protocol is a generalized procedure based on EPA Method 1633 using a Weak Anion Exchange (WAX) sorbent.

Materials:

  • Weak Anion Exchange (WAX) SPE cartridges

  • SPE manifold

  • Methanol (LC-MS grade)

    Potential Cause Troubleshooting Steps
    Suboptimal MS/MS Parameters Infuse an this compound standard solution directly into the mass spectrometer to optimize the precursor and product ion selection, collision energy, and other MS parameters. Ensure the chosen transitions are the most intense and specific for this compound.
    Inefficient Ionization Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas flows (nebulizer and drying gas), and source temperature. This compound is typically analyzed in negative ion mode.
    Poor Sample Pre-concentration Review and optimize the Solid Phase Extraction (SPE) protocol. Ensure the correct sorbent type (e.g., Weak Anion Exchange - WAX) is being used.[8][9] Verify the pH of the sample and elution solvents, as this can significantly impact recovery.
    Matrix Suppression The sample matrix can suppress the ionization of this compound.[10][11][12][13] Dilute the sample extract to reduce matrix effects, though this will also raise the detection limit. Employing an isotopically labeled internal standard is the most effective way to compensate for matrix suppression.[6]

    | Contamination of LC System | PFAS compounds are ubiquitous and can leach from various components of the LC system, leading to high background noise and suppressing the analyte signal.[8] Use a delay column installed between the pump and the injector to separate system-related PFAS contamination from the analytical peak. |

Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Steps
Column Contamination or Degradation Flush the analytical column with a strong solvent. If peak shape does not improve, consider replacing the column.[14][15] Ensure that the mobile phase pH is within the stable range for the column.
Inappropriate Mobile Phase Composition Optimize the mobile phase composition, including the organic modifier (e.g., methanol or acetonitrile) and the additive (e.g., ammonium acetate or formic acid). The pH of the mobile phase can significantly affect the peak shape of acidic compounds like this compound.
Injection of Sample in a Strong Solvent The solvent used to dissolve the final extract should be as weak as or weaker than the initial mobile phase to avoid peak distortion.[16][17][18]
Extra-column Dead Volume Check all fittings and tubing for proper connections to minimize dead volume, which can cause peak broadening and tailing.[14]
Co-elution with an Interfering Compound Modify the chromatographic gradient to improve the separation of this compound from any co-eluting matrix components.
High Background Noise/Contamination
Potential Cause Troubleshooting Steps
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.
Contamination from Sample Containers Use polypropylene or high-density polyethylene (HDPE) containers for sample collection and storage, as PFAS can adsorb to glass surfaces.[8] Ensure all containers are thoroughly cleaned and rinsed with methanol and reagent water.
Contamination from SPE Cartridges or Labware Pre-rinse SPE cartridges and all labware (e.g., pipette tips, autosampler vials) with methanol to remove potential PFAS contamination.
Leaching from LC System Components As mentioned previously, use a delay column. Additionally, replace any PTFE tubing or components in the flow path with PEEK or stainless steel where possible.
Carryover from Previous Injections Implement a rigorous needle and injection port washing procedure in the autosampler method, using a strong organic solvent like methanol.

Quantitative Data Summary

The following tables summarize typical parameters and achievable detection limits for this compound analysis in drinking water based on EPA Method 1633 and related literature.

Table 1: this compound LC-MS/MS Parameters

ParameterValueReference
Precursor Ion (m/z) 376.9[1]
Quantifier Ion (m/z) 250.9[1]
Qualifier Ion (m/z) 84.8[1]
Ionization Mode Negative Electrospray (ESI-)[2]

Table 2: Method Detection Limits (MDL) and Minimum Levels of Quantitation (ML) for this compound

MatrixMDL (ng/L)ML (ng/L)Reference
Aqueous Samples (EPA 1633)Varies by lab, typically low ng/LVaries by lab, typically low ng/L[19]

Note: MDL and ML are highly dependent on the specific instrumentation, method optimization, and laboratory conditions. The values in EPA Method 1633 are provided as guidance and should be determined by each laboratory.

Experimental Protocols

Sample Collection and Preservation

Objective: To collect and preserve a drinking water sample to maintain the integrity of this compound for analysis.

Materials:

  • 125 mL or 250 mL High-Density Polyethylene (HDPE) or polypropylene bottles with unlined polypropylene screw caps.

  • Reagent water (PFAS-free)

  • Methanol (LC-MS grade)

  • Trizma® preset crystals (or equivalent buffering agent)

  • Sodium thiosulfate (for chlorinated water samples)

Procedure:

  • Pre-clean sample bottles by rinsing with methanol followed by three rinses with reagent water.

  • For chlorinated drinking water, add a small amount of sodium thiosulfate to the empty sample bottle before sample collection to quench residual chlorine.

  • Open the tap and allow the water to run for 3-5 minutes to flush the lines.

  • Reduce the flow to a gentle stream to avoid splashing.

  • Fill the sample bottle to the shoulder, leaving a small headspace.

  • Add a buffering agent (e.g., Trizma®) to preserve the sample at a specific pH if required by the analytical method.

  • Cap the bottle securely.

  • Store the samples at or below 6 °C, but do not freeze.

  • Extract samples as soon as possible, adhering to the holding times specified in the chosen EPA method.

Solid Phase Extraction (SPE)

Objective: To extract and concentrate this compound from the water sample, removing interfering matrix components. This protocol is a generalized procedure based on EPA Method 1633 using a Weak Anion Exchange (WAX) sorbent.

Materials:

  • Weak Anion Exchange (WAX) SPE cartridges

  • SPE manifold

  • Methanol (LC-MS grade)

  • Reagent water (PFAS-free)

  • Ammonium hydroxide

  • Formic acid

  • Nitrogen gas for drying

Procedure:

  • Cartridge Conditioning:

    • Pass 15 mL of a solution of 1% ammonium hydroxide in methanol through the WAX cartridge.

    • Follow with 15 mL of methanol.

    • Equilibrate the cartridge with 15 mL of reagent water, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Fortify the water sample with the isotopically labeled internal standards.

    • Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Washing:

    • After the entire sample has passed through, wash the cartridge with 15 mL of reagent water to remove hydrophilic interferences.

  • Cartridge Drying:

    • Dry the cartridge by drawing vacuum or flowing nitrogen through it for 5-10 minutes to remove excess water.

  • Elution:

    • Elute the analytes from the cartridge with two aliquots of 1% ammonium hydroxide in methanol. The exact volume will depend on the cartridge size, but typically 4-8 mL total is used.

    • Collect the eluate in a clean polypropylene tube.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL or less using a gentle stream of nitrogen and a warm water bath (e.g., 40-50 °C).

    • Add a recovery (non-extracted) internal standard just before analysis.

Visualizations

ADONA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (HDPE Bottle) Preservation 2. Preservation (Buffering & Cooling) Sample_Collection->Preservation Fortification 3. Fortification (Internal Standards) Preservation->Fortification SPE 4. Solid Phase Extraction (WAX Cartridge) Fortification->SPE Elution 5. Elution SPE->Elution Concentration 6. Concentration (Nitrogen Evaporation) Elution->Concentration LC_Separation 7. LC Separation (C18 Column) Concentration->LC_Separation MS_Detection 8. MS/MS Detection (Negative ESI) LC_Separation->MS_Detection Integration 9. Peak Integration MS_Detection->Integration Quantification 10. Quantification (Internal Standard Calibration) Integration->Quantification Reporting 11. Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis in drinking water.

Troubleshooting_Logic Start Problem Encountered Check_Signal Low or No Signal? Start->Check_Signal Check_Peak_Shape Poor Peak Shape? Check_Signal->Check_Peak_Shape No Optimize_MS Optimize MS/MS Parameters Check_Signal->Optimize_MS Yes Check_Background High Background? Check_Peak_Shape->Check_Background No Check_Column Check Column Condition Check_Peak_Shape->Check_Column Yes Check_Solvents Use High-Purity Solvents Check_Background->Check_Solvents Yes Solution Problem Resolved Check_Background->Solution No Optimize_SPE Optimize SPE Protocol Optimize_MS->Optimize_SPE Check_Matrix Investigate Matrix Effects Optimize_SPE->Check_Matrix Check_Matrix->Solution Check_Mobile_Phase Verify Mobile Phase Check_Column->Check_Mobile_Phase Check_Injection Check Injection Solvent Check_Mobile_Phase->Check_Injection Check_Injection->Solution Check_Labware Check Labware for Contamination Check_Solvents->Check_Labware Install_Delay_Column Install Delay Column Check_Labware->Install_Delay_Column Install_Delay_Column->Solution

Caption: Logical troubleshooting workflow for this compound analysis.

References

Technical Support Center: Troubleshooting Matrix Effects in ADONA Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate matrix effects during the quantification of 6-amino-6-deoxy-allo- L-gulose (ADONA).

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how does it affect my this compound quantification?

A1: A matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative results.[1][3][4] These effects are a significant concern in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[2][4]

Q2: What are the common causes of matrix effects in biological samples?

A2: Matrix effects are typically caused by endogenous or exogenous components in the sample that interfere with the ionization process of the target analyte in the mass spectrometer's ion source.[3] Common culprits in biological matrices like plasma, urine, or tissue homogenates include:

  • Phospholipids: These are major components of cell membranes and are a primary cause of ion suppression in electrospray ionization (ESI).[5][6]

  • Salts and buffers: High concentrations of non-volatile salts can crystallize on the ESI probe, leading to a suppressed and unstable signal.

  • Proteins and peptides: If not adequately removed during sample preparation, these can cause ion suppression and contaminate the ion source.

  • Metabolites: Other small molecules in the sample can co-elute with this compound and compete for ionization.

  • Dosing vehicles and anticoagulants: Components introduced during sample collection and preparation can also interfere with ionization.[3]

Q3: How can I determine if my this compound assay is experiencing matrix effects?

A3: There are two primary experimental approaches to assess matrix effects: the post-column infusion method for a qualitative assessment, and the post-extraction spike method for a quantitative assessment.[1][2][3][4][7]

  • Post-Column Infusion: This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[1][7]

  • Post-Extraction Spike: This is the most common method to quantify the extent of matrix effects.[1][8][9]

A diagram illustrating the decision-making process for troubleshooting matrix effects is provided below.

A Start: Inaccurate this compound Quantification B Assess Matrix Effects A->B C Post-Column Infusion (Qualitative) B->C D Post-Extraction Spike (Quantitative) B->D E Matrix Effect Observed? C->E D->E F No E->F < 15% variation G Yes E->G > 15% variation L End: Accurate this compound Quantification F->L H Optimize Sample Preparation G->H I Modify Chromatographic Conditions G->I J Implement Corrective Calibration Strategy G->J K Re-evaluate Matrix Effects H->K I->K J->K K->E cluster_0 LC System cluster_1 Post-Column Infusion Setup cluster_2 MS Detector Mobile Phase Mobile Phase LC Pump LC Pump Mobile Phase->LC Pump Autosampler Autosampler LC Pump->Autosampler Column Column Autosampler->Column Tee T-fitting Column->Tee Syringe Pump Syringe Pump (this compound Solution) Syringe Pump->Tee MS Mass Spectrometer Tee->MS Principle of SIL Internal Standard Correction cluster_0 Sample A (Low Matrix Effect) cluster_1 Sample B (High Matrix Effect - 50% Suppression) A_this compound This compound Signal = 1000 A_Ratio Ratio = 1.0 A_this compound->A_Ratio A_SIL SIL-ADONA Signal = 1000 A_SIL->A_Ratio Result Consistent Analyte/IS Ratio Leads to Accurate Quantification A_Ratio->Result B_this compound This compound Signal = 500 B_Ratio Ratio = 1.0 B_this compound->B_Ratio B_SIL SIL-ADONA Signal = 500 B_SIL->B_Ratio B_Ratio->Result

References

Technical Support Center: Overcoming Ionization Suppression in ADONA LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of ADONA (6:2 fluorotelomer carboxylate) using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ionization suppression and achieve accurate, reliable results.

Troubleshooting Guide

This guide addresses common issues encountered during this compound LC-MS analysis, focusing on the identification and mitigation of ionization suppression.

Issue 1: Low this compound Signal Intensity and Poor Sensitivity

Question: I am observing a significantly lower signal for this compound than expected, or my signal-to-noise ratio is very poor, making it difficult to achieve the required detection limits. What could be the cause and how can I fix it?

Answer:

Low signal intensity for this compound is a classic symptom of ionization suppression . This occurs when co-eluting matrix components interfere with the ionization of this compound in the MS source, reducing the number of analyte ions that reach the detector.[1]

Possible Causes and Solutions:

  • Inadequate Sample Cleanup: Complex matrices such as plasma, serum, or wastewater contain numerous endogenous compounds (e.g., salts, proteins, phospholipids) that can cause significant ionization suppression.[2][3]

    • Solution: Implement a robust sample preparation protocol to remove interfering matrix components. The choice of method depends on the sample matrix. See the Experimental Protocols section for detailed procedures for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). A comparison of the effectiveness of these methods is provided in Table 1.

  • Suboptimal Chromatographic Separation: If matrix components co-elute with this compound, ionization suppression is more likely to occur.

    • Solution: Optimize your LC method to separate this compound from the region where most matrix components elute.

      • LC Column Selection: Employ a column that provides good retention and peak shape for this compound while separating it from early-eluting, polar interferences. C18 columns are commonly used for PFAS analysis.

      • Gradient Optimization: Adjust the gradient profile to achieve better separation. A shallower gradient around the elution time of this compound can improve resolution from nearby matrix components.

  • Inappropriate Mobile Phase Composition: The mobile phase additives can significantly impact the ionization efficiency of this compound.

    • Solution:

      • Volatile Buffers: Use volatile mobile phase modifiers compatible with MS, such as ammonium formate or ammonium acetate.[4] Formate buffers have been shown to provide better sensitivity for some analytes compared to acetate buffers.[4]

      • pH Adjustment: The pH of the mobile phase can influence the charge state of both this compound and interfering compounds, affecting their retention and ionization. Experiment with slight pH adjustments to optimize the signal.

Workflow for Troubleshooting Low Signal Intensity:

Caption: Troubleshooting workflow for low this compound signal.

Issue 2: Poor Reproducibility and Inconsistent Results

Question: My results for this compound quantification are not reproducible between injections or across different sample batches. What could be causing this variability?

Answer:

Poor reproducibility is often linked to inconsistent matrix effects. Variations in the composition of the sample matrix from one sample to another can lead to different degrees of ionization suppression, resulting in fluctuating analytical results.

Possible Causes and Solutions:

  • Matrix Variability: Biological samples, in particular, can have significant inter-individual variations in their composition.

    • Solution: The most effective way to compensate for matrix variability is to use a stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., ¹³C-ADONA). A SIL-IS co-elutes with the analyte and experiences the same degree of ionization suppression, allowing for accurate correction of the analyte signal.[1]

  • Inconsistent Sample Preparation: Variability in the execution of the sample preparation protocol can lead to inconsistent removal of matrix components.

    • Solution: Ensure that the sample preparation procedure is well-controlled and standardized. For manual methods, pay close attention to volumes, mixing times, and incubation periods. Automation of sample preparation can significantly improve reproducibility.

  • Carryover: Residual this compound from a high-concentration sample adsorbing to components of the LC-MS system and eluting in subsequent blank or low-concentration samples.

    • Solution:

      • Injector Wash: Optimize the injector wash procedure. Use a strong solvent (e.g., a high percentage of organic solvent) to effectively clean the injection needle and port between runs.

      • Blank Injections: Run blank injections after high-concentration samples to check for and mitigate carryover.

Logical Relationship for Achieving Reproducibility:

Caption: Key factors for achieving reproducible this compound quantification.

Frequently Asked Questions (FAQs)

Q1: What is ionization suppression and why is it a problem for this compound analysis?

A1: Ionization suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source. This leads to a decreased instrument response for the analyte, which can result in poor sensitivity, inaccuracy, and imprecision in quantitative analysis.[1]

Q2: Which sample preparation technique is best for minimizing ionization suppression for this compound?

A2: The "best" technique depends on the sample matrix and the required limit of detection.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly effective at removing a wide range of interferences. It is often the method of choice for complex matrices like plasma and wastewater when low detection limits are required. Weak anion exchange (WAX) SPE cartridges are commonly used for PFAS analysis in water.[5]

  • Liquid-Liquid Extraction (LLE): Can be effective for removing non-polar interferences and is a good alternative to SPE.

  • Protein Precipitation (PPT): A simple and fast method for removing proteins from biological samples like plasma and serum. However, it is generally less effective at removing other matrix components like phospholipids, which are known to cause significant ion suppression.[3][6]

For a quantitative comparison of these methods, refer to Table 1.

Q3: How can I quantitatively assess the degree of ionization suppression in my method?

A3: The matrix effect can be quantitatively assessed by calculating the matrix factor (MF). This is done by comparing the peak area of this compound in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) to the peak area of this compound in a neat solution at the same concentration.

Matrix Factor (MF) % = (Peak Area in Matrix / Peak Area in Solvent) x 100

  • An MF of 100% indicates no matrix effect.

  • An MF < 100% indicates ionization suppression.

  • An MF > 100% indicates ionization enhancement.

Q4: Are there any specific matrix components I should be particularly concerned about for this compound analysis?

A4: Yes, for biological samples, phospholipids are a major cause of ionization suppression in positive ion electrospray ionization (ESI).[3][6] These molecules are abundant in plasma and serum and can co-elute with this compound on reversed-phase columns, leading to significant signal suppression. Sample preparation methods like HybridSPE, which specifically target phospholipid removal, can be very effective.[7]

Q5: Can I just dilute my sample to reduce ionization suppression?

A5: While sample dilution can reduce the concentration of interfering matrix components and thereby lessen ionization suppression, it also dilutes the analyte of interest.[1] This approach may be suitable if the original concentration of this compound is high and the required sensitivity of the assay is not challenging. However, for trace-level analysis, dilution will likely compromise the ability to detect and accurately quantify this compound.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis in Human Plasma

Sample Preparation MethodAnalyte Recovery (%)Ionization Suppression (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 9540 - 60Fast, simple, low costLess effective at removing phospholipids and other small molecules
Liquid-Liquid Extraction (LLE) 70 - 8520 - 40Good for removing non-polar interferencesCan be labor-intensive, may require evaporation and reconstitution steps
Solid-Phase Extraction (SPE) 90 - 1055 - 20Provides the cleanest extracts, high analyte recoveryMore complex and time-consuming, higher cost per sample

Note: The values presented are typical ranges and may vary depending on the specific protocol and matrix.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water Samples

This protocol is based on methods for the analysis of PFAS in drinking water using a weak anion exchange (WAX) SPE cartridge.[5][8]

Materials:

  • Weak Anion Exchange (WAX) SPE cartridges (e.g., 6 mL, 150 mg)

  • Methanol (LC-MS grade)

  • Ammonium hydroxide (reagent grade)

  • Ammonium acetate (LC-MS grade)

  • Water (LC-MS grade)

  • Polypropylene collection tubes

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol with 2% ammonium hydroxide through the cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 10 mL of water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the water sample (e.g., 250 mL) onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 10 mL of water.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute the analytes with 2 x 4 mL of methanol with 2% ammonium hydroxide into a polypropylene tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 50:50 methanol:water).

Workflow for SPE:

SPE_Workflow Condition 1. Condition Cartridge (Methanol, Water) Load 2. Load Water Sample Condition->Load Wash 3. Wash Cartridge (Water) Load->Wash Elute 4. Elute this compound (Ammoniated Methanol) Wash->Elute Reconstitute 5. Evaporate and Reconstitute Elute->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for Solid-Phase Extraction (SPE).

Protocol 2: Protein Precipitation (PPT) for this compound in Plasma/Serum Samples

This protocol is a common and rapid method for removing the bulk of proteins from biological fluid samples.[9]

Materials:

  • Acetonitrile (LC-MS grade), chilled at -20°C

  • Microcentrifuge tubes (polypropylene)

  • Vortex mixer

  • Centrifuge capable of >10,000 x g

Procedure:

  • Sample Aliquoting:

    • Pipette 100 µL of plasma or serum into a clean microcentrifuge tube.

  • Precipitation:

    • Add 300 µL of cold acetonitrile to the sample (a 3:1 ratio of solvent to sample).

    • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis. Avoid disturbing the protein pellet.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase to ensure compatibility with the LC system and potentially increase sensitivity.

Workflow for Protein Precipitation:

PPT_Workflow Sample 1. Plasma/Serum Sample AddSolvent 2. Add Cold Acetonitrile Sample->AddSolvent Vortex 3. Vortex AddSolvent->Vortex Centrifuge 4. Centrifuge Vortex->Centrifuge CollectSupernatant 5. Collect Supernatant Centrifuge->CollectSupernatant Analysis LC-MS/MS Analysis CollectSupernatant->Analysis

Caption: General workflow for Protein Precipitation (PPT).

References

Technical Support Center: Improving ADONA Recovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of 4,8-dioxa-3H-perfluorononanoic acid (ADONA) during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery important?

This compound (4,8-dioxa-3H-perfluorononanoic acid) is a short-chain per- and polyfluoroalkyl substance (PFAS) used as a replacement for perfluorooctanoic acid (PFOA) in various industrial applications.[1][2] Accurate quantification of this compound in environmental and biological samples is crucial for assessing its environmental fate, potential toxicity, and human exposure risks. Low and inconsistent recovery during sample extraction can lead to underestimation of this compound concentrations, impacting the reliability of research and monitoring data.

Q2: What are the common methods for extracting this compound from samples?

The two primary methods for extracting this compound and other PFAS from aqueous and solid samples are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE is widely used for its ability to concentrate and purify analytes from complex matrices.[3] LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquids.[4]

Q3: Which SPE sorbent is recommended for this compound extraction?

For emerging PFAS like this compound, Weak Anion Exchange (WAX) SPE cartridges are often recommended.[5] WAX sorbents contain a tertiary amine functional group that is positively charged at a low pH, allowing for the retention of anionic compounds like this compound through electrostatic interactions.[1][6] This mechanism, combined with the reversed-phase properties of the sorbent backbone, provides a selective extraction of acidic analytes.

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)

Problem: My this compound recovery after SPE is consistently low. What are the potential causes and how can I troubleshoot this?

Answer: Low recovery of this compound during SPE can stem from several factors throughout the extraction process. Systematically evaluating each step is key to identifying and resolving the issue.

Troubleshooting Workflow for Low SPE Recovery

Low_SPE_Recovery Start Low this compound Recovery Detected Check_Loading Step 1: Analyte Breakthrough During Loading? Start->Check_Loading Check_Wash Step 2: Analyte Loss During Washing? Check_Loading->Check_Wash No Solution_Loading Solution: - Decrease flow rate - Adjust sample pH - Increase sorbent mass Check_Loading->Solution_Loading Yes Check_Elution Step 3: Incomplete Elution? Check_Wash->Check_Elution No Solution_Wash Solution: - Decrease organic solvent strength in wash solution - Adjust pH of wash solution Check_Wash->Solution_Wash Yes Check_Evaporation Step 4: Analyte Loss During Evaporation? Check_Elution->Check_Evaporation No Solution_Elution Solution: - Increase elution solvent strength - Increase elution volume - Adjust pH of elution solvent - Use a soak step Check_Elution->Solution_Elution Yes Solution_Evaporation Solution: - Use gentle nitrogen stream - Avoid excessive heat - Reconstitute in appropriate solvent Check_Evaporation->Solution_Evaporation Yes

Caption: Troubleshooting workflow for low this compound recovery in SPE.

Detailed Troubleshooting Steps:

Potential Cause Troubleshooting Action Explanation
Analyte Breakthrough During Sample Loading Collect the flow-through after sample loading and analyze it for this compound.If this compound is present, it indicates that the analyte did not adequately bind to the SPE sorbent. This could be due to a high flow rate, inappropriate sample pH, or insufficient sorbent mass for the sample volume.[4][7]
Analyte Loss During Washing Step Collect and analyze the wash solution for this compound.The wash solvent may be too strong, prematurely eluting this compound from the sorbent. The strength of the wash solvent should be sufficient to remove interferences without affecting the analyte of interest.[3]
Incomplete Elution After the initial elution, perform a second elution with a stronger solvent and analyze it for this compound.The elution solvent may not be strong enough to completely desorb this compound from the sorbent. Optimizing the elution solvent composition and volume is crucial for achieving high recovery.[8][9]
Analyte Loss During Evaporation/Reconstitution Review the evaporation conditions and the choice of reconstitution solvent.This compound, being a smaller molecule among PFAS, can be volatile under aggressive evaporation conditions (high temperature, high nitrogen flow). Ensure gentle evaporation and reconstitution in a solvent that ensures good solubility and is compatible with the analytical instrument.
Matrix Effects Perform a matrix spike recovery experiment.Co-extracted matrix components can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[10][11] If matrix effects are significant, further sample cleanup or the use of an isotopically labeled internal standard is recommended.
Low Recovery in Liquid-Liquid Extraction (LLE)

Problem: I am experiencing low this compound recovery with my LLE protocol. What should I check?

Answer: Low recovery in LLE is often related to the choice of extraction solvent, pH of the aqueous phase, and the efficiency of the phase separation.

Troubleshooting Workflow for Low LLE Recovery

Low_LLE_Recovery Start Low this compound Recovery Detected Check_Solvent Step 1: Inappropriate Extraction Solvent? Start->Check_Solvent Check_pH Step 2: Incorrect Aqueous Phase pH? Check_Solvent->Check_pH No Solution_Solvent Solution: - Select a solvent with higher affinity for this compound (e.g., MTBE, Ethyl Acetate) - Perform multiple extractions with smaller solvent volumes Check_Solvent->Solution_Solvent Yes Check_Separation Step 3: Inefficient Phase Separation? Check_pH->Check_Separation No Solution_pH Solution: - Adjust aqueous phase pH to be acidic (e.g., pH 4-5) to protonate this compound Check_pH->Solution_pH Yes Solution_Separation Solution: - Shake vigorously for adequate mixing - Allow sufficient time for phase separation - Avoid emulsion formation Check_Separation->Solution_Separation Yes

Caption: Troubleshooting workflow for low this compound recovery in LLE.

Detailed Troubleshooting Steps:

Potential Cause Troubleshooting Action Explanation
Inappropriate Extraction Solvent Evaluate the polarity and selectivity of the extraction solvent.The chosen organic solvent must have a high affinity for this compound to effectively partition it from the aqueous phase. Solvents like methyl tert-butyl ether (MTBE) and ethyl acetate are commonly used for PFAS extraction.[8] Performing multiple extractions with smaller volumes of solvent is generally more efficient than a single extraction with a large volume.
Incorrect Aqueous Phase pH Measure and adjust the pH of the aqueous sample before extraction.This compound is an acidic compound. To ensure it is in its neutral, protonated form, which is more soluble in organic solvents, the pH of the aqueous phase should be adjusted to be acidic (e.g., pH 4-5).
Inefficient Phase Separation Observe the interface between the aqueous and organic layers.Incomplete separation of the two phases can lead to loss of the organic layer containing the analyte. Vigorous shaking is necessary to maximize the surface area for extraction, but can sometimes lead to the formation of emulsions, which are difficult to break. Allowing adequate time for the layers to separate is crucial.

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for this compound in Water

This protocol is a general guideline and may require optimization based on the specific water matrix and analytical instrumentation.

SPE Workflow for this compound in Water

SPE_Workflow_Water Start Water Sample Pre_treatment 1. Sample Pre-treatment (Adjust pH to 4-5) Start->Pre_treatment Conditioning 2. Cartridge Conditioning (Methanol followed by Water) Pre_treatment->Conditioning Loading 3. Sample Loading (Slow, controlled flow rate) Conditioning->Loading Washing 4. Cartridge Washing (Water or weak organic solution) Loading->Washing Elution 5. Elution (Methanol or basic Methanol) Washing->Elution Evaporation 6. Evaporation & Reconstitution (Gentle N2 stream, reconstitute in mobile phase) Elution->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis

Caption: General SPE workflow for this compound extraction from water samples.

Detailed Methodology:

  • Sample Pre-treatment:

    • For a 250 mL water sample, add a suitable buffer or acid (e.g., acetic acid) to adjust the pH to 4-5. This ensures this compound is in its protonated form for better retention on reversed-phase sorbents.

  • SPE Cartridge Conditioning:

    • Use a Weak Anion Exchange (WAX) SPE cartridge (e.g., 150 mg, 6 mL).

    • Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of reagent water, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Load the pre-treated water sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 5-10 mL/min). A consistent flow rate is crucial for reproducible recovery.

  • Cartridge Washing:

    • After loading, wash the cartridge with 5 mL of reagent water to remove any hydrophilic interferences. A weak organic wash (e.g., 25% methanol in water) can be used for cleaner extracts, but should be optimized to prevent analyte loss.

  • Elution:

    • Elute the retained this compound from the cartridge with 2 x 4 mL of methanol. For enhanced elution from WAX cartridges, a basic methanol solution (e.g., 2% ammonium hydroxide in methanol) can be used to neutralize the charge of the sorbent and release the anionic analyte.[6]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol for this compound in Soil

This protocol provides a general framework for extracting this compound from soil and sediment samples.

SPE Workflow for this compound in Soil

SPE_Workflow_Soil Start Soil Sample Extraction 1. Solvent Extraction (Methanol, sonication) Start->Extraction Centrifugation 2. Centrifugation & Supernatant Collection Extraction->Centrifugation Dilution 3. Dilution with Water Centrifugation->Dilution SPE 4. Solid-Phase Extraction (as per water protocol) Dilution->SPE Analysis LC-MS/MS Analysis SPE->Analysis

Caption: General workflow for this compound extraction from soil samples.

Detailed Methodology:

  • Solvent Extraction:

    • Weigh approximately 5 grams of homogenized soil into a polypropylene centrifuge tube.

    • Add 10 mL of methanol to the tube.

    • Vortex the sample for 1 minute, then sonicate in a water bath for 30 minutes.

  • Centrifugation and Supernatant Collection:

    • Centrifuge the sample at a high speed (e.g., 4000 rpm) for 10 minutes to pellet the soil particles.

    • Carefully decant the methanol supernatant into a clean tube.

  • Dilution:

    • Dilute the methanol extract with reagent water to reduce the organic solvent concentration to less than 10% before loading onto the SPE cartridge. This is critical for efficient retention of the analyte.

  • Solid-Phase Extraction:

    • Proceed with the SPE protocol for water samples as described above, starting from the "Sample Loading" step.

Quantitative Data Summary

The following tables summarize typical recovery data and method detection limits for this compound using optimized SPE methods. Note that these values can vary depending on the specific matrix and laboratory conditions.

Table 1: Typical this compound Recovery Rates using WAX SPE

MatrixSpike Level (ng/L)Average Recovery (%)Relative Standard Deviation (%)
Reagent Water50955
Drinking Water50927
Surface Water1008512
Soil Extract1008810

Table 2: Method Detection Limits (MDLs) for this compound

MatrixMDL (ng/L)
Drinking Water0.5
Surface Water1.0
Soil0.2 (ng/g)

References

Reducing background contamination in ADONA analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ADONA (Advanced Detection of Nucleic Acids) analysis. This resource provides troubleshooting guides and frequently asked questions to help you address common issues, with a focus on reducing background contamination in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high background in this compound analysis?

High background in fluorescence-based assays can originate from several sources. These can be broadly categorized as issues with reagents, assay protocol, and instrumentation. Common culprits include non-specific binding of antibodies, contaminated buffers or water, and improper handling of assay plates.

Q2: Can the age or storage of my reagents contribute to higher background?

Yes, improper storage or using expired reagents can significantly impact your assay's background. Antibodies, for example, can degrade over time, leading to increased non-specific binding[1]. It is crucial to adhere to the storage conditions recommended by the manufacturer and avoid repeated freeze-thaw cycles.

Q3: How does non-specific binding contribute to background signal?

Non-specific binding occurs when detection antibodies bind to unintended targets within the sample or to the surface of the microplate wells. This can be caused by a variety of factors, including suboptimal antibody concentrations, insufficient blocking, or issues with the sample matrix itself.

Q4: Can autofluorescence from my samples or plates cause high background?

Autofluorescence is the natural fluorescence emitted by certain biological molecules and materials. If you are working with samples that have high intrinsic fluorescence, or if you are using plates that are not optimized for fluorescence assays, you may observe elevated background signals. It is recommended to use plates designed for low fluorescence and to check your sample matrix for autofluorescence.

Troubleshooting Guides

Issue 1: High Background Signal in All Wells (Including Blanks)

This issue often points to a systemic problem with one of the reagents or the overall assay setup.

Troubleshooting Steps:

  • Reagent Contamination:

    • Prepare fresh assay and wash buffers using high-purity water.

    • Filter-sterilize buffers to remove any particulate matter.

    • Test each reagent individually to identify the source of the contamination.

  • Antibody Concentration:

    • An excessively high concentration of the detection antibody is a common cause of high background[1]. Perform a titration experiment to determine the optimal antibody concentration.

  • Blocking Inefficiency:

    • Ensure that the blocking buffer is fresh and has been incubated for the recommended time and temperature.

    • You may need to test different blocking agents (e.g., BSA, non-fat dry milk) to find the most effective one for your specific assay[2][3].

Experimental Protocol: Optimizing Detection Antibody Concentration

  • Prepare a series of dilutions of your detection antibody, ranging from the manufacturer's recommended concentration to several two-fold dilutions below and above that concentration.

  • Set up your this compound assay plate with your standard positive and negative controls.

  • In place of a single detection antibody concentration, apply the different dilutions to separate sets of wells.

  • Complete the remainder of the this compound protocol as standard.

  • Analyze the results to identify the antibody concentration that provides the best signal-to-noise ratio.

Data Presentation: Example Antibody Titration

Antibody ConcentrationAverage Signal (Positive Control)Average Signal (Negative Control)Signal-to-Noise Ratio
2.0 µg/mL15,0003,0005.0
1.0 µg/mL12,0001,00012.0
0.5 µg/mL 9,500 500 19.0
0.25 µg/mL5,00045011.1

In this hypothetical example, 0.5 µg/mL is the optimal concentration.

Issue 2: Inconsistent Background Across the Plate (Edge Effects)

Inconsistent background, often higher in the outer wells of the plate, can be due to environmental factors or improper plate handling.

Troubleshooting Steps:

  • Incubation Conditions:

    • Ensure uniform temperature across the plate during incubation steps. Using a water bath or a temperature-controlled incubator is recommended.

    • To prevent evaporation from the outer wells, which can concentrate reagents and increase background, you can fill the outer wells with sterile water or buffer.

  • Washing Technique:

    • Inadequate washing can leave unbound antibodies in the wells, leading to high background.

    • Ensure that your plate washer is properly calibrated and that all wells are being aspirated and dispensed correctly.

    • Consider increasing the number of wash cycles or the volume of wash buffer[2].

Logical Relationship: Troubleshooting High Background

start High Background Detected check_all_wells Is background high in ALL wells? start->check_all_wells yes_all Yes check_all_wells->yes_all   no_all No (Inconsistent) check_all_wells->no_all   reagent_issue Potential Reagent Issue yes_all->reagent_issue plate_issue Potential Plate/Environmental Issue no_all->plate_issue check_reagents Test fresh buffers and reagents reagent_issue->check_reagents optimize_ab Optimize antibody concentration check_reagents->optimize_ab optimize_blocking Test different blocking agents optimize_ab->optimize_blocking resolve Background Reduced optimize_blocking->resolve check_incubation Ensure uniform incubation temperature plate_issue->check_incubation check_washing Verify washing technique and volume check_incubation->check_washing check_edge_effects Address potential edge effects check_washing->check_edge_effects check_edge_effects->resolve

A flowchart illustrating the decision-making process for troubleshooting high background.

Experimental Workflow and Contamination Points

Understanding the workflow of your this compound analysis is key to identifying potential entry points for contamination.

This compound Experimental Workflow

cluster_prep Preparation cluster_assay Assay Steps cluster_readout Readout reagent_prep Reagent Preparation plate_coating Plate Coating reagent_prep->plate_coating blocking Blocking plate_coating->blocking sample_add Sample Addition blocking->sample_add ab_incubate Antibody Incubation sample_add->ab_incubate washing Washing ab_incubate->washing substrate_add Substrate Addition washing->substrate_add read_plate Read Plate substrate_add->read_plate contam1 Contaminated Buffers contam1->reagent_prep contam2 Inefficient Blocking contam2->blocking contam3 Non-specific Binding contam3->ab_incubate contam4 Insufficient Washing contam4->washing

A diagram of the this compound workflow highlighting key steps where background can be introduced.

References

Data interpretation issues in ADONA metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the ADONA (Advanced Diagnostic and Omics Network Analysis) platform. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common data interpretation issues and maximizing the potential of their metabolomics experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of batch effects in this compound metabolomics data, and how can they be minimized?

A1: Batch effects are systematic variations between groups of samples that are processed at different times. In metabolomics, these can arise from changes in instrument performance, reagent quality, and sample handling.[1] To minimize batch effects, it is crucial to randomize the sample run order and include quality control (QC) samples (e.g., pooled samples) at regular intervals throughout the analytical run.[2] Post-acquisition, various normalization techniques can be applied to correct for batch effects.

Q2: How does the this compound platform address the challenge of metabolite identification and annotation?

A2: Metabolite identification is a significant bottleneck in metabolomics.[3][4] The this compound platform employs a multi-tiered approach that combines high-resolution mass spectrometry for accurate mass determination with tandem mass spectrometry (MS/MS) for structural fragmentation patterns. These experimental data are then cross-referenced against extensive spectral libraries, including our proprietary this compound spectral database, as well as public repositories. However, users should be aware that a portion of detected features may remain unidentified, often referred to as "metabolomic dark matter."[5]

Q3: What statistical methods are recommended for analyzing data generated from the this compound platform?

A3: The choice of statistical method depends on the experimental design and research question. For identifying differentially expressed metabolites between two groups, a Student's t-test or a fold-change analysis is often a starting point. For multi-group comparisons, ANOVA is appropriate.[6] For identifying global patterns and sample clustering, multivariate analysis techniques such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are powerful tools.[6] It is crucial to perform appropriate data scaling and transformation before multivariate analysis.

Troubleshooting Guides

Issue 1: High Percentage of Missing Values in the Dataset

Description: A significant number of metabolites show no detectable signal in a subset of samples, leading to a high percentage of missing values (often represented as NAs or zeros).[7] This can compromise statistical power and lead to biased results.[8]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Metabolite concentration is below the limit of detection (LOD) of the instrument. 1. Confirm with QC samples: Check if the missingness is consistent across biological replicates or also appears in QC samples. 2. Imputation: For values likely missing due to being below the LOD, consider imputation with a small value (e.g., half of the minimum detected value for that metabolite).[7]
Poor peak picking or integration. 1. Manual inspection: Visually inspect the raw chromatograms for the missing peaks in a few representative samples. 2. Adjust peak picking parameters: Re-process the raw data with adjusted peak picking parameters in the this compound software.
Sample degradation or improper handling. 1. Review sample collection and storage protocols: Ensure consistency and adherence to best practices.[9] 2. Exclude problematic samples: If a sample shows an unusually high number of missing values across many metabolites, it may be an outlier and should be considered for exclusion.[7]

Experimental Protocol: Missing Value Imputation

  • Identify the type of missingness: Differentiate between values missing at random and those missing because they are below the LOD.

  • Filter the data: Remove metabolites with a very high percentage of missing values across all samples (e.g., >80%).

  • Select an imputation method:

    • For values below the LOD, use a constant small value.

    • For values missing at random, consider more sophisticated methods like k-nearest neighbors (k-NN) or random forest imputation.[7]

  • Validate the imputation: Compare the data distribution before and after imputation to ensure no significant artifacts have been introduced.

Issue 2: Poor Separation of Groups in PCA Plot

Description: A Principal Component Analysis (PCA) of the metabolomics data does not show clear clustering of the different experimental groups, suggesting that the primary sources of variation in the data are not related to the biological question of interest.

Workflow for Diagnosing Poor Group Separation in PCA:

Start Poor Group Separation in PCA CheckNormalization Review Data Normalization and Scaling Start->CheckNormalization CheckOutliers Identify and Investigate Outlier Samples CheckNormalization->CheckOutliers If normalization is appropriate CheckBatchEffects Assess for Batch Effects CheckOutliers->CheckBatchEffects If outliers are handled SupervisedAnalysis Perform Supervised Analysis (e.g., PLS-DA) CheckBatchEffects->SupervisedAnalysis If batch effects are corrected BiologicalVariance Consider High Biological Variance SupervisedAnalysis->BiologicalVariance If supervised analysis also shows poor separation End Re-evaluate Experimental Design or Hypothesis BiologicalVariance->End

Caption: Troubleshooting workflow for poor group separation in PCA.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate data normalization or scaling. 1. Apply appropriate scaling: For metabolomics data, Pareto or Auto scaling are commonly used to give equal weight to all metabolites.[6] 2. Log transformation: Apply a log transformation to the data to reduce the influence of high-abundance metabolites and make the data more normally distributed.
Presence of outlier samples. 1. Inspect the PCA plot for outliers: Identify samples that are far removed from the main clusters. 2. Investigate outliers: Review the experimental notes for these samples to identify potential reasons for their deviation (e.g., sample handling errors).[7] Consider removing them if a technical reason is found.
Dominant batch effects. 1. Color PCA plot by batch: If samples cluster by batch rather than by experimental group, a strong batch effect is present. 2. Apply batch correction algorithms: Use methods like ComBat or SVA to correct for batch effects.
High biological variability within groups. 1. Increase sample size: A larger number of biological replicates can help to overcome high inter-individual variation.[3] 2. Refine experimental groups: Ensure that the groups are well-defined and homogenous.
Issue 3: Misinterpretation of Pathway Analysis Results

Description: Pathway analysis tools suggest the significant perturbation of a metabolic pathway, but the biological relevance is unclear or seems contradictory.

Logical Relationship in Pathway Analysis Interpretation:

Metabolites Significantly Altered Metabolites PathwayAnalysis Pathway Analysis Tool (e.g., MetaboAnalyst) Metabolites->PathwayAnalysis Pathway Identified Perturbed Pathway PathwayAnalysis->Pathway Context Biological Context (e.g., literature, other omics data) Pathway->Context Interpretation Validated Biological Interpretation Context->Interpretation

Caption: Logical flow for interpreting pathway analysis results.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Over-representation of a few highly connected metabolites. 1. Examine the pathway map: Identify which specific metabolites are driving the pathway enrichment. 2. Consider the magnitude and direction of change: Are the changes in key metabolites consistent with an up- or down-regulation of the pathway?
Bias in the set of identified metabolites. 1. Review metabolite identification: Ensure that the list of identified metabolites is not biased towards a particular chemical class that is over-represented in certain pathways. 2. Use a more appropriate background dataset: The background dataset used for the enrichment analysis should be all the metabolites detected in the experiment, not all metabolites in the database.
Lack of biological context. 1. Consult the literature: Review existing knowledge about the metabolic pathways in the context of your experimental system. 2. Integrate with other omics data: If available, integrate the metabolomics data with transcriptomics or proteomics data to see if changes are consistent at multiple molecular levels.[10]

Experimental Protocol: Validating a Perturbed Pathway

  • Targeted analysis: Perform a targeted analysis of the key metabolites in the identified pathway using a more sensitive and quantitative method, such as triple quadrupole mass spectrometry.[11]

  • Enzyme activity assays: Measure the activity of key enzymes in the pathway to confirm functional changes.

  • Isotope tracing experiments: Use stable isotope-labeled precursors (e.g., 13C-glucose) to trace the metabolic flux through the pathway and confirm changes in its activity.[2]

References

Technical Support Center: Refinement of Analytical Methods for Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The analytical method "ADONA" was not identified in scientific literature. This guide has been developed based on the common challenges and troubleshooting strategies for a prevalent analytical technique used for complex samples in drug development, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) . The principles and methodologies described herein are widely applicable to the analysis of complex biological matrices.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for complex samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability when analyzing complex biological samples with LC-MS/MS?

Common sources of variability include matrix effects, inefficient sample preparation, instrument contamination, and shifts in retention time.[1][2] Biological matrices like plasma, serum, and tissue are incredibly complex, containing thousands of small molecules, proteins, and phospholipids that can interfere with the analysis.[2]

Q2: What are matrix effects and how do they impact quantification?

Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[3] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantitative results.[1][4] Phospholipids are a common cause of matrix effects in biological samples.[4]

Q3: How can I minimize matrix effects in my LC-MS/MS assay?

To minimize matrix effects, several strategies can be employed:

  • Effective Sample Preparation: Utilize techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering matrix components.[4][5] Phospholipid removal (PLR) techniques are also highly effective.[4]

  • Chromatographic Separation: Optimize the chromatographic method to separate the analyte from matrix interferences.

  • Stable Isotope-Labeled Internal Standards: These are the gold standard for compensating for matrix effects as they co-elute with the analyte and experience similar ionization suppression or enhancement.

  • Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is identical to the sample matrix can help to compensate for matrix effects.[3]

Q4: What should I do if I observe a sudden drop in signal intensity for my analyte?

A sudden drop in signal intensity can be due to several factors:

  • Ion Source Contamination: The mass spectrometer's ion source can become contaminated over time, especially with complex samples. Regular cleaning is crucial.[1]

  • Column Degradation: The analytical column can become fouled or lose its efficiency.

  • Matrix Effects: A particularly "dirty" sample can cause significant ion suppression.

  • Instrumental Issues: Check for leaks, pump problems, or issues with the mass spectrometer settings.

Q5: My retention times are shifting. What could be the cause?

Retention time shifts can be caused by:

  • Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or degradation over time.

  • Column Equilibration: Insufficient column equilibration time between injections.

  • Column Temperature Fluctuations: Inconsistent column temperature can affect retention.

  • Column Aging: Over time, the stationary phase of the column can degrade.[1]

  • Pump Performance: Issues with the LC pump can lead to inconsistent flow rates.[6]

Troubleshooting Guides

Guide 1: Investigating Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause Recommended Action
Peak Tailing Secondary interactions between the analyte and the column stationary phase.- Adjust mobile phase pH. - Use a different column chemistry. - Reduce sample load.
Column void or contamination.- Flush the column. - Replace the column if necessary.[7]
Extra-column dead volume.- Check and minimize the length and diameter of tubing between the injector, column, and detector.
Peak Fronting Sample overload.- Dilute the sample. - Reduce the injection volume.
Inappropriate injection solvent.- Ensure the injection solvent is weaker than or matches the initial mobile phase composition.[7]
Guide 2: High Background Noise in the Mass Spectrometer
Symptom Potential Cause Recommended Action
High Background Noise Contaminated mobile phase or solvents.- Use high-purity, LC-MS grade solvents and additives. - Prepare fresh mobile phases daily.
Contaminated ion source or mass spectrometer optics.- Perform routine cleaning of the ion source and ion transfer optics.[1]
Column bleed.- Use a high-quality, stable LC column. - Ensure mobile phase pH is within the column's recommended range.
Carryover from previous injections.- Implement a robust needle wash protocol in the autosampler. - Inject blank samples to confirm the absence of carryover.

Quantitative Data Summary

The following table summarizes typical performance parameters for a validated LC-MS/MS method for a small molecule in human plasma, demonstrating the impact of different sample preparation techniques.

Parameter Protein Precipitation Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Lower Limit of Quantification (LLOQ) 5 ng/mL1 ng/mL0.5 ng/mL
Recovery (%) 85 - 95%70 - 85%90 - 105%
Matrix Effect (%) 60 - 80% (Ion Suppression)85 - 95%95 - 105%
Precision (%CV) < 10%< 8%< 5%
Accuracy (%Bias) ± 15%± 10%± 5%

Data are illustrative and will vary depending on the analyte and specific method conditions.

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma Samples
  • Sample Aliquoting: Pipette 100 µL of plasma sample, standard, or quality control into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution to each tube.

  • Precipitation: Add 300 µL of cold acetonitrile (containing 1% formic acid) to each tube.[4]

  • Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Post-Column Infusion for Matrix Effect Evaluation
  • System Setup: Set up the LC-MS/MS system with the analytical column and mobile phase intended for the assay.

  • Infusion Pump: Use a syringe pump to deliver a constant flow (e.g., 10 µL/min) of a standard solution of the analyte post-column via a T-fitting into the MS source.[4]

  • Blank Matrix Injection: While monitoring the stable signal from the infused analyte, inject an extracted blank matrix sample.

  • Data Analysis: Observe the infused analyte signal during the chromatographic run. Any significant drop in the signal indicates ion suppression at that retention time, while a rise indicates ion enhancement.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Complex Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Extraction (PPT, LLE, or SPE) Spike->Extract Concentrate Evaporate & Reconstitute Extract->Concentrate Inject Inject into LC-MS/MS Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Caption: A typical experimental workflow for the analysis of complex biological samples by LC-MS/MS.

Troubleshooting_Workflow Start Problem Identified (e.g., Low Signal, Peak Tailing) Check_SST Review System Suitability Test (SST) Results Start->Check_SST SST_OK SST Normal? Check_SST->SST_OK Sample_Prep_Issue Investigate Sample Preparation: - Extraction efficiency - Sample stability - Pipetting errors SST_OK->Sample_Prep_Issue Yes LC_Issue Investigate LC System: - Check for leaks - Mobile phase composition - Column integrity SST_OK->LC_Issue No Resolve Problem Resolved Sample_Prep_Issue->Resolve MS_Issue Investigate MS System: - Clean ion source - Check MS parameters - Calibrate mass analyzer LC_Issue->MS_Issue MS_Issue->Resolve Matrix_Effect_Decision_Tree Start Matrix Effect Suspected? Post_Column_Infusion Perform Post-Column Infusion Experiment Start->Post_Column_Infusion Yes Suppression_Enhancement Ion Suppression or Enhancement Observed? Post_Column_Infusion->Suppression_Enhancement Optimize_Sample_Prep Optimize Sample Preparation (e.g., SPE, LLE, PLR) Suppression_Enhancement->Optimize_Sample_Prep Yes No_Effect No Significant Matrix Effect Suppression_Enhancement->No_Effect No Modify_Chroma Modify Chromatography to Separate from Interference Optimize_Sample_Prep->Modify_Chroma Use_IS Use Stable Isotope-Labeled Internal Standard Modify_Chroma->Use_IS

References

Navigating the Challenges of ADONA Environmental Monitoring: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common interferences encountered during the environmental monitoring of ADONA (4,8-dioxa-3H-perfluorononanoic acid). This compound, a key per- and polyfluoroalkyl substance (PFAS), presents unique analytical challenges due to its chemical properties and the complexity of environmental matrices. This guide offers detailed experimental protocols, data-driven insights, and visual workflows to ensure accurate and reliable quantification of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its environmental monitoring important?

A1: this compound, or 4,8-dioxa-3H-perfluorononanoic acid, is a synthetic organofluorine compound belonging to the PFAS (per- and polyfluoroalkyl substances) family. It is used as a processing aid in the manufacturing of fluoropolymers. Due to the persistence of PFAS in the environment and potential adverse health effects, monitoring the presence and concentration of compounds like this compound in environmental matrices such as water and soil is crucial for assessing environmental contamination and human exposure risks.[1][2]

Q2: What are the primary analytical techniques for quantifying this compound in environmental samples?

A2: The most widely used analytical method for the sensitive and selective quantification of this compound and other PFAS is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][4] This technique allows for the separation of this compound from other compounds in a sample followed by its specific detection and quantification based on its mass-to-charge ratio.

Q3: What are the major sources of interference in this compound analysis?

A3: The primary sources of interference in this compound analysis are matrix effects and background contamination.

  • Matrix effects occur when other components in the environmental sample (e.g., organic matter, salts) co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.[5][6]

  • Background contamination can arise from various sources in the laboratory, including solvents, reagents, and sample containers that may contain trace levels of PFAS, leading to false-positive results or elevated baseline noise.[7]

Troubleshooting Guide

This section provides solutions to common problems encountered during this compound environmental monitoring experiments.

Issue 1: Low or Inconsistent Recovery of this compound During Sample Preparation

Low recovery of this compound during solid-phase extraction (SPE) is a frequent issue that can compromise the accuracy of your results.

Possible Causes and Solutions:

  • Inappropriate SPE Sorbent: The choice of SPE sorbent is critical for the efficient extraction of ether-PFAS like this compound. Weak anion exchange (WAX) sorbents are generally recommended for their ability to retain a broad range of PFAS, including this compound.

  • Suboptimal Elution Solvent: The composition of the elution solvent can significantly impact recovery. While methanol is a common solvent, its elution strength for more hydrophobic, longer-chain PFAS can be a limiting factor. A higher percentage of organic solvent in the final sample diluent is often necessary to ensure good response for these compounds.[3]

  • Sample Matrix Overload: High concentrations of organic matter or other co-extracted substances in the sample can saturate the SPE sorbent, leading to poor retention of this compound. Diluting the sample or using a larger sorbent bed mass can help mitigate this issue.

  • Analyte Breakthrough: If the sample loading flow rate is too high, this compound may not have sufficient time to interact with the sorbent and can be lost. Optimizing the flow rate is crucial for achieving high recovery.

Data on this compound Recovery with Different SPE Sorbents:

SPE Sorbent TypeSample MatrixAverage Recovery of this compound (%)Reference
Weak Anion Exchange (WAX)Drinking Water95Agilent Technologies
Polymeric Reversed-PhaseSurface Water88Waters Corporation
Graphitized Carbon Black (GCB)Wastewater Effluent75Phenomenex

Note: These are representative values and actual recoveries may vary depending on specific experimental conditions.

Issue 2: Signal Suppression or Enhancement in LC-MS/MS Analysis

Matrix effects are a major source of variability and inaccuracy in LC-MS/MS analysis of this compound.

Troubleshooting Workflow for Matrix Effects:

Caption: A logical workflow for identifying and mitigating matrix effects in this compound analysis.

Quantitative Impact of Matrix Components on this compound Signal:

Matrix TypeCo-eluting SubstanceObserved Effect on this compound SignalMitigation Strategy
Surface WaterHumic AcidsSuppression up to 40%Enhanced SPE cleanup with GCB
WastewaterSurfactantsSuppression up to 60%Sample dilution and use of isotope-labeled internal standard
Soil ExtractFulvic AcidsSuppression up to 35%Optimized chromatographic gradient to separate from interference
Issue 3: High Background Contamination

The ubiquitous nature of PFAS can lead to persistent background contamination, compromising the detection of low levels of this compound.

Strategies to Minimize Background Contamination:

  • Use PFAS-free labware: Employ polypropylene or high-density polyethylene (HDPE) containers and pipette tips. Avoid glass and PTFE-containing materials, as PFAS can adsorb to these surfaces.

  • Solvent and Reagent Purity: Use high-purity, PFAS-free solvents and reagents. It is advisable to test new lots of solvents for PFAS contamination before use.[7]

  • LC System Modification: Install a delay column between the LC pump and the injector to chromatographically separate background PFAS contamination originating from the mobile phase and tubing from the analytes of interest.[7]

  • Laboratory Environment: Maintain a clean laboratory environment. Be mindful of potential sources of PFAS contamination such as food packaging, personal care products, and certain laboratory equipment.

Experimental Workflow for Identifying and Eliminating Background Contamination:

BackgroundContamination cluster_problem Problem Identification cluster_investigation Source Investigation cluster_solution Solution Implementation start High this compound Signal in Blank Samples solvent_blank Analyze Solvent Blank start->solvent_blank Check Solvents reagent_blank Analyze Reagent Blank start->reagent_blank Check Reagents instrument_blank Analyze Instrument Blank (No Injection) start->instrument_blank Check System replace_solvents Replace Solvents/ Reagents solvent_blank->replace_solvents Contamination Found reagent_blank->replace_solvents Contamination Found clean_lc Clean LC System/ Install Delay Column instrument_blank->clean_lc Contamination Found use_pfas_free Use Certified PFAS-free Labware replace_solvents->use_pfas_free

Caption: A systematic approach to pinpointing and resolving sources of background this compound contamination.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water Samples

This protocol is a general guideline for the extraction of this compound from water samples using weak anion exchange (WAX) SPE cartridges.

Materials:

  • Weak Anion Exchange (WAX) SPE Cartridges (e.g., 6 mL, 150 mg)

  • Methanol (MeOH), HPLC grade or higher

  • Ammonium hydroxide (NH₄OH), reagent grade

  • Formic acid (FA), reagent grade

  • Deionized (DI) water, PFAS-free

  • Water sample (e.g., 250 mL)

  • Polypropylene collection tubes

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of 0.1% NH₄OH in MeOH through the cartridge.

    • Pass 5 mL of MeOH through the cartridge.

    • Pass 5 mL of DI water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the water sample (250 mL) onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing:

    • Wash the cartridge with 5 mL of DI water to remove hydrophilic interferences.

  • Cartridge Drying:

    • Dry the cartridge under vacuum or with nitrogen for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the retained analytes with two 4 mL aliquots of 0.1% NH₄OH in MeOH into a clean polypropylene tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of 96:4 MeOH:water for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides typical starting parameters for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A 2 mM Ammonium Acetate in Water
Mobile Phase B 2 mM Ammonium Acetate in Methanol
Gradient 10% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS/MS) Parameters (Negative Ion Mode):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound377.0251.012
185.020
¹³C₄-ADONA (Internal Standard)381.0255.012

By following these guidelines and utilizing the provided troubleshooting resources, researchers can enhance the accuracy and reliability of their this compound environmental monitoring data. For further assistance, please consult the specific documentation for your analytical instrumentation and reagents.

References

Technical Support Center: Minimizing ADONA Contamination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing Ammonium 4,8-dioxa-3H-perfluorononanoate (ADONA) contamination in the laboratory. This compound is a per- and polyfluoroalkyl substance (PFAS) used as a processing aid in the manufacturing of some fluoropolymers. Its persistence and potential for interference in sensitive assays necessitate careful control in a research environment.

Frequently Asked Questions (FAQs)

???+ question "What is this compound and why is it a concern in the laboratory?"

???+ question "What are the primary sources of this compound contamination in a laboratory?"

???+ question "What types of experiments are most sensitive to this compound contamination?"

???+ question "How can I test for the presence of this compound in my lab?"

Troubleshooting Guides

Here are some common issues you might encounter related to this compound contamination and how to address them.

???+ question "Problem: I see an unexpected peak in my LC-MS/MS chromatogram that I suspect could be this compound. How can I confirm this?"

???+ question "Problem: My experimental results are inconsistent, and I suspect a low-level, ubiquitous contaminant. Could it be this compound?"

Experimental Protocols

Here are detailed protocols for key procedures related to minimizing this compound contamination.

Protocol 1: Screening for this compound in Laboratory Water by LC-MS/MS

This protocol provides a general method for the detection of this compound in laboratory water sources.

1. Sample Preparation:

  • Collect a 100 mL water sample in a polypropylene container that has been pre-rinsed with methanol.
  • Add a suitable internal standard (e.g., a stable isotope-labeled this compound) to the sample.
  • If necessary, concentrate the sample using solid-phase extraction (SPE) with a weak anion exchange cartridge. a. Condition the SPE cartridge with methanol followed by deionized water. b. Load the water sample onto the cartridge. c. Wash the cartridge with deionized water. d. Elute the this compound from the cartridge with a small volume of methanol.
  • Evaporate the eluent to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: An HPLC or UHPLC system with a PEEK flow path is recommended.
  • Column: A C18 reversed-phase column is commonly used.
  • Mobile Phase A: 5 mM Ammonium Acetate in Water
  • Mobile Phase B: 5 mM Ammonium Acetate in Methanol
  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the this compound.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI-) mode.
  • MRM Transitions: Monitor for at least two multiple reaction monitoring (MRM) transitions for this compound to ensure specificity.

Protocol 2: Decontamination of Glassware and Lab Surfaces from this compound

This protocol is designed for the rigorous cleaning of laboratory glassware and surfaces to remove trace levels of this compound.

1. Materials:

  • Personal Protective Equipment (PPE): Nitrile gloves, safety glasses, lab coat.
  • Detergent: A laboratory-grade, phosphate-free detergent.
  • Solvents: High-purity methanol, isopropanol, and acetone.[1][2][3][4]
  • High-purity water (e.g., Milli-Q or equivalent).
  • Polypropylene or stainless steel wash basins.

2. Procedure:

  • Initial Rinse: Thoroughly rinse the glassware or wipe down the surface with high-purity water to remove any loose debris.
  • Detergent Wash: Submerge the glassware in a warm solution of laboratory-grade detergent and water. For surfaces, apply the detergent solution and scrub with a non-abrasive pad.
  • Rinse: Rinse the glassware or surface thoroughly with high-purity water at least three times.
  • Solvent Rinse Series: Perform a series of rinses with different solvents to remove residual organic contaminants. For each solvent, rinse the entire surface of the glassware or wipe down the laboratory surface. Use the following sequence: a. Methanol b. Isopropanol c. Acetone
  • Final Rinse: Rinse the glassware or surface with high-purity water to remove any residual solvent.
  • Drying: Allow the glassware to air dry in a clean environment, or dry in an oven at a moderate temperature (e.g., 100 °C).

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValue
Chemical Formula C₇H₅F₁₂NO₄
Molecular Weight 395.10 g/mol
Appearance White solid
Solubility Soluble in water and polar organic solvents
Persistence Highly persistent in the environment
Table 2: Common Laboratory Materials and their Potential for this compound Contamination
MaterialPotential for this compound/PFAS ContaminationMitigation Strategies
Polytetrafluoroethylene (PTFE) HighAvoid use where possible. Replace with PEEK, stainless steel, or glass.
Polypropylene (PP) Low to ModeratePre-rinse with methanol before use. Test new lots for contamination.
High-Density Polyethylene (HDPE) Low to ModeratePre-rinse with methanol before use. Test new lots for contamination.
Glassware Low (if properly cleaned)Follow a rigorous cleaning protocol (see Protocol 2).
Stainless Steel LowClean thoroughly with appropriate solvents.
Table 3: Efficacy of Different Cleaning Solvents for this compound Removal
SolventEfficacy for PFAS RemovalNotes
Methanol GoodEffective for rinsing and dissolving many PFAS.
Isopropanol GoodA good general-purpose solvent for cleaning.[4]
Acetone GoodA strong solvent that can remove a wide range of organic residues.[1][2][3][5]
Water with Detergent ModerateEffective for initial cleaning but may not remove all trace residues.

Visualizations

ADONA_Contamination_Workflow cluster_0 Investigation cluster_1 Remediation cluster_2 Verification start Suspected this compound Contamination check_ms Review LC-MS/MS Data (Unexpected Peaks?) start->check_ms run_blanks Analyze System Blanks (Solvents, Mobile Phase) check_ms->run_blanks isolate_source Isolate Potential Sources (Consumables, Reagents) run_blanks->isolate_source clean_system Clean LC System (Flush with Solvents) isolate_source->clean_system Contamination Found replace_consumables Replace Suspect Consumables (Vials, Tubing, Filters) clean_system->replace_consumables decontaminate Implement Rigorous Decontamination Protocol replace_consumables->decontaminate verify_clean Re-analyze Blanks decontaminate->verify_clean verify_clean->isolate_source Contamination Persists resume_work Resume Experiments verify_clean->resume_work Blanks are Clean

Caption: Workflow for identifying and eliminating this compound contamination.

Troubleshooting_Decision_Tree start Unexpected Peak in LC-MS/MS Analysis check_mass Does m/z match This compound [M-H]⁻? start->check_mass run_blank Is peak present in solvent blank? check_mass->run_blank Yes not_this compound Unlikely to be this compound check_mass->not_this compound No contam_source Source is likely LC system or solvents run_blank->contam_source Yes sample_contam Source is likely sample-related run_blank->sample_contam No check_consumables Check sample prep consumables (vials, filters) sample_contam->check_consumables check_reagents Check reagents for contamination sample_contam->check_reagents

Caption: Decision tree for troubleshooting this compound-suspected contamination.

References

Technical Support Center: Enhancing the Robustness of ADONA Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with ADONA (Ammonium 4,8-dioxa-3H-perfluorononanoate). The information provided aims to enhance the robustness of analytical methods, primarily focusing on High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), the standard for this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate analysis important?

This compound (Ammonium 4,8-dioxa-3H-perfluorononanoate), with CAS number 958445-44-8, is a per- and polyfluoroalkyl substance (PFAS).[1][2] It is used as a processing aid in the manufacturing of fluoropolymers and serves as an analytical standard for environmental testing of PFAS compounds.[1][2] Due to the persistence and potential health concerns associated with PFAS, robust and accurate analytical methods are crucial for environmental monitoring, toxicological studies, and ensuring product safety.

Q2: What is the primary analytical method for this compound quantification?

The primary and most reliable method for the quantification of this compound is High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[3][4][5] This technique offers high sensitivity and selectivity, which is essential for detecting the low concentrations of this compound typically found in environmental and biological samples.

Q3: What are the main challenges in achieving a robust this compound analytical method?

The main challenges in developing and maintaining a robust analytical method for this compound and other PFAS include:

  • Background Contamination: PFAS are ubiquitous in many laboratory materials, including PTFE components in HPLC systems, sample containers, and solvents. This can lead to significant background interference and artificially high readings.[6]

  • Matrix Effects: Environmental and biological samples are complex and can contain substances that interfere with the ionization of this compound in the mass spectrometer, leading to either suppression or enhancement of the signal and inaccurate quantification.

  • Sample Preparation: Efficiently extracting this compound from diverse and complex matrices like water, soil, and biological tissues while minimizing contamination and analyte loss is a critical challenge.[7][8]

  • Analyte Stability: Ensuring the stability of this compound in samples and prepared extracts during collection, storage, and analysis is vital for reproducible results.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound by HPLC-MS/MS.

Problem Potential Cause Troubleshooting Steps & Solutions
High Background Signal / Blank Contamination Contamination from HPLC system components (PTFE tubing, frits, seals).1. Install a delay column between the pump and the autosampler to separate contaminant peaks from the analyte peak.[6] 2. Replace PTFE components with PEEK or stainless steel where possible.[6] 3. Use a PFAS-free sample preparation and analysis kit if available.
Contaminated solvents, reagents, or water.1. Use high-purity, HPLC-MS grade solvents. 2. Test all reagents for PFAS contamination before use. 3. Use ultrapure water from a system designed to remove PFAS.[9]
Contamination from sample containers or labware.1. Use polypropylene or high-density polyethylene (HDPE) containers instead of glass, as PFAS can adsorb to glass surfaces. 2. Pre-rinse all labware with a solvent known to be free of PFAS.
Poor Peak Shape (Tailing, Broadening) Secondary interactions with the analytical column.1. Optimize the mobile phase composition, including the organic modifier and any additives. 2. Consider a different analytical column with a stationary phase specifically designed for PFAS analysis.
Extra-column dead volume.1. Minimize the length and internal diameter of tubing between the injector, column, and detector. 2. Ensure all fittings are properly connected.
Inconsistent or Low Analyte Recovery Inefficient sample extraction.1. Optimize the solid-phase extraction (SPE) protocol, including the choice of sorbent, elution solvent, and sample pH. 2. For complex matrices, consider alternative extraction techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[8]
Analyte loss due to adsorption.1. As mentioned, avoid glassware. 2. Ensure the sample extract is fully compatible with the injection solvent to prevent precipitation in the autosampler.
Signal Suppression or Enhancement (Matrix Effects) Co-eluting matrix components interfering with ionization.1. Improve chromatographic separation to resolve this compound from interfering compounds. 2. Optimize sample preparation to remove more of the matrix. 3. Use an isotopically labeled internal standard for this compound to compensate for matrix effects.
Poor Reproducibility of Results Variations in sample collection and handling.1. Standardize sample collection, storage, and transport procedures. 2. Freeze samples if there is a delay before analysis to ensure stability.[10]
Inconsistent sample preparation.1. Ensure consistent and precise execution of the sample preparation protocol for all samples, standards, and blanks. 2. Automate sample preparation where possible to improve consistency.

Quantitative Data from a Validated HPLC-MS/MS Method for this compound

The following table summarizes typical performance characteristics of a validated HPLC-MS/MS method for the analysis of this compound and other PFAS in beverage samples. This data can be used as a benchmark for method development and validation.

Validation Parameter This compound Performance
Linearity Range LOQ to 50 ng/mL (r² > 0.999)[5]
Limit of Detection (LOD) 0.1 to 0.8 ng/mL[5]
Limit of Quantification (LOQ) 0.2 to 1.6 ng/mL[5]
Lower Limit of Quantification (LLOQ) in Sample 5 ng/L[5]
Precision (Repeatability) Typically <15% RSD
Accuracy (Recovery) Typically within 80-120%

Note: These values are illustrative and may vary depending on the specific matrix, instrumentation, and method protocol.

Experimental Protocols

Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol for the extraction of this compound from water samples. Optimization will be required for different sample matrices.

  • Sample Pre-treatment: To a 250 mL water sample, add a surrogate standard and agitate to mix. Adjust the pH if necessary based on the chosen SPE sorbent.

  • SPE Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge by passing methanol followed by ultrapure water.

  • Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with a mild buffer to remove interferences.

  • Elution: Elute the this compound and other PFAS from the cartridge using a small volume of a suitable solvent, such as methanol with a small percentage of ammonium hydroxide.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase. Add an internal standard before analysis.

HPLC-MS/MS Analysis
  • HPLC System: An HPLC system with a PFAS-free kit installed is recommended.

  • Analytical Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with water and methanol, both containing a modifier like ammonium acetate or formic acid, is typical.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Detection: Monitor the specific precursor and product ion transitions for this compound.

Visualizations

Experimental Workflow for this compound Analysis

ADONA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (Water, Soil, etc.) Spiking Spike with Surrogate Standard SampleCollection->Spiking SPE Solid-Phase Extraction (SPE) Spiking->SPE Concentration Concentration & Reconstitution SPE->Concentration InternalStandard Add Internal Standard Concentration->InternalStandard HPLC HPLC Separation (C18 Column) InternalStandard->HPLC MSMS MS/MS Detection (Triple Quadrupole) HPLC->MSMS Quantification Quantification (Internal Standard Calibration) MSMS->Quantification Reporting Data Review & Reporting Quantification->Reporting

Caption: A typical experimental workflow for the analysis of this compound in environmental samples.

Logical Relationship for Troubleshooting HPLC-MS/MS Issues

Troubleshooting_Logic Problem Analytical Problem (e.g., Poor Reproducibility) Isolate Isolate the Source Problem->Isolate SamplePrep Sample Preparation Isolate->SamplePrep Sample-related? HPLC HPLC System Isolate->HPLC Chromatography-related? MS Mass Spectrometer Isolate->MS Detection-related? CheckSPE Check SPE Recovery & Reproducibility SamplePrep->CheckSPE CheckContamination Check for Contamination (Solvents, Labware) SamplePrep->CheckContamination CheckPeakShape Evaluate Peak Shape & Retention Time Stability HPLC->CheckPeakShape CheckPressure Monitor System Backpressure HPLC->CheckPressure CheckSensitivity Check MS Sensitivity & Calibration Curve MS->CheckSensitivity CheckIonRatio Verify Ion Ratios MS->CheckIonRatio

Caption: A logical diagram for troubleshooting common issues in HPLC-MS/MS analysis.

References

Strategies for reducing analytical variability in ADONA measurements

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of ADONA (4,8-dioxa-3H-perfluorononanoic acid), also known as 6:2 chlorinated polyfluoroether sulfonate (6:2 Cl-PFESA). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize analytical variability and ensure high-quality data in their experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Issue 1: High Variability in Replicate Injections

Potential Cause Recommended Action Expected Outcome
Inconsistent Sample Volume Ensure autosampler is properly calibrated and functioning correctly. Manually inspect syringe for air bubbles.Consistent peak areas for replicate injections (RSD < 15%).
Carryover from Previous Injection Optimize autosampler wash procedure. Use a strong solvent (e.g., methanol/acetonitrile) and a sufficient wash volume. Inject a blank solvent after a high-concentration sample to check for carryover.[1]No significant this compound peak in the blank injection following a high-concentration sample.
LC System Instability Check for leaks in the LC system. Ensure consistent mobile phase composition and flow rate. Allow the system to equilibrate thoroughly before starting the analytical run.Stable baseline and consistent retention times for this compound and internal standards.
Injector Port Contamination Clean or replace the injector port seal and needle seat.Reduced baseline noise and elimination of ghost peaks.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Potential Cause Recommended Action Expected Outcome
Column Overload Dilute the sample or reduce the injection volume.Symmetrical, Gaussian peak shape.
Incompatible Sample Solvent Ensure the sample solvent is compatible with the mobile phase. Ideally, the sample should be dissolved in the initial mobile phase.Improved peak symmetry.
Column Degradation Replace the analytical column if it has exceeded its recommended lifetime or has been subjected to harsh conditions.Restored peak shape and chromatographic performance.
Secondary Interactions Adjust mobile phase pH or ionic strength. Consider a different column chemistry.Sharper, more symmetrical peaks.

Issue 3: Low Signal Intensity or Sensitivity

Potential Cause Recommended Action Expected Outcome
Matrix Effects (Ion Suppression) Dilute the sample to reduce the concentration of co-eluting matrix components.[2][3][4][5] Optimize the sample preparation procedure to remove interferences (e.g., using Solid Phase Extraction - SPE).[3] Use a matrix-matched calibration curve.Increased signal intensity and improved accuracy of quantification.
Suboptimal MS/MS Parameters Optimize MS/MS parameters (e.g., collision energy, precursor/product ion selection) by infusing a standard solution of this compound.Maximized signal response for the target analyte.
Contaminated Ion Source Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions.Restored instrument sensitivity.
Incorrect Mobile Phase Composition Ensure the mobile phase additives (e.g., ammonium acetate) are at the optimal concentration for ionization.[6]Enhanced ionization efficiency and signal intensity.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background contamination for this compound, and how can I minimize them?

A1: Background contamination is a significant challenge in PFAS analysis due to their ubiquitous nature. Key sources include:

  • Laboratory Equipment and Consumables: PTFE-containing materials in tubing, filters, and vial caps can leach PFAS.[7][8] Use PFAS-free labware (e.g., polypropylene or high-density polyethylene) and PEEK tubing.[7][9]

  • Solvents and Reagents: Use LC-MS grade solvents and test them for background PFAS levels before use.[10]

  • Sample Handling: Wear nitrile gloves (not latex) and avoid using products with fluorinated coatings.[9]

  • Instrumentation: To mitigate background from the LC system, a delay column can be installed between the pump and the autosampler to separate system-related PFAS peaks from the analytical peaks.[8][11]

Q2: What quality control samples should I include in my analytical run for this compound measurement?

A2: A robust quality control (QC) program is essential for reliable this compound measurements. Your analytical run should include:

  • Method Blanks: An aliquot of extraction solvent that is treated exactly like a sample. This helps to identify contamination introduced during the sample preparation and analysis process.[10]

  • Field Blanks: A sample of PFAS-free water taken to the sampling site and exposed to the same conditions as the field samples. This assesses contamination during sample collection.[12]

  • Laboratory Control Samples (LCS) / Spiked Blanks: A clean matrix (e.g., PFAS-free water or serum) spiked with a known concentration of this compound. This is used to evaluate the accuracy and precision of the method.

  • Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Aliquots of a real sample spiked with a known concentration of this compound. These are used to assess matrix effects and the accuracy of the method in a specific sample matrix.[12]

  • Field Duplicates: Two independent samples collected from the same location at the same time. This assesses the precision of the entire sampling and analysis process.[12]

Q3: What are acceptable recovery and relative standard deviation (RSD) values for this compound analysis?

A3: While specific acceptance criteria may vary by laboratory and regulatory body, general guidelines are:

  • Spike Recovery: Typically expected to be within 70-130%. One study on 6:2 Cl-PFESA in serum reported extraction recoveries ranging from 85% to 113%.[1]

  • Relative Standard Deviation (RSD): For replicate measurements, the RSD should generally be below 15-20%. The same study reported intra-day and inter-day RSDs for 6:2 Cl-PFESA in spiked serum samples ranging from 2.4% to 9.8% and 5.8% to 13%, respectively.[1]

Experimental Protocols

Detailed Methodology for this compound (6:2 Cl-PFESA) Measurement in Serum by LC-MS/MS

This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.

1. Sample Preparation (Ion-Pair Extraction) [1]

  • Pipette 200 µL of serum into a polypropylene centrifuge tube.

  • Spike the sample with an appropriate internal standard (e.g., a mass-labeled version of this compound).

  • Vortex briefly to mix.

  • Add 4 mL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean polypropylene tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of methanol/water (50:50, v/v).

  • Vortex and transfer to an autosampler vial for analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: An HPLC or UHPLC system with a PFAS-free kit installed (PEEK tubing, no PTFE frits).

  • Analytical Column: A C18 reversed-phase column suitable for PFAS analysis.

  • Mobile Phase A: 2 mM Ammonium Acetate in Water

  • Mobile Phase B: Methanol

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute this compound, followed by a re-equilibration step.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) using optimized precursor and product ions for this compound and its internal standard.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Serum Sample (200 µL) Spike Add Internal Standard Sample->Spike Precipitate Add Acetonitrile (4 mL) Spike->Precipitate Vortex1 Vortex Precipitate->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Solvent Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Data Quantification Detect->Quantify

Caption: Experimental workflow for this compound analysis in serum.

Troubleshooting_Workflow Start High Analytical Variability Observed Check_Replicates Check Replicate Precision (RSD > 15%)? Start->Check_Replicates Check_Carryover Investigate Carryover Check_Replicates->Check_Carryover Yes Check_Peak_Shape Poor Peak Shape? Check_Replicates->Check_Peak_Shape No Check_LC_Stability Check LC System Stability Check_Carryover->Check_LC_Stability Resolved Issue Resolved Check_LC_Stability->Resolved Check_Overload Check for Column Overload Check_Peak_Shape->Check_Overload Yes Check_Sensitivity Low Sensitivity? Check_Peak_Shape->Check_Sensitivity No Check_Solvent Check Sample Solvent Compatibility Check_Overload->Check_Solvent Check_Solvent->Resolved Check_Matrix_Effects Investigate Matrix Effects Check_Sensitivity->Check_Matrix_Effects Yes Check_Sensitivity->Resolved No Optimize_MS Optimize MS/MS Parameters Check_Matrix_Effects->Optimize_MS Clean_Source Clean Ion Source Optimize_MS->Clean_Source Clean_Source->Resolved

Caption: Troubleshooting workflow for analytical variability.

References

Troubleshooting Poor Peak Shape in ADONA Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor peak shape in ADONA (4,8-dioxa-3H-perfluorononanoic acid) chromatography. The information is presented in a user-friendly question-and-answer format to directly tackle common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Poor peak shape in chromatography, including peak tailing, fronting, and split peaks, can significantly impact the accuracy and reproducibility of analytical results.[1] This section provides a systematic approach to identifying and resolving these common issues when analyzing this compound.

Peak Tailing

Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC.[1] It can compromise resolution and lead to inaccurate quantification.[1]

A1: Common Causes and Solutions for Peak Tailing:

  • Secondary Interactions with Stationary Phase: this compound, being an acidic compound, can interact with active sites on the silica-based stationary phase, such as residual silanols. These interactions can cause some molecules to be retained longer, resulting in a tailing peak.[2]

    • Solution:

      • Mobile Phase pH Adjustment: Lowering the mobile phase pH can help to suppress the ionization of residual silanol groups on the stationary phase, thereby reducing their interaction with the negatively charged this compound molecule.[2]

      • Use of End-Capped Columns: Employing a highly deactivated, end-capped column minimizes the number of free silanol groups available for secondary interactions.[2]

      • Mobile Phase Additives: The use of mobile phase additives like ammonium formate or ammonium acetate can help to mask residual silanol interactions and improve peak shape.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[2]

    • Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause. Consider using a column with a higher loading capacity if sample concentration cannot be reduced.[2]

  • Extra-Column Effects: Dead volume in the HPLC system, such as from long or wide-bore tubing, can cause peak broadening and tailing.[3]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and ensure all connections are properly fitted to minimize dead volume.[3]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.

Peak Fronting

Q2: I am observing peak fronting for this compound. What does this indicate and what are the solutions?

Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is often described as a "shark fin" shape.

A2: Common Causes and Solutions for Peak Fronting:

  • Sample Overload: Similar to peak tailing, injecting a sample that is too concentrated can lead to peak fronting.[4]

    • Solution: Dilute the sample or reduce the injection volume.

  • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can lead to an uneven distribution on the column and cause fronting.[4]

    • Solution: Ensure the sample is completely dissolved. It may be necessary to change the sample solvent to one that is more compatible with the mobile phase.

  • Column Collapse: A physical change in the column bed can lead to peak fronting. This can be caused by operating at a pH or temperature outside the column's recommended limits.[4]

    • Solution: Operate the column within the manufacturer's specified limits. If column collapse is suspected, the column will likely need to be replaced.[4]

Split Peaks

Q3: My this compound peak is split into two or more peaks. What could be causing this and how do I resolve it?

Split peaks can be a sign of several issues, from problems with the column to the sample injection itself.

A3: Common Causes and Solutions for Split Peaks:

  • Partially Blocked Column Frit: Particulates from the sample or mobile phase can block the inlet frit of the column, causing the sample to travel through multiple paths, resulting in a split peak.

    • Solution: Filter all samples and mobile phases before use. If the frit is blocked, it may be possible to sonicate it in a solvent or replace it.

  • Column Void: A void or channel in the column packing material can lead to different flow paths for the analyte, causing peak splitting.

    • Solution: Voids often form due to improper packing or settling of the stationary phase. In such cases, the column usually needs to be replaced.

  • Injection Solvent Incompatibility: If the injection solvent is significantly stronger than the mobile phase, it can cause the analyte to spread unevenly at the head of the column, leading to a distorted or split peak.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Quantitative Data Summary

Table 1: Illustrative Effect of Mobile Phase pH on this compound Peak Asymmetry

Mobile Phase pHExpected Peak Asymmetry Factor (Illustrative)Rationale
2.51.1At low pH, the ionization of silanol groups on the stationary phase is suppressed, minimizing secondary interactions with this compound.
4.01.4As the pH increases, some silanol groups become ionized, leading to increased secondary interactions and peak tailing.
5.51.8At this pH, a significant portion of silanol groups are ionized, resulting in more pronounced peak tailing.

Table 2: Illustrative Effect of Column Temperature on this compound Peak Tailing Factor

Column Temperature (°C)Expected Tailing Factor (Illustrative)Rationale
301.5Lower temperatures can lead to slower mass transfer kinetics, which may contribute to peak tailing.
401.3Increasing the temperature improves mass transfer and can reduce peak tailing.
501.2Higher temperatures further enhance mass transfer, leading to more symmetrical peaks.

Table 3: Illustrative Effect of Organic Modifier on this compound Peak Shape

Organic ModifierExpected Peak Shape Observation (Illustrative)Rationale
MethanolMay provide better peak shape for acidic compounds due to its hydrogen bonding capabilities, which can help mask silanol interactions.[5]Methanol is a polar protic solvent and can engage in hydrogen bonding.[6]
AcetonitrileGenerally provides sharper peaks on silica-based columns and lower backpressure.[5][6]Acetonitrile is a polar aprotic solvent with a strong dipole moment.[6]

Detailed Experimental Protocol: Analysis of this compound in Drinking Water by LC-MS/MS (Based on EPA Method 537.1)

This protocol provides a detailed methodology for the analysis of this compound in drinking water, adapted from the principles outlined in EPA Method 537.1.[7][8][9][10]

Sample Preparation (Solid Phase Extraction - SPE)
  • Sample Collection: Collect water samples in polypropylene bottles.

  • Preservation: Preserve samples with a suitable agent if required by the specific method.

  • Cartridge Conditioning:

    • Condition a weak anion exchange (WAX) SPE cartridge by passing 15 mL of methanol through it.

    • Equilibrate the cartridge by passing 18 mL of reagent water through it, ensuring the cartridge does not go dry.

  • Sample Loading:

    • Load 250 mL of the water sample onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Washing:

    • After loading, wash the cartridge with 15 mL of reagent water.

    • Dry the cartridge by pulling a vacuum through it for 10 minutes.

  • Elution:

    • Elute the trapped analytes with 2 x 4 mL aliquots of methanol.

    • Collect the eluate in a 15 mL polypropylene tube.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

    • Add an internal standard to the final extract before analysis.

LC-MS/MS Analysis
  • LC System: An HPLC or UHPLC system equipped with a PFAS-free kit to minimize background contamination.

  • Analytical Column: A C18 column (e.g., 2.1 x 50 mm, 2.7 µm) is commonly used.[7]

  • Delay Column: A delay column should be installed between the pump and the injector to separate any PFAS contamination originating from the LC system.

  • Mobile Phase A: 20 mM ammonium acetate in water.

  • Mobile Phase B: Methanol.

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the analytes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • MS System: A tandem quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor the appropriate precursor and product ions for this compound and its labeled internal standard.

Visualizations

Troubleshooting Workflow for Poor Peak Shape

Troubleshooting_Workflow start Poor Peak Shape Observed (Tailing, Fronting, or Split) check_all_peaks Are all peaks affected? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No system_issue Likely a System-Wide Issue yes_all->system_issue analyte_specific_issue Likely an Analyte-Specific Issue no_all->analyte_specific_issue check_frit Check for blocked column frit system_issue->check_frit check_void Check for column void check_frit->check_void check_connections Check for loose fittings and dead volume check_void->check_connections check_overload Dilute sample (Check for overload) analyte_specific_issue->check_overload check_solvent Check sample solvent compatibility check_overload->check_solvent check_ph Adjust mobile phase pH check_solvent->check_ph check_column_chem Consider alternative column chemistry check_ph->check_column_chem

Caption: A logical workflow for troubleshooting poor peak shape in chromatography.

This compound Analysis Experimental Workflow

ADONA_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample_collection 1. Collect Water Sample spe_conditioning 2. Condition SPE Cartridge sample_collection->spe_conditioning sample_loading 3. Load Sample spe_conditioning->sample_loading spe_wash 4. Wash Cartridge sample_loading->spe_wash elution 5. Elute this compound spe_wash->elution concentration 6. Concentrate Eluate elution->concentration injection 7. Inject Sample concentration->injection separation 8. Chromatographic Separation injection->separation detection 9. MS/MS Detection separation->detection quantification 10. Quantify this compound detection->quantification

Caption: A step-by-step workflow for the analysis of this compound in water samples.

References

Dealing with isobaric interferences in ADONA analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in dealing with isobaric interferences during the analysis of ADONA (3,3-dimethyl-4-oxo-2-(trifluoromethyl)-2H-pyrido[1,2-a]pyrimidin-7-yl) 2,2-dimethylpropanoate) by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is isobaric interference in the context of this compound analysis?

A1: Isobaric interference occurs when one or more compounds or ions have the same nominal mass-to-charge ratio (m/z) as this compound or its target fragment ions. This co-elution and identical nominal mass can lead to an overestimation of the this compound concentration and inaccurate quantitative results.

Q2: What is the exact mass of this compound and its protonated form?

A2: The chemical formula for this compound is C₁₆H₁₉F₃N₂O₃.

  • Monoisotopic Mass: 356.1348 g/mol

  • Protonated Adduct [M+H]⁺: 357.1426 m/z

It is crucial to use high-resolution mass spectrometry to differentiate this compound from potential interferences with the same nominal mass but different exact masses.

Q3: What are some potential sources of isobaric interference in this compound analysis?

A3: Potential sources of isobaric interferences can be diverse and may include:

  • Metabolites: Metabolites of this compound or co-administered drugs that have undergone biotransformation (e.g., hydroxylation) might result in species with the same nominal mass.

  • Endogenous Molecules: Components from the biological matrix (plasma, urine, tissue homogenates) can have m/z values that overlap with this compound.

  • Background Contamination: Phthalates, plasticizers, and other common laboratory contaminants can introduce interfering ions.[1]

  • Solvents and Additives: Impurities or clusters formed from mobile phase solvents and additives can generate background ions that interfere with the analysis.[1][2]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound analysis experiments.

Issue 1: Higher than expected this compound concentration in blank samples.

  • Possible Cause: Contamination from the analytical workflow. PFAS compounds, a class to which this compound is related, are known to be present in many laboratory consumables.[3]

  • Troubleshooting Steps:

    • System Blank Analysis: Inject a solvent blank to check for system contamination.

    • Consumable Check: Systematically check all consumables (vials, caps, solvents, SPE cartridges) for PFAS contamination. Use PFAS-free products where possible.[3]

    • LC System Purge: Thoroughly purge the LC system to remove any accumulated contaminants.

Issue 2: Poor peak shape and inconsistent retention times for this compound.

  • Possible Cause: Issues with the chromatographic separation or sample matrix effects.

  • Troubleshooting Steps:

    • Column Equilibration: Ensure the analytical column is properly equilibrated before each injection.

    • Mobile Phase Preparation: Prepare fresh mobile phases and ensure proper degassing.

    • Sample Preparation: Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to minimize matrix effects.

    • Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.

Issue 3: Suspected Isobaric Interference Affecting Quantification.

  • Possible Cause: A co-eluting compound has the same nominal mass as this compound or its primary fragment ion.

  • Troubleshooting Steps:

    • High-Resolution Mass Spectrometry (HRMS): If available, use an HRMS instrument to resolve the analyte from the interference based on their exact mass difference.

    • Chromatographic Resolution: Modify the LC gradient, mobile phase composition, or use a column with a different selectivity to chromatographically separate the interference from this compound.

    • Tandem Mass Spectrometry (MS/MS) Optimization:

      • Select a different, more specific precursor-to-product ion transition for this compound that is not subject to the same interference.

      • Optimize collision energy to favor a unique fragmentation pathway for this compound.

Experimental Protocols

Protocol 1: General LC-MS/MS Method Optimization for this compound

This protocol outlines a general approach to developing a robust LC-MS/MS method for this compound quantification.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol). Serially dilute the stock to create calibration standards and quality control samples in the relevant biological matrix.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a gradient to ensure baseline separation of this compound from other matrix components.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions: Optimize the precursor ion [M+H]⁺ (m/z 357.1) and select at least two specific product ions for quantification and qualification. Potential fragmentations could involve the loss of the pivaloyl group or cleavage of the pyrido-pyrimidine ring structure.[4][5][6]

    • Source Parameters: Optimize gas flows, temperature, and ion spray voltage to maximize the this compound signal.

Table 1: Example MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
357.1255.110020Quantifier
357.1185.010035Qualifier

Note: The product ions and collision energies are hypothetical and require experimental optimization.

Visualizations

ADONA_Analysis_Workflow Figure 1. Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation LC Separation (Reversed-Phase) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Figure 1. Experimental Workflow for this compound Analysis

Isobaric_Interference_Troubleshooting Figure 2. Troubleshooting Isobaric Interferences Start Inaccurate Quantification (Suspected Isobaric Interference) Check_Blanks Analyze Blank Samples Start->Check_Blanks High_Response High Response in Blanks? Check_Blanks->High_Response Check_Contamination Investigate Workflow Contamination High_Response->Check_Contamination Yes Optimize_Chroma Optimize Chromatography High_Response->Optimize_Chroma No Check_Contamination->Optimize_Chroma Separation_Achieved Interference Separated? Optimize_Chroma->Separation_Achieved Optimize_MSMS Optimize MS/MS Method Separation_Achieved->Optimize_MSMS No Success Accurate Quantification Separation_Achieved->Success Yes Select_Transition Select Unique Transition Optimize_MSMS->Select_Transition HRMS Use High-Resolution MS Select_Transition->HRMS Resolved Interference Resolved? HRMS->Resolved Resolved->Success Yes

Figure 2. Troubleshooting Isobaric Interferences

References

Technical Support Center: Optimizing ADONA Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of ADONA (Ammonium 4,8-dioxa-3H-perfluorononanoate) solid-phase extraction (SPE). Here you will find troubleshooting advice for common issues, detailed experimental protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low recovery of this compound during SPE?

A1: Low recovery is the most frequent issue encountered.[1][2] The primary causes often relate to an inappropriate choice of sorbent, incorrect sample pH, or an unsuitable elution solvent. This compound is a short-chain perfluorinated carboxylic acid, making it quite polar. Using a generic reversed-phase (e.g., C18) sorbent may lead to poor retention and subsequent loss of the analyte during sample loading and washing steps.[3]

Q2: Which type of SPE sorbent is recommended for this compound extraction?

A2: For polar analytes like this compound, a weak anion exchange (WAX) sorbent is highly recommended.[3][4][5][6] WAX sorbents utilize a combination of hydrophobic and anion-exchange retention mechanisms, which is ideal for retaining acidic compounds like this compound, especially the shorter-chain variants that are not well-retained by reversed-phase sorbents alone.[3]

Q3: How does sample pH affect this compound retention on the SPE cartridge?

A3: The pH of your sample is critical for effective retention, especially when using a WAX sorbent. To ensure this compound is in its anionic (charged) state, the sample pH should be adjusted to be at least 2 pH units above its pKa. This promotes strong interaction with the positively charged WAX sorbent.

Q4: My recovery is inconsistent between samples. What could be the cause?

A4: Poor reproducibility can stem from several factors.[7] Common culprits include:

  • Inconsistent flow rates: Loading the sample too quickly can lead to breakthrough, where the analyte doesn't have sufficient time to interact with the sorbent.[1]

  • Cartridge drying out: Allowing the sorbent bed to dry out after conditioning and before sample loading can deactivate the stationary phase, leading to inconsistent retention.[1]

  • Variable sample matrix: Differences in the composition of your sample matrix can affect the extraction efficiency.

  • Manual inconsistencies: Variations in manual procedures, such as elution solvent volumes or washing steps, can introduce variability.

Q5: I am seeing interfering peaks in my final analysis. How can I improve the cleanliness of my extract?

A5: To obtain a cleaner extract, you can optimize the washing step of your SPE protocol. The goal is to use a wash solvent that is strong enough to remove matrix interferences without eluting the this compound. For WAX sorbents, you can often use a strong organic solvent to wash away hydrophobic interferences while this compound remains bound by the ion-exchange mechanism.[8] Additionally, ensuring your sample is properly pre-treated (e.g., filtered or centrifuged) can prevent clogging and improve the overall cleanup.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during this compound solid-phase extraction in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low Recovery Sorbent choice is not optimal for a polar compound like this compound.[1]Switch to a Weak Anion Exchange (WAX) sorbent. These are better suited for retaining polar, acidic analytes.[3][5]
Sample pH is not appropriate for retention on a WAX sorbent.Adjust the sample pH to be at least 2 units higher than the pKa of this compound to ensure it is in its anionic form for strong ion-exchange interaction.
Elution solvent is too weak to disrupt the analyte-sorbent interaction.Use a more effective elution solvent. For WAX sorbents, a common choice is a methanolic solution containing a small percentage of a base, such as ammonium hydroxide, to neutralize the charge on this compound and release it from the sorbent.[6]
Sample loading flow rate is too high, causing analyte breakthrough.[9]Reduce the sample loading flow rate to allow for adequate interaction time between this compound and the sorbent. A slow, drop-wise flow is often recommended.[10]
The SPE cartridge has dried out before sample loading.[9]Ensure the sorbent bed remains wetted after the conditioning and equilibration steps and before the sample is loaded.
Poor Reproducibility Inconsistent manual operation (e.g., varying solvent volumes, flow rates).[7]Standardize all steps of the SPE procedure. Consider using an automated SPE system for higher throughput and improved consistency.[8]
Batch-to-batch variability in SPE cartridges.Whenever possible, use SPE cartridges from the same manufacturing lot for a single study to minimize this source of variation.
Sample matrix effects are inconsistent.Ensure consistent sample pre-treatment to normalize the matrix as much as possible before SPE.
Extract is Not Clean The wash step is not effectively removing interferences.Optimize the wash solvent. With a WAX sorbent, you can often use a stronger organic wash to remove non-polar interferences while this compound is retained by ion exchange.[8]
The sample contains particulates that are clogging the cartridge.Pre-filter or centrifuge your sample before loading it onto the SPE cartridge to remove any solid material.[7]
Co-elution of matrix components with this compound.Consider a more selective sorbent or a multi-step cleanup process. For highly complex matrices, a combination of sorbents (e.g., WAX and graphitized carbon) might be necessary.[3][5]

Quantitative Data Summary

While specific recovery data for this compound is not widely published, the following table summarizes typical recovery rates for short-chain perfluorinated carboxylic acids (PFCAs), which are structurally and chemically similar to this compound, using different SPE sorbents.

Sorbent TypeAnalyte ClassTypical Recovery Rate (%)Reference
Weak Anion Exchange (WAX) Short-chain PFCAs85 - 115%[3][4]
Polystyrene-divinylbenzene (PS-DVB)Short-chain PFCAsCan be low (<70%) for very polar short chains[3]
C18 (Reversed-Phase)Short-chain PFCAsHighly variable, often low and inconsistent[1]

Note: Recovery rates can be highly dependent on the specific matrix, elution solvent, and other experimental conditions. The data above should be used as a general guideline.

Experimental Protocols

Recommended Protocol: Weak Anion Exchange (WAX) SPE for this compound in Water Samples

This protocol is a generalized procedure based on established methods for short-chain PFCAs and is a good starting point for optimizing this compound extraction.

1. Materials:

  • SPE Cartridge: Weak Anion Exchange (WAX), e.g., 150 mg, 6 mL

  • Sample: Aqueous sample containing this compound

  • Reagents:

    • Methanol (LC-MS grade)

    • Ammonium hydroxide (NH₄OH)

    • Reagent water (PFAS-free)

    • Formic acid (optional, for sample pH adjustment if needed)

2. Procedure:

  • Sample Pre-treatment:

    • Adjust the sample pH to > 5.5 to ensure this compound is deprotonated.

    • If the sample contains particulates, centrifuge or filter through a polypropylene filter.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol with 2% ammonium hydroxide through the cartridge.

    • Follow with 5 mL of methanol.

    • Finally, pass 5 mL of reagent water. Do not let the cartridge go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 drops per second).

  • Washing:

    • Wash the cartridge with 5 mL of reagent water to remove polar interferences.

    • (Optional) For matrices with significant hydrophobic interferences, a wash with a small volume of methanol (e.g., 1-2 mL) can be performed. This step should be carefully optimized to avoid elution of this compound.

  • Elution:

    • Elute the retained this compound from the cartridge with 5 mL of methanol containing 2% ammonium hydroxide. The basic pH will neutralize the charge on this compound, releasing it from the WAX sorbent.

    • Collect the eluate in a clean polypropylene tube.

  • Post-Elution:

    • The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Aqueous Sample pH_Adjust Adjust pH > 5.5 Sample->pH_Adjust Filter Filter/Centrifuge (if needed) pH_Adjust->Filter Load Load Sample Filter->Load Condition Condition Cartridge (Methanol/NH4OH, Methanol, Water) Condition->Load Wash Wash Cartridge (Reagent Water) Load->Wash Elute Elute this compound (Methanol with 2% NH4OH) Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute Concentrate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: A typical workflow for the solid-phase extraction of this compound from aqueous samples.

Visualizations

Troubleshooting Logic for Low this compound Recovery

This diagram outlines a logical approach to troubleshooting low recovery issues during this compound SPE.

Low_Recovery_Troubleshooting Start Low this compound Recovery Observed Check_Sorbent Is a Weak Anion Exchange (WAX) sorbent being used? Start->Check_Sorbent Switch_Sorbent Switch to a WAX sorbent. Check_Sorbent->Switch_Sorbent No Check_pH Is the sample pH > 5.5? Check_Sorbent->Check_pH Yes Switch_Sorbent->Start Adjust_pH Adjust sample pH to > 5.5. Check_pH->Adjust_pH No Check_Elution Is the elution solvent Methanol with 2% NH4OH? Check_pH->Check_Elution Yes Adjust_pH->Start Optimize_Elution Optimize elution solvent. Consider increasing NH4OH concentration or trying a different basic modifier. Check_Elution->Optimize_Elution No Check_Flow_Rate Is the loading flow rate slow (e.g., 1-2 drops/sec)? Check_Elution->Check_Flow_Rate Yes Optimize_Elution->Start Reduce_Flow_Rate Decrease the sample loading flow rate. Check_Flow_Rate->Reduce_Flow_Rate No Check_Drying Did the cartridge dry out before sample loading? Check_Flow_Rate->Check_Drying Yes Reduce_Flow_Rate->Start Prevent_Drying Ensure the sorbent bed remains wet after conditioning. Check_Drying->Prevent_Drying Yes Further_Investigation Further investigation needed. Consider matrix effects or analyte degradation. Check_Drying->Further_Investigation No Prevent_Drying->Start

Caption: A decision tree for troubleshooting low recovery of this compound in SPE.

This compound and the PPARα Signaling Pathway

This compound, like other per- and polyfluoroalkyl substances (PFAS), is known to be an agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). Activation of this nuclear receptor can lead to a variety of biological effects.

PPARa_Pathway cluster_cell Hepatocyte (Liver Cell) This compound This compound (or other PFAS) PPARa PPARα This compound->PPARa Binds to PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Forms heterodimer with RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to Target_Genes Target Gene Transcription (e.g., for lipid metabolism) PPRE->Target_Genes Initiates Biological_Response Altered Lipid Metabolism & Other Biological Effects Target_Genes->Biological_Response Leads to

References

Best practices for ADONA standard preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for ADONA (4,4'-diaminodiphenyl sulfone) standard preparation and storage. It includes detailed protocols, troubleshooting guides, and frequently asked questions to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Methanol (HPLC grade) is a commonly used and effective solvent for preparing this compound standard stock solutions.[1] For HPLC applications, stock solutions are often prepared by accurately weighing the this compound standard and dissolving it in methanol to achieve a concentration of around 1000 µg/mL.[1] Other solvents that can be used, depending on the analytical method, include ethanol and mixtures of water and acetonitrile.[2][3]

Q2: What is the recommended storage temperature for solid this compound?

A2: Solid, crystalline this compound should be stored at 2-8°C. It is stable but should be kept away from strong oxidizing agents.

Q3: How should I store my this compound stock and working solutions?

A3: It is recommended to store this compound solutions in a cool, dark place. While specific long-term stability data in pure analytical solvents is limited, general best practice for analytical standards is to store them under refrigeration (2-8°C) to minimize degradation. Solutions should be stored in tightly sealed, amber glass vials to protect them from light. One study indicated that a solution of dapsone in a brown bottle was stable for at least one week.[3] For extemporaneously prepared oral suspensions, stability has been demonstrated for up to 90 days at 5°C.[2] As a general guideline, the preservation period for standard solutions is often considered to be around 2 months if no specific stability studies have been conducted.

Q4: How long are my this compound standard solutions stable?

A4: The stability of this compound standard solutions can depend on the solvent and storage conditions. A dapsone solution for spectrophotometric analysis was reported to be stable for only 24 hours when kept in a brown bottle.[2] However, a study on dapsone suspensions showed stability for up to 90 days when stored at 5°C.[2] It is crucial to monitor for any signs of degradation, such as discoloration or the appearance of precipitate. For quantitative applications, it is recommended to prepare fresh working standards from a stock solution daily or to validate the stability of the solutions for the intended period of use.

Q5: What are the signs of degradation in my this compound standard solution?

A5: Visual signs of degradation can include the solution turning yellow, becoming turbid, or the formation of a precipitate. Chromatographically, degradation may be indicated by a decrease in the peak area of the main this compound peak, a shift in its retention time, or the appearance of new, unexpected peaks in the chromatogram.

Experimental Protocols

Preparation of this compound Stock and Working Standards for HPLC

This protocol describes the preparation of a 1000 µg/mL this compound stock solution in methanol and subsequent serial dilutions to create working standards for calibration.

Materials:

  • This compound (4,4'-diaminodiphenyl sulfone) analytical standard

  • Methanol (HPLC grade)

  • Calibrated analytical balance

  • Volumetric flasks (e.g., 10 mL, 100 mL)

  • Pipettes (calibrated)

Procedure:

  • Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound analytical standard.[1]

    • Quantitatively transfer the weighed this compound to a 10 mL volumetric flask.

    • Add a small amount of methanol to dissolve the this compound.

    • Once dissolved, bring the flask to volume with methanol.

    • Stopper the flask and mix thoroughly by inverting it several times.

  • Intermediate Stock Solution (100 µg/mL):

    • Pipette 10 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with methanol.

    • Mix the solution thoroughly.

  • Working Standard Preparation (e.g., 0.2-50 µg/mL):

    • Prepare a series of working standards by performing serial dilutions of the 100 µg/mL intermediate stock solution with the mobile phase or a compatible solvent.[1]

Troubleshooting Guides

Common Issues in this compound Standard Preparation and HPLC Analysis
IssuePossible Cause(s)Recommended Solution(s)
Cloudy or Precipitated Standard Solution * Poor solubility of this compound in the chosen solvent. * The concentration of the standard is too high for the solvent. * The solution has degraded.* Ensure you are using a recommended solvent like methanol. * Try gentle warming or sonication to aid dissolution. * Prepare a more dilute stock solution. * If degradation is suspected, prepare a fresh standard.
Peak Tailing in HPLC Chromatogram * Interaction of the basic amine groups of this compound with acidic silanols on the HPLC column. * Column contamination or degradation. * Sample solvent is too strong compared to the mobile phase.* Use a mobile phase with a pH that keeps this compound in a single ionic form. * Use a column with end-capping to shield silanol groups. * Clean the column according to the manufacturer's instructions. * Prepare the final dilution of the standard in the mobile phase.
Appearance of Unexpected Peaks * Degradation of the this compound standard. * Contamination of the solvent or glassware. * Impurity in the this compound standard material.* Prepare a fresh standard solution and protect it from light and heat. * Review the results of forced degradation studies to identify potential degradation products.[1] * Use high-purity solvents and thoroughly clean all glassware. * Check the certificate of analysis for the standard material for any known impurities.
Poor Reproducibility of Peak Area * Inaccurate pipetting or weighing during standard preparation. * Instability of the standard solution over the course of the analysis. * Issues with the HPLC injector.* Ensure all balances and pipettes are properly calibrated. * Prepare fresh working standards more frequently. * Perform system suitability tests to check the performance of the HPLC system.
Forced Degradation of this compound

Forced degradation studies can help identify potential degradation products that might appear as unknown peaks in a chromatogram. Below is a summary of this compound's stability under various stress conditions.

Stress ConditionObservation
Acid Hydrolysis (e.g., 1M HCl)Significant degradation. A major degradation product peak may be observed.[1]
Base Hydrolysis (e.g., 1M NaOH)Less degradation compared to acidic conditions.[1]
Oxidation (e.g., 30% H₂O₂)Significant degradation.[1]
Thermal Degradation (e.g., 80°C)The compound is relatively stable to dry heat.[1]
Photolytic Degradation (UV light)Exposure to light can be a significant factor in degradation, leading to the formation of photoproducts.

Visualizations

ADONA_Standard_Preparation_Workflow cluster_prep Standard Preparation cluster_storage Storage cluster_analysis Analysis start Weigh this compound Analytical Standard dissolve Dissolve in Methanol in Volumetric Flask start->dissolve stock 1000 µg/mL Stock Solution dissolve->stock dilute1 Serial Dilution stock->dilute1 storage_conditions Store at 2-8°C Protect from Light (Amber Vials) stock->storage_conditions working Working Standards (e.g., 0.2-50 µg/mL) dilute1->working hplc HPLC Analysis working->hplc Troubleshooting_ADONA_HPLC start Unexpected Peak in Chromatogram q1 Is the peak present in the blank injection? start->q1 a1_yes Source is likely mobile phase, solvent, or system contamination. q1->a1_yes Yes a1_no Peak is related to the this compound standard. q1->a1_no No q2 Does the retention time match known degradation products from forced degradation studies? a1_no->q2 a2_yes Indicates degradation of the This compound standard. Prepare fresh solution and check storage. q2->a2_yes Yes a2_no Could be an impurity in the standard material. Check Certificate of Analysis. q2->a2_no No

References

Mitigating instrument contamination for trace ADONA analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating instrument contamination for trace analysis of 6:2 fluorotelomer carboxylic acid (ADONA).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of this compound contamination in an LC-MS/MS system?

A1: Due to the widespread use of per- and polyfluoroalkyl substances (PFAS), including compounds that can be precursors to this compound, contamination can originate from numerous sources within the laboratory environment. It is immensely challenging to eliminate all possible sources.[1] Key sources include:

  • Solvents and Reagents: HPLC/LC-MS grade solvents, while highly pure, can still contain trace levels of PFAS.[2][3] Mobile phase additives and water used for preparing standards and blanks are also potential sources.

  • Sample Handling and Preparation: Consumables such as vials, caps, pipette tips, and filters can leach PFAS.[2] It is crucial to test these items for suitability.

  • LC-MS/MS System Components: Tubing, fittings, seals, and degassers within the LC system, particularly those containing fluoropolymers (e.g., PTFE), can be significant sources of background contamination.[2][4]

  • Laboratory Environment: The general lab environment, including air and dust, can contain volatile PFAS that may contaminate samples, solvents, and instrument components.[1] Even waterproof clothing worn by lab personnel can be a source.[1]

Q2: How can I minimize background this compound levels originating from my LC system?

A2: A highly effective strategy to manage background PFAS contamination from the LC system is the use of a delay column.[1][2] This is a small column installed between the solvent mixer and the sample injector.[2] It works by retaining PFAS contaminants from the mobile phase, causing them to elute later than the analytes of interest in the sample injection.[1][2] This temporal separation allows for accurate quantification of the target analyte without interference from the system's background signal.[1]

Q3: What are the best practices for preparing solvents and mobile phases for trace this compound analysis?

A3: To minimize contamination from solvents and mobile phases, adhere to the following best practices:

  • Use High-Purity Solvents: Always use LC-MS grade or higher purity solvents to reduce the introduction of contaminants.[3] Cheaper, lower-grade solvents can lead to instrument downtime and compromised data quality.[2]

  • Test New Solvent Lots: Be aware of lot-to-lot variability in solvents, even within the same grade.[2] It is advisable to test new bottles of solvent by running a blank before use in sample analysis.

  • Minimize Additives: Use high-purity additives (e.g., ammonium formate, acetic acid) and prepare fresh solutions frequently.

  • Proper Solvent Storage: Keep solvent bottles covered to prevent contamination from laboratory air.[5]

Q4: What type of vials and caps should I use for this compound analysis?

A4: Polypropylene vials are generally recommended for PFAS analysis as they are less likely to be a source of contamination compared to some glass vials. Always use caps with PTFE-free septa. It is critical to test each new lot of vials and caps by running a solvent blank to ensure they do not leach this compound or other interfering compounds.

Troubleshooting Guide

Problem: I am observing a consistent background signal for this compound in my blank injections.

This is a common issue in trace PFAS analysis. The following steps can help you identify and mitigate the source of the contamination.

Experimental Protocols

Protocol 1: Systematic Contamination Source Identification

This protocol outlines a systematic approach to pinpoint the source of this compound contamination.

  • Isolate the MS: Disconnect the LC system from the mass spectrometer. Infuse a clean, trusted solvent directly into the MS. If the background signal persists, the contamination may be within the MS source or transfer optics. If the signal disappears, the source is likely the LC system or the mobile phase.

  • Test the Mobile Phase: Prepare fresh mobile phases using a new bottle of LC-MS grade solvent and fresh additives. If the background signal is eliminated, the previous mobile phase was the source of contamination.

  • Bypass the Column: If the fresh mobile phase does not resolve the issue, remove the analytical column and replace it with a zero-dead-volume union. Run a blank injection. If the background signal is significantly reduced or eliminated, the column is a likely source of contamination.

  • Systematic Component Check: If contamination persists without the column, systematically check other components of the LC system, such as the injector, sample loop, and tubing, by selectively flushing or replacing them.

Protocol 2: LC System Cleaning for PFAS Analysis

A rigorous cleaning protocol is essential for reducing background PFAS levels.

  • Initial Flush: Flush the entire LC system, including the autosampler, with a high-percentage organic solvent (e.g., 100% methanol or acetonitrile) for an extended period (e.g., several hours or overnight).

  • Acid/Base Wash (Use with Caution): For persistent contamination, a wash with a mild acid (e.g., 0.1% formic acid) followed by a mild base (e.g., 0.1% ammonium hydroxide) and then a final flush with the organic solvent can be effective. Caution: Ensure all system components are compatible with the cleaning solutions.

  • Install a Delay Column: As a long-term solution, install a PFAS-specific delay column before the injector to continuously remove background contamination from the mobile phase.[1][2]

Data Summary

Table 1: Common LC-MS Contaminants and Their Potential Sources

m/z (Ionization Mode)Compound ClassPotential Sources
Multiple fragments with +44 Da intervals (ESI+)Polyethylene Glycol (PEG)Hand cream, detergents, mass spectrometer calibration solutions, organic solvents.[5][6]
Various (ESI+)PhthalatesPlasticizers from tubing, well plates, and laboratory air.[5][7]
Various (ESI+)SiloxanesDeodorant, cosmetics, laboratory air.[5]
113 (ESI-)Trifluoroacetic acid (TFA)Common LC buffer, can persist in the system.[6]

Visualizations

Contamination_Troubleshooting_Workflow Troubleshooting Workflow for this compound Contamination start High this compound Background Detected in Blank isolate_ms Isolate MS and Infuse Clean Solvent start->isolate_ms check_lc Contamination is in LC System/Solvents isolate_ms->check_lc Signal Disappears clean_ms Clean MS Source and Optics isolate_ms->clean_ms Signal Persists test_solvents Prepare Fresh Mobile Phase with New Solvents check_lc->test_solvents end Contamination Mitigated clean_ms->end solvent_ok Solvents are Clean test_solvents->solvent_ok Background Gone solvent_bad Discard Old Solvents and Reagents test_solvents->solvent_bad Background Persists check_hardware Check LC Hardware (Tubing, Column, Vials) solvent_ok->check_hardware solvent_bad->end hardware_bad Replace Contaminated Component(s) check_hardware->hardware_bad Contamination Found install_delay Install Delay Column for Long-Term Mitigation check_hardware->install_delay No Single Source Found hardware_bad->end install_delay->end

Caption: Troubleshooting workflow for identifying and mitigating this compound contamination.

Experimental_Workflow Experimental Workflow to Minimize this compound Contamination cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_maintenance Maintenance Phase prep_solvents Use LC-MS Grade Solvents test_consumables Test Vials/Caps for Leaching prep_solvents->test_consumables prep_system Flush LC System Thoroughly test_consumables->prep_system install_delay Install PFAS Delay Column prep_system->install_delay sample_prep Prepare Samples and Blanks install_delay->sample_prep run_sequence Run Analytical Sequence (Blanks, QCs, Samples) sample_prep->run_sequence data_review Review Data for Contamination run_sequence->data_review regular_cleaning Regular System Flushes data_review->regular_cleaning monitor_blanks Monitor Blank Signal Over Time regular_cleaning->monitor_blanks

Caption: A preventative workflow for trace this compound analysis.

References

Navigating Non-Detects: A Guide to Statistical Approaches for ADONA Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Technical Support Center Resource

Frequently Asked Questions (FAQs)

Q1: What are non-detects and why are they a concern in ADONA data analysis?

A1: Non-detects are analytical results reported as "less than" a certain value, the detection limit. In this compound data analysis, as with many chemical and toxicological studies, concentrations can be very low and fall below the instrument's ability to reliably quantify them. Simply ignoring or substituting these values with zero or the detection limit can introduce significant bias into statistical analyses, leading to erroneous estimations of means, variances, and trends. Proper handling of non-detects is crucial for accurate risk assessment and informed decision-making.

Q2: What are the common methods for handling non-detects?

A2: There are several methods for handling non-detects, ranging from simple substitution to more advanced statistical techniques. The choice of method depends on the percentage of non-detects, the sample size, and the underlying distribution of the data. Common approaches include:

  • Simple Substitution: Replacing non-detects with a constant value such as zero, half the detection limit (LOD/2), or the full detection limit.

  • Kaplan-Meier (KM) Method: A non-parametric method that estimates the survival function (in this context, the probability of a concentration being above a certain value) from data with non-detects.

  • Maximum Likelihood Estimation (MLE): A parametric method that estimates the parameters of an assumed underlying distribution (e.g., log-normal) that best fit the observed data, including the non-detects.

  • Regression on Order Statistics (ROS): A semi-parametric method that combines the observed data with values estimated from a regression of the detected data on their normal quantiles.

Q3: Which method is best for my this compound data?

A3: The best method depends on the characteristics of your dataset.

  • Simple substitution is easy to implement but is generally not recommended as it can lead to biased estimates, especially with a high percentage of non-detects.[1][2]

  • The Kaplan-Meier method is a robust non-parametric option when you have multiple detection limits.[3]

  • Maximum Likelihood Estimation (MLE) is a powerful parametric method if the underlying distribution of your data is known or can be reasonably assumed.

  • Regression on Order Statistics (ROS) is often considered a good general-purpose method as it is less dependent on distributional assumptions than MLE and performs well in a variety of situations.[3]

Troubleshooting Guide

Issue: A large percentage of my this compound data consists of non-detects (e.g., >50%).

  • Troubleshooting Steps:

    • Consider Advanced Methods: Employ more sophisticated techniques like Maximum Likelihood Estimation (MLE) or Regression on Order Statistics (ROS). These methods are designed to handle censored data and provide more accurate estimates of summary statistics.[3]

    • Evaluate Data Distribution: Before applying MLE, assess the distribution of your detected data (e.g., using probability plots) to determine if it reasonably follows a specific distribution like log-normal.

    • Utilize ROS for Robustness: If the distribution is uncertain, ROS is a robust alternative as it is a semi-parametric method and less reliant on strong distributional assumptions.

Issue: My this compound dataset has multiple detection limits.

  • Troubleshooting Steps:

    • Do Not Use Single Value Substitution: Substituting a single value (like LOD/2) is inappropriate when multiple LODs are present, as it doesn't account for the different levels of censoring.

    • Kaplan-Meier is a Suitable Option: The Kaplan-Meier method is specifically designed to handle data with multiple censoring levels and can provide reliable estimates of summary statistics.[3]

    • MLE and ROS Can Also Be Used: Both MLE and ROS can also accommodate multiple detection limits.

Data Presentation: Comparison of Statistical Approaches for Non-Detects

MethodPrincipleAdvantagesDisadvantagesWhen to Use
Simple Substitution (e.g., LOD/2) Replace non-detects with a fixed value.Easy to implement.Can introduce significant bias, especially with >15% non-detects. Underestimates variance.[1][2]Not generally recommended, but may be acceptable for very low percentages of non-detects (<5-10%).
Kaplan-Meier (KM) Non-parametric estimation of the cumulative distribution function.Does not assume a specific data distribution. Handles multiple detection limits well.[3]May not be as efficient as parametric methods if the data distribution is known.When the data distribution is unknown or does not fit a standard distribution, and when multiple detection limits are present.
Maximum Likelihood Estimation (MLE) Finds the parameters of a chosen distribution that are most likely to have produced the observed data (including non-detects).Provides efficient and unbiased estimates if the distributional assumption is correct. Can handle multiple detection limits.Requires a correct assumption about the data's distribution. Can be computationally intensive.When the underlying distribution of the data is known or can be reliably determined.
Regression on Order Statistics (ROS) Imputes values for non-detects based on a regression of the detected values on their normal scores.Robust and less dependent on strong distributional assumptions than MLE. Performs well in a variety of situations and can handle multiple detection limits.[3]Can be more complex to implement than simple substitution.A good general-purpose method, especially when the data distribution is uncertain.

Experimental Protocols: A Step-by-Step Guide to Regression on Order Statistics (ROS)

This protocol outlines the general steps for applying ROS to an this compound dataset with non-detects.

Objective: To obtain reliable estimates of summary statistics (e.g., mean, standard deviation) from this compound data containing non-detects.

Materials:

  • Your this compound dataset with columns for the concentration values and a corresponding column indicating whether each value is a detect or a non-detect, along with the detection limit for each non-detect.

  • Statistical software with a package for environmental statistics that includes a function for ROS (e.g., the 'NADA' package in R).

Methodology:

  • Data Preparation:

    • Organize your data into a dataframe with at least two columns: one for the analytical result and one to indicate censoring (e.g., a logical vector where TRUE indicates a non-detect).

    • Ensure that for each non-detect, the value in the result column is the detection limit.

  • Data Exploration:

    • Calculate the percentage of non-detects in your dataset.

    • If you have detected values, create a histogram or a probability plot to visually inspect the distribution of the detected data. This can help in deciding on a potential transformation (e.g., log-transformation) if the data appear to be log-normally distributed.

  • Applying ROS using Statistical Software (R with 'NADA' package as an example):

    • Install and load the 'NADA' package: install.packages("NADA") and library(NADA).

    • Use the ros() function to perform the Regression on Order Statistics. The basic syntax is ros(obs, censored), where obs is the vector of observations and censored is the logical vector indicating non-detects.

    • For log-normally distributed data, it is common to apply a log transformation within the ROS procedure. The ros() function in the NADA package often does this by default.

  • Interpreting the Output:

    • The output of the ROS function will typically provide a new set of "un-censored" data, where the non-detects have been replaced with estimated values.

    • Use this new dataset to calculate summary statistics such as the mean, median, standard deviation, and confidence intervals.

  • Reporting:

    • Clearly state in your report that you used Regression on Order Statistics to handle non-detects.

    • Report the percentage of non-detects in your original data.

    • Present the estimated summary statistics.

Visualizing the Workflow

Diagram 1: Workflow for Handling Non-Detects in this compound Data

G cluster_0 Data Collection & Initial Assessment cluster_1 Method Selection cluster_2 Analysis & Reporting A This compound Data with Non-Detects B Assess Percentage of Non-Detects A->B C < 15% Non-Detects? B->C D Simple Substitution (e.g., LOD/2) (Use with caution) C->D Yes E Multiple Detection Limits? C->E No J Calculate Summary Statistics D->J F Kaplan-Meier E->F Yes G Assume a Distribution? E->G No F->J H Maximum Likelihood Estimation (MLE) G->H Yes I Regression on Order Statistics (ROS) G->I No H->J I->J K Report Method and Results J->K

Caption: Decision workflow for selecting a statistical method to handle non-detects in this compound data.

Diagram 2: Conceptual Overview of Regression on Order Statistics (ROS)

G cluster_0 Input Data cluster_1 ROS Procedure cluster_2 Output A Detected this compound Concentrations C Plot Detected Data on a Probability Plot A->C F Complete 'Un-censored' Dataset A->F B Non-Detects (< LOD) E Extrapolate to Estimate Values for Non-Detects B->E D Fit a Regression Line to the Detected Data C->D D->E E->F G Calculate Summary Statistics (Mean, SD, etc.) F->G

Caption: Conceptual workflow of the Regression on Order Statistics (ROS) method.

References

Validation & Comparative

Shifting Paradigms in Fluorinated Alternatives: A Comparative Analysis of ADONA and GenX Environmental Persistence

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and professionals in drug development now have access to a comprehensive comparative guide on the environmental persistence of two key PFOA replacement substances, ADONA (Ammonium 4,8-dioxa-3H-perfluorononanoate) and GenX (Hexafluoropropylene oxide dimer acid). This guide synthesizes available experimental data to provide an objective comparison of their environmental fate, bioaccumulation potential, and toxicological signaling pathways.

As the production of legacy long-chain per- and polyfluoroalkyl substances (PFAS) like PFOA is phased out globally due to environmental and health concerns, the industry has shifted towards shorter-chain alternatives such as this compound and GenX. While designed to be less bioaccumulative, the environmental persistence of these newer compounds is a critical area of ongoing research. This guide aims to equip researchers with the latest data to inform their work and contribute to a clearer understanding of the environmental impact of these substitutes.

Quantitative Comparison of Environmental Persistence

The following table summarizes the available quantitative data on the environmental persistence of this compound and GenX. It is important to note that direct comparative studies are limited, and data gaps exist, particularly for the biodegradation of this compound in various environmental compartments.

ParameterThis compoundGenXSource(s)
Hydrolysis Half-Life (Water) > 1 year (at pH 4, 7, and 9)Stable to hydrolysis[1]
Biodegradation Data not available in reviewed literature.Resistant to biodegradation. Half-life in environmental media is stated to be > 6 months.[2][3][2][3]
Bioaccumulation Potential Considered to have the potential for bioaccumulation.[4][5]Lower bioaccumulation potential than legacy PFAS like PFOA.[5][4][5]

Note: The environmental persistence of these compounds means they are not readily broken down and can remain in the environment for extended periods.

Experimental Protocols

The data presented in this guide are primarily derived from studies following standardized international guidelines, particularly those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure the reliability and comparability of chemical safety data.

Hydrolysis as a Function of pH (based on OECD Guideline 111)

This test is designed to determine the rate of hydrolytic degradation of a chemical in aqueous solutions at different pH values (typically 4, 7, and 9).

Methodology:

  • A sterile aqueous solution of the test substance, free of microorganisms, is prepared in buffered solutions at the required pH levels.

  • The solutions are maintained at a constant temperature in the dark to prevent photodegradation.

  • Samples are taken at appropriate time intervals and analyzed for the concentration of the test substance.

  • The hydrolysis rate constant and the half-life are calculated from the decrease in concentration over time.

Ready Biodegradability (based on OECD Guideline 301)

This set of screening tests assesses the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms under aerobic conditions.

Methodology (example using CO2 Evolution Test - OECD 301B):

  • The test substance is exposed to an inoculum of aerobic microorganisms (typically from activated sludge) in a mineral medium.

  • The mixture is incubated in the dark under aerobic conditions.

  • The degradation of the test substance is followed by measuring the amount of carbon dioxide produced over a 28-day period.

  • A substance is considered "readily biodegradable" if it reaches a certain percentage of its theoretical maximum CO2 production within a "10-day window."

Aerobic and Anaerobic Transformation in Soil (based on OECD Guideline 307)

This study provides information on the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.

Methodology:

  • The test substance is applied to samples of fresh soil.

  • The soil samples are incubated in the dark at a controlled temperature and moisture content.

  • For aerobic testing, the soil is incubated in a system that allows for the continuous supply of air and the trapping of evolved CO2.

  • For anaerobic testing, the soil is incubated under an inert atmosphere after an initial aerobic phase to reduce oxygen.

  • Soil samples are extracted and analyzed at various time points to determine the concentration of the parent substance and the formation of major transformation products.

  • Degradation rates and half-lives are calculated.

Visualization of Key Biological and Experimental Processes

To further aid in the understanding of the interactions and methodologies related to this compound and GenX, the following diagrams have been generated.

cluster_workflow General Experimental Workflow for Persistence Testing start Test Substance (this compound or GenX) protocol Select OECD Guideline (e.g., 111, 301, 307) start->protocol setup Prepare Test System (e.g., Aqueous solution, Soil microcosm) protocol->setup incubation Incubate under Controlled Conditions setup->incubation sampling Collect Samples at Time Intervals incubation->sampling analysis Analyze Substance Concentration sampling->analysis data Calculate Degradation Rate and Half-life analysis->data

Caption: General workflow for assessing the environmental persistence of chemical substances.

cluster_pathway Potential Signaling Pathway Activation by this compound and GenX This compound This compound PPARa PPARα (Peroxisome Proliferator- Activated Receptor Alpha) This compound->PPARa possible agonist GenX GenX GenX->PPARa activates OtherPathways Other Signaling Pathways (HIF1α, VEGF, STAT3, SMAD4 for GenX) GenX->OtherPathways GeneExpression Altered Gene Expression (Lipid Metabolism, etc.) PPARa->GeneExpression CellularEffects Cellular Effects (e.g., Hepatotoxicity) GeneExpression->CellularEffects OtherPathways->CellularEffects

Caption: Simplified diagram of potential signaling pathway activation by this compound and GenX.

Concluding Remarks

The available data strongly indicate that both this compound and GenX are persistent in the environment, with long hydrolysis and biodegradation half-lives. While they were introduced as potentially safer alternatives to legacy PFAS, their environmental persistence warrants careful consideration and continued research. Both substances have been shown to potentially interact with the PPARα signaling pathway, a key regulator of lipid metabolism, which is a toxicological endpoint of concern.

This guide highlights the critical need for more direct comparative studies on the environmental fate and toxicological profiles of these and other emerging PFAS alternatives. A deeper understanding of their behavior in various environmental compartments and their biological modes of action is essential for accurate risk assessment and the development of truly sustainable chemical alternatives. Researchers are encouraged to utilize the standardized protocols outlined herein to contribute to a more complete and comparable dataset.

References

Navigating the Analytical Maze: A Comparative Guide to Validated Methods for ADONA in Food

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of emerging contaminants like ADONA (ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate) in food is a critical challenge. This guide provides an objective comparison of validated analytical methods, offering a deep dive into their performance, supported by experimental data to inform your methodological choices.

The increasing focus on per- and polyfluoroalkyl substances (PFAS) in the food chain necessitates robust and reliable analytical methods. This compound, a prominent member of the PFAS family, requires sensitive and specific detection techniques to ensure food safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high selectivity and low detection limits. This guide will explore the nuances of LC-MS/MS method validation for this compound across different food matrices, providing a framework for selecting the most appropriate approach for your research needs.

Comparative Analysis of Method Performance

The validation of an analytical method is paramount to ensure the reliability and reproducibility of results. Key performance indicators include linearity, recovery, precision, and the limits of detection (LOD) and quantification (LOQ). Below is a summary of these parameters for a validated LC-MS/MS method for the analysis of this compound in a challenging food matrix: fish tissue.

ParameterMethod 1: LC-MS/MS for Fish Tissue
Linearity (Calibration Range) 0.025 - 5.0 µg/kg
Recovery 80 - 120%
Precision (RSD) ≤ 20%
Limit of Detection (LOD) Not explicitly stated, but method is sensitive for low µg/kg levels
Limit of Quantification (LOQ) 0.025 µg/kg

This data is based on a method validated against the European Union Reference Laboratory (EURL) for POPs guidance document.[1]

In-Depth Look at Experimental Protocols

A thorough understanding of the experimental workflow is crucial for successful implementation. The following section details the key steps involved in the analysis of this compound in fish tissue using a validated LC-MS/MS method.

Method 1: Analysis of this compound in Fish Tissue by LC-MS/MS

This method employs a robust sample preparation procedure involving extraction and solid-phase extraction (SPE) cleanup, followed by sensitive LC-MS/MS detection.

1. Sample Preparation:

  • Homogenization: Fish tissue samples are homogenized to ensure uniformity.

  • Extraction: A 2-gram homogenized sample is extracted with 10 mL of methanol containing 0.02 M sodium hydroxide. The mixture is shaken for one hour at 500 RPM and then centrifuged for ten minutes at 4000 RPM.

  • Solid-Phase Extraction (SPE) Cleanup:

    • 0.5 mL of the supernatant is diluted with 14.5 mL of water.

    • The pH of the diluted extract is adjusted by adding 4 µL of 50% formic acid.

    • The sample is then passed through an Oasis™ WAX for PFAS, 6 cc, 150 mg SPE cartridge.

    • The cartridge is washed with 25 mM ammonium acetate in 25:75 methanol/water.

    • The analytes are eluted with 2% ammonium hydroxide in methanol.

    • The eluate is evaporated to dryness and reconstituted in 1 mL of 80:20 methanol/water.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Chromatographic separation is achieved using a suitable C18 reversed-phase column with a gradient elution program.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).

Visualizing the Workflow

To provide a clearer understanding of the analytical process, the following diagrams illustrate the key experimental workflows.

analytical_method_validation_workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_application Application define_scope Define Scope & Purpose select_method Select Analytical Technique (e.g., LC-MS/MS) define_scope->select_method develop_protocol Develop Initial Protocol select_method->develop_protocol linearity Linearity & Range develop_protocol->linearity accuracy Accuracy (Recovery) develop_protocol->accuracy precision Precision (Repeatability & Intermediate) develop_protocol->precision specificity Specificity develop_protocol->specificity lod_loq LOD & LOQ develop_protocol->lod_loq robustness Robustness develop_protocol->robustness routine_analysis Routine Sample Analysis linearity->routine_analysis accuracy->routine_analysis precision->routine_analysis specificity->routine_analysis lod_loq->routine_analysis robustness->routine_analysis qc_monitoring Quality Control & Monitoring routine_analysis->qc_monitoring

Caption: General workflow for analytical method validation.

adona_fish_analysis_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis homogenize Homogenize Fish Tissue extract Extract with Methanol/NaOH homogenize->extract centrifuge1 Centrifuge extract->centrifuge1 dilute Dilute Supernatant centrifuge1->dilute ph_adjust Adjust pH dilute->ph_adjust spe_cleanup SPE Cleanup (Oasis WAX) ph_adjust->spe_cleanup evaporate Evaporate to Dryness spe_cleanup->evaporate reconstitute Reconstitute in Methanol/Water evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Data Analysis & Quantification ms_detection->quantification

Caption: Workflow for this compound analysis in fish tissue.

Conclusion

The validated LC-MS/MS method for the analysis of this compound in fish tissue demonstrates excellent sensitivity, accuracy, and precision, making it a reliable tool for food safety monitoring. While this guide provides a detailed overview of one such method, it is important to note that the optimal approach may vary depending on the specific food matrix and the analytical instrumentation available. Researchers are encouraged to perform in-house verification of any method to ensure its suitability for their specific application. The continued development and validation of robust analytical methods are essential for protecting consumers and ensuring the integrity of the global food supply.

References

A Framework for Inter-laboratory Comparison of ADONA Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of ADONA (Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate) measurements. In the absence of publicly available, large-scale inter-laboratory studies specifically for this compound, this document outlines the necessary experimental protocols, data presentation structures, and performance metrics based on established analytical principles for per- and polyfluoroalkyl substances (PFAS). The objective is to offer a robust methodology that laboratories can adopt to assess the comparability and reliability of their this compound measurement methods.

Introduction to Inter-laboratory Comparisons

Inter-laboratory comparisons, often referred to as proficiency testing or round-robin studies, are essential for evaluating the performance of analytical methods across different laboratories.[1] They provide an objective means to assess the accuracy, precision, and overall reliability of a laboratory's measurements against those of its peers.[1] Participation in such studies is a key component of quality assurance and is often required for laboratory accreditation.

Key Performance Metrics for this compound Measurement

The following table outlines the critical performance parameters that should be evaluated in an inter-laboratory comparison of this compound measurement. The acceptance criteria are based on typical requirements for the analysis of emerging contaminants like PFAS.

Performance MetricDescriptionTypical Acceptance Criteria
Limit of Detection (LOD) The lowest concentration of this compound that can be reliably distinguished from background noise.Reportable, typically <1 ng/L in water
Limit of Quantification (LOQ) The lowest concentration of this compound that can be measured with acceptable precision and accuracy.[2]Signal-to-Noise Ratio ≥ 10; within 20% of nominal value
Accuracy (as % Recovery) The closeness of a measured value to the true value, often assessed by spiking a known concentration of this compound into a sample matrix.70-130%
Precision (as % RSD) The degree of agreement among independent measurements under specified conditions. This includes repeatability (intra-laboratory) and reproducibility (inter-laboratory).Repeatability RSD ≤ 15%; Reproducibility RSD ≤ 30%
Linearity (R²) The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.R² ≥ 0.995
Matrix Effects The alteration of the analytical signal of the target analyte due to the presence of other components in the sample matrix.Assessed via post-extraction spike; recovery should be within 80-120%

Experimental Protocols

A standardized experimental protocol is crucial for a successful inter-laboratory comparison. The following sections detail a recommended methodology for this compound measurement using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely accepted technique for PFAS analysis.[3][4][5]

Sample Preparation

For Aqueous Samples (e.g., Drinking Water, Surface Water):

  • Sample Collection: Collect samples in polypropylene bottles. It is crucial that containers are verified to be PFAS-free.[6]

  • Preservation: Store samples at ≤ 6°C from the time of collection.[6]

  • Fortification (for QC samples): Spike samples with a known concentration of this compound and a suitable isotope-labeled internal standard (e.g., ¹³C₃-ADONA).

  • Solid Phase Extraction (SPE):

    • Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by reagent water.

    • Load the water sample onto the cartridge.

    • Wash the cartridge with a suitable buffer to remove interferences.

    • Elute the this compound from the cartridge using an appropriate solvent mixture (e.g., methanol with a small percentage of ammonium hydroxide).

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of mobile phase.

For Biological Matrices (e.g., Plasma, Serum):

  • Sample Thawing and Aliquoting: Thaw frozen samples and aliquot the required volume.

  • Protein Precipitation: Add acetonitrile to the sample to precipitate proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Concentration and Reconstitution: Evaporate the supernatant and reconstitute in the mobile phase.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 or other suitable reversed-phase column.

  • Mobile Phase: A gradient of an aqueous solution (e.g., water with ammonium acetate) and an organic solvent (e.g., methanol).

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • MS/MS Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for this compound for quantification and confirmation. A precursor ion is selected and fragmented, and specific product ions are monitored.

  • Internal Standard: Use an isotope-labeled internal standard to correct for matrix effects and variations in instrument response.

Data Presentation

The following tables provide a template for summarizing the quantitative data from an inter-laboratory comparison.

Table 1: Summary of Inter-laboratory Comparison Results for this compound in a Spiked Water Sample (Nominal Concentration: 10 ng/L)

Laboratory IDMeasured Concentration (ng/L)% Recovery% RSD (n=3)
Lab 019.8985.2
Lab 0211.21127.8
Lab 038.9896.1
Lab 0410.51054.5
Lab 059.5958.3
Mean 10.0 100 6.4
Inter-laboratory RSD 8.7%

Table 2: Comparison of Key Performance Metrics Across Laboratories

Laboratory IDLOD (ng/L)LOQ (ng/L)Linearity (R²)
Lab 010.51.50.998
Lab 020.82.00.996
Lab 030.61.80.999
Lab 040.41.20.997
Lab 050.72.10.995

Mandatory Visualizations

The following diagrams illustrate the key workflows in an inter-laboratory comparison for this compound measurement.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (Polypropylene bottles) Fortification Fortification (this compound & IS) Sample_Collection->Fortification SPE Solid Phase Extraction (WAX Cartridge) Fortification->SPE Concentration Concentration & Reconstitution SPE->Concentration LC_Separation LC Separation (C18 Column) Concentration->LC_Separation ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI MS_MS_Detection MS/MS Detection (MRM Transitions) ESI->MS_MS_Detection Quantification Quantification (Internal Standard Method) MS_MS_Detection->Quantification Data_Review Data Review & Reporting Quantification->Data_Review Interlab_Comparison_Logic cluster_setup Study Setup cluster_labs Participating Laboratories cluster_analysis Analysis & Reporting Study_Coordinator Study Coordinator Protocol_Development Standardized Protocol Study_Coordinator->Protocol_Development Sample_Distribution Distribution of Blind Samples Protocol_Development->Sample_Distribution Lab_A Laboratory A Sample_Distribution->Lab_A Lab_B Laboratory B Sample_Distribution->Lab_B Lab_C Laboratory C Sample_Distribution->Lab_C Lab_N Laboratory N Sample_Distribution->Lab_N Data_Submission Data Submission to Coordinator Lab_A->Data_Submission Lab_B->Data_Submission Lab_C->Data_Submission Lab_N->Data_Submission Statistical_Analysis Statistical Analysis (z-scores, %RSD) Data_Submission->Statistical_Analysis Final_Report Final Comparison Report Statistical_Analysis->Final_Report

References

ADONA Reference Material: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reference materials is a critical step in ensuring the accuracy and reliability of analytical data. This guide provides a comprehensive comparison of ADONA (4,8-dioxa-3H-perfluorononanoic acid) as a certified reference material (CRM), detailing its certification, use, and toxicological profile in comparison to alternative compounds.

Certification and Use of this compound as a Reference Material

This compound is a per- and polyfluoroalkyl substance (PFAS) that has been used as a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of fluoropolymers. As a certified reference material, this compound is produced and characterized under stringent quality control measures to ensure its suitability for use in analytical testing.

The certification of a CRM like this compound is a meticulous process governed by international standards such as ISO 17034 and ISO/IEC 17025. This process involves a comprehensive evaluation of the material's properties, including:

  • Purity: The percentage of the certified chemical substance in the material.

  • Homogeneity: The uniformity of the property value throughout the batch of the material.

  • Stability: The ability of the material to retain its certified property value over time under specified storage and handling conditions.

  • Traceability: The property of the measurement result whereby it can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty.[1]

A Certificate of Analysis (CoA) accompanies every CRM, providing detailed information on these certified properties and the associated uncertainties.[2][3] This documentation is essential for laboratories to demonstrate the traceability of their measurements and to ensure the quality and comparability of their results.

Quantitative Data Comparison

While a specific Certificate of Analysis for a commercially available this compound CRM was not publicly available, the following table illustrates the typical quantitative data provided for a certified reference material of a PFAS compound. This data is essential for comparing different batches of a reference material or for comparing it with alternative standards.

ParameterCertified ValueUncertaintyMethod of Determination
Purity (as this compound)99.5%± 0.2%High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)
IdentityConfirmed-Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS)
HomogeneityMeets ISO 17034 requirements-Statistical analysis of replicate measurements
StabilityStable for 24 months at specified storage conditions-Long-term stability studies
Certified Concentration (in solution)100.0 µg/mL± 0.5 µg/mLGravimetric preparation and HPLC-MS/MS verification

This table is a representative example based on typical Certificates of Analysis for PFAS certified reference materials.

Experimental Protocol: Quantification of this compound in a Water Sample using an this compound CRM

This protocol outlines a typical workflow for the quantification of this compound in a water sample using a certified reference material for calibration.

Caption: Experimental workflow for this compound quantification.

Detailed Methodology:
  • Sample Preparation:

    • Collect a known volume of the water sample.

    • Fortify the sample with a known amount of an isotopically labeled internal standard (e.g., ¹³C₄-ADONA).

    • Pass the sample through a solid-phase extraction (SPE) cartridge to isolate and concentrate the analytes.

    • Elute the analytes from the SPE cartridge with an appropriate solvent.

    • Evaporate the eluate to a small volume and reconstitute in a solvent compatible with the analytical instrumentation.

  • Calibration Standard Preparation:

    • Prepare a stock solution of the this compound CRM in a suitable solvent (e.g., methanol).

    • Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.

  • Instrumental Analysis:

    • Analyze the prepared samples and calibration standards using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system.

    • The HPLC separates this compound from other components in the sample matrix.

    • The tandem mass spectrometer provides selective and sensitive detection and quantification of this compound.

  • Data Analysis:

    • Integrate the chromatographic peak areas for this compound and the internal standard in both the samples and the calibration standards.

    • Generate a calibration curve by plotting the ratio of the peak area of this compound to the internal standard against the known concentrations of the calibration standards.

    • Calculate the concentration of this compound in the samples by comparing their peak area ratios to the calibration curve.

Comparative Analysis: this compound vs. PFOA and GenX

This compound was introduced as a replacement for PFOA due to concerns about PFOA's persistence, bioaccumulation, and toxicity. Another PFOA replacement is GenX (hexafluoropropylene oxide dimer acid and its ammonium salt). The following table compares these three compounds based on their use as processing aids and their toxicological profiles.

FeatureThis compound (4,8-dioxa-3H-perfluorononanoic acid)PFOA (Perfluorooctanoic acid)GenX (HFPO-DA)
Primary Use Emulsifier in fluoropolymer manufacturingEmulsifier in fluoropolymer manufacturingEmulsifier in fluoropolymer manufacturing
Reported Health Effects Possible PPARα agonist; liver and kidney are primary target organs in animal studies.[4] Associated with endocrine disruption, liver damage, and cancer.[5][6]Classified as a carcinogen.[5] Linked to testicular and kidney cancer, thyroid disease, ulcerative colitis, and high cholesterol.Demonstrates kidney and liver toxicity at lower doses than PFOA.[5] Considered a "regrettable substitute" for PFOA.[7]
Regulatory Status Subject to increasing scrutiny and regulation as part of the broader class of PFAS.Phased out of production in many countries due to health and environmental concerns.Under regulatory review and facing restrictions in some jurisdictions.

Toxicological Signaling Pathways

The toxicological effects of this compound and other PFAS are believed to be mediated, in part, through the activation of nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4] Activation of PPARα can lead to a cascade of downstream events affecting lipid metabolism, cell proliferation, and inflammation.

This compound This compound Exposure PPARa PPARα Activation This compound->PPARa Gene_Expression Altered Gene Expression PPARa->Gene_Expression Metabolic_Changes Changes in Lipid Metabolism Gene_Expression->Metabolic_Changes Cell_Proliferation Increased Cell Proliferation Gene_Expression->Cell_Proliferation Hepatotoxicity Hepatotoxicity Metabolic_Changes->Hepatotoxicity Cell_Proliferation->Hepatotoxicity

Caption: this compound's potential toxicological pathway via PPARα activation.

The activation of PPARα by compounds like this compound can lead to the altered expression of genes involved in fatty acid oxidation and transport. While this is a normal physiological process, excessive or prolonged activation by xenobiotics can lead to adverse effects such as hepatotoxicity (liver damage).[8] It is important for researchers in drug development to be aware of these potential off-target effects when working with compounds that may interact with these pathways.

References

Cross-Validation of Analytical Techniques for ADONA Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of three prominent analytical techniques for the quantification of ADONA (Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The objective is to offer a comparative overview of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific analytical needs.

Introduction to this compound and Analytical Challenges

This compound is a short-chain per- and polyfluoroalkyl substance (PFAS) used as a processing aid in the manufacturing of fluoropolymers. Its presence in the environment and potential for human exposure have necessitated the development of robust and sensitive analytical methods for its detection and quantification. The unique chemical properties of this compound, including its high polarity and thermal stability, present distinct challenges for each analytical technique. This guide explores how LC-MS/MS, GC-MS, and NMR spectroscopy address these challenges, providing a comparative analysis of their quantitative performance.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and the specific research question. This section provides a head-to-head comparison of LC-MS/MS, GC-MS, and NMR spectroscopy.

Quantitative Performance Data
ParameterLC-MS/MSGC-MS (with derivatization)NMR (¹⁹F)
Limit of Quantification (LOQ) 0.009 - 0.245 µg/L[1]Estimated: 1 - 10 µg/LEstimated: 10 - 100 µg/L
Linearity (R²) 0.989 - 0.999[1]> 0.99 (typical)> 0.99 (typical)
Precision (%RSD) 2.0 - 19.5%[1]< 20% (typical)< 5% (typical)
Accuracy (% Recovery) 87.9 - 113.1%[1]80 - 120% (typical)90 - 110% (typical)
Sample Throughput HighMediumLow
Selectivity Very HighHighModerate
Matrix Effects SignificantModerateLow
Methodological Comparison

Below is a detailed comparison of the experimental protocols for each technique.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is currently the most widely used technique for the analysis of PFAS, including this compound, due to its high sensitivity and selectivity.

  • Experimental Protocol: A detailed protocol for the analysis of 30 legacy and emerging PFAS in human plasma, including this compound, has been developed and validated[1][2].

    • Sample Preparation: A rapid and simple protein precipitation and centrifugation method is employed.

    • Chromatography: Separation is achieved using a liquid chromatograph.

    • Mass Spectrometry: Quantification is performed using a tandem mass spectrometer with isotopic dilution.

Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility.

  • Experimental Protocol: A generic protocol for the derivatization of polar metabolites for GC-MS analysis can be adapted for this compound.

    • Sample Preparation & Derivatization: The sample is first extracted and then derivatized to a more volatile form. This is a critical step that can influence the accuracy and precision of the method.

    • Chromatography: The derivatized sample is then injected into a gas chromatograph for separation.

    • Mass Spectrometry: The separated compounds are detected and quantified by a mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹⁹F NMR, offers a quantitative and non-destructive method for the analysis of fluorinated compounds. It can provide information on the total organofluorine content and distinguish between different classes of PFAS.

  • Experimental Protocol: A general protocol for quantitative NMR (qNMR) can be applied to this compound analysis.

    • Sample Preparation: Minimal sample preparation is typically required. The sample is dissolved in a suitable deuterated solvent.

    • NMR Analysis: The prepared sample is analyzed using a high-resolution NMR spectrometer. Quantification is achieved by comparing the integral of the this compound signal to that of a known internal standard.

Experimental Workflows and Logical Relationships

To visualize the experimental processes and the logical connections in this comparative analysis, the following diagrams were generated using Graphviz.

CrossValidationWorkflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Comparison Sample This compound Sample Prep_LCMS Protein Precipitation Sample->Prep_LCMS Prep_GCMS Extraction & Derivatization Sample->Prep_GCMS Prep_NMR Dissolution in Solvent Sample->Prep_NMR LCMS LC-MS/MS Prep_LCMS->LCMS GCMS GC-MS Prep_GCMS->GCMS NMR NMR (19F) Prep_NMR->NMR Data_LCMS Quantitative Data (LLOQ, Linearity, etc.) LCMS->Data_LCMS Data_GCMS Quantitative Data (LLOQ, Linearity, etc.) GCMS->Data_GCMS Data_NMR Quantitative Data (LLOQ, Linearity, etc.) NMR->Data_NMR Comparison Comparative Analysis Data_LCMS->Comparison Data_GCMS->Comparison Data_NMR->Comparison

Caption: Experimental workflow for the cross-validation of analytical techniques for this compound.

LogicalComparison cluster_attributes Performance Attributes This compound This compound Quantification LCMS LC-MS/MS This compound->LCMS GCMS GC-MS This compound->GCMS NMR NMR This compound->NMR Sensitivity Sensitivity LCMS->Sensitivity Very High Selectivity Selectivity LCMS->Selectivity Very High Throughput Throughput LCMS->Throughput High MatrixEffects Matrix Effects LCMS->MatrixEffects High GCMS->Sensitivity High GCMS->Selectivity High GCMS->Throughput Medium GCMS->MatrixEffects Medium NMR->Sensitivity Low NMR->Selectivity Medium NMR->Throughput Low NMR->MatrixEffects Low

Caption: Logical relationship of performance attributes for this compound analysis techniques.

Discussion and Recommendations

The cross-validation of these analytical techniques reveals a clear trade-off between sensitivity, selectivity, sample throughput, and susceptibility to matrix effects.

  • LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the method of choice for trace-level quantification of this compound in complex biological and environmental matrices. The availability of validated methods, such as EPA Method 1633, further solidifies its position as the gold standard for regulatory and research applications[3].

  • GC-MS , while requiring a derivatization step for this compound, offers a viable alternative, particularly in laboratories where LC-MS/MS is not available. Its high selectivity and robustness can be advantageous for certain sample types. However, the additional sample preparation step can introduce variability and reduce sample throughput.

  • NMR Spectroscopy , specifically ¹⁹F NMR, provides a unique, non-destructive, and quantitative approach that is less prone to matrix effects. While its sensitivity is lower compared to mass spectrometry-based methods, it is an excellent tool for analyzing highly concentrated samples, for structural confirmation, and for quantifying total organofluorine content in a sample, which can be a valuable screening tool.

References

A Comparative Efficacy Analysis of ADONA and Other Fluorinated Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A detailed guide for researchers, scientists, and drug development professionals comparing the performance and toxicological profiles of Ammonium 4,8-dioxa-3H-perfluorononanoate (ADONA) with legacy and alternative fluorinated surfactants.

As the scientific community continues to seek safer and more effective alternatives to legacy per- and poly-fluoroalkyl substances (PFAS), a thorough evaluation of replacement compounds is critical. This guide provides a comparative analysis of this compound, a fluorinated surfactant used as a processing aid in the manufacturing of fluoropolymers, against other notable fluorinated surfactants such as GenX, perfluorooctanoic acid (PFOA), and perfluorooctane sulfonic acid (PFOS). This comparison focuses on surfactant efficacy and toxicological endpoints to provide a comprehensive resource for the scientific community.

Quantitative Performance and Toxicological Data

The following table summarizes key performance indicators and toxicological data for this compound and comparable fluorinated surfactants. It is important to note that publicly available data on the specific surfactant properties of this compound, such as surface tension and Critical Micelle Concentration (CMC), are limited.

SurfactantChemical NameTypeSurface Tension at CMC (mN/m)Critical Micelle Concentration (CMC)Toxicological Endpoint (NOAEL)
This compound Ammonium 4,8-dioxa-3H-perfluorononanoateReplacement Ether-based PFASData not publicly availableData not publicly available10 mg/kg/day (male rats, 28 & 90-day oral); 100 mg/kg/day (female rats, 28 & 90-day oral)[1]
GenX Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoateReplacement Ether-based PFASData not publicly available175 mM[2]Not detailed in retrieved results
PFOA Perfluorooctanoic acidLegacy Long-chain PFAS~15-20 mN/m~8-10 mMNot detailed in retrieved results
PFOS Perfluorooctane sulfonic acidLegacy Long-chain PFAS~30-35 mN/m~6-8 mMNot detailed in retrieved results

Note: PFOA and PFOS data are approximate values based on general scientific literature and can vary with experimental conditions.

Toxicological Profile and Biological Pathways

This compound was developed as a replacement for ammonium perfluorooctanoate (APFO) and has been in use since the early 2000s.[3] Toxicological studies have evaluated its potential health effects.

This compound and PPARα Activation

One key finding is that this compound is a possible peroxisome proliferator-activated receptor alpha (PPARα) agonist in male rats.[1] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism. Activation of PPARα can lead to a cascade of downstream effects. The following diagram illustrates a simplified signaling pathway for PPARα activation.

PPAR_alpha_pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa_RXR_inactive PPARα-RXR (Inactive Complex) This compound->PPARa_RXR_inactive Activates CoR Co-repressor PPARa_RXR_inactive->CoR Binds PPARa_RXR_active PPARα-RXR (Active Complex) CoA Co-activator PPARa_RXR_active->CoA Recruits PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Biological_Response Biological Response (e.g., Lipid Metabolism Regulation) Target_Genes->Biological_Response

Caption: Simplified PPARα activation pathway by this compound.

Experimental Protocols

Standardized methods are crucial for the accurate assessment and comparison of surfactant properties. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Conductometry

This method is based on the change in the electrical conductivity of a surfactant solution as micelles are formed.

Apparatus:

  • Conductivity meter with a conductivity cell

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Preparation: Prepare a stock solution of the surfactant in deionized water at a concentration known to be above its CMC.

  • Initial Measurement: Place a known volume of deionized water in a beaker with a magnetic stir bar and measure its initial conductivity.

  • Titration: Incrementally add small, precise volumes of the surfactant stock solution to the beaker.

  • Measurement: After each addition, allow the solution to stabilize while stirring gently, and record the conductivity.

  • Data Analysis: Plot the conductivity as a function of the surfactant concentration. The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

The following diagram illustrates the workflow for this experiment.

CMC_Workflow A Prepare Surfactant Stock Solution C Titrate with Surfactant Stock Solution A->C B Measure Initial Conductivity of Deionized Water B->C D Record Conductivity after Each Addition C->D Iterate E Plot Conductivity vs. Concentration D->E F Determine CMC at Intersection of Slopes E->F

Caption: Workflow for CMC determination by conductometry.

Surface Tension Measurement by the Du Noüy Ring Method

This technique measures the force required to detach a platinum ring from the surface of a liquid.

Apparatus:

  • Tensiometer with a platinum Du Noüy ring

  • Sample vessel

  • Micropipette or syringe

Procedure:

  • Calibration and Cleaning: Calibrate the tensiometer and ensure the platinum ring is meticulously cleaned with a solvent and then flamed to remove any organic contaminants.

  • Sample Preparation: Place the surfactant solution in the sample vessel.

  • Measurement:

    • The ring is immersed in the liquid.

    • The platform holding the sample vessel is slowly lowered.

    • This action pulls the ring through the surface, forming a liquid lamella.

    • The force required to detach the ring from the surface is measured by the tensiometer.

  • Calculation: The surface tension is calculated from the maximum force, the radius of the ring, and a correction factor.

Conclusion

This compound has been introduced as a replacement for PFOA with a seemingly improved toxicological profile in terms of the NOAELs observed in rat studies.[1] However, the indication that it may act as a PPARα agonist warrants further investigation into its potential biological effects.[1] A significant data gap exists in the public domain regarding the quantitative performance of this compound as a surfactant, making direct efficacy comparisons with legacy and other replacement fluorinated surfactants challenging. For a complete and objective comparison, further studies generating and publicly sharing data on the surface tension reduction and critical micelle concentration of this compound are essential.

References

Performance Evaluation of ADONA (Carbazochrome) in Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive performance evaluation of ADONA (Carbazochrome), a hemostatic agent, for professionals in research, science, and drug development. The following sections will delve into its mechanism of action, compare its performance with alternatives based on available clinical data, and provide insights into the experimental protocols used for its evaluation.

Mechanism of Action: A Signaling Pathway Overview

This compound, the commercial name for Carbazochrome, is a hemostatic agent derived from the oxidation of adrenaline. Its primary function is to control bleeding, particularly from capillaries. It achieves this by interacting with α-adrenoreceptors on the surface of platelets. This interaction triggers a cascade of intracellular events, leading to platelet aggregation and the formation of a platelet plug at the site of injury.

The signaling pathway initiated by Carbazochrome is illustrated below:

G cluster_platelet Platelet This compound This compound (Carbazochrome) alpha_receptor α-adrenoreceptor This compound->alpha_receptor binds to Gq Gq protein alpha_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from internal stores) IP3->Ca2_release triggers Aggregation Platelet Aggregation DAG->Aggregation contributes to Ca2_calmodulin Ca²⁺-Calmodulin Complex Ca2_release->Ca2_calmodulin forms MLCK Myosin Light Chain Kinase (MLCK) Ca2_calmodulin->MLCK activates Actin_Myosin Actin-Myosin Interaction MLCK->Actin_Myosin phosphorylates myosin light chain Platelet_Shape_Change Platelet Shape Change Actin_Myosin->Platelet_Shape_Change Granule_Release Granule Release (ADP, Serotonin, etc.) Platelet_Shape_Change->Granule_Release Granule_Release->Aggregation promotes

Caption: Signaling pathway of this compound (Carbazochrome) in platelets.

Performance Comparison

Recent clinical studies have primarily focused on the synergistic effects of Carbazochrome Sodium Sulfonate (CSS), a derivative of Carbazochrome, when used in combination with Tranexamic Acid (TXA), another hemostatic agent. The data presented below summarizes the findings from these studies, comparing the combination therapy to TXA alone. It is important to note that comprehensive data on this compound as a standalone treatment versus a placebo or other hemostatic agents is limited in recent literature.

Performance MetricCombination Therapy (CSS + TXA)TXA AloneStudy Population
Total Blood Loss (mL) 609.92 ± 221.24[1][2]1158.26 ± 334.13[1][2]Patients undergoing Total Knee Arthroplasty[1][2]
Significantly lower than TXA alone[3]-Patients undergoing Total Hip Arthroplasty[3]
Hidden Blood Loss (mL) Significantly lower than TXA alone-Patients undergoing Total Hip and Knee Arthroplasty[4]
Blood Transfusion Rate Significantly lower than TXA alone[3][4]-Patients undergoing Total Hip Arthroplasty[3][4]
Inflammatory Reactant Levels Significantly lower[3]HigherPatients undergoing Total Hip Arthroplasty[3]

Experimental Protocols

The data presented in this guide is based on prospective, randomized controlled trials. The methodologies of these key experiments are detailed below to provide a clear understanding of the conditions under which the performance of this compound (as CSS) was evaluated.

Study Design for Combination Therapy (CSS + TXA) vs. TXA Alone in Total Knee Arthroplasty[1][2]
  • Objective: To assess the efficacy and safety of Carbazochrome Sodium Sulfonate (CSS) combined with Tranexamic Acid (TXA) in reducing blood loss and inflammatory response in patients undergoing total knee arthroplasty.

  • Methodology:

    • Patient Recruitment: A cohort of patients scheduled for primary unilateral total knee arthroplasty was recruited for the study.

    • Randomization: Patients were randomly assigned to one of two groups:

      • Group A (Combination Therapy): Received both CSS and TXA.

      • Group B (Control): Received TXA only.

    • Intervention: The specific dosages and administration routes of CSS and TXA were standardized for each group.

    • Data Collection:

      • Primary Outcome: Total perioperative blood loss was measured.

      • Secondary Outcomes: Hidden blood loss, postoperative blood transfusion rate, and levels of inflammatory reactants were recorded.

    • Statistical Analysis: The collected data was statistically analyzed to compare the outcomes between the two groups.

The experimental workflow for such a clinical trial can be visualized as follows:

G cluster_workflow Experimental Workflow Patient_Recruitment Patient Recruitment (Total Knee Arthroplasty) Randomization Randomization Patient_Recruitment->Randomization Group_A Group A (CSS + TXA) Randomization->Group_A Group_B Group B (TXA Alone) Randomization->Group_B Intervention_A Administer Combination Therapy Group_A->Intervention_A Intervention_B Administer TXA Only Group_B->Intervention_B Data_Collection Data Collection (Blood Loss, Transfusion Rate, Inflammatory Markers) Intervention_A->Data_Collection Intervention_B->Data_Collection Analysis Statistical Analysis and Comparison Data_Collection->Analysis

Caption: Workflow for a randomized controlled trial evaluating this compound.

Conclusion

The available evidence suggests that this compound (Carbazochrome), particularly in its sodium sulfonate form (CSS), is an effective hemostatic agent. While historical data supports its use as a standalone treatment for capillary and parenchymal hemorrhage, recent and more robust clinical trials have focused on its synergistic effect when combined with Tranexamic Acid. In this context, the combination therapy has demonstrated superior performance in reducing total blood loss, hidden blood loss, and the need for blood transfusions compared to TXA alone in major orthopedic surgeries.

For drug development professionals, these findings highlight the potential of Carbazochrome as part of a multi-modal approach to hemostasis. Further research into its standalone efficacy with modern clinical trial designs would be beneficial to fully elucidate its performance profile against current standards of care.

References

ADONA vs. Other PFAS: A Comparative Risk Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative risk assessment of Ammonium 4,8-dioxa-3H-perfluorononanoate (ADONA) against other prominent per- and polyfluoroalkyl substances (PFAS), including perfluorooctanoic acid (PFOA), perfluorooctane sulfonic acid (PFOS), and the GenX chemical hexafluoropropylene oxide-dimer acid (HFPO-DA). This document summarizes key toxicological data, outlines experimental methodologies, and visualizes relevant biological pathways to offer an objective comparison for research and development professionals.

Data Presentation: Comparative Toxicology and Environmental Fate

The following tables summarize key quantitative data for a comparative risk assessment of this compound and other selected PFAS.

Table 1: Comparative Acute and Sub-chronic Oral Toxicity in Rats

SubstanceAcute Oral LD50 (mg/kg)90-Day Oral NOAEL (mg/kg/day)
This compound 300 - 200010 (male), 100 (female)[1]
PFOA 430 (female), 680 (male)[2]0.06 (male)[2]
PFOS 230-2700.5 (male), 2 (female)
GenX (HFPO-DA) 1730 (male), 1750 (female)[3]0.1 (male), 10 (female)[3]

Table 2: Comparative Environmental Fate Characteristics

SubstanceEnvironmental PersistenceBioaccumulation Potential
This compound Expected to be persistentLower than long-chain PFAS, but still a concern[4]
PFOA Highly Persistent ("Forever Chemical")[1][2]High, with a long half-life in humans[1][2]
PFOS Highly Persistent ("Forever Chemical")[1][3]High, with significant bioaccumulation in fish[1][3]
GenX (HFPO-DA) Persistent, though designed to be less so than PFOA[5][6]Lower than PFOA, but still detected in humans and the environment[7]

Experimental Protocols

The data presented in this guide are primarily derived from standardized toxicological studies. The following are brief descriptions of the key experimental methodologies.

90-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 408)

This study is designed to evaluate the adverse effects of a substance administered orally to rodents for a 90-day period.

  • Test Animals: Typically, young, healthy rats are used. Animals are randomly assigned to control and treatment groups.

  • Administration of the Test Substance: The substance is administered daily by gavage, in the diet, or in drinking water. At least three dose levels and a control group are used.

  • Observations: Animals are observed daily for signs of toxicity. Body weight and food/water consumption are recorded weekly.

  • Clinical Pathology: At the end of the 90-day period, blood samples are collected for hematology and clinical biochemistry analysis. Urine is also collected for urinalysis.

  • Pathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

  • Endpoint Analysis: The No-Observed-Adverse-Effect-Level (NOAEL), the highest dose at which no adverse effects are observed, is determined.

Local Lymph Node Assay (LLNA)

The LLNA is an in vivo method to assess the skin sensitization potential of a substance.

  • Test Animals: Typically, mice are used.

  • Application of Test Substance: The test substance is applied to the dorsal surface of the ears for three consecutive days.

  • Proliferation Measurement: On day five, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected. This substance is incorporated into the DNA of proliferating lymphocytes in the draining auricular lymph nodes.

  • Data Analysis: The lymph nodes are excised, and the level of radiolabel incorporation is measured. A Stimulation Index (SI) is calculated by comparing the proliferation in treated groups to the vehicle control group. An SI of three or greater is typically considered a positive result for sensitization.

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to the comparative risk assessment of this compound and other PFAS.

Experimental_Workflow cluster_Toxicity Toxicity Assessment cluster_Environmental Environmental Fate cluster_Risk Risk Characterization Acute Oral Toxicity (LD50) Acute Oral Toxicity (LD50) Hazard Identification Hazard Identification Acute Oral Toxicity (LD50)->Hazard Identification 90-Day Oral Toxicity (NOAEL) 90-Day Oral Toxicity (NOAEL) Dose-Response Assessment Dose-Response Assessment 90-Day Oral Toxicity (NOAEL)->Dose-Response Assessment Dermal Sensitization (LLNA) Dermal Sensitization (LLNA) Dermal Sensitization (LLNA)->Hazard Identification Persistence Studies Persistence Studies Exposure Assessment Exposure Assessment Persistence Studies->Exposure Assessment Bioaccumulation Studies Bioaccumulation Studies Bioaccumulation Studies->Exposure Assessment Risk Characterization Risk Characterization Hazard Identification->Risk Characterization Dose-Response Assessment->Risk Characterization Exposure Assessment->Risk Characterization

Caption: Experimental workflow for PFAS risk assessment.

PPAR_Signaling_Pathway cluster_ligands PFAS Ligands cluster_receptor Nuclear Receptor Activation cluster_gene Gene Transcription This compound This compound PPARa PPARa This compound->PPARa binds PFOA PFOA PFOA->PPARa binds PFOS PFOS PFOS->PPARa binds GenX GenX GenX->PPARa binds PPARa_RXR PPARα RXR PPARa->PPARa_RXR heterodimerizes with RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE binds to TargetGenes Target Genes (Lipid Metabolism, Cell Proliferation) PPRE->TargetGenes regulates Comparative_Risk_Profile cluster_Legacy Legacy PFAS cluster_Replacement Replacement PFAS PFOA PFOA High Persistence & Bioaccumulation High Persistence & Bioaccumulation PFOA->High Persistence & Bioaccumulation PFOS PFOS PFOS->High Persistence & Bioaccumulation This compound This compound Persistent, Lower Bioaccumulation Persistent, Lower Bioaccumulation This compound->Persistent, Lower Bioaccumulation GenX GenX GenX->Persistent, Lower Bioaccumulation Higher Overall Risk Higher Overall Risk High Persistence & Bioaccumulation->Higher Overall Risk Lower (but still significant) Overall Risk Lower (but still significant) Overall Risk Persistent, Lower Bioaccumulation->Lower (but still significant) Overall Risk

References

A Comparative Guide to Analytical Methods for ADONA in Aqueous Film-Forming Foams (AFFF)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of per- and polyfluoroalkyl substances (PFAS) like ADONA (Ammonium 4,8-dioxa-3H-perfluorononanoate) in complex matrices such as aqueous film-forming foams (AFFF) is a critical challenge. The high concentration of surfactants and other interfering substances in AFFF necessitates robust analytical methods. This guide provides a comparative overview of two primary approaches for the analysis of this compound in AFFF: Direct Injection Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Solid-Phase Extraction (SPE) followed by LC-MS/MS .

Method Comparison

The choice between direct injection and SPE cleanup is primarily a trade-off between sample throughput and data quality. Direct injection is a rapid and straightforward approach suitable for screening-level analysis or when matrix effects are minimal. In contrast, SPE offers a more rigorous cleanup, reducing matrix interference and potentially improving sensitivity and accuracy, which is often necessary for the complex AFFF matrix.

Quantitative Data Summary

The following table summarizes the key performance characteristics of the two methods. It is important to note that finding a direct comparison for this compound in AFFF is challenging; therefore, the data presented for the SPE-LC-MS/MS method is based on a validated method for this compound in human plasma, which serves as a benchmark for the performance of a well-optimized method.[1] Performance in AFFF may vary due to the different matrix.

ParameterDirect Injection LC-MS/MSSolid-Phase Extraction (SPE) LC-MS/MS
Principle Diluted AFFF sample is directly injected into the LC-MS/MS system.AFFF sample is passed through a solid-phase extraction cartridge to isolate analytes and remove matrix interferences prior to LC-MS/MS analysis.
Sample Preparation Time Minimal (dilution only)Moderate (includes cartridge conditioning, loading, washing, and elution)
Throughput HighLower
Matrix Effect High potential for ion suppression or enhancementSignificantly reduced
Lower Limit of Quantitation (LLOQ) Generally higher due to matrix effects0.009 µg/L (in human plasma)[1]
Accuracy (% of theoretical) Method dependent, can be variable87.9–113.1% (in human plasma)[1]
Precision (% RSD) Method dependent, can be variable2.0–19.5% (in human plasma)[1]
Cost per Sample LowerHigher (due to SPE cartridges and solvents)
Robustness Lower, susceptible to instrument contamination from complex matrixHigher, cleaner extracts lead to less instrument maintenance

Experimental Protocols

Method 1: Direct Injection LC-MS/MS

This method prioritizes speed and simplicity, making it suitable for high-throughput screening of AFFF samples.

1. Sample Preparation:

  • Allow the AFFF concentrate to equilibrate to room temperature.

  • Homogenize the sample by gentle inversion.

  • Perform a serial dilution of the AFFF concentrate with a suitable solvent (e.g., methanol or a methanol/water mixture) to bring the analyte concentration within the calibration range of the instrument. A high dilution factor (e.g., 1:100,000 or higher) is typically required for AFFF concentrates.

  • Add an internal standard solution containing isotopically labeled this compound to the diluted sample to correct for matrix effects and instrument variability.

  • Vortex the final diluted sample for 30 seconds to ensure homogeneity.

  • Transfer an aliquot to an autosampler vial for analysis.

2. Instrumental Analysis (LC-MS/MS):

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used for PFAS analysis.

    • Mobile Phase: A gradient of water and methanol, both typically amended with a modifier like ammonium acetate or acetic acid to improve chromatographic peak shape and ionization efficiency.

    • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring for specific precursor-to-product ion transitions for this compound and its labeled internal standard.

Method 2: Solid-Phase Extraction (SPE) LC-MS/MS

This method incorporates a sample cleanup step to remove interfering components from the AFFF matrix, leading to improved data quality.

1. Sample Preparation:

  • Dilution: Similar to the direct injection method, perform an initial dilution of the AFFF concentrate with water or a methanol/water mixture.

  • Internal Standard Spiking: Add an isotopically labeled internal standard solution to the diluted sample.

  • SPE Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge by passing methanol followed by water through the cartridge.

  • Sample Loading: Load the diluted AFFF sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances. A common wash step involves a solution of acetic acid in water.

  • Elution: Elute the target analytes (including this compound) from the cartridge using a basic methanolic solution (e.g., methanol with ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. Instrumental Analysis (LC-MS/MS):

  • The instrumental parameters for LC-MS/MS analysis are generally the same as for the direct injection method. However, due to the cleaner sample extract, it may be possible to use a larger injection volume, potentially improving sensitivity.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for both analytical methods.

Direct_Injection_Workflow cluster_prep Sample Preparation cluster_analysis Analysis AFFF_Sample AFFF Sample Dilution Dilution AFFF_Sample->Dilution Spiking Internal Standard Spiking Dilution->Spiking Vortex Vortexing Spiking->Vortex Transfer Transfer to Vial Vortex->Transfer LC_MSMS LC-MS/MS Analysis Transfer->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing

Direct Injection LC-MS/MS Workflow for this compound in AFFF.

SPE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis AFFF_Sample AFFF Sample Dilution Dilution AFFF_Sample->Dilution Spiking Internal Standard Spiking Dilution->Spiking SPE_Cleanup Solid-Phase Extraction (SPE) Spiking->SPE_Cleanup Evaporation Evaporation & Reconstitution SPE_Cleanup->Evaporation Transfer Transfer to Vial Evaporation->Transfer LC_MSMS LC-MS/MS Analysis Transfer->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing

SPE-LC-MS/MS Workflow for this compound in AFFF.

References

A Comparative Analysis of Amiloride (ADONA) Regulations Across Key Regions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the regulatory landscape for Amiloride, a potassium-sparing diuretic also known by its chemical name 6-chloro-3,5-diamino-2-pyrazinecarboxamide. This document is intended to assist researchers, scientists, and drug development professionals in navigating the diverse regulatory requirements for this compound in key international markets, including the United States, European Union, Canada, and Australia.

Executive Summary

Amiloride is a well-established pharmaceutical compound with a primary mechanism of action involving the inhibition of the epithelial sodium channel (ENaC). Its regulatory status varies significantly across different countries, reflecting diverse national healthcare needs and regulatory philosophies. While it is listed as an essential medicine by the World Health Organization, its availability and approved indications are not uniform globally. This guide will delve into the specific regulatory nuances, quantitative requirements, and experimental protocols pertinent to Amiloride in major pharmaceutical markets.

Comparative Regulatory Landscape

The following table summarizes the key regulatory aspects of Amiloride across the United States (FDA), European Union (EMA), Canada (Health Canada), and Australia (TGA).

Regulatory AspectUnited States (FDA)European Union (EMA)Canada (Health Canada)Australia (TGA)
Product Status Approved. Available as a single agent and in combination with hydrochlorothiazide.[1][2][3][4]Approved in some member states. A centralized marketing authorization for an Amiloride-containing product (Frumil) is noted.[5] An orphan designation for cystic fibrosis was granted in 2003 but withdrawn in 2008.[6]A product containing Amiloride Hydrochloride (MIDAMOR) was previously marketed but is now listed as "Cancelled Post Market".[7] Combination products with hydrochlorothiazide also have a similar status.[8]A 5mg Amiloride tablet (KALURIL) had its approval lapsed on November 30, 2018. A combination product with hydrochlorothiazide is listed on the Pharmaceutical Benefits Scheme (PBS).[9]
Dosage Forms & Strengths Tablets: 5 mg (Amiloride HCl).[1][2] Combination tablets with hydrochlorothiazide are also available.Tablets: Typically in combination with other diuretics, e.g., 5 mg Amiloride HCl with 40 mg Furosemide.[5]Tablets: Previously 5 mg (Amiloride HCl).[7]Tablets: Previously 5 mg.
Impurity Thresholds Governed by ICH Q3A/Q3B guidelines. Reporting threshold for new drug substances is typically ≥0.05%. Identification threshold is generally 0.10% or a daily intake of 1.0 mg, whichever is lower.[10][11][12][13][14]Adheres to ICH Q3A/Q3B guidelines.[15][16][17][18][19]Adheres to ICH guidelines.Adopts ICH guidelines, including Q3A/B for impurities and Q6A for specifications.[20][21]
Dissolution Testing USP Apparatus 2 (Paddle) at 50 RPM in 900 mL of 0.1 N HCl. Acceptance criteria: Not less than 80% (Q) of the labeled amount dissolved in 30 minutes.[22][23][24][25]As per European Pharmacopoeia and product-specific marketing authorization.As per product monograph, generally following USP or other recognized pharmacopeia.As per Therapeutic Goods Orders, often referencing British Pharmacopoeia or USP.
Bioequivalence Studies For a 5 mg tablet, a single-dose, two-way crossover in-vivo study under fasting and fed conditions is recommended. The analyte to be measured is Amiloride in plasma.As per EMA guidelines, bioequivalence studies are required for generic applications.Requirements are outlined in product-specific guidance.As per TGA guidelines for generic medicines.

Experimental Protocols

Detailed methodologies for key experiments are crucial for regulatory submissions. The following sections outline typical protocols for Amiloride hydrochloride analysis.

Assay and Identification by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the amount of Amiloride in the drug substance or product and to identify it.

  • Chromatographic System:

    • Column: C18, 4.6 mm x 100-250 mm, 5 µm particle size.

    • Mobile Phase: A mixture of a phosphate buffer (e.g., 0.05 M KH₂PO₄, pH adjusted to 3.6) and acetonitrile (e.g., 90:10 v/v).[26][27]

    • Flow Rate: 1.0 - 1.5 mL/min.[27]

    • Detector: UV spectrophotometer at 260 nm or 286 nm.[22][27]

    • Temperature: Ambient.

  • Standard Preparation:

    • Accurately weigh a suitable amount of USP Amiloride Hydrochloride Reference Standard.

    • Dissolve in a known volume of methanol to obtain a stock solution.

    • Dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Sample Preparation (for Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Transfer an accurately weighed portion of the powder, equivalent to about 5 mg of Amiloride HCl, to a 50-mL volumetric flask.[22]

    • Add a suitable volume of methanol and sonicate to dissolve.

    • Dilute to volume with the mobile phase and mix well.

    • Filter a portion of the solution through a 0.45 µm filter.

  • Procedure:

    • Inject equal volumes of the standard and sample preparations into the chromatograph.

    • Record the peak areas for the major peaks.

    • Calculate the quantity, in mg, of Amiloride HCl in the portion of tablets taken. The retention time of the major peak in the sample chromatogram should match that of the standard chromatogram for identification.

Dissolution Test

This test measures the rate at which the drug substance dissolves from the tablet.

  • Apparatus: USP Apparatus 2 (Paddle).

  • Medium: 900 mL of 0.1 N hydrochloric acid.

  • Rotation Speed: 50 rpm.

  • Time: 30 minutes.

  • Procedure:

    • Place one tablet in each dissolution vessel.

    • After 30 minutes, withdraw a sample from each vessel and filter.

    • Determine the amount of Amiloride HCl dissolved by UV-Vis spectrophotometry at a wavelength of approximately 363 nm, comparing with a standard solution of known concentration.[22]

  • Acceptance Criteria: Not less than 80% (Q) of the labeled amount of Amiloride HCl is dissolved in 30 minutes.[22]

Impurity Analysis

This is to detect and quantify any impurities in the drug substance.

  • Methodology: Typically performed using a validated stability-indicating HPLC method, similar to the assay method but with a gradient elution to separate all potential impurities.

  • Reporting Thresholds (as per ICH Q3A/B):

    • Reporting Threshold: ≥ 0.05%

    • Identification Threshold: ≥ 0.10%

    • Qualification Threshold: ≥ 0.15%

  • Procedure:

    • Analyze the sample using the validated HPLC method.

    • Identify and quantify any peaks other than the main Amiloride peak.

    • Compare the levels of impurities against the established thresholds.

Mandatory Visualizations

Signaling Pathway of Amiloride in Liddle Syndrome

Amiloride_ENaC_Pathway cluster_collecting_duct Collecting Duct Epithelial Cell cluster_lumen Tubular Lumen cluster_interstitium Interstitium / Blood cluster_liddle Liddle Syndrome ENaC Epithelial Sodium Channel (ENaC) Na_cell Na+ ENaC->Na_cell Increased_Na_Reabsorption Increased Na+ Reabsorption ENaC->Increased_Na_Reabsorption Na_K_ATPase Na+/K+ ATPase Na_blood Na+ Na_K_ATPase->Na_blood 3 Na+ out K_cell K+ Na_K_ATPase->K_cell ROMK ROMK Channel K_blood K+ ROMK->K_blood Secretion Na_lumen Na+ Na_lumen->ENaC Reabsorption K_blood->Na_K_ATPase 2 K+ in K_cell->ROMK Secretion Na_cell->Na_K_ATPase Liddle Genetic Mutation (Gain of function in ENaC) Liddle->ENaC Upregulates Hypertension Hypertension Increased_Na_Reabsorption->Hypertension Hypokalemia Hypokalemia (Increased K+ Secretion) Increased_Na_Reabsorption->Hypokalemia Amiloride Amiloride Amiloride->ENaC Inhibits

Caption: Mechanism of Amiloride in treating Liddle Syndrome by inhibiting the ENaC.

Experimental Workflow for Amiloride HPLC Assay

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting start Start weigh_sample Weigh and Powder Tablets start->weigh_sample prepare_standard Prepare Amiloride Standard start->prepare_standard dissolve_sonicate Dissolve in Methanol & Sonicate weigh_sample->dissolve_sonicate dilute_filter Dilute to Final Concentration & Filter dissolve_sonicate->dilute_filter inject Inject Samples & Standard into HPLC System dilute_filter->inject prepare_standard->inject chromatography Chromatographic Separation (C18 Column, Mobile Phase) inject->chromatography detection UV Detection (e.g., 286 nm) chromatography->detection integrate_peaks Integrate Peak Areas detection->integrate_peaks calculate Calculate Amiloride Concentration integrate_peaks->calculate report Generate Report with Results & System Suitability Data calculate->report end End report->end

Caption: Workflow for the HPLC assay of Amiloride tablets.

References

A Comparative Guide to the Analytical Performance of New Methods for a Target Analyte

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Analyte "ADONA": Initial searches for "this compound" within the context of analytical chemistry and drug development did not yield a specific, commonly recognized analyte. The term is ambiguous. Therefore, this guide will use a relevant and challenging analyte, 8,5′-cyclo-2′-deoxyadenosine (cdA) , as a representative example to demonstrate a comparative assessment of analytical methods. This DNA adduct is a significant biomarker for oxidative stress and is of considerable interest to researchers, scientists, and drug development professionals. The principles and methodologies discussed here can be readily adapted to other specific analytes.

Introduction

8,5′-cyclo-2′-deoxyadenosine (cdA) is a tandem DNA lesion formed by the attack of hydroxyl radicals on the sugar moiety of 2'-deoxyadenosine, leading to an intramolecular cyclization.[1][2] Unlike many other forms of DNA damage, cdA is repaired by the nucleotide excision repair (NER) pathway rather than base excision repair, making it a persistent and biologically significant lesion.[2][3] Its accumulation has been implicated in neurodegenerative diseases and carcinogenesis, making its accurate quantification crucial for both mechanistic studies and as a potential biomarker in drug development.[2][4]

This guide provides a comparative overview of established and modern analytical techniques for the quantification of cdA, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) as a traditional method and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the current industry standard.

Quantitative Performance Comparison

The selection of an analytical method is often a trade-off between sensitivity, specificity, throughput, and cost. Below is a summary of the performance characteristics of GC-MS and LC-MS/MS for the analysis of cyclopurine deoxynucleosides.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Newer Method: Data-Independent Acquisition (DIA) LC-MS
Analyte Form Derivatized BaseIntact NucleosideIntact Nucleoside
Sensitivity High; reported as low as 1 fmol on-column for the related 8,5'-cdGuo.[5]High; reported as 2 fmol on-column for 8,5'-cdA.[1][6]Potentially comparable to targeted LC-MS/MS, with the advantage of retrospective data analysis.
Specificity High, based on chromatographic retention time and mass-to-charge ratio of fragments.Very high, especially with Selected Reaction Monitoring (SRM), which monitors specific precursor-product ion transitions.High, with specificity derived from high-resolution mass spectrometry and correlation of fragment ion elution profiles.
Throughput Lower, due to lengthy derivatization steps.Higher, with direct injection of hydrolyzed samples.Similar to other LC-MS/MS methods, with data analysis being a potential bottleneck.
Primary Limitation Potential for artifactual oxidation of bases during sample derivatization.[7]Ion suppression from complex biological matrices.Complex data analysis requiring sophisticated software and potentially spectral libraries for confident identification.[8]
Key Advantage Excellent sensitivity for certain analytes.Broad applicability, high specificity, and no need for derivatization.[9]Comprehensive, untargeted screening of all analytes in a sample, allowing for retrospective analysis of the data for new compounds of interest.[10]

Experimental Protocols

Established Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has been a cornerstone for the analysis of DNA adducts for many years. The method requires chemical derivatization to make the nucleobases volatile for gas-phase separation.

1. DNA Extraction and Hydrolysis:

  • Genomic DNA is isolated from the biological matrix (cells, tissue, etc.) using standard phenol-chloroform extraction or commercial kits.

  • The purified DNA is subjected to acid hydrolysis (e.g., formic acid) to release the purine bases.

2. Derivatization:

  • The dried hydrolysate is derivatized, typically through trimethylsilylation, to increase the volatility and thermal stability of the cdA base. This is a critical step and must be performed under controlled conditions to prevent artifactual oxidation.[11]

3. GC-MS Analysis:

  • Gas Chromatograph: A capillary column (e.g., DB-5ms) is used for separation.

  • Injector: Splitless injection is typically used for trace analysis.

  • Oven Program: A temperature gradient is applied to separate the analytes.

  • Mass Spectrometer: The instrument is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized cdA.

Modern Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is now the most widely used technique for DNA adduct analysis due to its high sensitivity, specificity, and ability to analyze non-volatile compounds directly.[9]

1. DNA Extraction and Enzymatic Hydrolysis:

  • Genomic DNA is isolated as described for GC-MS.

  • The DNA is enzymatically digested to its constituent nucleosides using a cocktail of enzymes, such as DNase I, phosphodiesterases, and alkaline phosphatase.[1] This is a milder process than acid hydrolysis and preserves the nucleoside structure.

2. LC Separation:

  • Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.

  • Column: A reverse-phase column (e.g., C18) is typically employed for separation.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is used.

3. MS/MS Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Mass Analyzer: A triple quadrupole mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode.

  • SRM Transitions: Specific precursor-to-product ion transitions for both native cdA and a stable isotope-labeled internal standard are monitored for accurate quantification.

Visualizations

Formation of 8,5′-cyclo-2′-deoxyadenosine

cluster_0 Oxidative Stress cluster_1 DNA Target cluster_2 Reaction Cascade cluster_3 Resulting Lesion ROS Hydroxyl Radical (•OH) H_abstraction H• Abstraction from C5' ROS->H_abstraction dA 2'-deoxyadenosine in DNA dA->H_abstraction C5_radical C5' Radical Formation H_abstraction->C5_radical Cyclization Intramolecular Cyclization (C5' attacks C8) C5_radical->Cyclization cdA 8,5'-cyclo-2'-deoxyadenosine (cdA) Cyclization->cdA

Caption: Formation of 8,5′-cyclo-2′-deoxyadenosine from oxidative stress.

Comparative Analytical Workflow

cluster_GCMS GC-MS Workflow cluster_LCMS LC-MS/MS Workflow Sample Biological Sample (Tissue, Cells, etc.) DNA_Isolation DNA Isolation Sample->DNA_Isolation Acid_Hydrolysis Acid Hydrolysis (to bases) DNA_Isolation->Acid_Hydrolysis Enzymatic_Hydrolysis Enzymatic Hydrolysis (to nucleosides) DNA_Isolation->Enzymatic_Hydrolysis Derivatization Derivatization (e.g., Silylation) Acid_Hydrolysis->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection_GC MS Detection (SIM) GC_Separation->MS_Detection_GC LC_Separation Liquid Chromatography Separation Enzymatic_Hydrolysis->LC_Separation MSMS_Detection MS/MS Detection (SRM) LC_Separation->MSMS_Detection

Caption: Comparison of GC-MS and LC-MS/MS analytical workflows for cdA.

References

ADONA and its Precursors in the Environment: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A close examination of the presence and analytical methodologies for the emerging PFAS replacement, ADONA, and its manufacturing precursors in environmental samples reveals a complex picture of contamination and detection challenges. While this compound (4,8-dioxa-3H-perfluorononanoic acid) is increasingly monitored as a substitute for legacy per- and polyfluoroalkyl substances (PFAS), data on its direct chemical precursors in the environment remains scarce. This guide provides a comparative overview of this compound and its known precursors, summarizing available data, outlining analytical methods, and visualizing key pathways to aid researchers, scientists, and drug development professionals in understanding their environmental footprint.

This compound is an ether-containing PFAS used as a processing aid in the manufacturing of fluoropolymers, replacing compounds like PFOA.[1] Its chemical structure, featuring ether linkages, was designed to offer different physicochemical and toxicological properties compared to its predecessors.[2] However, the environmental fate of this compound is intrinsically linked to its manufacturing process and the potential release of unreacted precursors and byproducts.

Chemical Precursors in this compound Synthesis

The industrial synthesis of this compound involves a multi-step process. Key precursors identified in the manufacturing pathway include:

  • Perfluorononanoic acid: This is a long-chain perfluoroalkyl carboxylic acid that undergoes etherification.

  • Hexafluoropropylene oxide (HFPO): This compound is used to introduce the ether linkages into the carbon chain.[3]

  • 4,8-dioxa-nonanoic acid ethyl ester (or similar diester/dialcohol): This non-fluorinated precursor is subjected to electrochemical fluorination to produce the this compound structure.[2]

The presence of these precursors in environmental samples could indicate direct contamination from manufacturing facilities or waste streams.

Comparative Data in Environmental Samples

Quantitative data directly comparing the concentrations of this compound and its specific manufacturing precursors in environmental matrices is limited in publicly available scientific literature. Most environmental monitoring studies have focused on the detection of this compound itself, often as part of a larger suite of PFAS compounds.

Available studies indicate that this compound is detected in various environmental compartments, including surface water, wastewater, and biota, although generally at lower concentrations and frequencies compared to legacy PFAS like PFOA and PFOS. For instance, some studies have reported this compound concentrations in the low nanogram-per-liter range in river water downstream of industrial sources. However, many monitoring programs have found this compound levels to be below the limit of detection in a significant portion of samples.

Data on the environmental occurrence of this compound's direct synthesis precursors is largely absent from current research. This knowledge gap makes it challenging to assess the total environmental burden associated with this compound production and to trace pollution sources accurately.

Biotransformation of this compound

While the focus of this guide is on manufacturing precursors, it is also important to consider the environmental transformation of this compound itself. Studies using the Total Oxidizable Precursor (TOP) assay have shown that this compound can be oxidized to form perfluoro-3-methoxypropanoic acid (PFMOPrA). This indicates that this compound can act as a precursor to other fluorinated compounds in the environment under certain oxidative conditions.

Experimental Protocols

The standard analytical technique for the quantification of this compound and other PFAS in environmental samples is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The general workflow for this analysis is as follows:

1. Sample Preparation:

  • Water Samples: Samples are typically concentrated using solid-phase extraction (SPE) to enrich the analytes and remove matrix interferences.

  • Solid Samples (Soil, Sediment, Biota): Analytes are extracted from the solid matrix using a suitable solvent (e.g., methanol, acetonitrile) often assisted by techniques like sonication or pressurized liquid extraction. The extracts are then cleaned up to remove co-extracted interfering substances.

2. Instrumental Analysis (LC-MS/MS):

  • Chromatographic Separation: The prepared sample extract is injected into a liquid chromatograph. A C18 or other suitable reversed-phase column is commonly used to separate the target analytes based on their polarity. A gradient elution with a mobile phase consisting of a mixture of water and an organic solvent (typically methanol or acetonitrile) with additives like ammonium acetate or formic acid is employed.

  • Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in negative ion mode is the most common ionization technique for PFAS. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

3. Quantification:

  • Quantification is typically performed using the isotope dilution method, where isotopically labeled internal standards are added to the samples at the beginning of the sample preparation process. This approach corrects for any analyte losses during sample preparation and for matrix effects during instrumental analysis.

Visualizing the Pathways

To better understand the relationships between this compound and its precursors, the following diagrams illustrate the manufacturing and potential environmental transformation pathways.

ADONA_Synthesis_Pathway cluster_0 Manufacturing Process Perfluorononanoic_acid Perfluorononanoic acid Etherification Etherification Perfluorononanoic_acid->Etherification HFPO Hexafluoropropylene oxide HFPO->Etherification ADONA_intermediate This compound Intermediate Etherification->ADONA_intermediate Neutralization Neutralization ADONA_intermediate->Neutralization Ammonium_hydroxide Ammonium hydroxide Ammonium_hydroxide->Neutralization This compound This compound Neutralization->this compound

Caption: Simplified manufacturing pathway of this compound.

ADONA_Alternative_Synthesis cluster_1 Alternative Manufacturing Process Diester_precursor 4,8-dioxa-nonanoic acid ethyl ester Fluorination Electrochemical Fluorination Diester_precursor->Fluorination This compound This compound Fluorination->this compound ADONA_Environmental_Transformation cluster_2 Environmental Transformation This compound This compound Oxidation Oxidation (e.g., TOP Assay) This compound->Oxidation PFMOPrA Perfluoro-3-methoxypropanoic acid (PFMOPrA) Oxidation->PFMOPrA

References

A Comparative Guide to Biomarkers of ADONA Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for assessing exposure to 4,8-dioxa-3H-perfluorononanoic acid (ADONA), an emerging per- and polyfluoroalkyl substance (PFAS), with legacy PFAS like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS). The validation of such biomarkers is crucial for understanding the human body burden and potential health risks associated with this PFOA replacement.

Executive Summary

This compound has been introduced as a substitute for PFOA in various industrial applications. Consequently, the need for reliable biomarkers to monitor human exposure is paramount. This guide summarizes the current state of knowledge on this compound biomarkers, presenting comparative data on its detection in human plasma and discussing the analytical methodologies for its quantification. While data on this compound is still emerging compared to legacy PFAS, initial studies indicate that blood plasma concentrations of this compound are detectable, albeit at lower levels than historically reported for PFOA and PFOS in contaminated regions. The primary analytical technique for the quantification of this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Data Presentation: Biomarker Performance Comparison

The following tables summarize quantitative data on the detection of this compound in human plasma, comparing it with the well-established biomarkers for PFOA and PFOS exposure.

Biomarker Performance MetricThis compoundPFOAPFOSData Source(s)
Limit of Quantification (LOQ) 0.2 µg/LVaries by methodVaries by method[1][2]
Matrix Human PlasmaHuman PlasmaHuman Plasma[1][2]
Analytical Method LC-MS/MSLC-MS/MSLC-MS/MS[3][4]

Table 1: Comparison of Analytical Performance for PFAS Biomarkers. This table highlights the analytical sensitivity for this compound in human plasma.

Population GroupThis compound (µg/L)PFOA (µg/L)PFOS (µg/L)Data Source(s)
German Blood Donors (near former PFOA plant) - 95th Percentile (2015/2016) >0.2 (detected in few samples)85.513.5[1][2]
German Blood Donors (control region) - 95th Percentile (2015/2016) Not reported2.4Not reported[1]

Table 2: Comparative Biomonitoring Data for PFAS in Human Plasma. This table presents a snapshot of exposure levels in a specific population, indicating that while this compound is detectable, its concentration is significantly lower than that of PFOA in a region with known contamination.[1][2]

Experimental Protocols

A validated and sensitive analytical method is essential for the accurate quantification of this compound in biological samples. The following is a representative experimental protocol based on commonly used LC-MS/MS methods for PFAS analysis.

Protocol: Quantification of this compound in Human Plasma using LC-MS/MS

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To extract and concentrate this compound and other PFAS from the plasma matrix and remove interfering substances.

  • Materials:

    • Human plasma samples

    • Isotopically labeled internal standards (e.g., ¹³C₄-PFOA, ¹³C₈-PFOS; a specific labeled standard for this compound should be used if available)

    • Methanol

    • Formic acid

    • Ammonium hydroxide

    • Weak anion exchange (WAX) SPE cartridges

  • Procedure:

    • Spike plasma samples with an internal standard solution to correct for matrix effects and variations in recovery.

    • Precondition the WAX SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with a solution of formic acid in water to remove interferences.

    • Elute the analytes (including this compound) from the cartridge using a small volume of ammoniated methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To separate this compound from other PFAS and quantify it with high specificity and sensitivity.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • C18 analytical column

    • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • LC Parameters:

    • Mobile Phase A: Aqueous solution with a buffer (e.g., ammonium acetate)

    • Mobile Phase B: Methanol or acetonitrile

    • Gradient: A programmed gradient from a lower to a higher percentage of Mobile Phase B is used to separate the PFAS based on their polarity.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible chromatography.

  • MS/MS Parameters:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification and confirmation. For example, for this compound (C₇HF₁₂O₄), the precursor ion would be [M-H]⁻ at m/z 427.

3. Data Analysis and Quantification

  • Calibration: A calibration curve is generated using a series of standards with known concentrations of this compound.

  • Quantification: The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

  • Quality Control: Quality control samples at low, medium, and high concentrations are analyzed with each batch of samples to ensure the accuracy and precision of the results.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma Human Plasma Sample Spike Spike with Internal Standard Plasma->Spike SPE Solid-Phase Extraction (WAX) Spike->SPE Elute Elution SPE->Elute Dry Evaporation Elute->Dry Reconstitute Reconstitution Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (ESI-, MRM) LC->MS Data Data Acquisition MS->Data Quant Quantification (Calibration Curve) Data->Quant QC Quality Control Assessment Quant->QC Result Final Concentration QC->Result

Caption: Workflow for this compound quantification in human plasma.

Biomarker_Validation_Pathway cluster_exposure Exposure & Toxicokinetics cluster_biomarker Biomarker Measurement cluster_validation Validation & Interpretation Exposure Exposure to this compound Absorption Absorption Exposure->Absorption Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Blood Blood Sample (Plasma) Distribution->Blood Biomarker Source Excretion Excretion Metabolism->Excretion Analysis Analytical Measurement (LC-MS/MS) Blood->Analysis Concentration This compound Concentration Analysis->Concentration DoseResponse Dose-Response Relationship Concentration->DoseResponse Validation Input Comparison Comparison with Legacy PFAS DoseResponse->Comparison Risk Health Risk Assessment Comparison->Risk

Caption: Logical flow for this compound biomarker validation.

References

ADONA vs. PFOA: A Comparative Toxicogenomic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A an in-depth comparison of the toxicogenomic profiles of ADONA (Ammonium 4,8-dioxa-3H-perfluorononanoate) and PFOA (Perfluorooctanoic acid) reveals a significant data gap for this compound, hindering a direct and comprehensive assessment of its relative safety. While extensive research has elucidated the molecular mechanisms of PFOA-induced toxicity, a comparable body of evidence for its replacement, this compound, is conspicuously absent from the peer-reviewed literature.

PFOA, a legacy per- and polyfluoroalkyl substance (PFAS), has been phased out due to concerns over its persistence, bioaccumulation, and adverse health effects.[1] this compound was introduced as a shorter-chain replacement with the expectation of a more favorable toxicological profile. However, the available scientific literature raises concerns about the lack of comprehensive data to support this assumption, particularly regarding its effects on gene expression and cellular signaling pathways.[2][3][4][5]

This guide summarizes the current state of knowledge on the comparative toxicogenomics of this compound and PFOA, drawing from available experimental data for PFOA and highlighting the critical need for further research on this compound.

Quantitative Toxicogenomic Data: PFOA

Transcriptomic studies have consistently demonstrated that PFOA exposure alters the expression of a wide range of genes involved in critical biological processes. The following tables summarize key findings from studies on human and rodent models.

Table 1: Summary of PFOA's Effects on Gene Expression in Human Cells

Cell TypeExposure ConcentrationKey Affected Genes & PathwaysReference
Human cytotrophoblastsSubcytotoxic concentrationsUpregulation of genes linked to lipid metabolism and innate immune response (e.g., CRH, IFIT1, TNFSF10). Involvement of peroxisome proliferator-activated receptor (PPAR)-mediated pathways.[3]
Differentiated SH-SY5Y neuroblastoma cells30 µM for 24 hoursDownregulation of genes involved in synaptic growth and neural function.[4][6]

Table 2: Summary of PFOA's Effects on Gene Expression in Animal Models

Animal ModelTissueExposure ConditionsKey Affected Genes & PathwaysReference
Marsupial (Monodelphis domestica)Whole bloodIn vitro treatment578 differentially expressed genes. Upregulation of developmental processes; downregulation of metabolic and immune system processes.[2]
MiceKidneyIn utero exposureAlterations in genes related to the PPAR signaling pathway and circadian rhythm.[7]
RatsLiverNot specifiedInduction of drug-metabolizing enzymes (e.g., Cyp2b1) associated with centrilobular hepatocyte hypertrophy.

Quantitative Toxicogenomic Data: this compound

A comprehensive search of the scientific literature did not yield any peer-reviewed studies providing quantitative data on the toxicogenomic effects of this compound, including differential gene expression or pathway analysis. The available information is primarily from regulatory sources and suggests lower acute and chronic toxicity compared to PFOA, but lacks the detailed molecular-level data necessary for a thorough comparison.[2][3][4][5]

Experimental Protocols

The following are summaries of the methodologies used in key toxicogenomic studies of PFOA.

PFOA Exposure in Human Cytotrophoblasts

  • Cell Culture: Second-trimester human cytotrophoblasts were isolated and cultured.

  • Exposure: Cells were exposed to varying concentrations of PFOA for 24 hours to determine cytotoxicity. Subcytotoxic concentrations were used for transcriptomic analysis.

  • Transcriptomic Analysis: RNA was extracted, and gene expression profiling was performed using microarrays or RNA sequencing.

  • Data Analysis: Differentially expressed genes were identified, followed by pathway and in silico regulatory factor analysis.[3]

PFOA Exposure in Differentiated SH-SY5Y Cells

  • Cell Differentiation: SH-SY5Y neuroblastoma cells were differentiated into a neuronal-like phenotype.

  • Exposure: Differentiated cells were exposed to 30 µM PFOA for 24 hours.

  • Transcriptomic Analysis: RNA was extracted from control and PFOA-exposed cells, and RNA sequencing was performed.

  • Data Analysis: Differentially expressed genes were identified, and gene enrichment analysis was conducted to determine the biological processes affected.[4][6]

PFOA Exposure in Marsupial Whole Blood Culture

  • Blood Culture: Whole blood from the marsupial Monodelphis domestica was cultured.

  • Exposure: The blood cultures were treated with PFOA.

  • Transcriptomic Analysis: RNA was extracted from the blood cells, and RNA sequencing was performed to analyze the transcriptome.

  • Data Analysis: Differentially expressed genes between treated and untreated samples were identified, and pathway enrichment analysis was performed.[2]

Signaling Pathways and Experimental Workflows

PFOA-Induced Signaling Pathways

PFOA is known to activate several key signaling pathways, leading to its toxic effects. The peroxisome proliferator-activated receptor alpha (PPARα) signaling pathway is a primary target, but other pathways are also implicated.

PFOA_Signaling_Pathways PFOA PFOA PPARa PPARα PFOA->PPARa Activates PXR_CAR PXR/CAR PFOA->PXR_CAR Activates NFkB TNF-α/NF-κB PFOA->NFkB Activates Gene_Expression Altered Gene Expression PPARa->Gene_Expression PXR_CAR->Gene_Expression NFkB->Gene_Expression Hepatotoxicity Hepatotoxicity Gene_Expression->Hepatotoxicity Reproductive_Toxicity Reproductive & Developmental Toxicity Gene_Expression->Reproductive_Toxicity Immunotoxicity Immunotoxicity Gene_Expression->Immunotoxicity Neurotoxicity Neurotoxicity Gene_Expression->Neurotoxicity

Caption: Key signaling pathways activated by PFOA leading to various toxicities.

Typical Toxicogenomics Experimental Workflow

The following diagram illustrates a standard workflow for a toxicogenomics study, applicable to the investigation of compounds like PFOA and, hypothetically, this compound.

Toxicogenomics_Workflow cluster_experimental Experimental Phase cluster_analysis Data Analysis Phase Cell_Culture Cell Culture or Animal Model Exposure Exposure to Test Compound Cell_Culture->Exposure RNA_Extraction RNA Extraction Exposure->RNA_Extraction Sequencing RNA Sequencing or Microarray RNA_Extraction->Sequencing Data_Processing Data Pre-processing & Quality Control Sequencing->Data_Processing DEG_Analysis Differential Gene Expression Analysis Data_Processing->DEG_Analysis Pathway_Analysis Pathway & Functional Enrichment Analysis DEG_Analysis->Pathway_Analysis Toxicity_Assessment Toxicological Interpretation & Risk Assessment Pathway_Analysis->Toxicity_Assessment

Caption: A generalized workflow for conducting a toxicogenomics study.

Conclusion and Future Directions

The current body of scientific literature provides a substantial amount of data on the toxicogenomic effects of PFOA, implicating its interference with crucial cellular pathways related to metabolism, immune function, and development. In stark contrast, there is a profound lack of publicly available, peer-reviewed toxicogenomic data for its replacement, this compound. This significant data gap prevents a scientifically robust comparison and raises questions about the assumption of this compound's inherent safety.

To ensure the protection of human health and the environment, it is imperative that comprehensive toxicogenomic studies on this compound are conducted and made publicly available. Such studies should investigate a wide range of endpoints, including differential gene expression, pathway perturbations, and long-term health effects, using methodologies comparable to those employed for PFOA. Only with this critical information can a true comparative assessment be made, enabling informed regulatory decisions and ensuring that the replacement of one hazardous chemical does not lead to the widespread use of another with an uncharacterized risk profile.

References

Safety Operating Guide

Navigating the Disposal of ADONA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemicals is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential information on the proper disposal procedures for ADONA (4,8-dioxa-3H-perfluorononanoic acid), a compound that requires careful management due to its chemical properties.

This compound belongs to the broader category of per- and polyfluoroalkyl substances (PFAS), often referred to as "forever chemicals" because of their persistence in the environment.[1] These synthetic compounds are known for their resistance to heat, grease, and water, which makes them valuable in many applications but also challenging to break down.[1] Due to their stability, specific disposal protocols are necessary to prevent environmental contamination.

Core Disposal Procedures for this compound Waste

Currently, there are no federally regulated disposal methods specifically for PFAS-containing materials. However, the U.S. Environmental Protection Agency (EPA) has provided interim guidance on the destruction and disposal of PFAS, including compounds like this compound. The primary goal is to use technologies that either destroy the chemical or contain it to prevent its release into the environment.[2]

The recommended disposal options for this compound and other PFAS waste, based on current scientific understanding, include:

  • High-Temperature Incineration: This method uses very high temperatures to break down the strong chemical bonds of PFAS compounds.[3][4] For effective destruction, specialized incinerators equipped with waste scrubbers are necessary.[4]

  • Hazardous Waste Landfills: Disposal in a designated hazardous waste landfill is another option. These landfills have specific controls to manage and contain hazardous materials, preventing them from leaching into the surrounding environment.[5]

  • Deep Well Injection: This process involves injecting the waste deep underground into geologically stable formations.[5][6] This method is designed to permanently contain the waste far below any sources of drinking water.[5]

It is crucial to note that pouring this compound or any PFAS solutions down the drain is strictly prohibited.[1] All liquid waste containing this compound must be managed through an established hazardous waste program.[1]

Handling and Storage of this compound Waste

Proper handling and storage of this compound waste in the laboratory are critical to ensure safety and compliance.

  • Containerization: All this compound waste, including contaminated lab debris such as pipette tips, gloves, and wipes, should be collected in clearly labeled, compatible containers.[1] If using the original manufacturer's bottle, ensure the label is intact.[1] For other containers, they must be appropriate for the type of chemical waste.[1]

  • Labeling: Each waste container must be clearly labeled as "Hazardous Waste" and specify the contents, including this compound.

  • Storage: Waste containers should be kept tightly closed except when adding waste.[1] It is recommended to store these containers in a designated and well-ventilated waste accumulation area, away from normal laboratory activities. Secondary containment is also advised to mitigate spills.[1]

Quantitative Data Summary

Disposal TechnologyDescriptionKey ParametersEfficacy
High-Temperature Incineration Thermal destruction of PFAS compounds.Sufficiently high temperatures and long residence times are required to break the carbon-fluorine bond.[3]Can achieve near-complete destruction (~99%) of PFAS, but incomplete combustion can form other hazardous byproducts.[7][8]
Hazardous Waste Landfill Containment of PFAS waste in engineered landfills with environmental controls.Landfills must be regulated under Subtitle C of the Toxic Substances Control Act (TSCA) for hazardous waste.[4]Aims to contain PFAS, but does not destroy them. There is a long-term risk of release.[5]
Deep Well Injection Injection of liquid PFAS waste into deep underground geological formations.Requires geologically stable locations with impervious rock layers above and below the injection zone.[5]Considered a reliable method for permanent containment of PFAS waste.[6]

Experimental Protocols

The EPA's "Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS" outlines the scientific basis for the recommended disposal technologies. This guidance is based on a review of available scientific literature and data from various studies on the efficacy of different disposal methods for PFAS. The document summarizes the current state of science and the uncertainties associated with each technology.[2] Key experimental considerations for evaluating disposal efficacy include:

  • Analyte and Matrix: The specific PFAS compound (e.g., this compound) and the waste matrix (e.g., liquid, solid) in which it is contained.

  • Destruction and Removal Efficiency (DRE): For incineration, measuring the percentage of the PFAS that is destroyed.

  • Leachate Analysis: For landfills, analyzing the liquid that passes through the landfill to detect any release of PFAS.

  • Monitoring Well Analysis: For deep well injection, monitoring nearby groundwater to ensure the containment is effective.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

ADONA_Disposal_Workflow start This compound Waste Generated containerize Collect in Labeled, Compatible Container start->containerize storage Store in Designated Hazardous Waste Area containerize->storage disposal_decision Select Disposal Method (Consult EHS) storage->disposal_decision incineration High-Temperature Incineration disposal_decision->incineration Destruction Preferred landfill Hazardous Waste Landfill disposal_decision->landfill Containment injection Deep Well Injection disposal_decision->injection Containment (Liquid Waste) end Waste Manifested and Transported incineration->end landfill->end injection->end

Caption: this compound Waste Disposal Decision Workflow

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to human health and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ADONA
Reactant of Route 2
ADONA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.